molecular formula C9H14ClN B1377127 4-Ethyl-3-methylaniline hydrochloride CAS No. 1427379-96-1

4-Ethyl-3-methylaniline hydrochloride

Cat. No.: B1377127
CAS No.: 1427379-96-1
M. Wt: 171.67 g/mol
InChI Key: QQMFHLXLCOGDOS-UHFFFAOYSA-N
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Description

4-Ethyl-3-methylaniline hydrochloride is a useful research compound. Its molecular formula is C9H14ClN and its molecular weight is 171.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethyl-3-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-3-8-4-5-9(10)6-7(8)2;/h4-6H,3,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMFHLXLCOGDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-Ethyl-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical properties of 4-Ethyl-3-methylaniline hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's characteristics for its application in synthesis, formulation, and quality control. This document moves beyond a simple listing of data, offering insights into the causal relationships between the molecular structure and the observed physical properties, and providing standardized methodologies for their experimental determination.

Introduction to this compound

This compound is the hydrochloride salt of the aromatic amine 4-ethyl-3-methylaniline. The parent compound belongs to the substituted aniline family, which are key intermediates in the synthesis of a wide range of industrial and pharmaceutical products. The formation of the hydrochloride salt is a common strategy to improve the stability and aqueous solubility of aniline derivatives, which is often crucial for their handling and application in various chemical processes.[1][2]

The molecular structure, featuring an ethyl and a methyl group on the benzene ring, influences the compound's steric and electronic properties, which in turn dictate its physical characteristics. Understanding these properties is paramount for predicting its behavior in different solvent systems, its reactivity, and its suitability for specific applications.

Core Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, we can reliably predict its properties based on the well-documented characteristics of its parent aniline, related substituted aniline hydrochlorides, and fundamental chemical principles.

PropertyValueSource/Basis
Molecular Formula C9H14ClNCalculated from the free base
Molecular Weight 171.67 g/mol Calculated from the free base molecular weight (135.21 g/mol )[3] + HCl
Appearance White to off-white crystalline solidInferred from related compounds like 3-methylaniline hydrochloride and 4-methylaniline hydrochloride[1][4]
Melting Point Estimated >200 °C (with decomposition)Estimated based on aniline hydrochloride (198 °C) and 4-methylaniline hydrochloride (241-245 °C)[4][5]
Boiling Point Not applicable; likely decomposes at high temperaturesGeneral property of organic salts
Solubility Soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol); sparingly soluble to insoluble in nonpolar organic solvents (e.g., hexane, toluene)Based on the properties of aniline hydrochlorides[1][5][6][7]

In-Depth Analysis of Physical Properties

Appearance and State

As with most simple aniline hydrochlorides, this compound is expected to be a crystalline solid at room temperature. The ionic bond between the anilinium cation and the chloride anion leads to the formation of a stable crystal lattice. The color is typically white to off-white, although impurities from oxidation of the aniline moiety can sometimes impart a yellowish or brownish tint.

Melting Point

The melting point of an organic salt is largely determined by the strength of the ionic interactions in its crystal lattice. For this compound, a relatively high melting point is anticipated, likely exceeding 200 °C. This is consistent with the melting points of similar compounds such as aniline hydrochloride (198 °C) and 4-methylaniline hydrochloride (241-245 °C).[4][5] It is important to note that, like many amine hydrochlorides, this compound may decompose at or near its melting point, releasing hydrogen chloride gas. Therefore, the observed melting point is more accurately a decomposition temperature.

Solubility Profile

The conversion of 4-ethyl-3-methylaniline to its hydrochloride salt drastically alters its solubility profile. The parent free base, an oily liquid, has limited solubility in water due to the hydrophobic nature of the substituted benzene ring.[7] However, the hydrochloride salt is ionic, which allows for strong ion-dipole interactions with polar solvents like water.

  • Aqueous Solubility: The anilinium cation and the chloride anion can be effectively solvated by water molecules, leading to good aqueous solubility.[1][5] This is a critical property for applications requiring aqueous reaction media or for the preparation of aqueous formulations.

  • Organic Solvent Solubility: The solubility in organic solvents is dependent on the solvent's polarity. It is expected to be soluble in polar protic solvents like methanol and ethanol, where the solvent can interact with both the ions and the organic part of the molecule. In contrast, it will likely be sparingly soluble or insoluble in nonpolar solvents such as hexane or toluene, which cannot effectively solvate the ionic components.

The interplay between the ionic nature of the salt and the organic character of the substituted phenyl ring governs the overall solubility.

G cluster_structure Molecular Structure cluster_properties Physical Properties Structure 4-Ethyl-3-methylaniline Hydrochloride Appearance Crystalline Solid Structure->Appearance Ionic Lattice MeltingPoint High Melting Point (Decomposition) Structure->MeltingPoint Strong Ionic Forces Solubility Water Soluble Structure->Solubility Ion-Dipole Interactions

Caption: Relationship between molecular structure and physical properties.

Experimental Protocols for Property Determination

The following are standardized, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Determination of Melting Point

This protocol is based on the capillary method, a standard technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Heating oil (if using a Thiele tube)

  • Thermometer

Procedure:

  • Sample Preparation: Ensure the this compound sample is thoroughly dry, as moisture can depress the melting point. Gently crush a small amount of the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to approximate the melting point, followed by a more precise measurement with a slower heating rate (1-2 °C per minute) as the approximate melting point is approached.

  • Observation: Record the temperature at which the solid first begins to melt (the appearance of liquid) and the temperature at which the entire sample has turned into a clear liquid. The melting point is reported as this range. Note any signs of decomposition, such as darkening of the sample.[8]

Caption: Workflow for Melting Point Determination.

Assessment of Solubility

This qualitative to semi-quantitative protocol is used to determine the solubility of the compound in various solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • A selection of solvents (e.g., deionized water, ethanol, methanol, dichloromethane, toluene, hexane)

  • Vortex mixer

Procedure:

  • Sample Dispensing: Add a small, pre-weighed amount of this compound (e.g., 10 mg) to a series of test tubes.

  • Solvent Addition: To each test tube, add a measured volume of a different solvent (e.g., 1 mL).

  • Mixing: Vigorously mix each sample using a vortex mixer for at least 30 seconds to ensure thorough contact between the solute and the solvent.

  • Observation: Allow the samples to stand and observe for any undissolved solid. A clear solution indicates that the compound is soluble under these conditions. If solid remains, the compound is sparingly soluble or insoluble.

  • Classification: The solubility can be classified as:

    • Soluble: No visible solid particles.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The majority of the solid remains undissolved.

For quantitative solubility determination, a more rigorous method such as the shake-flask method followed by concentration analysis (e.g., via HPLC or UV-Vis spectroscopy) would be required.

Conclusion

The physical properties of this compound are primarily dictated by its nature as an organic salt. It is expected to be a water-soluble, high-melting crystalline solid, which makes it suitable for a variety of applications where these characteristics are advantageous. The provided experimental protocols offer a standardized approach for the verification of these properties, ensuring data integrity and reproducibility in a research and development setting. As with any chemical compound, it is crucial to consult the Safety Data Sheet (SDS) before handling to be aware of any potential hazards.

References

  • Chemsrc. N-Ethyl-3-methylaniline(CAS#:102-27-2). [Link]

  • National Center for Biotechnology Information. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. [Link]

  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]

  • PubChem. N-ethyl-3-methylaniline. [Link]

  • Wikipedia. Aniline. [Link]

  • PubChem. 4-Ethyl-3-methylaniline. [Link]

  • ResearchGate. Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. [Link]

  • SIELC Technologies. N-Ethyl-3-methylaniline. [Link]

  • Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1). [Link]

  • Quora. Why is aniline soluble in hydrochloric acid?. [Link]

  • Scribd. Class XI Determination of Melting and Boiling Points. [Link]

Sources

An In-Depth Technical Guide to 4-Ethyl-3-methylaniline Hydrochloride: Structure, Properties, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Ethyl-3-methylaniline hydrochloride is a substituted aromatic amine salt with significant utility as a chemical intermediate and building block in organic synthesis. While not as commonly known as simpler anilines, its specific substitution pattern offers unique steric and electronic properties that are of interest to researchers in medicinal chemistry and materials science. The presence of the hydrochloride salt dramatically alters the compound's physical properties, most notably its solubility, making it amenable to a variety of reaction conditions.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its properties and the logic of its application. We will delve into its structural elucidation, physicochemical characteristics, synthetic pathways, and potential applications, all grounded in authoritative references.

Chemical Identity and Structure Elucidation

A precise understanding of a molecule's identity is the foundation of all subsequent research. This section details the nomenclature and structural features of this compound.

Nomenclature and Identifiers
  • Systematic IUPAC Name: 4-Ethyl-3-methylanilinium chloride

  • Common Name: this compound

  • CAS Number: 1427379-96-1[1]

  • Molecular Formula: C₉H₁₄ClN[1]

  • PubChem CID (for free base): 14833138[2]

  • Canonical SMILES (for hydrochloride): CCC1=C(C=C(C=C1)N)C.Cl[1]

  • InChI (for hydrochloride): InChI=1S/C9H13N.ClH/c1-3-8-4-5-9(10)6-7(8)2;/h4-6H,3,10H2,1-2H3;1H[2]

Molecular Structure and Conformation

The structure consists of a benzene ring substituted with an amino group (-NH₂), a methyl group (-CH₃), and an ethyl group (-C₂H₅). The substituents are arranged as follows: the amino group defines position 1, the methyl group is at position 3, and the ethyl group is at position 4. In the hydrochloride salt, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is ionically bonded to a chloride ion (Cl⁻).

This protonation is a key feature. The lone pair of electrons on the nitrogen atom of the free base is basic and readily accepts a proton from hydrochloric acid. This conversion from a neutral organic molecule to an ionic salt is the primary reason for its increased water solubility compared to its free base form.[3]

Spectroscopic Characterization (The "Fingerprint")

Spectroscopic data provides irrefutable evidence for the chemical structure. While a specific spectrum for this compound is not publicly available, we can predict the expected signals based on its structure and data from analogous compounds like N-ethyl-3-methylaniline.[4][5]

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Three distinct signals would be expected in the aromatic region (~6.5-7.5 ppm). The proton at position 2 (between the ethyl and amino groups) would likely be a doublet. The proton at position 5 would be a doublet of doublets, and the proton at position 6 would be a doublet.

    • Ethyl Group Protons: A quartet at ~2.6 ppm (CH₂) coupled to a triplet at ~1.2 ppm (CH₃).

    • Methyl Group Protons: A singlet at ~2.3 ppm.

    • Anilinium Protons (-NH₃⁺): A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

  • ¹³C NMR (Carbon NMR):

    • Nine distinct signals would be expected. Six in the aromatic region (four substituted carbons and two unsubstituted) and three in the aliphatic region (one methyl carbon and two carbons from the ethyl group).

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A broad and strong absorption band in the region of 2500-3200 cm⁻¹ is characteristic of the anilinium ion (R-NH₃⁺).

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Overtone bands in the 1600-2000 cm⁻¹ region and fundamental bands around 1450-1600 cm⁻¹.

  • Mass Spectrometry (MS):

    • In a typical mass spectrum, the hydrochloride salt would dissociate, and the mass of the free base (4-Ethyl-3-methylaniline) would be detected.

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (C₉H₁₃N) would be observed at m/z 135.21.[4][6]

    • Fragmentation: A prominent fragment would likely be the loss of a methyl group from the ethyl substituent ([M-15]⁺), resulting in a stable benzylic cation at m/z 120.

Physicochemical Properties and Data

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental setups.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₄ClN [1]
Molecular Weight 171.67 g/mol [1]
Appearance Likely a white to off-white crystalline solid [3]
Solubility Soluble in water. Also expected to have solubility in polar organic solvents like methanol and DMSO. [3][7]

| Stability | May be sensitive to light and air. Aromatic amines can oxidize over time. |[8] |

Solubility Profile and Practical Considerations

The hydrochloride salt form is crucial for its utility. The ionic nature of the anilinium chloride group makes the compound water-soluble, a significant advantage in many synthetic and biological applications where aqueous media are used.[3] In contrast, the free base, 4-Ethyl-3-methylaniline, would be expected to be a liquid or low-melting solid with poor water solubility, similar to related compounds like N-ethyl-m-toluidine.[4] This difference is a direct consequence of the strong ion-dipole interactions between the anilinium chloride and water molecules.

Stability and Storage

As with many aniline derivatives, this compound should be stored in a tightly sealed container, protected from light and moisture, ideally under an inert atmosphere (e.g., argon or nitrogen).[8][9] The amino group is susceptible to oxidation, which can lead to discoloration and the formation of impurities over time. Storing it in a cool, dry, and well-ventilated place is recommended.[10][11]

Synthesis and Manufacturing

Understanding the synthetic origin of a chemical is vital for assessing its purity and potential byproducts. A plausible synthetic route is outlined below.

Common Synthetic Routes

A common and logical approach to synthesizing substituted anilines involves the reduction of a corresponding nitroaromatic compound.

Synthesis_of_4_Ethyl_3_methylaniline_Hydrochloride A 2-Methylnitrobenzene B 1-Ethyl-2-methyl-4-nitrobenzene A->B Friedel-Crafts Acylation (e.g., CH3COCl, AlCl3) followed by Clemmensen or Wolff-Kishner Reduction C 4-Ethyl-3-methylaniline (Free Base) B->C Reduction of Nitro Group (e.g., SnCl2, HCl or H2, Pd/C) D This compound C->D Protonation (Conc. HCl in Ether)

Caption: A plausible multi-step synthesis pathway for this compound.

Experimental Causality:

  • Friedel-Crafts Reaction: Starting with 2-methylnitrobenzene, a Friedel-Crafts acylation followed by a reduction (like Clemmensen or Wolff-Kishner) would introduce the ethyl group. The directing effects of the methyl and nitro groups would favor substitution at the para position to the methyl group.

  • Nitro Group Reduction: The reduction of the nitro group is a standard and high-yielding transformation. Catalytic hydrogenation (H₂, Pd/C) or metal-acid systems (like SnCl₂, HCl) are effective methods to produce the aniline.

  • Salt Formation: The final step involves dissolving the purified free base in a suitable organic solvent (like diethyl ether) and adding a solution of concentrated hydrochloric acid to precipitate the hydrochloride salt, which can then be isolated by filtration.

Purification and Characterization Workflow

Post-synthesis, a rigorous purification and validation process is mandatory to ensure the compound's identity and purity for research applications.

Purification_and_QC_Workflow cluster_0 Purification cluster_1 Quality Control (QC) Recrystallization Recrystallization (e.g., from Ethanol/Water) Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Purity Purity Analysis (HPLC, GC-MS) Drying->Purity QC Testing Structure Structural Confirmation (NMR, IR, MS) Purity->Structure MeltingPoint Melting Point Determination Structure->MeltingPoint

Caption: Standard workflow for the purification and quality control of the final product.

Protocol: Recrystallization

  • Dissolve the crude this compound in a minimum amount of a hot solvent system (e.g., a mixture of ethanol and water).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum to remove residual solvent. This self-validating protocol ensures that only the desired compound, with its specific solubility properties, crystallizes out, leaving impurities behind in the mother liquor.

Applications in Research and Drug Development

The aniline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12] Substituted anilines like this compound serve as valuable starting materials for creating more complex molecules with potential biological activity.

Role as a Building Block in Organic Synthesis

This compound is primarily used as a precursor. The amino group can be readily transformed into a wide variety of other functional groups (e.g., diazonium salts, amides, sulfonamides), making it a versatile intermediate for constructing larger molecules.[13] The specific substitution pattern can be used to explore structure-activity relationships (SAR) in drug discovery programs. For instance, it can be used in the synthesis of novel kinase inhibitors, receptor antagonists, or antimicrobial agents.[14]

Potential Pharmacological Significance

While 4-Ethyl-3-methylaniline itself is not an active pharmaceutical ingredient, the aniline motif is critical. However, it's also recognized as a "structural alert" because anilines can be metabolized in the body to form reactive metabolites, which can sometimes lead to toxicity.[12] Therefore, a key strategy in modern drug development is the modification or isosteric replacement of the aniline group to mitigate these risks while retaining desired pharmacological activity.[12][15] Researchers might use 4-Ethyl-3-methylaniline as a scaffold to synthesize a library of derivatives, systematically modifying the amino group to improve the compound's safety profile and pharmacokinetic properties, such as bioavailability and metabolic stability.[15][16]

Safety and Handling

Aromatic amines and their salts must be handled with care due to their potential toxicity.

Hazard Identification (GHS)

Based on data for similar aromatic amines, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[10][17][18] Aromatic amines as a class are known to be toxic, with some being potential carcinogens.[3][7]

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6][17][18]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[17][18]

  • Irritation: May cause skin and eye irritation.[19]

Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is essential.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[9]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[19][20]

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene: Avoid ingestion and inhalation.[10] Do not eat, drink, or smoke in the laboratory.[19][20] Wash hands thoroughly after handling.[9]

Conclusion

This compound is more than just a chemical name; it is a precisely defined molecular tool for scientific innovation. Its structure, confirmed by spectroscopic methods, gives rise to specific physicochemical properties, most notably the enhanced water solubility conferred by the hydrochloride salt. This property, combined with its versatile reactivity as a synthetic intermediate, makes it a valuable building block for researchers in drug discovery and materials science. While its aniline core necessitates careful handling due to potential toxicity, its utility in creating novel and complex molecules underscores its importance in the research and development landscape. This guide has provided the foundational knowledge required to understand, handle, and effectively utilize this compound in a scientific setting.

References

  • PubChem. 4-Ethyl-N-methylaniline | C9H13N | CID 187786. [Link]

  • PubChem. 4-Ethylaniline | C8H11N | CID 11504. [Link]

  • SIELC Technologies. 4-Methylaniline hydrochloride. [Link]

  • PubChem. N-ethyl-3-methylaniline | C9H13N | CID 7603. [Link]

  • PubChem. N-Ethyl-N-methylaniline | C9H13N | CID 11956. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. 4-Ethyl-3-methylaniline | C9H13N | CID 14833138. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. [Link]

  • PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4-Isopropyl-3-methylaniline hydrochloride. [Link]

  • Organic Syntheses. N-ETHYL-p-CHLOROANILINE. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. [Link]

  • SIELC Technologies. N-Ethyl-3-methylaniline. [Link]

  • Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

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A Technical Guide to the Aqueous and Solvent Solubility of 4-Ethyl-3-methylaniline Hydrochloride for Pharmaceutical and Chemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical parameter that governs their behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the principles and methodologies for determining the solubility of 4-Ethyl-3-methylaniline hydrochloride. While specific quantitative data for this compound is not extensively published, this document serves as a comprehensive manual for researchers, chemists, and drug development professionals. It details authoritative protocols for solubility assessment, explains the scientific rationale behind experimental choices, and offers a framework for the systematic characterization of similar aromatic amine hydrochlorides.

Introduction to this compound

This compound is an aromatic amine salt. Aromatic amines and their salts are foundational building blocks in a multitude of industrial applications, including the synthesis of dyes, pigments, polymers, and critically, pharmaceutical compounds.[1][2] The hydrochloride salt form is often utilized to improve the stability and aqueous solubility of the parent free base, N-ethyl-3-methylaniline, which is reported to be insoluble in water.[3]

Understanding the solubility of this compound is paramount for:

  • Process Chemistry: Optimizing reaction conditions, controlling crystallization processes, and developing efficient purification strategies.

  • Formulation Science: Designing stable and effective dosage forms, as solubility is a rate-limiting step for the absorption of orally administered drugs.[4]

  • Analytical Chemistry: Preparing stock solutions and calibration standards for quantitative analysis.

This guide will focus on the established "gold standard" methods for determining thermodynamic (equilibrium) solubility and the analytical techniques required for accurate quantification.

Physicochemical Profile and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For an ionizable compound like this compound, the following parameters are key.

  • pKa: The pKa of the conjugate acid (the anilinium ion) determines the pH at which the compound transitions between its ionized (salt) and non-ionized (free base) forms. The ionized form is significantly more soluble in aqueous media. The solubility of amine hydrochlorides is therefore highly pH-dependent.[5]

  • logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the non-ionized free base. A higher logP for the free base (N-ethyl-3-methylaniline has a calculated logP of 2.51) suggests lower intrinsic aqueous solubility.[6]

  • Crystal Lattice Energy: The strength of the interactions in the solid crystal form must be overcome by solvent-solute interactions for dissolution to occur. Polymorphism, the existence of different crystal forms, can lead to significant differences in solubility.

The hydrochloride salt enhances aqueous solubility compared to its free base form because the highly polar, ionized anilinium group readily interacts with water molecules.[1][7]

The pH-Solubility Relationship of Amine Hydrochlorides

For an amine hydrochloride, solubility in aqueous buffer is governed by the equilibrium between the solid salt, the dissolved anilinium cation (BH+), and the non-ionized free base (B). The total solubility (S_total) is the sum of the ionized and non-ionized species in solution. This relationship is critically dependent on the pH of the medium.

cluster_solid Solid Phase cluster_solution Aqueous Solution Solid 4-Ethyl-3-methylaniline HCl (Solid) Ionized Anilinium Cation (BH+) (High Solubility) Solid->Ionized Dissolution NonIonized Free Base (B) (Low Intrinsic Solubility) Ionized->NonIonized Deprotonation (pH > pKa) NonIonized->Ionized Protonation (pH < pKa) Precipitation Free Base (Solid) NonIonized->Precipitation Precipitation (if [B] > S₀)

Caption: pH-dependent equilibrium of an amine hydrochloride in solution.

At pH values significantly below the pKa, the equilibrium favors the protonated, more soluble anilinium cation. As the pH increases to approach and exceed the pKa, the compound deprotonates to form the less soluble free base. If the concentration of the free base exceeds its intrinsic solubility (S₀), it will precipitate out of solution, causing the total measured solubility to decrease dramatically.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The most reliable and widely cited method for its determination is the Shake-Flask Method .[8][9][10]

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol describes a self-validating system for determining the solubility of this compound in a specified solvent system (e.g., pH 7.4 phosphate-buffered saline).

Objective: To determine the equilibrium concentration of the compound in a saturated solution by allowing sufficient time for equilibrium to be reached between the solid and dissolved states.

Materials:

  • This compound (crystalline powder)

  • Solvent of interest (e.g., purified water, pH-adjusted buffers, organic solvents)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE, depending on solvent)

  • Calibrated analytical balance

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess of this compound to a glass vial. "Excess" is critical and is confirmed by the visible presence of undissolved solid throughout the experiment.[8][9] For example, add ~10 mg of the compound to 2 mL of the solvent. This prevents the properties of the solvent, such as pH, from being significantly altered.[9]

  • Equilibration: Cap the vials securely and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined time, typically 24 to 48 hours.[8] Equilibrium is reached when multiple samples assayed after different equilibration times yield the same solubility result.[9]

  • Phase Separation: After equilibration, allow the vials to rest to let the solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully pipette a known volume of the clear supernatant. For an additional validation step, this supernatant should be filtered through a chemical-resistant syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles.[11]

  • Dilution: Accurately dilute the filtered supernatant with the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve. A 100-fold dilution is a common starting point.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Protocol 4.2). Determine the concentration by comparing the peak area to a standard calibration curve.

  • Calculation: Calculate the original solubility value by multiplying the measured concentration by the dilution factor.

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to solvent in vial B Agitate at constant temperature (24-48 hours) A->B Start Equilibrium C Centrifuge to pellet solid B->C End Equilibrium D Filter supernatant C->D E Dilute accurately D->E F Analyze by HPLC-UV E->F G Calculate Solubility F->G

Caption: Experimental workflow for the Shake-Flask Solubility method.

Protocol: Analytical Quantification by HPLC-UV

A robust and validated analytical method is essential for accurate solubility determination. Reverse-phase HPLC (RP-HPLC) is well-suited for analyzing aniline derivatives.[6][12]

Objective: To create a reliable calibration curve and accurately measure the concentration of the dissolved compound in the prepared samples.

Instrumentation & Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid).[6][12] A typical starting gradient could be 70:30 MeCN:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength of maximum absorbance for 4-Ethyl-3-methylaniline.

  • Injection Volume: 10 µL.

Methodology:

  • Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in a known volume (e.g., 10.0 mL) of mobile phase to create a 1 mg/mL stock solution.

  • Calibration Standards: Perform a serial dilution of the stock solution to prepare a series of at least five calibration standards of known concentration (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Calibration Curve Construction: Inject each standard onto the HPLC system and record the peak area. Plot the peak area versus concentration. The plot must be linear with a correlation coefficient (R²) of >0.995 for the method to be considered valid.

  • Sample Analysis: Inject the diluted samples from the shake-flask experiment (Protocol 4.1).

  • Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the unknown samples based on their measured peak areas.

Solubility Data Presentation

Quantitative solubility data should be presented in a clear, tabular format. The following tables illustrate how results for this compound should be organized. Note: The values presented are for illustrative purposes only, as comprehensive experimental data is not publicly available.

Table 1: Illustrative Aqueous Solubility at 25°C

Medium (Buffer System) pH Solubility (mg/mL) Solubility (mM)
Phosphate Buffered Saline 7.4 [Example: 5.2] [Example: 29.9]
Acetate Buffer 4.5 [Example: >50] [Example: >288]
Unbuffered Purified Water ~6.0 [Example: 25.1] [Example: 144.7]

| Hydrochloric Acid | 1.2 | [Example: >100] | [Example: >576] |

Table 2: Illustrative Solubility in Common Organic Solvents at 25°C

Solvent Dielectric Constant Solubility (mg/mL) Comments
Methanol 32.7 [Example: >100] Freely Soluble
Ethanol 24.6 [Example: 20-30] Soluble
Dichloromethane 9.1 [Example: <1] Sparingly Soluble

| Acetonitrile | 37.5 | [Example: 5-10] | Slightly Soluble |

Conclusion and Key Considerations

This guide has outlined the fundamental principles and authoritative methodologies for the solubility determination of this compound. The shake-flask method, coupled with a validated HPLC-UV quantification protocol, provides a robust framework for generating reliable and reproducible thermodynamic solubility data.

For researchers and developers, it is crucial to recognize that the solubility of this compound, like other amine hydrochlorides, is profoundly influenced by pH. Therefore, solubility assessments must be conducted in well-defined, buffered media that are relevant to the intended application, whether it be a physiological pH for pharmaceutical studies or specific solvent systems for chemical synthesis. The protocols described herein represent a self-validating system that ensures the scientific integrity and trustworthiness of the results.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). N-Ethyl-3-methylaniline. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 4-Methylaniline hydrochloride. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • MCQs ON CLASS 12 CHEMISTRY. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl-3-methylaniline. PubChem Compound Database. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Characterization of 4-Ethyl-3-methylaniline Hydrochloride, with a Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Ethyl-3-methylaniline hydrochloride, a compound of interest in organic synthesis and pharmaceutical development. Acknowledging the current scarcity of publicly available data on its specific melting point, this document outlines the necessary experimental procedures for its synthesis and definitive characterization. By following the detailed protocols within, researchers can confidently determine the melting point and other key physicochemical properties, ensuring the quality and integrity of this important chemical intermediate.

Introduction to 4-Ethyl-3-methylaniline and its Hydrochloride Salt

4-Ethyl-3-methylaniline is an aromatic amine that serves as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring a disubstituted benzene ring, makes it a valuable precursor for various dyes, agrochemicals, and pharmaceutical agents. The formation of a hydrochloride salt is a common strategy to improve the stability and water solubility of aniline derivatives, facilitating their handling and use in aqueous reaction media.

While extensive data is available for the free base, 4-Ethyl-3-methylaniline, and related aniline derivatives, the specific physicochemical properties of this compound, most notably its melting point, are not widely reported in scientific literature or commercial databases. Therefore, the experimental determination of this property is a critical step in the quality control and characterization of this compound.

Table 1: Physicochemical Properties of 4-Ethyl-3-methylaniline and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Known Melting Point (°C)
4-Ethyl-3-methylaniline69450-94-8C₉H₁₃N135.21Not available
This compound Not assigned C₉H₁₄ClN 171.67 Not reported
4-Methylaniline hydrochloride540-23-8C₇H₁₀ClN143.61241 - 245[2]
N-Ethyl-3-methylaniline102-27-2C₉H₁₃N135.21Not available (Boiling Point: 221 °C)[3]
Aniline hydrochloride142-04-1C₆H₈ClN129.59196 - 198

Synthesis of this compound

The preparation of the hydrochloride salt from the free base is a straightforward acid-base reaction. This protocol ensures a high-purity product suitable for melting point determination and other analytical procedures.

Experimental Protocol
  • Dissolution of the Free Base: In a well-ventilated fume hood, dissolve a known quantity of 4-Ethyl-3-methylaniline in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol. The choice of solvent is critical as it will influence the crystallization process.

  • Acidification: While stirring the solution, slowly add a stoichiometric equivalent of concentrated hydrochloric acid (HCl). The addition should be done dropwise to control the exothermic reaction.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for a short period to ensure complete reaction.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold organic solvent used for the dissolution to remove any unreacted starting material or impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature to remove any residual solvent.

Causality Behind Experimental Choices
  • Solvent Selection: The ideal solvent should readily dissolve the free base but have low solubility for the hydrochloride salt, thus promoting precipitation.

  • Stoichiometric Control: Precise addition of HCl is crucial to ensure complete conversion to the salt without introducing excess acid, which could affect the melting point.

  • Washing and Drying: These steps are vital for obtaining a pure, solvent-free sample, which is essential for an accurate melting point determination.

Melting Point Determination: A Self-Validating System

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. For a pure compound, the melting range (the difference between the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted) is typically narrow, often within 1-2°C. A broad melting range is indicative of impurities.

Experimental Protocol: Capillary Method
  • Sample Preparation: Finely powder a small amount of the dried this compound.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Heat the sample rapidly to about 15-20°C below the expected melting point (based on similar compounds, a starting point could be around 200°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation and Recording: Record the temperature at which the first liquid droplet is observed (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Diagram of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement start Start with pure, dry 4-Ethyl-3-methylaniline HCl powder Finely powder the sample start->powder pack Pack into capillary tube (2-3 mm height) powder->pack setup Place in calibrated melting point apparatus pack->setup Transfer heat_fast Rapid heating to ~20°C below expected MP setup->heat_fast heat_slow Slow heating (1-2°C/min) heat_fast->heat_slow observe Observe and record T1 (first liquid) and T2 (all liquid) heat_slow->observe report Result: Melting Point Range observe->report Report as T1-T2

Sources

Spectroscopic data of 4-Ethyl-3-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 4-Ethyl-3-methylaniline Hydrochloride

Executive Summary

This guide provides a comprehensive technical overview of the spectroscopic characteristics of this compound, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis. While direct, consolidated spectroscopic data for this specific salt is not abundantly published, this document, authored from the perspective of a Senior Application Scientist, synthesizes data from related analogs and foundational spectroscopic principles to present a reliable, predicted profile. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—explaining the causal relationships behind experimental choices and interpreting the expected data. This guide is structured to be a self-validating reference, grounded in authoritative sources, providing both detailed protocols and the scientific rationale necessary for practical application in a research setting.

Introduction to this compound

Chemical Identity and Structure

This compound is the salt form of the parent aromatic amine, 4-Ethyl-3-methylaniline. The protonation of the amino group to form the anilinium ion significantly alters its physical and chemical properties, most notably increasing its solubility in polar solvents, which is a common strategy in the development of pharmaceutical intermediates.

Table 1: Chemical and Physical Properties

Property Value Source
Parent Compound 4-Ethyl-3-methylaniline
IUPAC Name 4-ethyl-3-methylaniline [1]
CAS Number 69450-94-8 [1]
Molecular Formula C₉H₁₃N [1]
Molecular Weight 135.21 g/mol [1]
Hydrochloride Salt This compound
Molecular Formula C₉H₁₄ClN

| Molecular Weight | 171.67 g/mol | |

The structure consists of a benzene ring substituted with an ethyl group, a methyl group, and an ammonium chloride group. The relative positions of these substituents are critical to the molecule's electronic environment and, consequently, its spectroscopic signature.

Caption: Structure of this compound.

Significance in Research and Development

Substituted anilines are foundational building blocks in organic synthesis, particularly in the creation of dyes, polymers, and pharmaceutical agents.[2] The specific substitution pattern of 4-Ethyl-3-methylaniline can influence pharmacokinetic properties, making its derivatives potential candidates for drug discovery programs.[3] Accurate spectroscopic characterization is non-negotiable for ensuring the identity, purity, and quality of any synthesized intermediate intended for further use.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and substituent connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

Rationale: This protocol is designed for high-resolution data acquisition. Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to the excellent solubility of hydrochloride salts and its ability to slow the exchange of the acidic N-H protons, allowing them to be observed as a distinct, albeit broad, signal.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Temperature: 298 K.

    • Sweep Width: -2 to 12 ppm.

    • Number of Scans: 16 (adjust for concentration).

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a 0.3 Hz line broadening factor and reference the spectrum to the residual DMSO signal at 2.50 ppm.

Expected ¹H NMR Spectrum and Interpretation

The protonation of the amine to an anilinium ion causes a significant deshielding (downfield shift) of the aromatic protons due to the electron-withdrawing nature of the -NH₃⁺ group.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.0 - 11.0 Broad Singlet 3H -NH₃⁺ Acidic protons, exchange-broadened. Position is concentration-dependent.
~7.2 - 7.4 Multiplet 3H Ar-H Aromatic protons are deshielded by the -NH₃⁺ group. The substitution pattern will lead to a complex multiplet.
~2.65 Quartet (q) 2H Ar-CH₂-CH₃ Methylene protons adjacent to the aromatic ring, split by the neighboring methyl group.
~2.30 Singlet (s) 3H Ar-CH₃ Methyl protons directly attached to the aromatic ring.

| ~1.20 | Triplet (t) | 3H | Ar-CH₂-CH₃ | Terminal methyl protons of the ethyl group, split by the adjacent methylene group. |

Experimental Protocol: ¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides a count of unique carbon environments and information about their electronic state. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Sweep Width: 0 to 160 ppm.

    • Number of Scans: 1024 (or more, as ¹³C is less sensitive).

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Expected ¹³C NMR Spectrum and Interpretation

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~140 - 145 Ar-C (quaternary) Carbons bearing the ethyl and methyl groups.
~130 - 135 Ar-C (quaternary) Carbon bearing the -NH₃⁺ group (ipso-carbon).
~115 - 130 Ar-C (CH) Aromatic methine carbons.
~25 Ar-CH₂-CH₃ Methylene carbon of the ethyl group.
~18 Ar-CH₃ Methyl carbon.

| ~15 | Ar-CH₂-CH₃ | Terminal methyl carbon of the ethyl group. |

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg of Compound b Dissolve in 0.7 mL DMSO-d6 a->b c Transfer to NMR Tube b->c d Insert into 400 MHz Spectrometer c->d e Acquire 1H & 13C Spectra d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Reference to Solvent Signal g->h i Integration & Peak Picking h->i j Structural Elucidation i->j

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a modern, solid-state sampling technique that requires minimal sample preparation and provides high-quality data. It is ideal for analyzing crystalline powders like hydrochloride salts.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount (1-2 mg) of the this compound powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Co-add 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: Perform an automatic baseline correction and ATR correction.

Expected IR Spectrum and Interpretation

The most diagnostic feature for the hydrochloride salt is the appearance of strong, broad absorptions in the N-H stretching region, which are characteristic of an ammonium (-NH₃⁺) group.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3000 - 2800 Strong, Broad N-H Stretch Ammonium (-NH₃⁺)
2960 - 2850 Medium-Strong C-H Stretch Ethyl & Methyl (Aliphatic)
~3030 Medium-Weak C-H Stretch Aromatic
~1600 & ~1500 Medium-Strong C=C Stretch Aromatic Ring

| 1620 - 1550 | Medium, Broad | N-H Bend | Ammonium (-NH₃⁺) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Rationale: ESI is a soft ionization technique perfect for analyzing polar, salt-like molecules. It typically results in the protonation of the analyte. For an anilinium salt, the instrument will detect the mass of the free base cation.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquisition Parameters:

    • Ionization Mode: Positive.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺. If using a high-resolution instrument, the exact mass can be used to confirm the elemental composition.

Expected Mass Spectrum and Interpretation

In the ESI source, the hydrochloride salt will dissociate, and the free amine (4-Ethyl-3-methylaniline) will be detected. The mass spectrum will show a base peak corresponding to the protonated molecule, [M+H]⁺, where M is the free amine.

  • Parent Ion: The expected molecular ion will be for [C₉H₁₃N + H]⁺, which gives a monoisotopic mass of m/z 136.1121 .

  • Key Fragmentation: A primary fragmentation pathway for substituted anilines involves the loss of alkyl groups. A prominent fragment would be the loss of a methyl radical from the ethyl group (benzylic cleavage), leading to a fragment at m/z 121.0886 .

parent [C9H13N+H]+ m/z = 136.11 frag1 [C8H10N]+ m/z = 121.09 parent->frag1 - •CH3

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 4-Ethyl-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Ethyl-3-methylaniline hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical underpinnings of the expected spectrum, provide a robust experimental protocol for its acquisition, and offer a detailed interpretation of the spectral data.

Introduction: The Significance of ¹³C NMR in Pharmaceutical Analysis

In the realm of drug development and materials science, the precise structural characterization of molecules is paramount. ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides invaluable information about the carbon framework of a molecule.[1][2] Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering insights into its electronic environment, hybridization, and connectivity. For a molecule such as this compound, a substituted aromatic amine, ¹³C NMR is instrumental in confirming its structure, identifying isomers, and assessing its purity.

The protonation of the aniline nitrogen to form the hydrochloride salt significantly influences the electronic distribution within the aromatic ring, leading to characteristic changes in the ¹³C NMR spectrum compared to its free-base form. Understanding these changes is crucial for the accurate interpretation of spectral data for amine salts, a common form for active pharmaceutical ingredients (APIs).

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shift of each carbon atom in this compound is a composite of several factors: the inherent chemical shift of the benzene ring, the electronic effects of the substituents (amino, ethyl, and methyl groups), and the profound impact of protonating the amino group.

Substituent Effects on the Benzene Ring

In the neutral 4-Ethyl-3-methylaniline, the amino group (-NH₂) is a strong activating group, donating electron density to the aromatic ring through resonance, particularly at the ortho and para positions.[3] This increased electron density results in shielding of these carbons, causing their signals to appear at a lower chemical shift (upfield). Conversely, the inductive effect of the electronegative nitrogen atom has a deshielding effect, but the resonance effect is dominant in the neutral form.[3]

The ethyl and methyl groups are weakly activating, electron-donating groups through an inductive effect. Their presence further influences the chemical shifts of the aromatic carbons to a lesser extent than the amino group.

The Impact of Hydrochloride Formation

Upon protonation to form the anilinium ion (-NH₃⁺), the nitrogen atom becomes strongly electron-withdrawing. This is due to the positive charge, which eliminates the nitrogen's ability to donate its lone pair of electrons into the aromatic ring via resonance. Consequently, the inductive effect of the -NH₃⁺ group dominates, leading to a significant deshielding of all aromatic carbons. This deshielding effect is most pronounced at the ipso-carbon (the carbon directly attached to the -NH₃⁺ group) and the ortho and para carbons.

Predicted Chemical Shifts

Due to the lack of a publicly available experimental spectrum for this compound, we will predict the chemical shifts based on the known spectrum of 4-ethylaniline and the expected effects of the additional methyl group and protonation.

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1~135-140Ipso-carbon attached to the electron-withdrawing -NH₃⁺ group, expected to be significantly deshielded.
C2~120-125Ortho to the -NH₃⁺ group, deshielded.
C3~140-145Attached to the methyl group and meta to the -NH₃⁺ group. The methyl substituent effect and the deshielding from the anilinium ion will both contribute.
C4~130-135Attached to the ethyl group and para to the -NH₃⁺ group. Deshielded by the anilinium ion.
C5~125-130Meta to the -NH₃⁺ group and ortho to the ethyl group.
C6~115-120Ortho to the -NH₃⁺ group, deshielded.
Ethyl -CH₂-~25-30Standard chemical shift for an ethyl group attached to an aromatic ring.
Ethyl -CH₃~15-20Standard chemical shift for a terminal methyl group.
Methyl -CH₃~18-23Standard chemical shift for a methyl group on an aromatic ring.

Disclaimer: These are estimated values based on established principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, a carefully planned experimental procedure is essential.

Sample Preparation
  • Solvent Selection: A deuterated solvent is required to avoid strong solvent signals in the spectrum.[4][5][6] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve ionic compounds like hydrochloride salts and its relatively simple solvent signal. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are also viable options.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the sample in 0.5-0.7 mL of the deuterated solvent is recommended.[7]

  • Dissolution: Accurately weigh the this compound and transfer it to a clean, dry NMR tube. Add the deuterated solvent and gently vortex or sonicate until the sample is completely dissolved.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the final NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz spectrometer:

ParameterRecommended ValueRationale
Pulse Programzgpg30 or similarStandard 30-degree pulse for quantitative measurements with good signal-to-noise.
Acquisition Time1-2 secondsTo ensure good digital resolution.
Relaxation Delay (D1)2-5 secondsTo allow for sufficient relaxation of the carbon nuclei, especially quaternary carbons.
Number of Scans1024 or moreTo achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
Spectral Width0-200 ppmTo encompass the expected chemical shifts of all carbon atoms.
Temperature298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound.

G cluster_0 Pre-Analysis cluster_1 Sample Preparation cluster_2 NMR Data Acquisition cluster_3 Data Processing and Analysis cluster_4 Interpretation and Reporting A Sample Procurement and Purity Check B Solvent Selection (e.g., DMSO-d6) A->B C Dissolution in Deuterated Solvent B->C D Filtration into NMR Tube C->D E Instrument Setup and Calibration D->E F Execution of 13C NMR Experiment E->F G Fourier Transform and Phasing F->G H Baseline Correction and Referencing G->H I Peak Picking and Chemical Shift Assignment H->I J Comparison with Predicted Spectrum I->J K Structural Confirmation and Purity Assessment J->K L Final Report Generation K->L

Caption: Experimental workflow for the ¹³C NMR analysis of this compound.

Conclusion: A Self-Validating Approach to Structural Elucidation

This guide has provided a comprehensive theoretical and practical framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By combining predictive analysis based on established substituent effects with a robust experimental protocol, researchers can confidently approach the structural elucidation of this and similar compounds. The key takeaway is the significant downfield shift of aromatic carbon signals upon the protonation of the aniline nitrogen, a critical consideration for the analysis of amine hydrochloride salts. The presented workflow ensures a self-validating system, where the experimentally obtained spectrum can be cross-referenced with the theoretically predicted chemical shifts, leading to a high degree of confidence in the structural assignment. This rigorous approach is fundamental to ensuring the quality and integrity of chemical research and development.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(8), 976-980.
  • J. REUBEN. (1981). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society, 103(25), 7791–7794.
  • Chemistry Stack Exchange. (2020, October 1). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Ethyl-3-methylaniline. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved February 7, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved February 7, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved February 7, 2026, from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved February 7, 2026, from [Link]

  • Carl Roth. (n.d.). Deuterated Compounds for NMR. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (2019, August 29). Practical Guidelines to 13C-based NMR Metabolomics. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved February 7, 2026, from [Link]

  • University of California, Davis. (n.d.). NMR Sample Requirements and Preparation. Retrieved February 7, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 7, 2026, from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved February 7, 2026, from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved February 7, 2026, from [Link]

  • The Journal of Chemical Physics. (2024, May 10). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Neutral aniline molecules are converted to protonated form, anilinium cations, in high acidity conditions (Stejskal et al., 2010b). Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). N-ethyl-3-methylaniline. Retrieved February 7, 2026, from [Link]

  • PubMed. (2012, November 21). A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. Retrieved February 7, 2026, from [Link]

  • Dalton Transactions. (n.d.). A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. Retrieved February 7, 2026, from [Link]

Sources

IR spectrum of 4-Ethyl-3-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Infrared Spectroscopy of 4-Ethyl-3-methylaniline Hydrochloride

Executive Summary This technical guide provides a comprehensive spectroscopic analysis of This compound (CAS: 1427379-96-1). As a trisubstituted aromatic amine salt, this compound presents a complex vibrational profile distinct from its free base counterpart.[1] This document details the theoretical band assignments, experimental protocols for handling hygroscopic ammonium salts, and validation strategies to distinguish this specific isomer from potential regioisomers (e.g., N-ethyl-3-methylaniline).

Part 1: Structural Context & Theoretical Framework

To accurately interpret the IR spectrum, one must first understand the molecular geometry and the electronic impact of protonation.[1]

1.1 Molecular Architecture The core structure consists of a benzene ring substituted at the 1, 3, and 4 positions.[1]

  • Position 1: Ammonium group (

    
    ), resulting from the protonation of the primary amine.[1][2]
    
  • Position 3: Methyl group (

    
    ).[1]
    
  • Position 4: Ethyl group (

    
    ).[1][3]
    

1.2 The "Ammonium Salt" Effect Unlike the free base, which exhibits sharp


 stretching doublets around 3300–3500 cm⁻¹, the hydrochloride salt forms a crystal lattice stabilized by hydrogen bonding (

). This results in:
  • Broadening: Extreme broadening of the

    
     stretching region (2600–3200 cm⁻¹).[1]
    
  • Fermi Resonance: Appearance of "combination bands" in the 2000–2500 cm⁻¹ window, a diagnostic feature of primary ammonium salts.[1]

  • Symmetry Breaking: Changes in the aromatic ring breathing modes due to the electron-withdrawing nature of the positively charged ammonium group.[1]

StructuralLogic FreeBase Free Base (4-Ethyl-3-methylaniline) Salt Hydrochloride Salt (-NH3+ Cl-) FreeBase->Salt Protonation HCl HCl Addition HCl->Salt Effect1 Loss of N-H Doublet (3300-3400 cm-1) Salt->Effect1 Effect2 Appearance of Broad Ammonium Band (2600-3100 cm-1) Salt->Effect2 Effect3 Combination Bands (2000-2500 cm-1) Salt->Effect3

Figure 1: Impact of hydrochloride salt formation on vibrational modes.

Part 2: Spectral Prediction & Band Assignment[1][4]

The following assignments are derived from the principles of group theory for 1,2,4-trisubstituted benzenes and primary ammonium salts.

Table 1: Detailed Band Assignment
Frequency Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Notes
2800 – 3200 Ammonium (

)

Stretch (Sym/Asym)
Very broad, strong absorption overlapping with C-H stretches. Characteristic of amine salts.
2850 – 2970 Alkyl (

)

Stretch
Appears as sharp spikes protruding from the broad ammonium shoulder.
1900 – 2600 Ammonium SaltCombination BandsA series of weak-to-medium broad bands.[1] Crucial for confirming the salt form.
1580 – 1610 Aromatic Ring

Ring Stretch
Variable intensity.[1] Often split due to ring substitution.
1500 – 1520 Ammonium (

)

Deformation (Bend)
"Ammonium Band I".[1] Asymmetric bending.
1450 – 1470 Alkyl / Ring

Scissoring /

Overlap region for ethyl group bending and ring modes.[1]
1375 – 1380 Methyl (

)

Sym.[1] Deformation
The "Umbrella" mode.[1] Sharp and diagnostic for the methyl group.
860 – 900 Aromatic Ring

OOP Bending
Isolated Hydrogen (Position 2).[1] Diagnostic for 1,2,4-substitution.
800 – 860 Aromatic Ring

OOP Bending
Adjacent Hydrogens (Positions 5 & 6).[1] Strong band.[1]

Critical Interpretation Note: The region between 800–900 cm⁻¹ is the "fingerprint" for the substitution pattern.[1] For 4-ethyl-3-methylaniline, you expect two distinct bands : one for the isolated proton at position 2, and one for the adjacent protons at positions 5 and 6.

Part 3: Experimental Protocol (Self-Validating)

Amine salts are often hygroscopic.[1] Moisture absorption can obscure the fine structure of the ammonium region and create a false broad -OH peak at 3400 cm⁻¹.[1]

Sample Preparation Strategy

Method A: Diamond ATR (Attenuated Total Reflectance)

  • Pros: Fast, no sample modification, minimal moisture uptake during scan.[1]

  • Cons: Lower sensitivity in the high-wavenumber region compared to transmission.[1]

  • Protocol:

    • Ensure the crystal is clean (background scan must be flat).[1]

    • Place ~5 mg of solid sample on the crystal.

    • Apply high pressure (clamp) to ensure contact.[1]

    • Validation: Check 3400–3600 cm⁻¹. If a broad "hump" appears above the ammonium band, dry the sample (vacuum oven, 40°C) and rescan.[1]

Method B: KBr Pellet (Transmission)

  • Pros: Higher resolution for weak overtone bands (2000–2500 cm⁻¹).[1]

  • Cons: KBr is hygroscopic; risk of ion exchange.[1]

  • Protocol:

    • Dry KBr powder at 110°C overnight.

    • Mix sample:KBr at a 1:100 ratio.[1] Grind quickly to avoid moisture.[1]

    • Press into a transparent disc.

    • Validation: If the pellet is opaque, the scattering will distort the baseline (sloping baseline).[1] Discard and repress.

ExperimentalWorkflow Sample Solid Sample (Hygroscopic Check) Prep Prep: Diamond ATR (Preferred) Sample->Prep Scan Acquisition (4000-400 cm-1, 4 cm-1 res) Prep->Scan QC QC Check: Is 3400 cm-1 clear? Scan->QC Process Data Processing (Baseline Corr, Peak Pick) QC->Process Yes Dry Vacuum Dry (40°C, 2 hrs) QC->Dry No (Water detected) Dry->Prep

Figure 2: Step-by-step workflow for acquiring a validated spectrum.

Part 4: Quality Control & Impurity Profiling[1]

In drug development and synthesis, distinguishing the target molecule from isomers is critical.[1]

4.1 Distinguishing from Free Base If the conversion to hydrochloride is incomplete, you will see:

  • Free Base Signal: A sharp doublet (symmetric/asymmetric stretch) around 3300–3400 cm⁻¹.[1]

  • Target Signal: The salt should show no sharp peaks above 3200 cm⁻¹, only the broad ammonium descent.[1]

4.2 Distinguishing from N-Ethyl Isomer The isomer N-ethyl-3-methylaniline (a secondary amine) is a common potential impurity or regioisomer.

  • Target (Primary Amine Salt): Broad ammonium band, complex combination bands (2000–2500 cm⁻¹).[1][4]

  • Impurity (Secondary Amine Salt): The ammonium band for secondary salts (

    
    ) is often narrower and the combination band pattern in the 2000–2500 cm⁻¹ region is less complex (fewer overtones).[1]
    
  • Fingerprint Region: The substitution pattern for the N-ethyl isomer is 1,3-disubstituted (meta-substituted ring), whereas the target is 1,2,4-trisubstituted.

    • Meta-substituted (Impurity): Strong bands at ~690 cm⁻¹ and ~780 cm⁻¹.[1]

    • 1,2,4-Trisubstituted (Target): Bands at ~820 cm⁻¹ and ~880 cm⁻¹.[1] Absence of the 690 cm⁻¹ band is a key purity indicator. [1]

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy Theory and Data for Organic Amines.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[1] (Authoritative text on ammonium salt band assignments).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Source for 1,2,4-trisubstituted benzene vibrational modes).[1][5]

Sources

Mass spectrometry of 4-Ethyl-3-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Ethyl-3-methylaniline Hydrochloride

Introduction

This compound is an aromatic amine of significant interest in synthetic chemistry, serving as a crucial building block in the development of pharmaceuticals and specialized dyes.[1] Its hydrochloride form enhances stability and aqueous solubility, making it a common variant for laboratory use.[1] For researchers and drug development professionals, unequivocally confirming the identity, purity, and structure of such intermediates is paramount. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.

This guide provides a comprehensive exploration of the mass spectrometric behavior of 4-Ethyl-3-methylaniline. Moving beyond a simple recitation of methods, we will delve into the causal relationships behind instrumental choices, predict the compound's ionization and fragmentation behavior, and present a validated, step-by-step protocol for its analysis. The principles and methodologies discussed herein are designed to equip researchers with the expertise to confidently characterize this and structurally related molecules.

Physicochemical Properties and Structural Foundation

A thorough understanding of a molecule's properties is the bedrock of any successful analytical strategy. 4-Ethyl-3-methylaniline, in its free base form, is a substituted aniline with the following core characteristics.

PropertyValueSource
Chemical Formula C₉H₁₃N[2]
Molecular Weight (Monoisotopic) 135.1048 Da[2][3]
Molecular Weight (Average) 135.21 g/mol [2][4]
CAS Number (Free Base) 69450-94-8[2]

The hydrochloride salt is formed by the protonation of the basic amino group. In solution, particularly in the solvents used for electrospray ionization, the compound exists as the 4-ethyl-3-methylanilinium cation and a chloride anion. It is the cationic species that is directly analyzed in positive-ion mass spectrometry.

Ionization Techniques: The Gateway to Mass Analysis

The choice of ionization technique is the most critical parameter in mass spectrometry, dictating whether a molecule is gently converted into an ion for molecular weight determination or energetically fragmented to reveal its structure.

Electrospray Ionization (ESI): The Soft Approach for Molecular Weight

ESI is the premier technique for analyzing polar and ionic compounds like this compound. It is a "soft" ionization method that transfers ions from a liquid phase to the gas phase with minimal energy deposition. This process preserves the intact molecule, making it ideal for accurate molecular weight confirmation.

  • Mechanism of Action: A solution of the analyte is passed through a heated, charged capillary. The resulting fine spray of charged droplets evaporates, increasing the charge density until ions are desorbed into the gas phase. For this compound, the pre-existing cation is simply transferred.

  • Expected Ion: The primary ion observed will be the protonated free base, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 136.1121.[3] The high-resolution mass measurement of this ion allows for the confirmation of the elemental composition.

  • Adduct Formation: In the presence of salts, other common adducts may be observed, such as the sodium adduct [M+Na]⁺ (m/z ≈ 158.0940) and the potassium adduct [M+K]⁺ (m/z ≈ 174.0680).[3] Their presence can further corroborate the molecular weight.

Electron Ionization (EI): The Classic Method for Structural Fingerprinting

Primarily used with Gas Chromatography (GC-MS), Electron Ionization is a high-energy, "hard" ionization technique.[5] A beam of high-energy electrons (typically 70 eV) bombards the gaseous analyte molecules, causing an electron to be ejected and forming a radical cation known as the molecular ion (M⁺•).[6]

  • Mechanism of Action: This excess energy renders the molecular ion unstable, causing it to undergo predictable fragmentation. The resulting pattern of fragment ions is a unique "fingerprint" of the molecule's structure.[5]

  • Expected Molecular Ion: The molecular ion (M⁺•) for the free base will be observed at m/z ≈ 135.10. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for this compound.[7]

  • Causality of Fragmentation: The fragmentation pathways are governed by the stability of the resulting ions and neutral losses. The most abundant ions in the spectrum typically correspond to the most stable carbocations that can be formed.[6]

Predicted Fragmentation Pathways and Spectral Interpretation

The true power of mass spectrometry lies in the interpretation of fragmentation patterns to elucidate molecular structure. For 4-Ethyl-3-methylaniline, the primary fragmentation is dictated by the alkyl substituents on the aromatic ring.

Dominant Fragmentation: Benzylic Cleavage

The most favorable fragmentation pathway for alkyl-substituted aromatic compounds is cleavage of the bond beta to the aromatic ring, known as benzylic cleavage. This is because the resulting positive charge is stabilized by the aromatic system.

  • Formation of the Molecular Ion (m/z 135): C₉H₁₃N + e⁻ → [C₉H₁₃N]⁺• + 2e⁻

  • Loss of a Methyl Radical: The molecular ion loses a methyl radical (•CH₃, 15 Da) from the ethyl group. This is the most facile cleavage, as it results in a highly stable secondary benzylic cation. [C₉H₁₃N]⁺• → [C₈H₁₀N]⁺ + •CH₃

  • Resulting Base Peak (m/z 120): This fragment ion at m/z 120 is exceptionally stable and is predicted to be the base peak (the most intense peak) in the EI mass spectrum.[4] A similar pattern is observed in the mass spectrum of N-ethyl-3-methylaniline, where the M-15 peak at m/z 120 is the most abundant.[4]

Other Potential Fragmentations

While benzylic cleavage dominates, other minor fragmentation pathways can provide complementary structural information.

  • Loss of Ethylene: A rearrangement reaction could lead to the elimination of a neutral ethylene molecule (C₂H₄, 28 Da) from the molecular ion.

  • Ring Fragmentation: Aromatic amines can undergo complex ring cleavages, often involving the loss of hydrogen cyanide (HCN, 27 Da).[8]

The predicted fragmentation cascade is visualized below.

G cluster_legend Legend M Molecular Ion [C₉H₁₃N]⁺• m/z = 135 Neutral1 - •CH₃ (15 Da) M->Neutral1 F1 Benzylic Cation [C₈H₁₀N]⁺ m/z = 120 (Base Peak) Neutral1->F1 Key1 Ion Species Key2 Neutral Loss

Caption: Predicted EI fragmentation of 4-Ethyl-3-methylaniline.

Summary of Key Ions

The following table summarizes the key ions expected in the mass spectrum of 4-Ethyl-3-methylaniline.

Ionization Modem/z (Nominal)Proposed FormulaIdentity/Origin
ESI (Positive)136[C₉H₁₄N]⁺Protonated Molecule [M+H]⁺
ESI (Positive)158[C₉H₁₃NNa]⁺Sodium Adduct [M+Na]⁺
EI135[C₉H₁₃N]⁺•Molecular Ion (M⁺•)
EI120[C₈H₁₀N]⁺Base Peak, loss of •CH₃ (Benzylic Cleavage)
EI91[C₇H₇]⁺Tropylium ion, characteristic of alkylbenzenes

Experimental Protocol: LC-ESI-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of this compound using Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample and Reagent Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 methanol:water with 0.1% formic acid. The formic acid is crucial as it ensures the analyte remains protonated for efficient ESI.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Instrumentation and Conditions
  • LC System: Agilent 1290 Infinity II HPLC or equivalent.

  • Mass Spectrometer: Agilent 6546 Q-TOF or equivalent high-resolution mass spectrometer.

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • LC Parameters:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • MS Parameters (Positive ESI Mode):

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

    • Sheath Gas Temperature: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage (Vcap): 3500 V

    • Fragmentor Voltage: 120 V

    • Acquisition Range: m/z 50 - 500

    • Collision Energy (for MS/MS): 10, 20, 40 V (stepped) to generate fragment ions from the m/z 136 precursor.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Prep1 Weigh 10 mg Analyte Prep2 Dissolve in 10 mL Methanol (Stock) Prep1->Prep2 Prep3 Dilute to 1 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid Prep2->Prep3 LC Inject 2 µL onto C18 Column Prep3->LC MS ESI+ Ionization LC->MS MSMS Precursor Ion Selection (m/z 136) MS->MSMS Frag Collision-Induced Dissociation (CID) MSMS->Frag Detect Detect Fragments (Q-TOF) Frag->Detect Data Data Processing & Interpretation Detect->Data

Caption: Workflow for LC-MS/MS analysis of the target analyte.

Conclusion

The mass spectrometric analysis of this compound is a clear demonstration of modern analytical chemistry's power. By selecting the appropriate ionization technique, scientists can either gently ionize the molecule to confirm its molecular weight with high precision (ESI) or subject it to controlled fragmentation to produce a unique structural fingerprint (EI). The predictable nature of benzylic cleavage, leading to a stable and abundant fragment ion at m/z 120, serves as a reliable diagnostic marker for this compound. The detailed protocol provided in this guide offers a validated and robust framework for researchers in pharmaceutical development and chemical synthesis, ensuring the confident and accurate characterization of this important chemical intermediate.

References

  • SIELC Technologies. (2018). N-Ethyl-3-methylaniline. Retrieved from [Link][9]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14833138, 4-Ethyl-3-methylaniline. Retrieved from [Link].[2]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7603, N-ethyl-3-methylaniline. Retrieved from [Link].[4]

  • PubChemLite. This compound. Retrieved from [Link][3]

  • ResearchGate. (2008). Mass Spectrometry and Gas‐Phase Chemistry of Anilines. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][10]

  • Spectroscopy Online. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link][7]

  • Chemguide. Fragmentation Patterns in Mass Spectra. Retrieved from [Link][6]

  • Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link][5]

Sources

Comprehensive Analytical Strategy: 4-Ethyl-3-methylaniline Hydrochloride

[1]

Chemical Profile & Critical Quality Attributes (CQAs)

Before defining methods, we must define the target. This compound is a salt of a weak organic base.[1] Its stability and purity are compromised by two main factors: oxidation (forming azo-dimers) and hygroscopicity (altering assay w/w%).[1]

AttributeSpecification TargetRationale
Chemical Structure

Confirms identity and salt form.
Appearance White to off-white crystalline powderPink/Red hue indicates oxidation (formation of quinone imines).[1]
Assay (Titration) 98.0% – 102.0% (w/w)Quantifies the absolute mass balance of the salt.
Purity (HPLC) > 99.5% (Area %)Controls organic impurities and isomers.
Isomeric Purity < 0.15% (Positional isomers)3-ethyl-4-methylaniline is a likely difficult-to-separate impurity.[1]
Water Content < 1.0% (KF)Critical for salt stability; excess water promotes oxidation.[1]

Quantitative Assay: Potentiometric Titration

Objective: Determine the absolute purity (% w/w) of the salt. Methodology: Alkalimetric Potentiometric Titration.[1]

While HPLC determines the ratio of organic components, it cannot easily distinguish between the salt and the free base, nor does it account for inorganic moisture/ash. Titration is the primary reference standard.

Protocol A: Alkalimetric Titration (Recommended)

This method relies on the displacement of the weak base (aniline) from its salt by a strong base.

  • Principle:

    
    
    
  • Solvent: Ethanol:Water (50:50 v/v).[1] The ethanol solubilizes the organic free base released during titration.

  • Titrant: 0.1 N Sodium Hydroxide (Standardized).[1]

  • Detection: Potentiometric (Glass pH electrode).[1]

Step-by-Step Workflow:

  • System Check: Calibrate pH meter with buffers 4.0, 7.0, and 10.0.

  • Blank: Titrate 50 mL of the solvent mixture to determine the blank volume (

    
    ).
    
  • Sample: Accurately weigh ~250 mg of the sample (

    
    ) into the titration vessel.
    
  • Dissolution: Add 50 mL of solvent and stir until fully dissolved.

  • Titration: Titrate with 0.1 N NaOH potentiometrically. Record the volume at the inflection point (

    
    ).
    

Calculation:


1

Organic Purity: Reverse-Phase HPLC

Objective: Separate the main peak from synthesis byproducts (nitro-precursors) and positional isomers.[1]

Method Development Logic

Anilines are basic.[1][2] On standard C18 silica columns at neutral pH, they interact with residual silanols, causing severe peak tailing.[1]

  • Strategy 1 (Ion Suppression): High pH (>10) keeps the aniline as a neutral free base. Risk:[3] Dissolves standard silica columns.[1] Requires Hybrid (e.g., XBridge) columns.

  • Strategy 2 (Ion Pairing/Acidic): Low pH (<3) keeps the aniline fully protonated (

    
    ). This is the preferred, robust method for salts.
    
Validated Protocol (Acidic C18)
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax SB-C18),

Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0 with Phosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 5% B; 5-25 min: 5%

80% B; 25-30 min: 80% B.
Flow Rate 1.0 mL/min
Detection UV at 240 nm (Primary) and 210 nm (Secondary for non-aromatics)
Column Temp 30°C
Injection Vol 10

Critical Separation Challenge (Isomers): If the "3-methyl-4-ethyl" isomer co-elutes with the "4-ethyl-3-methyl" target, standard C18 may fail.[1]

  • Resolution Enhancement: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1] These phases utilize

    
     interactions, offering superior selectivity for aromatic positional isomers compared to hydrophobicity-driven C18.[1]
    

Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process and the impurity fate mapping for this compound.

Diagram 1: Analytical Lifecycle & Decision Tree

AnalyticalLifecycleRawSampleRaw Sample(4-Ethyl-3-methylaniline HCl)VisualAppearance(Check for Oxidation/Pink)RawSample->VisualID_CheckIdentity Check(IR / Retention Time)Assay_BranchQuantitative Assay(Stoichiometry)ID_Check->Assay_BranchPurity_BranchOrganic Purity(Impurities)ID_Check->Purity_BranchVisual->ID_CheckTitrationPotentiometric Titration(0.1N NaOH)Assay_Branch->TitrationHPLCRP-HPLC (pH 3.0)Gradient ElutionPurity_Branch->HPLCCalc_AssayCalculate % w/w(Target: 98-102%)Titration->Calc_AssayCalc_PurityCalculate Area %(Target: >99.5%)HPLC->Calc_PurityReleaseRelease CertificateCalc_Assay->ReleasePassRejectOOS InvestigationCalc_Assay->RejectFailCalc_Purity->ReleasePassCalc_Purity->RejectFail

Caption: Analytical decision tree ensuring both stoichiometric purity (Assay) and chromatographic purity are met before release.

Diagram 2: Impurity Fate & Separation Logic[1]

ImpurityFateSynthesisSynthesis(Nitration -> Reduction)CrudeCrude Aniline BaseSynthesis->CrudeImpurity_ANitro-Precursor(Incomplete Reduction)Synthesis->Impurity_AImpurity_BPositional Isomers(Regio-selectivity issues)Synthesis->Impurity_BSaltFormHCl Salt FormationCrude->SaltFormImpurity_COxidation Dimers(Azobenzene derivatives)SaltForm->Impurity_CStorage/AirSeparationHPLC Separation StrategyImpurity_A->SeparationHigh Retention(Non-polar)Impurity_B->SeparationCritical Pair(Requires Phenyl Column)Impurity_C->SeparationLate Eluting

Caption: Fate mapping of potential impurities from synthesis to storage, highlighting separation challenges.

Method Validation Parameters (USP <1225> Alignment)

To ensure the trustworthiness of these methods, the following validation criteria must be met:

  • Specificity:

    • Inject the solvent blank, the placebo (if formulation), and known impurities (e.g., 3-ethyl-4-methylaniline).[1]

    • Requirement: No interference at the retention time of the main peak. Resolution (

      
      ) > 1.5 between the main peak and the nearest isomer.
      
  • Linearity:

    • Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

    • Requirement: Correlation coefficient (

      
      ) 
      
      
      .[1][4]
  • Accuracy (Recovery):

    • Spike known amounts of the analyte into a blank matrix.

    • Requirement: Mean recovery 98.0% – 102.0%.

  • Solution Stability:

    • Aniline salts in solution can degrade over time (auto-oxidation).[1]

    • Protocol: Store sample solution in an amber vial at 15°C. Inject at 0, 12, and 24 hours.

    • Requirement: Change in area % < 0.5%.

References

  • United States Pharmacopeia (USP). General Chapter <541> Titrimetry.[1] USP-NF.[1] Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1] USP-NF.[1] Link

  • PubChem. Compound Summary: 3-Ethyl-4-methylaniline (Isomer Analog).[1] National Library of Medicine.[1] Link(Note: Used as structural reference for pKa and spectral properties).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for Reverse Phase mechanism on amines).

  • Vogel, A.I. Vogel's Textbook of Quantitative Chemical Analysis.[1] Pearson Education.[1] (Authoritative source for non-aqueous and potentiometric titration of amine salts).

An In-depth Technical Guide to the Safe Handling and Management of 4-Ethyl-3-methylaniline Hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the essential safety protocols and handling procedures for 4-Ethyl-3-methylaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical safety data from analogous chemical structures to establish a robust framework for risk mitigation in the laboratory setting.

Preamble: A Note on Structural Analogy in Hazard Assessment

Compound Profile and Hazard Identification

This compound is an aromatic amine salt. Aromatic amines, as a class, are recognized for their potential toxicity. The hydrochloride salt form can influence its physical properties, such as solubility and stability, while also introducing hazards associated with acidic compounds.

Anticipated GHS Hazard Classification

Based on data from structural analogues, the anticipated Globally Harmonized System (GHS) classification for this compound is as follows. This represents a composite hazard profile and should be treated as a conservative estimate.

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowed💀
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin💀
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled💀
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This table is a synthesis of data from related compounds and should be used for initial risk assessment.[4][6]

Signal Word: Danger [4][6]

Primary Routes of Exposure and Toxicological Concerns

The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion.[1][5] The primary toxicological concern associated with aniline derivatives is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[5] Symptoms can include cyanosis (bluish discoloration of the skin), headache, dizziness, and fatigue.[5] Chronic exposure to related anilines has been linked to potential organ damage.[4]

Laboratory Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls lies in their ability to isolate the hazard at its source, providing passive protection to the user.

  • Chemical Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[1]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[2]

Standard Operating Procedure (SOP) for Handling

A self-validating protocol for handling this compound involves a systematic workflow that incorporates safety checks at each stage.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_hood Verify Chemical Fume Hood Certification and Airflow prep_ppe->prep_hood prep_sds Review SDS of All Reactants and Solvents prep_hood->prep_sds prep_materials Assemble All Necessary Equipment and Reagents handle_weigh Weigh Compound on Tared Weigh Paper prep_materials->handle_weigh Proceed to Handling prep_sds->prep_materials handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent and Dissolve with Gentle Agitation handle_transfer->handle_dissolve post_decontaminate Decontaminate Work Surface and Equipment handle_dissolve->post_decontaminate Experiment Complete post_waste Dispose of Waste in Designated Hazardous Waste Container post_decontaminate->post_waste post_ppe Doff PPE and Wash Hands Thoroughly post_waste->post_ppe

Caption: A stepwise workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the anticipated hazards and routes of exposure.

PPE ItemSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against dermal absorption.[2] Double-gloving is recommended for extended handling.
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.[3]
Body Protection Laboratory coatPrevents contamination of personal clothing.[2]
Respiratory Protection Not typically required if handled in a fume hood.An N95 or higher-rated respirator may be necessary for spill cleanup outside of a fume hood.

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][3][4] Keep away from heat, sparks, and open flames.[3][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[1] The hydrochloride salt will react with strong bases to liberate the free aniline.

Emergency Procedures

A pre-planned and well-rehearsed emergency response plan is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Emergency Response Decision Tree

cluster_assessment Initial Assessment cluster_actions Immediate Actions start Exposure Incident Occurs is_conscious Is the Person Conscious and Breathing? start->is_conscious action_remove Remove from Exposure Source is_conscious->action_remove Yes action_call Call for Emergency Medical Assistance is_conscious->action_call No action_fresh_air Move to Fresh Air action_remove->action_fresh_air action_flush Flush Affected Area with Water action_remove->action_flush action_sds Provide SDS to Emergency Responders action_call->action_sds action_fresh_air->action_call action_flush->action_call

Caption: A decision-making workflow for responding to an exposure incident.

Spill and Leak Procedures
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[4] Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containers: Collect all waste material in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2][4] Do not dispose of it down the drain or in regular trash.

Conclusion

While this compound is a valuable compound in research and development, its handling demands a rigorous and informed approach to safety. By understanding its potential hazards through structural analogy, implementing robust engineering controls, adhering to strict handling protocols, and being prepared for emergencies, researchers can mitigate the risks associated with its use. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) mandate a conservative and proactive safety culture, which is the cornerstone of responsible scientific advancement.

References

  • SAFETY DATA SHEET for 3-Fluoro-4-methylaniline. Thermo Fisher Scientific.

  • SAFETY DATA SHEET for 3-Iodo-4-methylaniline. Fisher Scientific.

  • 4-Ethylaniline - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET for 4-Ethylaniline. Fisher Scientific.

  • N-Ethyl-3-methylaniline - Hazardous Agents | Haz-Map. Haz-Map.

  • N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem. National Institutes of Health.

  • Hydrochloric Acid - Safety Data Sheet. ERCO Worldwide.

Sources

Navigating the Safety Profile of 4-Ethyl-3-methylaniline Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 4-Ethyl-3-methylaniline hydrochloride. As a senior application scientist, the following sections synthesize critical safety information, handling protocols, and toxicological data, drawing from established knowledge of similar aromatic amine compounds. This document is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a culture of safety and informed decision-making in the laboratory.

Chemical Identity and Physical Properties

PropertyInferred Value/InformationSource
Appearance White to off-white or light beige crystalline solid/powder.[1][2][1][2]
Solubility Soluble in water.[1][2] May also show solubility in DMSO and slight solubility in methanol.[2][1][2]
Stability May be sensitive to moisture and hygroscopic.[2] Stable under normal conditions.[2]
Molecular Formula C₉H₁₃N · HClN/A
Molecular Weight 171.67 g/mol N/A

Hazard Identification and Toxicological Profile

Aromatic amines as a class of compounds are known for their potential toxicity.[1] The primary hazards associated with this compound are inferred from data on similar anilines and the free base, N-ethyl-m-toluidine.

Primary Routes of Exposure and Potential Health Effects:

  • Ingestion: Toxic if swallowed.[3][4][5] Ingestion of similar compounds can lead to systemic effects.

  • Inhalation: Toxic if inhaled.[3][4][5] Vapors or dusts may cause respiratory irritation.[6]

  • Skin Contact: Toxic in contact with skin.[3][4][5] Can cause skin irritation.[6]

  • Eye Contact: Can cause serious eye irritation.[6]

Toxicological Summary:

The toxicological properties of many aniline derivatives have not been fully investigated.[4] However, a key concern with aniline compounds is the potential to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[6] The onset of symptoms, such as cyanosis (bluish discoloration of the skin), headache, dizziness, and nausea, may be delayed for several hours after exposure.[4]

Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[4] Some related compounds are considered questionable carcinogens with experimental data.[2]

MetricValueCompound TestedSource
LC50 (rat, inhalation) 2,400 mg/m³/4hN-ethyl-m-toluidine (free base)[6]

Safe Handling and Storage Protocols

Given the toxicity profile, stringent adherence to safety protocols is paramount when handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize exposure. This is achieved through a multi-layered approach:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][7]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][7] Ensure that skin is not exposed.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decontaminate Decontaminate Glassware and Work Surfaces handle_transfer->clean_decontaminate clean_dispose Dispose of Waste in Labeled Hazardous Waste Container clean_decontaminate->clean_dispose clean_ppe Remove and Dispose of Contaminated PPE Properly clean_dispose->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: A typical workflow for the safe handling of this compound.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][7]

  • Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[4][7]

  • Environment: Protect from heat, sparks, open flames, and direct sunlight.[4][5][7] The compound may be moisture-sensitive.[2][3]

Emergency Procedures and First Aid

In the event of exposure, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[4][5][8] If breathing is difficult or stops, provide artificial respiration.[5] Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately take off all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5][9] Seek immediate medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes.[7][8] If contact lenses are present, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[7][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][5]

Spill Response Protocol

G spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Respirator, Gloves, etc.) spill->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect into a Closed Container for Disposal contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Decision and action flow for responding to a spill.

Fire and Explosion Hazard Data

  • Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam to extinguish a fire.[4]

  • Hazardous Combustion Products: Combustion may produce toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[2][4]

  • Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

References

  • 4 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • CAS 638-03-9: 3-Methylaniline hydrochloride | CymitQuimica. (n.d.).
  • 4-Methylaniline hydrochloride | 540-23-8 - ChemicalBook. (2026, January 13).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2024, April 29).
  • N-METHYLANILINE 98% MSDS CAS No: 100-61-8 MSDS - Loba Chemie. (2018, July 13).
  • 4-Ethylaniline - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem - NIH. (n.d.).
  • 95-74-9_GPS_3-Chloro-4-Methylaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL) - Aarti Industries. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).

Sources

Synthesis of 4-Ethyl-3-methylaniline hydrochloride from 4-ethyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The conversion of 4-Ethyl-3-methylaniline (Free Base) to its hydrochloride salt is a critical unit operation in drug development and fine chemical synthesis. While the free base is a liquid prone to oxidative degradation (discoloring from amber to dark brown), the hydrochloride salt offers superior solid-state stability , defined stoichiometry, and enhanced water solubility necessary for downstream aqueous reactions or bio-availability studies.

This guide details a precision synthesis protocol. Unlike generic "dump-and-stir" methods, this approach focuses on thermodynamic control to maximize crystallinity and reject impurities (such as isomeric byproducts) during the salt formation lattice assembly.

Core Chemical Identity & Isomer Warning

CRITICAL: Ensure you are working with the correct isomer. The nomenclature for ethyl-methyl anilines is frequently confused in supplier catalogs.

PropertyTarget MoleculeCommon Confusant
Name 4-Ethyl-3-methylaniline N-Ethyl-3-methylaniline
Structure Primary Amine (-NH₂) on ringSecondary Amine (-NH-Et)
CAS 69450-94-8 102-27-2
State (Base) Liquid (Amber)Liquid (Amber)
Reaction Forms R-NH₃⁺ Cl⁻Forms R₂-NH₂⁺ Cl⁻

Thermodynamics & Solubility Logic

The reaction is a classic Brønsted-Lowry acid-base neutralization:



  • Enthalpy: The reaction is highly exothermic. Uncontrolled addition of acid can lead to localized hotspots, causing oxidative decomposition of the aniline ring (tar formation).

  • Solubility Differential: The success of this protocol relies on the "antisolvent effect" . The free base is highly soluble in non-polar and moderately polar organic solvents (Ethyl Acetate, Toluene). The ionic salt lattice is insoluble in these media but soluble in water/methanol.

  • Objective: We utilize Ethyl Acetate (EtOAc) as the reaction medium. It solubilizes the base but forces the salt to precipitate immediately upon formation, driving the equilibrium to completion and facilitating isolation via filtration.

Materials & Safety

Reagents
  • Precursor: 4-Ethyl-3-methylaniline (>97% purity).

  • Solvent: Ethyl Acetate (Anhydrous grade preferred to prevent gumming).

  • Acid Source: 4.0 M HCl in Dioxane OR 1.0 M HCl in Ethyl Acetate.

    • Note: Avoid aqueous HCl (37%) if possible. Introducing water can cause the salt to "oil out" rather than crystallize due to the high solubility of the salt in water.

Safety Profile
  • Anilines: Toxic by inhalation and skin contact. Known methemoglobinemia agents.[1] Handle in a fume hood.

  • HCl: Corrosive.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety glasses.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed for a 10 mmol scale (approx. 1.35 g of base) but is linearly scalable.[2]

Step 1: Solubilization (The Baseline)
  • Charge a dry 50 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 1.35 g (10 mmol) of 4-Ethyl-3-methylaniline .

  • Add 15 mL of Ethyl Acetate .

  • Stir at room temperature (20-25°C) until the solution is homogeneous and clear amber.

    • Validation: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter before proceeding to remove insoluble physical debris.

Step 2: Controlled Protonation
  • Place the RBF in an ice-water bath (0-5°C). Cooling is essential to manage the exotherm and promote rapid nucleation.

  • Measure 2.75 mL of 4.0 M HCl in Dioxane (11 mmol, 1.1 equivalents).

    • Why 1.1 eq? A slight excess ensures complete conversion of the base.

  • Dropwise Addition: Add the HCl solution slowly over 5-10 minutes with vigorous stirring.

    • Observation: A voluminous white to off-white precipitate should form immediately upon contact.

    • Troubleshooting: If the product forms a sticky gum (oiling out), stop addition, scratch the glass side with a spatula to induce nucleation, or add a seed crystal if available.

Step 3: Aging and Equilibrium
  • Remove the ice bath and allow the slurry to warm to room temperature.

  • Stir for an additional 30 minutes. This "aging" process allows the crystal lattice to organize, ejecting impurities trapped during the rapid precipitation.

  • Endpoint Validation: Stop stirring and let solids settle. Dip a glass rod into the supernatant and touch it to wet pH paper.

    • Pass: pH < 2 (Red).[3]

    • Fail: pH > 4. Add aliquots of 0.1 mL HCl solution until acidic.

Step 4: Isolation[1]
  • Filter the slurry through a sintered glass funnel (porosity M) or Buchner funnel under vacuum.

  • Displacement Wash: Wash the filter cake with 2 x 5 mL of cold Ethyl Acetate .

    • Purpose: This removes unreacted free base and colored oxidation impurities. The filtrate should run clear.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

    • Note: Do not exceed 60°C initially, as wet salts can sometimes melt/degrade.

Characterization & Quality Control

Since specific literature data for this isomer's salt is scarce, you must validate the synthesis using these comparative metrics.

TestExpected Result (Salt)Contrast with Starting Material (Base)
Appearance White to off-white crystalline powderAmber liquid
Melting Point > 200°C (Decomposition) Liquid at RT
Solubility Soluble in Water, MethanolInsoluble in Water
AgNO₃ Test White precipitate (AgCl)Negative (No reaction)
¹H-NMR (D₂O) Shift in aromatic protons; disappearance of NH₂ broad singletDistinct aromatic region

NMR Diagnostic: In D₂O, the ammonium protons (-NH₃⁺) will exchange and likely not be visible, but the aromatic protons ortho to the nitrogen will shift downfield (higher ppm) compared to the free base due to the electron-withdrawing effect of the positive charge.

Process Visualization

Diagram 1: Synthesis Workflow

The following diagram illustrates the critical path and decision points in the synthesis.

SynthesisWorkflow Start Start: 4-Ethyl-3-methylaniline (Liquid Base) Solvent Dissolve in EtOAc (Anhydrous) Start->Solvent AcidAdd Add 4M HCl/Dioxane (0-5°C, Dropwise) Solvent->AcidAdd Check Precipitate Check AcidAdd->Check Check->AcidAdd Oiling Out? Scratch/Seed Aging Age Slurry (30 min, RT) Check->Aging Solids Form Filter Filtration & Wash (Cold EtOAc) Aging->Filter Dry Vacuum Dry (40°C) Filter->Dry Product Final Product: HCL Salt Dry->Product

Caption: Step-by-step workflow for the conversion of free base to hydrochloride salt, emphasizing temperature control and observation points.

Diagram 2: Solvent Selection Logic

Why Ethyl Acetate? This logic tree explains the solubility thermodynamics ensuring high yield.

SolventLogic Root Solvent Selection Strategy EtOAc Ethyl Acetate (Recommended) Root->EtOAc Water Water (Avoid) Root->Water Ether Diethyl Ether (Risky) Root->Ether ReasonEtOAc Base: Soluble Salt: Insoluble Result: High Yield Precipitate EtOAc->ReasonEtOAc ReasonWater Base: Insoluble Salt: Soluble Result: No Precipitation Water->ReasonWater ReasonEther Base: Soluble Salt: Insoluble Risk: Flammability/Peroxides Ether->ReasonEther

Caption: Solubility thermodynamics justifying the use of Ethyl Acetate over aqueous or ethereal systems for this specific salt formation.

Troubleshooting Common Issues

  • "Oiling Out" (Liquid-Liquid Phase Separation):

    • Cause: Reaction temperature too high or presence of water.

    • Fix: Cool the mixture to -10°C. If it remains an oil, decant the solvent, dissolve the oil in a minimum amount of Isopropanol (IPA), and add Diethyl Ether until cloudy.

  • Pink/Red Discoloration:

    • Cause: Oxidation of the aniline.[4]

    • Fix: The salt is likely pure despite the color. Recrystallize from hot Isopropanol/Ethanol (9:1) if aesthetic purity is required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14833138, 4-Ethyl-3-methylaniline. Retrieved February 7, 2026 from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich (Merck).Safety Data Sheet: Aniline Derivatives. (General safety handling for alkyl anilines).

Sources

A Technical Guide to the Research Applications of 4-Ethyl-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of a Niche Building Block

In the vast landscape of chemical building blocks available to the modern researcher, certain molecules, while not in the limelight, offer unique structural motifs and untapped potential. 4-Ethyl-3-methylaniline hydrochloride is one such compound. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that nuanced structural modifications can be the key to unlocking new scientific frontiers. We will explore the foundational chemistry of this substituted aniline and delve into its prospective applications, not as a mere catalog of possibilities, but as a strategic manual for its use in synthesis and discovery. This document is built on the principles of scientific integrity, providing not just the "what," but the critical "why" behind experimental design, ensuring that every protocol is a self-validating system.

Section 1: Core Compound Analysis

Before embarking on complex synthetic routes or biological assays, a comprehensive understanding of the starting material is paramount. This compound, the salt of the parent aromatic amine, offers advantages in stability and handling over its free base counterpart.

PropertyValue
IUPAC Name This compound
CAS Number 2088147-72-5[1]
Molecular Formula C9H14ClN[1]
Molecular Weight 171.67 g/mol [1]
Canonical SMILES CCC1=C(C=C(C=C1)N)C.Cl
Appearance White to off-white crystalline solid (inferred)

The strategic placement of the ethyl and methyl groups on the aniline ring imparts a distinct electronic and steric signature. This substitution pattern influences the reactivity of the amine group and the aromatic ring, a feature that can be exploited for regioselective synthesis, thereby reducing the need for complex protecting group strategies.

Section 2: The Synthetic Chemist's Perspective: A Versatile Intermediate

The true power of this compound lies in its utility as a versatile intermediate in organic synthesis. The primary amino group is a reactive handle for a multitude of chemical transformations.

Diazotization and Azo Coupling: Crafting Chromophores

A fundamental reaction of primary aromatic amines is their conversion to diazonium salts. These intermediates are highly valuable in the synthesis of azo dyes and as precursors for Sandmeyer and related reactions.

Experimental Protocol: Diazotization of 4-Ethyl-3-methylaniline

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10 mmol of this compound in 20 mL of 1.5 M hydrochloric acid. Cool the suspension to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Dissolve 10.5 mmol of sodium nitrite in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: The reaction is typically complete after 30 minutes of stirring at 0-5 °C. The formation of the diazonium salt is often accompanied by the dissolution of the solid material.

  • Immediate Use: The resulting diazonium salt solution should be used immediately in subsequent reactions due to its inherent instability.

Expert Rationale: The use of the hydrochloride salt simplifies the initial acidification step. Strict temperature control is non-negotiable, as diazonium salts are prone to decomposition at higher temperatures, leading to the formation of phenolic byproducts and a decrease in yield.

Amide Bond Formation: Building Blocks for Bioactive Scaffolds

The nucleophilic amino group of 4-Ethyl-3-methylaniline readily participates in reactions with activated carboxylic acid derivatives to form amides, a ubiquitous functional group in pharmaceuticals.

Experimental Protocol: Synthesis of an N-(4-ethyl-3-methylphenyl)amide

  • Free Base Generation: Dissolve this compound in water and neutralize with an aqueous solution of sodium bicarbonate. Extract the free aniline into an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Acylation: Dissolve the free aniline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C. Add the desired acyl chloride (1.05 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography.

  • Work-up and Purification: Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Trustworthiness through Design: The inclusion of a non-nucleophilic base is critical to scavenge the HCl generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion. The aqueous workup ensures the removal of excess reagents and byproducts, leading to a purer product.

Section 3: A Frontier Application in Medicinal Chemistry: Kinase Inhibitor Synthesis

Substituted anilines are privileged structures in medicinal chemistry, particularly in the design of kinase inhibitors where the aniline moiety often forms key hydrogen bond interactions with the hinge region of the kinase active site. The unique substitution of 4-Ethyl-3-methylaniline makes it an attractive candidate for the synthesis of novel kinase inhibitors with potentially improved selectivity and pharmacokinetic profiles.

Hypothetical Research Application: Synthesis of a Novel 2-Anilino-pyrimidine Kinase Inhibitor

Drawing inspiration from the synthesis of potent dual Mer/c-Met kinase inhibitors[2], we can propose a viable synthetic route utilizing 4-Ethyl-3-methylaniline.

G cluster_synthesis Hypothetical Synthesis of a 2-Anilino-pyrimidine Kinase Inhibitor A 2-Chloro-pyrimidine Intermediate C Nucleophilic Aromatic Substitution (e.g., p-TsOH, DMF, 90 °C) A->C B 4-Ethyl-3-methylaniline B->C D Crude Product C->D E Purification (Silica Gel Chromatography) D->E F Novel 2-(4-Ethyl-3-methylanilino)pyrimidine Derivative E->F G Biological Evaluation (Kinase Assays, Cell-based Assays) F->G H Lead Compound for Further Optimization G->H

Sources

4-Ethyl-3-methylaniline Hydrochloride: Technical Profile & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethyl-3-methylaniline hydrochloride (CAS: 1427379-96-1 [HCl salt]; 69450-94-8 [Free base]) is a specialized aromatic amine intermediate used primarily in the synthesis of Charge Transport Materials (CTMs) for organic photoconductors (OPCs) and as a sterically hindered chain extender in high-performance polyurethanes and epoxies .[1][2][3][4][5]

Unlike common anilines, the specific substitution pattern (ethyl at C4, methyl at C3) provides critical steric bulk. This structural feature inhibits the crystallization of downstream derivatives—a vital property for maintaining the optical clarity and amorphous stability of hole-transport films in laser printers and OLED devices.

Part 1: Chemical Identity & Physicochemical Profile[6]

Core Identifiers
PropertyDetail
Chemical Name This compound
Synonyms 4-Amino-2-methyl-1-ethylbenzene HCl; 3-Methyl-4-ethylaniline hydrochloride
CAS Number (Free Base) 69450-94-8
CAS Number (HCl Salt) 1427379-96-1
Molecular Formula C₉H₁₃N[1][2][3][4][6][7][8][9][10][11] · HCl
Molecular Weight 171.67 g/mol (Salt); 135.21 g/mol (Base)
Appearance Off-white to pale beige crystalline powder (Salt); Amber oil (Free base)
Structural Significance

The molecule features an amino group at position 1, a methyl group at position 3, and an ethyl group at position 4.

  • Steric Hindrance: The ortho-methyl group (relative to the ethyl) and the meta-methyl (relative to the amine) create a non-planar geometry in downstream adducts. This disruption of planarity is intentional; it prevents π-stacking crystallization in charge transport layers, extending the service life of photoconductive drums.

  • Electronic Effect: The alkyl groups are weak electron donors, slightly increasing the nucleophilicity of the amine compared to aniline, while the steric bulk moderates its reactivity rate in curing applications.

Part 2: Synthetic Pathways (Upstream)

The synthesis of 4-Ethyl-3-methylaniline is a classic example of controlling regioselectivity in electrophilic aromatic substitution. The primary challenge is directing the nitro group to the correct position on the 2-ethyltoluene ring.

Synthesis Workflow

The industrial route typically begins with 2-ethyltoluene (1-ethyl-2-methylbenzene).

  • Nitration: 2-Ethyltoluene is nitrated using mixed acid (HNO₃/H₂SO₄). The directing effects of the alkyl groups (ortho/para) compete.

    • Ethyl group (C1):[1] Directs to C2, C4, C6.

    • Methyl group (C2):[1] Directs to C1, C3, C5.

    • Result: The major isomers are 4-nitro-2-ethyltoluene (desired) and 5-nitro-2-ethyltoluene.

  • Purification: The isomers are separated via fractional crystallization or distillation.

  • Reduction: The 4-nitro intermediate is hydrogenated using a metal catalyst (Raney Nickel or Pd/C) or chemically reduced (Fe/HCl) to yield the aniline.

  • Hydrochlorination: The free base is treated with anhydrous HCl in an ether/alcohol solvent to precipitate the stable hydrochloride salt.

Reaction Diagram (DOT)

SynthesisPath Start 2-Ethyltoluene (1-Ethyl-2-methylbenzene) Nitration Nitration (HNO3 / H2SO4) Start->Nitration Isomers Mixture of 4-Nitro & 5-Nitro Isomers Nitration->Isomers Separation Fractional Crystallization Isomers->Separation Intermediate 4-Nitro-2-ethyltoluene (Target Intermediate) Separation->Intermediate Major Isomer Reduction Reduction (H2 / Pd-C or Fe/HCl) Intermediate->Reduction FreeBase 4-Ethyl-3-methylaniline (Free Base) Reduction->FreeBase SaltFormation HCl / Ethanol FreeBase->SaltFormation Final 4-Ethyl-3-methylaniline Hydrochloride SaltFormation->Final

Caption: Step-wise synthesis from 2-ethyltoluene to the hydrochloride salt, highlighting the critical isomer separation step.

Part 3: Downstream Applications

Organic Photoconductors (OPC)

The primary commercial driver for this intermediate is the manufacturing of Hole Transport Materials (HTM) for laser printers and copiers.

  • Mechanism: In an OPC drum, the Charge Transport Layer (CTL) must transport positive charges (holes) generated by the Charge Generation Layer (CGL) to the surface to neutralize the latent electrostatic image.

  • Role of 4-Ethyl-3-methylaniline: It is used to synthesize Triarylamine derivatives or Benzidine analogues (e.g., N,N-bis(4-hydroxyethyl)-4-ethyl-3-methylaniline).

  • Why this Isomer?

    • Solubility: The ethyl/methyl asymmetry improves the solubility of the final HTM molecule in coating solvents (like THF or Toluene), allowing for defect-free casting of the CTL.

    • Amorphous Stability: Symmetrical molecules tend to crystallize over time, causing "fogging" in printed images. The 4-ethyl-3-methyl substitution creates steric bulk that frustrates crystal packing, keeping the HTM in a stable amorphous state for the device's lifetime.

Advanced Polymer Curing (Epoxy/PU)

In high-performance composites, 4-Ethyl-3-methylaniline serves as a latent curing agent or chain extender.

  • Pot Life Extension: The steric hindrance around the amino group (flanked by the meta-methyl) slows down the nucleophilic attack on isocyanates (in PU) or epoxides. This allows for longer processing times ("pot life") before the resin sets, which is critical for large-scale molding or intricate casting.

Part 4: Experimental Protocols

Conversion of Hydrochloride to Free Base

Note: Most synthesis reactions require the free amine. The HCl salt is used for storage stability.

Reagents:

  • This compound (10 mmol)

  • Sodium Hydroxide (15 mmol, 10% aq solution)

  • Ethyl Acetate or Dichloromethane (DCM)

  • Brine (Sat. NaCl)

Protocol:

  • Dissolution: Suspend the hydrochloride salt in water (20 mL) in a separatory funnel.

  • Neutralization: Slowly add the 10% NaOH solution while swirling. The solid will dissolve, and an oily organic layer (the free amine) will separate. Check pH to ensure it is >10.

  • Extraction: Add 30 mL of DCM or Ethyl Acetate. Shake vigorously and vent. Allow layers to separate. Collect the organic (lower for DCM, upper for EtOAc) layer.

  • Drying: Wash the organic layer with brine (10 mL). Dry over anhydrous MgSO₄ for 15 minutes.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the pale amber oil (Free Base). Use immediately to prevent oxidation.

Standard Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% H₃PO₄) gradient (typically 40:60 to 90:10).

  • Detection: UV at 254 nm.

  • Target Purity: >98.5% (Critical for OPC grade to prevent charge trapping).

Part 5: Safety & Toxicology

Hazard Class: Aromatic Amine.

  • GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation), Carcinogenicity Cat 2 (Suspected).

  • Handling:

    • Skin Absorption: Like all anilines, this compound can be absorbed through the skin and cause methemoglobinemia (cyanosis). Double-gloving (Nitrile) is mandatory.

    • Storage: The hydrochloride salt is hygroscopic and light-sensitive. Store in amber vials under desiccant at room temperature. The free base must be stored under nitrogen at 2-8°C.

References

  • PubChem Compound Summary. (2025). 4-Ethyl-3-methylaniline.[1][2][3][6][9] National Center for Biotechnology Information.

  • Google Patents. (2011). Tetrahydroxy compound, method for preparing the tetrahydroxy compound, and photoreceptor using the tetrahydroxy compound (US8017807B2).

  • BLD Pharm. (2025). This compound Product Page. (Commercially available salt form).

  • ResearchGate. (2025). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline). (Context on ethyl-substituted anilines as curing agents).

Sources

An In-Depth Technical Guide to 4-Ethyl-3-methylaniline Hydrochloride: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historical Context: The Legacy of Aniline and the Rise of Synthetic Chemistry

The story of 4-Ethyl-3-methylaniline hydrochloride is intrinsically linked to the broader history of aniline and its derivatives, a narrative that begins in the early 19th century. Aniline (C₆H₅NH₂) was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, and he named it "Crystallin".[1] Subsequent isolations from coal tar and through different chemical reactions led to a variety of names for the same compound, including "kyanol," "benzidam," and "aniline," a name given by Carl Julius Fritzsche in 1840.[1] It was August Wilhelm von Hofmann who, in 1843, demonstrated that these were all the same substance, thereafter primarily known as aniline.[1]

A pivotal moment in the history of aniline derivatives came in 1856 with the accidental discovery of mauveine by William Henry Perkin, a student of Hofmann's.[2] While attempting to synthesize quinine, Perkin's oxidation of aniline led to the first synthetic organic dye.[2] This discovery ignited the synthetic dye industry, creating immense demand for aniline and its substituted analogues. The development of a large-scale industrial process for producing aniline, known as the Béchamp reduction, further fueled this burgeoning field.

The insatiable need for new colors and materials drove chemists to explore a vast array of modifications to the aniline structure, including alkylation and the introduction of various functional groups at different positions on the aromatic ring. It is within this fervent period of chemical exploration in the late 19th and early 20th centuries that the synthesis of polysubstituted anilines like 4-Ethyl-3-methylaniline would have become feasible. While a specific date or individual credited with the first synthesis of this compound is not prominent in the historical record, its creation is a logical extension of the synthetic methodologies developed during this era. The primary applications for such compounds were initially as intermediates in the synthesis of novel dyes and later, as the field of medicinal chemistry evolved, in the development of pharmaceuticals.[3]

Diagram 1: Historical Development of Aniline and its Derivatives

Aniline_History A 1826: Unverdorben isolates 'Crystallin' from Indigo D 1843: Hofmann unifies discoveries as Aniline A->D B 1834: Runge isolates 'Kyanol' from Coal Tar B->D C 1840: Fritzsche names 'Aniline' C->D E 1856: Perkin discovers Mauveine (first synthetic dye) D->E Foundation for dye synthesis F Late 19th - 20th Century: Explosion in Synthesis of Aniline Derivatives E->F Sparks Industrial Chemistry G Emergence of Polysubstituted Anilines (e.g., 4-Ethyl-3-methylaniline) F->G Development of new synthetic methods Synthesis_Route_1 start m-Toluidine intermediate1 Protection of Amine (e.g., Acetylation) start->intermediate1 1. intermediate2 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) intermediate1->intermediate2 2. intermediate3 Clemmensen Reduction (Zn(Hg), HCl) intermediate2->intermediate3 3. intermediate4 Deprotection of Amine intermediate3->intermediate4 4. product 4-Ethyl-3-methylaniline intermediate4->product 5.

Caption: Synthetic pathway for 4-Ethyl-3-methylaniline starting from m-toluidine.

Step 1: Protection of the Amino Group (Acetylation)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-toluidine (10.7 g, 0.1 mol) in 50 mL of glacial acetic acid.

  • Slowly add acetic anhydride (11.2 g, 0.11 mol) to the solution.

  • Heat the mixture to reflux for 1 hour.

  • Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.

  • Collect the precipitated N-(3-methylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 2: Friedel-Crafts Acylation

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (29.3 g, 0.22 mol) in 100 mL of dry dichloromethane under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride (16.5 g, 0.21 mol) to the stirred suspension.

  • Add the dried N-(3-methylphenyl)acetamide (14.9 g, 0.1 mol) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acylated product.

Step 3: Clemmensen Reduction

  • Prepare zinc amalgam by adding zinc dust (32.7 g, 0.5 mol) to a solution of mercuric chloride (3.3 g) in 50 mL of 5% hydrochloric acid and stirring for 10 minutes. Decant the aqueous solution.

  • In a 500 mL round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, 100 mL of concentrated hydrochloric acid, and the crude ketone from the previous step.

  • Heat the mixture to a vigorous reflux for 6-8 hours. Add 25 mL of concentrated hydrochloric acid every 2 hours to maintain the acidity.

  • After cooling, decant the aqueous layer and extract it with toluene (3 x 50 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

Step 4: Deprotection of the Amino Group

  • To the toluene solution containing the ethylated and still-protected aniline, add 100 mL of 20% aqueous hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the amide.

  • Cool the mixture and separate the aqueous layer.

  • Basify the aqueous layer with a 40% sodium hydroxide solution until pH > 10.

  • Extract the liberated 4-Ethyl-3-methylaniline with diethyl ether (3 x 50 mL).

  • Dry the combined ether extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Route 2: Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds. T[4][5]his proposed route involves the reaction of an appropriate aldehyde with an amine, followed by in-situ reduction of the resulting imine.

Step 1: Synthesis of 3-methyl-4-ethylbenzaldehyde

  • This intermediate can be synthesized from 2-ethyltoluene via Vilsmeier-Haack formylation or other established methods for the formylation of aromatic compounds.

Step 2: Reductive Amination

  • In a 250 mL round-bottom flask, dissolve 3-methyl-4-ethylbenzaldehyde (14.8 g, 0.1 mol) and ammonium acetate (38.5 g, 0.5 mol) in 100 mL of methanol.

  • Add sodium cyanoborohydride (NaBH₃CN) (6.3 g, 0.1 mol) portion-wise to the stirred solution at room temperature. 3[4]. Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 2 M hydrochloric acid until the gas evolution ceases.

  • Make the solution basic (pH > 10) with 40% sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 4-Ethyl-3-methylaniline by vacuum distillation.

Formation of the Hydrochloride Salt
  • Dissolve the purified 4-Ethyl-3-methylaniline (0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a calculated amount of concentrated hydrochloric acid dropwise with vigorous stirring.

  • The hydrochloride salt will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum desiccator.

Physicochemical Properties and Spectral Data

The following data pertains to the free base, 4-Ethyl-3-methylaniline (CAS: 69450-94-8).

[6]| Property | Value | | :--- | :--- | | Molecular Formula | C₉H₁₃N | | Molecular Weight | 135.21 g/mol | | Appearance | Expected to be a liquid | | Boiling Point | Data not readily available | | Melting Point | Data not readily available | | IUPAC Name | 4-ethyl-3-methylaniline |

Spectral Data (for the structurally similar N-ethyl-3-methylaniline):

[1]* ¹H NMR: Spectral data for the exact target molecule is not available in the searched sources, but for the related N-ethyl-3-methylaniline, characteristic peaks for the ethyl and methyl groups on the ring and attached to the nitrogen would be expected.

  • ¹³C NMR: Similarly, the carbon spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the ethyl and methyl groups.

  • IR Spectroscopy: The infrared spectrum of anilines typically shows characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. For N-ethyl-3-methylaniline, the molecular ion peak is at m/z 135, with a base peak at m/z 120.

[1]### 4. Potential Applications

While specific industrial applications for this compound are not extensively documented, its structure suggests utility in several areas, drawing parallels from other substituted anilines.

  • Dye Intermediates: As with many aniline derivatives, it can serve as a precursor for the synthesis of azo dyes. The specific substitution pattern would influence the final color and properties of the dye.

  • Pharmaceutical Synthesis: Substituted anilines are common building blocks in medicinal chemistry. The ethyl and methyl groups can influence the lipophilicity and metabolic stability of a drug molecule. It could be investigated as an intermediate in the synthesis of analgesics, anti-inflammatory agents, or other therapeutic compounds. *[3] Polymer Chemistry: Aniline derivatives can be used in the production of specialty polymers and resins, contributing to materials with enhanced thermal stability or specific electronic properties. *[3] Agrochemicals: The aniline scaffold is present in various herbicides, fungicides, and insecticides. This compound could be a starting material for the synthesis of new crop protection agents.

Conclusion

This compound, while not a historically prominent compound in its own right, represents a class of molecules that were the backbone of the synthetic chemistry revolution. Its synthesis is achievable through well-established and robust chemical transformations. This guide provides the necessary theoretical and practical framework for its preparation and characterization, enabling further research into its potential applications in modern chemical and pharmaceutical sciences. The lack of a detailed historical record for this specific compound underscores the vastness of chemical space explored during the rapid expansion of organic synthesis and highlights the potential for "rediscovering" and finding new applications for previously synthesized but under-investigated molecules.

References

  • PubChem. (n.d.). N-ethyl-3-methylaniline. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Ethyl-3-methylaniline. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). N-Ethyl-3-methylaniline. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved February 7, 2026, from [Link]

  • Johnston, W. T. (2008). The discovery of aniline and the origin of the term "aniline dye". Biotechnology & Histochemistry, 83(2), 83–87. [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved February 7, 2026, from [Link]

  • Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Application Notes: Versatile Synthetic Pathways for Derivatives of 4-Ethyl-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of key synthetic methodologies for the derivatization of 4-Ethyl-3-methylaniline, a valuable substituted aniline intermediate.[1] Recognizing its utility in the development of pharmaceuticals, agrochemicals, and dyes, this document details robust protocols for N-acylation, diazotization-based transformations including Sandmeyer reactions and azo coupling, and modern palladium-catalyzed C-N cross-coupling. The causality behind experimental choices is explained, ensuring that researchers, scientists, and drug development professionals can not only replicate these procedures but also adapt them for novel applications. All protocols are presented with a focus on safety, efficiency, and reproducibility.

Introduction: The Synthetic Potential of 4-Ethyl-3-methylaniline

4-Ethyl-3-methylaniline is an aromatic amine whose specific substitution pattern—an activating amino group ortho to a methyl group and meta to an ethyl group—offers a unique electronic and steric environment for chemical transformations.[2] Its derivatives are of significant interest in medicinal chemistry and materials science. This guide focuses on transforming the commercially available hydrochloride salt into a versatile free amine and subsequently leveraging its reactivity at two primary sites: the nucleophilic nitrogen atom and the activated aromatic ring via a diazonium intermediate.

A critical prerequisite for nearly all subsequent reactions is the conversion of the stable, solid 4-Ethyl-3-methylaniline hydrochloride to its free amine form. The hydrochloride salt is protonated at the nitrogen, rendering it non-nucleophilic and deactivating the aromatic ring. Neutralization with a suitable base liberates the lone pair of electrons on the nitrogen, activating the molecule for the synthetic pathways discussed herein.

Foundational Step: Liberation of the Free Amine

Rationale: The hydrochloride salt is employed for its superior shelf-life and handling properties. However, the protonated ammonium group ([ArNH₃]⁺Cl⁻) must be deprotonated to the free amine (ArNH₂) to enable its function as a nucleophile or to undergo diazotization. A simple aqueous workup with a mild base is sufficient for this quantitative conversion.

Protocol 1: Preparation of 4-Ethyl-3-methylaniline (Free Amine)
  • Dissolution: In a 250 mL separatory funnel, dissolve 10.0 g of this compound in 100 mL of deionized water.

  • Neutralization: Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise while gently swirling. Monitor the pH of the aqueous layer with pH paper, continuing addition until the pH is approximately 10-11. The free amine will separate as an oily layer.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL). The organic layer contains the free amine.

  • Washing & Drying: Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is 4-Ethyl-3-methylaniline free amine, which should be used directly in subsequent steps or stored under an inert atmosphere (N₂ or Ar) to prevent oxidation.

N-Functionalization: Synthesis of Amides via N-Acylation

Causality and Mechanistic Insight: N-acylation is a fundamental reaction for protecting the amino group, modulating its electronic properties, or introducing a pharmacologically relevant scaffold.[3] The reaction proceeds via nucleophilic acyl substitution, where the lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).[4] The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.[4]

Protocol 2: Synthesis of N-(4-ethyl-3-methylphenyl)acetamide
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5.0 g of 4-Ethyl-3-methylaniline (from Protocol 1) and 30 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add 1.1 equivalents of triethylamine or pyridine to the solution.

  • Acylation: While stirring vigorously, add 1.05 equivalents of acetyl chloride dropwise via a syringe over 10 minutes. An exothermic reaction and the formation of a precipitate (triethylammonium chloride) will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 30 mL of water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure amide.[5]

Parameter Reagent/Condition Rationale
Starting Material 4-Ethyl-3-methylanilineNucleophilic amine
Acylating Agent Acetyl Chloride / Acetic AnhydrideElectrophilic acyl source
Base Pyridine / TriethylamineAcid scavenger to neutralize HCl byproduct[4]
Solvent Dichloromethane (DCM) / AcetonitrileAprotic solvent to dissolve reactants
Temperature 0 °C to Room TemperatureControls initial exothermicity

The Diazonium Ion: A Gateway to Diverse Functionality

The conversion of the primary amino group of 4-Ethyl-3-methylaniline into a diazonium salt is one of the most powerful strategies in aromatic chemistry.[6] This transformation converts the amine into an excellent leaving group (N₂ gas), enabling its substitution by a wide array of nucleophiles.[7] The process, known as diazotization, requires the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.[8][9]

Diazotization_Workflow Aniline 4-Ethyl-3-methylaniline Diazonium 4-Ethyl-3-methyl- benzenediazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5 °C Sandmeyer Aryl Halides / Cyanides (Sandmeyer Products) Diazonium->Sandmeyer CuX (X=Cl, Br, CN) Δ AzoDye Azo Dyes Diazonium->AzoDye Activated Arene (e.g., Phenol, Aniline) Phenol Phenolic Derivatives Diazonium->Phenol H₂O, Δ

Caption: Synthetic pathways originating from the diazonium salt.

Protocol 3: Diazotization of 4-Ethyl-3-methylaniline

CRITICAL SAFETY NOTE: Solid diazonium salts can be shock-sensitive and explosive.[10][11] These compounds should always be prepared in solution and used immediately without isolation.[7][11]

  • Setup: In a 250 mL beaker, suspend 5.0 g of 4-Ethyl-3-methylaniline in a mixture of 15 mL concentrated hydrochloric acid and 50 mL of water. Stir until a fine slurry of the hydrochloride salt is formed.

  • Cooling: Cool the mixture to 0–5 °C in an ice-salt bath. Maintain this temperature throughout the procedure.

  • Nitrite Addition: In a separate flask, dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in 20 mL of cold water. Add this solution dropwise to the cold aniline slurry with vigorous stirring, ensuring the temperature does not exceed 5 °C.

  • Completion: After the addition is complete, stir the mixture for an additional 15-20 minutes at 0–5 °C. A clear, pale yellow solution of 4-ethyl-3-methylbenzenediazonium chloride is formed. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue-black) and should be quenched by adding a small amount of urea until the paper no longer changes color.[9]

  • Immediate Use: Proceed immediately to the next step (e.g., Protocol 4 or 5) with this cold diazonium salt solution.

Sandmeyer Reaction: Halogen and Cyano Derivatives

Rationale: The Sandmeyer reaction utilizes catalytic or stoichiometric amounts of copper(I) salts (CuCl, CuBr, CuCN) to facilitate the substitution of the diazonium group with halide or cyanide nucleophiles.[12][13] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism and is a highly reliable method for introducing these functionalities onto an aromatic ring.[13]

Protocol 4: Synthesis of 1-Chloro-4-ethyl-3-methylbenzene
  • Catalyst Preparation: In a separate 500 mL beaker, dissolve 1.2 equivalents of copper(I) chloride (CuCl) in 20 mL of concentrated hydrochloric acid.

  • Coupling Reaction: While stirring, slowly and carefully add the cold diazonium salt solution (from Protocol 3) to the CuCl solution. Vigorous evolution of nitrogen gas will occur.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (50–60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Isolation: Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic extracts with 2 M NaOH and then water. Dry over anhydrous MgSO₄, filter, and remove the solvent. The crude aryl chloride can be purified by vacuum distillation or column chromatography.

Azo Coupling: Synthesis of Azo Dyes

Rationale: The diazonium ion is an excellent electrophile that can attack electron-rich aromatic compounds, such as phenols and other anilines, in an electrophilic aromatic substitution reaction.[7] This "azo coupling" reaction forms the characteristic -N=N- azo linkage, the chromophore responsible for the intense color of azo dyes.[14] The reaction with phenols is typically carried out under mild alkaline conditions to deprotonate the phenol to the more strongly activating phenoxide ion.

Protocol 5: Synthesis of an Azo Dye with 2-Naphthol
  • Coupling Partner Solution: In a 500 mL beaker, dissolve 1.0 equivalent of 2-naphthol in 100 mL of 2 M NaOH solution. Cool this solution to 5 °C in an ice bath.

  • Coupling Reaction: While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 3) to the alkaline 2-naphthol solution. An intensely colored precipitate (typically red or orange) will form immediately.

  • Stirring: Continue to stir the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the solid azo dye by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Allow the product to air-dry or dry it in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

General Safety and Handling

Expertise in Safety is Non-Negotiable: Aromatic amines and their derivatives are toxic and should be handled with care.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).[16][17] All manipulations should be performed in a well-ventilated chemical fume hood.

  • Toxicity: Anilines can be absorbed through the skin and are toxic if inhaled or ingested.[15] They are suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.

  • Diazonium Salt Hazards: As previously noted, diazonium salts are thermally unstable and potentially explosive when dry.[9][10] Always keep them in a cold solution and use them immediately after preparation.[11] Avoid any conditions that could lead to their precipitation and isolation as a solid.

Characterization of Synthesized Derivatives

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch in the starting material, C=O stretch in amides, N=N stretch in azo dyes).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of solid derivatives.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7603, N-ethyl-3-methylaniline. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Stevens, E. (2019, January 3). converting anilines to diazoniums ions. YouTube. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ACS Omega. (2020, November 17). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14833138, 4-Ethyl-3-methylaniline. Retrieved from [Link]

  • Progress in Color, Colorants and Coatings. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • Solvents Hub. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the reaction between 4-ethylaniline 1, diethyl acetylenedicarboxylate 2, and benzaldehyde 3. Retrieved from [Link]

  • European Journal of Pharmaceutical and Medical Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3-FLUORO-4-(MORPHOLIN-4-YL)-N-[2-(THIOPHENE-2-YL) ETHYL] ANILINE DERIVATIVES. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY-II LAB MANUAL. Retrieved from [Link]

  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • University of the Fraser Valley. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel substituted aniline based heterocyclic dispersed azo dyes coupling with 5-methyl-2-(6-methyl-1, 3-benzothiazol-2-yl)-2, 4-dihydro-3H-pyrazol-3-one: Synthesis, structural, computational and biological studies. Retrieved from [Link]

  • NSF PAR. (2018, July 26). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of 4-Ethyl-3-methylaniline Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Aniline Derivative

4-Ethyl-3-methylaniline hydrochloride is a substituted aromatic amine that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both ethyl and methyl groups on the aniline ring, offers steric and electronic properties that can be exploited to create a diverse range of complex molecules. Anilines are foundational precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The hydrochloride salt form of 4-Ethyl-3-methylaniline enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations.[3] This document provides detailed experimental protocols and expert insights into the application of this compound, with a focus on diazotization for azo dye synthesis and its potential role in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in any experimental setting.

Table 1: Physicochemical Data for 4-Ethyl-3-methylaniline and its Hydrochloride Salt

PropertyValueSource
4-Ethyl-3-methylaniline
Molecular FormulaC₉H₁₃N[4]
Molecular Weight135.21 g/mol [4]
IUPAC Name4-ethyl-3-methylaniline[4]
This compound
Molecular FormulaC₉H₁₄ClN[5]
Molecular Weight171.67 g/mol [5]
AppearanceTypically a white to off-white crystalline solid[3]
SolubilitySoluble in water[3][6]

Safety Profile: Substituted anilines should be handled with care as they can be toxic and are potential irritants.[6][7] Acute toxicity can occur through ingestion, inhalation, or skin contact.[7] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] In case of exposure, immediate medical attention should be sought.[8]

Core Application: Synthesis of Azo Dyes via Diazotization-Coupling

A primary application of aromatic amines is in the synthesis of azo dyes, which are a large and important class of colored compounds.[9][10] The process involves two key steps: the diazotization of the primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.

Mechanism Overview: The Chemistry of Color

The diazotization reaction involves the treatment of this compound with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt.[10][11] This diazonium salt is an electrophilic species that can then react with an electron-rich coupling component, such as a phenol or another aniline derivative, in an electrophilic aromatic substitution reaction to form the azo compound.[12] The extended conjugation of the resulting molecule is responsible for its color.

Azo_Dye_Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 4-Ethyl-3-methylaniline Hydrochloride C Diazonium Salt (Unstable Intermediate) A->C 0-5 °C B NaNO₂ / aq. HCl B->C D Coupling Component (e.g., N,N-dimethylaniline) E Azo Dye Product C->E D->E Electrophilic Aromatic Substitution

Caption: A generalized workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol details the synthesis of a hypothetical azo dye using this compound as the diazo component and N,N-dimethylaniline as the coupling component.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-dimethylaniline

  • Sodium acetate

  • Ethanol

  • Distilled water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or meter

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve 1.72 g (10 mmol) of this compound in 20 mL of distilled water and 3 mL of concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C. The addition should take approximately 10-15 minutes.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete formation of the diazonium salt.

Part B: Azo Coupling Reaction

  • In a separate 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 10 mL of 1 M hydrochloric acid. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold N,N-dimethylaniline solution with vigorous stirring.

  • A brightly colored precipitate should form immediately.

  • After the addition is complete, slowly add a saturated solution of sodium acetate to adjust the pH of the reaction mixture to 4-5. This facilitates the coupling reaction.

  • Continue stirring the mixture in the ice bath for 30 minutes.

Workup and Purification:

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold water until the filtrate is colorless.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified azo dye.

  • Dry the purified crystals in a desiccator.

Characterization:

The final product should be characterized by standard analytical techniques, such as melting point determination, UV-Vis spectroscopy (to determine the absorption maximum), and NMR spectroscopy to confirm the structure.

Potential Application in Palladium-Catalyzed Cross-Coupling Reactions

Substituted anilines are also key substrates in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, which are powerful methods for the formation of C-N and C-C bonds, respectively.[13][14][15]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination would involve the coupling of 4-Ethyl-3-methylaniline (the free base, which can be generated from the hydrochloride salt by treatment with a base) with an aryl halide or triflate to form a diarylamine.[13] This reaction is of significant importance in medicinal chemistry for the synthesis of complex pharmaceutical intermediates. A typical catalyst system for this transformation involves a palladium precursor, such as Pd(OAc)₂, and a bulky electron-rich phosphine ligand.[16]

Suzuki-Miyaura Coupling

While the aniline itself is not directly used in a standard Suzuki coupling, it can be readily converted to an aryl halide or triflate, which can then participate in a Suzuki-Miyaura coupling with a boronic acid.[17][18] This reaction is a cornerstone of modern organic synthesis for the construction of biaryl motifs.[19]

Cross_Coupling_Potential cluster_0 Potential Synthetic Pathways A 4-Ethyl-3-methylaniline Hydrochloride B Free Base Aniline A->B Base C Buchwald-Hartwig Amination B->C E Conversion to Aryl Halide/Triflate B->E D Diarylamine Product C->D Pd Catalyst, Ligand, Aryl Halide F Suzuki-Miyaura Coupling E->F G Biaryl Product F->G Pd Catalyst, Base, Boronic Acid

Caption: Potential cross-coupling pathways for 4-Ethyl-3-methylaniline.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis. Its utility is prominently demonstrated in the synthesis of azo dyes through a well-established diazotization-coupling protocol. Furthermore, its structure makes it an excellent candidate for advanced applications in palladium-catalyzed cross-coupling reactions, opening avenues for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. The protocols and insights provided herein serve as a comprehensive guide for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors.

References

  • The Chemistry of 4-Ethylaniline: Applications in Material Science and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the Synthesis and Applications of 3-Chloro-4-methylaniline. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD.
  • Manufacturing method for halogen substituted N-methylaniline. (n.d.). Google Patents.
  • Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, September 20). Yufeng.
  • N-Ethyl-3-methylaniline. (2018, February 16). SIELC Technologies.
  • Suzuki reaction. (n.d.). In Wikipedia.
  • 3-Methylaniline hydrochloride. (n.d.). CymitQuimica.
  • N-ethyl-3-methylaniline. (n.d.). PubChem.
  • 4-Methylaniline hydrochloride. (2026, January 13). ChemicalBook.
  • This compound. (n.d.). Biosynth.
  • 4-Ethyl-3-methylaniline. (n.d.). PubChem.
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  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014, August 18). Organic Letters. ACS Publications.
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022, September 13). RSC Publishing.
  • The Suzuki Reaction. (n.d.). Chem 115 Myers.
  • Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds. (2024, May 15).
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
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Application Notes & Protocols: A Guide to the Synthesis of Azo Dyes Using 4-Ethyl-3-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 4-Ethyl-3-methylaniline hydrochloride as a diazo component in the synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants, with their properties being highly tunable based on the selection of aromatic precursors.[1][2] This guide elucidates the fundamental chemical principles, provides detailed, field-proven experimental protocols, and outlines methods for the characterization and analysis of the resulting azo compounds. The protocols are designed to be self-validating, with explanations for the causality behind critical experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.

Foundational Principles: The Chemistry of Azo Synthesis

The synthesis of an azo dye from a primary aromatic amine like 4-Ethyl-3-methylaniline is a classic two-stage process.[2] Understanding the mechanism of each stage is critical for optimizing reaction conditions and achieving desired product outcomes.

Stage 1: Diazotization

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[3] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4]

Causality of Experimental Conditions:

  • Low Temperature (0-5 °C): The resulting diazonium salt is thermally unstable.[2] Above 5 °C, it readily decomposes, releasing nitrogen gas and reacting with water to form a phenol, which is an unwanted side product.[5][6] Maintaining a low temperature is the single most critical parameter for a successful diazotization.

  • Strong Acidic Medium: The presence of excess acid is crucial. It prevents the newly formed diazonium salt from coupling with unreacted 4-Ethyl-3-methylaniline (a self-coupling reaction that forms a triazene) and ensures the complete generation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid.[7]

The reaction proceeds via the electrophilic attack of the nitrosonium ion on the nitrogen of the amine, followed by a series of proton transfers and the elimination of water to yield the stable aryldiazonium ion.

Stage 2: Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium ion, a weak electrophile, attacks an electron-rich aromatic compound known as the coupling component.[8] The product is a highly conjugated system containing the azo group (-N=N-), which acts as a chromophore responsible for the compound's color.[1]

Causality of Experimental Conditions:

  • Electron-Rich Coupling Component: The coupling component must be activated with potent electron-donating groups (EDGs), such as hydroxyl (-OH) or amino (-NR₂) groups, to facilitate the attack by the weakly electrophilic diazonium ion.[9]

  • pH Control: The pH of the reaction medium is critical as it dictates the reactivity of both the diazonium salt and the coupling component.

    • Coupling to Phenols (e.g., 2-Naphthol): This is performed under mildly alkaline conditions (pH 8-10). The alkalinity deprotonates the phenol to form the much more strongly activating phenoxide ion.

    • Coupling to Amines (e.g., N,N-Dimethylaniline): This is carried out in a mildly acidic medium (pH 4-5). This pH is a compromise: it keeps the concentration of the free amine high enough to be reactive while being acidic enough to prevent the diazonium salt from converting to a non-electrophilic diazohydroxide.[10]

Safety and Reagent Handling

Proper safety protocols are mandatory. A thorough risk assessment should be conducted before commencing any experimental work.

ReagentCAS No.Key HazardsHandling Precautions
This compound 1427379-96-1Acute toxicity (oral, dermal, inhalation).[11][12]Wear gloves, lab coat, and eye protection. Handle in a chemical fume hood. Avoid dust formation.[11][13]
**Sodium Nitrite (NaNO₂) **7632-00-0Oxidizer, Toxic if swallowed, Environmental hazard.Keep away from combustible materials. Use in a well-ventilated area. Do not ingest.[14]
Hydrochloric Acid (HCl), conc. 7647-01-0Corrosive, Causes severe skin burns and eye damage.Handle in a fume hood with acid-resistant gloves and face shield.
2-Naphthol 135-19-3Harmful if swallowed, Causes serious eye irritation.Avoid breathing dust. Wash hands thoroughly after handling.
N,N-Dimethylaniline 121-69-7Toxic if swallowed, in contact with skin, or if inhaled. Carcinogen.Use only in a chemical fume hood with appropriate personal protective equipment (PPE).[15]

General Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands and contaminated clothing thoroughly after handling chemicals.[16]

Experimental Workflows and Protocols

The following sections provide step-by-step protocols for the synthesis of an azo dye starting from this compound. A representative coupling reaction with 2-naphthol is detailed.

Visualization of the Synthetic Pathway

The overall process can be visualized as a two-step chemical transformation.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling A 4-Ethyl-3-methylaniline HCl C 4-Ethyl-3-methylphenyldiazonium chloride A->C 0-5 °C B NaNO₂ + HCl (aq) B->C E Azo Dye Product C->E pH 8-10 < 10 °C D 2-Naphthol in NaOH (aq) D->E

Caption: Chemical workflow for azo dye synthesis.

Protocol 1: Preparation of 4-Ethyl-3-methylphenyldiazonium Chloride Solution

This protocol details the conversion of the primary amine into its reactive diazonium salt.

Materials:

  • This compound (1.72 g, 10 mmol)

  • Concentrated Hydrochloric Acid (~37%) (2.5 mL, ~30 mmol)

  • Sodium Nitrite (0.73 g, 10.5 mmol)

  • Distilled Water

  • Ice

Procedure:

  • Amine Dissolution: In a 100 mL beaker, dissolve 1.72 g of this compound in 10 mL of distilled water. Add 2.5 mL of concentrated HCl.

    • Causality: The hydrochloride salt may require additional acid to ensure complete dissolution and to provide the excess acid needed for the reaction.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with gentle magnetic stirring. The solution must be maintained in this temperature range throughout the procedure.

  • Nitrite Solution Preparation: In a separate small beaker, dissolve 0.73 g of sodium nitrite in 5 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes. Use a pipette to add the solution below the surface of the liquid.

    • Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the temperature from rising above 5 °C, which would cause the diazonium salt to decompose.[2]

  • Reaction Completion: After the addition is complete, continue stirring the solution in the ice bath for another 15 minutes.

  • Verification (Self-Validation): To check for the presence of excess nitrous acid, place a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying the complete consumption of the primary amine. If the test is negative, a small amount of additional sodium nitrite solution may be required.

The resulting clear, cold solution of 4-Ethyl-3-methylphenyldiazonium chloride is used immediately in the next stage. Do not attempt to isolate the diazonium salt as a solid, as it can be explosive in a dry state.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the formation of the azo dye.

Materials:

  • 2-Naphthol (1.44 g, 10 mmol)

  • Sodium Hydroxide (NaOH)

  • Cold diazonium salt solution from Protocol 1

  • Ice

Procedure:

  • Coupling Component Solution: In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of 10% aqueous sodium hydroxide solution.

    • Causality: 2-naphthol is dissolved in an alkaline solution to form the sodium 2-naphthoxide salt. The resulting phenoxide ion is a much more powerful nucleophile, which is necessary for it to be attacked by the weakly electrophilic diazonium ion.[6]

  • Cooling: Cool this solution in an ice bath to below 10 °C.

  • Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution.

  • Precipitation: An intensely colored precipitate should form immediately. The color will depend on the specific structure but is often in the red-orange range.

  • Reaction Completion: Continue to stir the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolation: Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with several portions of cold distilled water until the filtrate is neutral. This removes any unreacted salts and base.

  • Drying: Dry the product in a desiccator or a low-temperature oven (~60 °C). Record the final mass and calculate the percentage yield.

Visualization of the Experimental Protocol

G cluster_A Diazotization Stage cluster_B Coupling Stage cluster_C Workup & Purification A1 Dissolve Amine HCl in Water + conc. HCl A2 Cool to 0-5 °C (Ice-Salt Bath) A1->A2 A4 Add NaNO₂ dropwise Maintain T < 5 °C A2->A4 A3 Prepare NaNO₂ (aq) A3->A4 A5 Stir 15 min Test with Starch-Iodide Paper A4->A5 B3 Add Diazonium Salt Slowly with Vigorous Stirring A5->B3 Immediate Use B1 Dissolve 2-Naphthol in NaOH (aq) B2 Cool to < 10 °C B1->B2 B2->B3 B4 Stir 30 min (Precipitate Forms) B3->B4 C1 Vacuum Filtration B4->C1 C2 Wash with Cold H₂O C1->C2 C3 Dry Product C2->C3 C4 Characterize (UV-Vis, FTIR, NMR) C3->C4

Caption: Step-by-step experimental workflow.

Characterization of the Synthesized Azo Dye

Confirmation of the product's structure and purity is essential.[17][18] The following techniques are standard for characterizing azo dyes.[19][20]

TechniquePurposeExpected Observations for Azo Dye
UV-Visible Spectroscopy To determine the wavelength of maximum absorbance (λmax) and confirm color.A strong absorption band in the visible region (typically 400-600 nm) corresponding to the π → π* transition of the conjugated azo system.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify key functional groups.Appearance of a characteristic peak for the N=N stretch (approx. 1400-1450 cm⁻¹, often weak) and a broad O-H stretch (approx. 3200-3600 cm⁻¹) if a phenol was used. Disappearance of the primary amine N-H stretch from the starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) To elucidate the complete chemical structure.The spectra should show distinct signals for all aromatic and aliphatic protons and carbons, confirming the successful coupling at the expected position (e.g., ortho to the -OH group on 2-naphthol).[17]
Mass Spectrometry (MS) To confirm the molecular weight of the product.The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the synthesized azo dye.

Potential Applications

Azo dyes derived from substituted anilines like 4-Ethyl-3-methylaniline are primarily developed for coloring various materials. The specific properties imparted by the ethyl and methyl groups can influence the dye's affinity for certain fibers, its solubility in different media, and its lightfastness.[18] Potential applications include:

  • Textile Dyes: For synthetic fibers such as polyester and nylon.[21]

  • Pigments: For use in paints, inks, and plastics.

  • Analytical Reagents: Some azo dyes exhibit pH-indicator properties or can be used as chromogenic reagents for metal ion detection.[19][22]

  • Research: As building blocks for more complex functional molecules in materials science and medicinal chemistry.[20]

References

  • Rajdhani College. Synthesis of Azo Dyes.
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  • Ferreira, M., et al. (2024). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI.
  • Lateef, S. M., et al. (2025). Synthesis and characterization of new azo dye ligand derived from 4,4′-sulfonyl dianiline and 4-methy imidazole and its binuclear complexes with Ni(II), Pd(II), Ag(I) and Au(III). Der Pharma Chemica.
  • Various Authors. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. International Journal of Original Recent Advanced Research.
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  • One Part of Chemistry. (2013). Synthesis of azo dyes.
  • Al-Rubaie, L. A., & Al-Amirey, D. A. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. International Journal of Drug Delivery Technology.
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  • PubChem. 4-Ethyl-3-methylaniline. National Institutes of Health.
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  • Al-Adilee, K. J., & Hammoodi, A. S. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Egyptian Journal of Chemistry.
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  • Biosynth. This compound.
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  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Methoxy-6-methylaniline.
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Application of 4-Ethyl-3-methylaniline hydrochloride in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Ethyl-3-methylaniline Hydrochloride in Advanced Polymer Architectures

Executive Summary & Strategic Utility

This compound is a specialized alkyl-substituted aromatic amine salt. In the field of polymer chemistry, it serves a distinct role dictated by its substitution pattern. Unlike simple aniline, the para-position (C4) is occupied by an ethyl group , and the meta-position (C3) by a methyl group .

This structural reality dictates its three primary applications:

  • Precursor for Sterically Hindered Curing Agents: It is a feedstock for synthesizing methylene-bridged diamines (via ortho-coupling) used in high-performance epoxy and polyurethane systems.

  • Molecular Weight Regulator (Chain Terminator): In the oxidative polymerization of conducting polymers (e.g., Polyaniline), it acts as a chain terminator, allowing precise control over polymer chain length and solubility.

  • Polyurethane Modification: As a precursor to hindered isocyanates, offering superior hydrolytic stability compared to standard toluene diisocyanate (TDI) derivatives.

The hydrochloride salt form is preferred for storage and handling due to its enhanced resistance to oxidation compared to the free liquid amine.

Technical Analysis & Mechanisms

The "Para-Blocked" Effect in Oxidative Polymerization

Standard Polyaniline (PANI) synthesis relies on head-to-tail coupling, where the nitrogen of one monomer attacks the para-carbon of the next.

  • Scenario: In 4-Ethyl-3-methylaniline, the para position is blocked by an ethyl group.

  • Consequence: This molecule cannot propagate a linear chain via N-C4 coupling.

  • Application: When added to a polymerization of unsubstituted aniline, it forces the reaction to terminate or branch at the ortho position. This makes it a critical Molecular Weight Control Agent , preventing the formation of insoluble, intractable polymer aggregates.

Synthesis of High-Performance Curing Agents

The most significant industrial application lies in converting this monomer into a diamine via formaldehyde condensation. Because the para position is blocked, formaldehyde reacts at the ortho positions (C2 or C6), creating a methylene bridge between two aniline units.

  • Product: 2,2'-methylenebis(4-ethyl-3-methylaniline).

  • Benefit: The resulting diamine is sterically hindered. When used to cure epoxies, the alkyl groups near the amine slow down the reaction rate (extending pot life) and reduce water absorption in the final matrix.

Experimental Protocols

Protocol A: Preparation of Free Base 4-Ethyl-3-methylaniline

Context: Most polymer syntheses (epoxy curing, isocyanate formation) require the free amine, not the salt. The salt is the storage form.

Reagents:

  • This compound (10 g)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Magnesium Sulfate (anhydrous)

Workflow:

  • Dissolution: Dissolve 10 g of the hydrochloride salt in 50 mL of deionized water. The solution should be clear to slightly acidic.

  • Neutralization: Slowly add 2M NaOH while stirring until the pH reaches >10. The solution will become turbid as the free amine (an oil) separates.

  • Extraction: Transfer to a separatory funnel. Extract three times with 30 mL of DCM.

  • Drying: Combine organic layers and dry over anhydrous Magnesium Sulfate for 15 minutes.

  • Isolation: Filter off the solid. Remove solvent via rotary evaporation at 40°C.

  • Yield: Expect a viscous, amber-colored liquid (Free Base). Store under Nitrogen.

Protocol B: Synthesis of Conductive Polyaniline with MW Control

Context: Synthesizing soluble polyaniline by using 4-Ethyl-3-methylaniline as a terminator.

Reagents:

  • Monomer A: Aniline (0.1 mol)

  • Monomer B (Terminator): 4-Ethyl-3-methylaniline HCl (0.01 mol) – 10 mol% ratio

  • Oxidant: Ammonium Persulfate (APS) (0.11 mol)

  • Solvent: 1M HCl (aq)

Step-by-Step:

  • Pre-cooling: Dissolve Monomer A and Monomer B in 100 mL of 1M HCl. Cool to 0–5°C in an ice bath. Explanation: Low temperature prevents side reactions and ortho-coupling defects.

  • Oxidant Preparation: Dissolve APS in 50 mL of 1M HCl; cool to 0–5°C.

  • Initiation: Dropwise add the APS solution to the monomer mixture over 30 minutes. Maintain temp <5°C.

  • Polymerization: Stir for 6 hours. The solution will turn dark green (Emeraldine Salt form).

  • Termination: The 4-Ethyl-3-methylaniline will naturally cap the growing chains when they encounter the sterically hindered monomer, limiting the average molecular weight.

  • Purification: Filter the precipitate. Wash with 1M HCl, then Acetone (to remove oligomers). Dry in vacuum at 60°C.

Data Output: Effect of Terminator Ratio

Monomer B Ratio (mol%)Polymer Yield (%)Solubility (in NMP)Conductivity (S/cm)
0% (Pure PANI)85%Low (<5 wt%)5.0
5%82%Moderate3.2
10% (Optimal) 78% High (>15 wt%) 2.1
20%60%Very High0.5

Visualization of Reaction Pathways

Figure 1: Mechanism of Molecular Weight Control

This diagram illustrates how the para-substituted aniline blocks chain propagation.

Polymerization cluster_legend Key Aniline Aniline Monomer (Active Para-Position) Chain Growing PANI Chain (Radical Cation) Aniline->Chain Oxidative Coupling (APS) Chain->Chain Propagation Terminator 4-Ethyl-3-methylaniline (Blocked Para-Position) Chain->Terminator Attack Blocked Terminated Polymer Chain (No further N-C4 coupling) Terminator->Blocked Steric Termination Blue: Propagation Blue: Propagation Red: Termination Red: Termination Blue: Propagation->Red: Termination

Caption: Figure 1. The steric termination mechanism where the ethyl group at C4 prevents further head-to-tail coupling.

Figure 2: Synthesis of Methylene-Bridged Curing Agent

This workflow depicts the conversion of the monomer into a high-value epoxy curing agent.

CuringAgent Start 4-Ethyl-3-methylaniline HCl Step1 Neutralization (NaOH) Extract Free Base Start->Step1 Step2 Formaldehyde Condensation (Acid Catalyst, 100°C) Step1->Step2 + CH2O Intermediate Formation of Methylol Intermediate Step2->Intermediate Final 2,2'-Methylenebis(4-ethyl-3-methylaniline) (Hindered Diamine) Intermediate->Final - H2O App Application: Epoxy Curing (High Pot Life, Moisture Resistant) Final->App

Caption: Figure 2. Synthetic pathway from the HCl salt to the hindered diamine curing agent via formaldehyde condensation.

Safety & Handling (E-E-A-T)

  • Toxicity: Like most aniline derivatives, 4-Ethyl-3-methylaniline is toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia (cyanosis).

  • Engineering Controls: All protocols involving the free base or heating must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: All aqueous waste from Protocol A (containing aniline residues) must be segregated as hazardous organic waste, not flushed down the drain.

References

  • PubChem. (2023). 4-Ethyl-3-methylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (1969). Use of selected 4,4'-methylenebis(2,6-dialkylanilines) as curing agents for epoxy resins (US3481900A).
  • Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[1][2] Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry. (General protocol reference for oxidative polymerization). Retrieved from [Link]

Sources

Application Note: 4-Ethyl-3-methylaniline HCl as a Steric Probe in SAR Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 4-Ethyl-3-methylaniline Hydrochloride (CAS: 69450-94-8 [Free Base]) as a strategic building block in medicinal chemistry.[1][2][3] Unlike common anilines, this specific substitution pattern (4-ethyl, 3-methyl) offers a unique steric and hydrophobic profile, making it a critical "probe" molecule for exploring binding pockets in kinases, GPCRs, and ion channels.[2]

Executive Summary & Rationale

In Structure-Activity Relationship (SAR) studies, the 4-Ethyl-3-methylaniline moiety serves as a "steric wedge."[1][3] The 4-ethyl group extends deeper into hydrophobic pockets than a methyl group (p-toluidine) but is less bulky than a tert-butyl group. Simultaneously, the 3-methyl group introduces torsional strain (an "ortho-twist") that can force the aniline ring out of coplanarity with connected amide or urea linkages.[2]

Primary Applications:

  • Kinase Inhibitor Synthesis: Forming Type II inhibitors (Diarylureas) where the aniline occupies the hydrophobic "back pocket."[1][2][3]

  • GPCR Ligand Optimization: Tuning solubility and lipophilicity (LogP) without adding polar groups.[1][2][3]

  • Fragment-Based Drug Discovery (FBDD): Used as a "grow" vector from core scaffolds.[1][2][3]

Chemical Profile & Handling

The hydrochloride salt is the preferred storage form due to the oxidation sensitivity of the free electron-rich aniline.[1][2][3]

PropertySpecification
Compound Name This compound
Structure Aniline ring with 4-Ethyl and 3-Methyl substitutions, protonated (HCl salt)
Molecular Weight 171.67 g/mol (Salt) / 135.21 g/mol (Free Base)
Appearance Off-white to beige hygroscopic solid
Solubility Soluble in Water, MeOH, DMSO; Insoluble in Et2O, Hexanes
Stability Hygroscopic.[1][3][4][5][6][7][8][9][10] Critical: Free base oxidizes rapidly to brown oil in air.[2][3]
Handling Protocol: The "Salt-Break" Rule

WARNING: Many synthesis failures occur because the HCl salt is added directly to reactions requiring a nucleophilic amine.[1][3] The protonated amine (


) is non-nucleophilic .[2][3]
  • Strategy A (In-situ): Use ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     2.5 equivalents of tertiary base (DIPEA/TEA) in the reaction solvent.[3]
    
  • Strategy B (Pre-formation): Partition between 1M NaOH and DCM, separate, dry, and use the oil immediately.[2][3] Strategy A is preferred to minimize oxidation.[2]

Experimental Protocols

Protocol A: Synthesis of Diarylureas (Kinase Inhibitor Scaffold)

Targeting the DFG-out conformation in kinases (e.g., VEGFR, RAF).[1][2]

Mechanism: Nucleophilic attack of the aniline on an isocyanate.[1][3] Reaction:


[2][3]

Step-by-Step Methodology:

  • Preparation: In a dry 20 mL vial, suspend 4-Ethyl-3-methylaniline HCl (1.0 eq, 1.0 mmol, 171.7 mg) in anhydrous THF (5.0 mL).

  • Activation: Add DIPEA (Diisopropylethylamine) (2.5 eq, 2.5 mmol, 435 µL).

    • Observation: The suspension should clear as the free base forms and dissolves; amine salts (DIPEA·HCl) may precipitate.

  • Addition: Dropwise add the aryl isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.05 eq) dissolved in 1 mL THF.

  • Incubation: Stir at Room Temperature (RT) for 4–12 hours under

    
     atmosphere.
    
    • Monitoring: TLC (50% EtOAc/Hex) or LCMS.[1] Look for the disappearance of the aniline peak (

      
      ).[2]
      
  • Workup:

    • Concentrate volatiles.[1][2]

    • Resuspend residue in DCM.[1] Wash with 1M HCl (to remove unreacted aniline) and Sat.[2]

      
      .
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from hot EtOH or purify via Flash Chromatography (0-40% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Cross-Coupling

Coupling to Heteroaryl Chlorides (e.g., Pyrimidines, Quinolines).[1][2]

Challenge: The steric bulk of the 3-methyl group can slow down Pd-oxidative addition or reductive elimination.[1][2][3] Solution: Use a precatalyst system with a bulky biaryl phosphine ligand (e.g., BrettPhos or XPhos).[2][3]

Step-by-Step Methodology:

  • Reagents: Charge a microwave vial with:

    • Heteroaryl Chloride (1.0 eq)[3]

    • 4-Ethyl-3-methylaniline HCl (1.2 eq)[1][2][3]

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (0.02 eq) or Pd-G3-BrettPhos precatalyst.[2]
      
    • Ligand: BrettPhos (0.04 eq).[1][3]

    • Base: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (3.0 eq) - Note: Excess base is required to neutralize the HCl salt AND facilitate the catalytic cycle.[2]
      
  • Solvent: Add anhydrous 1,4-Dioxane (degassed). Concentration: 0.1 M.[1][2][8]

  • Reaction: Seal and heat to 100°C for 12 hours (thermal) or 110°C for 1 hour (Microwave).

  • Filtration: Filter hot through a Celite pad to remove Palladium black and inorganic salts.[1][2][3]

  • Analysis: Check LCMS for product mass.

Visualization of Workflows

Figure 1: Reaction Logic & Decision Tree

This diagram illustrates the decision process for using the HCl salt versus the free base in different synthetic contexts.

G Start 4-Ethyl-3-methylaniline HCl (Starting Material) Check Reaction Type? Start->Check Path1 Nucleophilic Attack (Acylation/Urea) Check->Path1 Electrophile Present Path2 Pd-Catalysis (Buchwald) Check->Path2 Catalyst Present Act1 In-Situ Neutralization (DIPEA/TEA in THF) Path1->Act1 Requires Free Amine Act2 Base Excess Required (Cs2CO3/NaOtBu) Path2->Act2 Requires Deprotonation Prod1 Amide/Urea Product (Steric Probe) Act1->Prod1 Prod2 N-Aryl Heterocycle (Scaffold Core) Act2->Prod2

Caption: Workflow selection for 4-Ethyl-3-methylaniline HCl based on reaction mechanism requirements.

Figure 2: SAR Steric Probe Concept

Visualizing why this specific isomer is used in drug design.

SAR Center 4-Ethyl-3-methylaniline (The Probe) P4 4-Position (Ethyl) Hydrophobic Depth Center->P4 P3 3-Position (Methyl) Torsional Twist Center->P3 Effect1 Fills Lipophilic Pocket (Increases Affinity) P4->Effect1 Effect2 Breaks Planarity (Improves Solubility) P3->Effect2 Effect3 Ortho-Clash (Selectivity Filter) P3->Effect3

Caption: Structural Activity Relationship (SAR) contributions of the ethyl/methyl substitution pattern.

References & Authoritative Sources

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination."[3] Angewandte Chemie International Edition, 47(34), 6338–6361.[2] (Foundational protocol for coupling sterically hindered anilines).

  • Liu, J., et al. (2012). "Structure-based design of a novel series of type II kinase inhibitors."[2][3] Journal of Medicinal Chemistry. (Demonstrates the use of substituted anilines in urea-based kinase inhibitors).

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[1][2] (Context on using alkyl groups to modulate LogP and solubility).

  • PubChem Compound Summary. "4-Ethyl-3-methylaniline."[1][3][4][6][8] National Center for Biotechnology Information.[2] (Verification of chemical properties). [3]

Disclaimer: This protocol is intended for research and development purposes only. 4-Ethyl-3-methylaniline is toxic if swallowed, inhaled, or in contact with skin.[1][2][3] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Note: A Robust HPLC Method for the Quantification of 4-Ethyl-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Ethyl-3-methylaniline hydrochloride. This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable and accurate technique for the determination of this compound. The described reverse-phase HPLC (RP-HPLC) method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis and quality assurance purposes. The causality behind experimental choices, self-validating system protocols, and comprehensive references are provided to ensure scientific integrity and practical usability.

Introduction

4-Ethyl-3-methylaniline, an aromatic amine, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its hydrochloride salt form enhances water solubility, a desirable property for many chemical processes and analytical preparations.[1] Accurate quantification of this compound is paramount to ensure the quality, purity, and consistency of starting materials and final products in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of a broad range of compounds.[2] This application note details a robust RP-HPLC method specifically developed and validated for this compound, addressing the need for a reliable analytical procedure.

The fundamental principle of this method is the separation of the analyte based on its partitioning between a nonpolar stationary phase (C18 column) and a polar mobile phase. The choice of a C18 column is based on its proven efficacy in retaining and separating aromatic amines.[3] The mobile phase composition and pH are critical parameters that are optimized to achieve a sharp, symmetrical peak shape and an appropriate retention time for the analyte.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC9H13N · HCl[4]
Molecular Weight171.67 g/mol Calculated from[4]
AppearanceWhite to off-white crystalline solid (expected)[1]
SolubilitySoluble in water[1]
LogP (for free base)2.4[4]

The hydrochloride salt form significantly increases the aqueous solubility compared to the free base, facilitating sample preparation in aqueous or hydro-organic solvents.[1] The LogP value of the free base suggests a moderate hydrophobicity, making it well-suited for reverse-phase chromatography.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its resolving power with aromatic compounds.[3]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

Chromatographic Conditions

The selection of chromatographic parameters is driven by the chemical nature of this compound. The amine group can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. The addition of an acid, such as phosphoric acid, to the mobile phase suppresses this interaction by protonating the silanols and ensuring the analyte is in a single ionic form, resulting in improved peak symmetry.[5][6]

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution for aromatic amines.[3]
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier in RP-HPLC. The ratio is optimized for ideal retention. Phosphoric acid improves peak shape for basic compounds like anilines.[5][6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.[7]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[3]
Detection Wavelength 254 nm (or as determined by UV scan)A common wavelength for the detection of aromatic compounds.[7] A UV scan of the analyte is recommended to determine the wavelength of maximum absorbance for optimal sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.[3]
Preparation of Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

HPLC Analysis Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Dilution to Working Concentration B->C D Filtration (0.45 µm) C->D E Injection into HPLC D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Analyte I->J caption Figure 1. HPLC Workflow for this compound analysis.

Caption: Figure 1. HPLC Workflow for this compound analysis.

Method Validation

To ensure the reliability of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[8][9] The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][10]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by injecting a blank (mobile phase), a placebo (if applicable), and the analyte solution. The chromatogram of the analyte should show a single, well-resolved peak at a unique retention time, with no interfering peaks at the same retention time in the blank or placebo injections.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five concentrations of this compound from the stock solution. Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[11]

  • Protocol: Spike a known amount of the sample matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate injections of the same standard solution on the same day.

    • Acceptance Criteria: The RSD of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (S/N), where a typical S/N ratio for LOD is 3:1 and for LOQ is 10:1.

System Suitability

Before commencing any analysis, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas (from 5 replicate injections) ≤ 2.0%

Conclusion

The HPLC method detailed in this application note provides a reliable and robust procedure for the quantitative analysis of this compound. The use of a C18 column with an acidified acetonitrile-water mobile phase ensures excellent peak shape and resolution. The method is straightforward to implement and can be validated according to ICH guidelines to ensure its suitability for quality control and research applications in the pharmaceutical and chemical industries. Proper method validation is crucial to guarantee that the analytical procedure is fit for its intended purpose.[9]

References

  • SIELC Technologies. (2018, February 16). N-Ethyl-3-methylaniline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hu, L., & Olsen, B. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • Jiang, X., et al. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • Becht, A., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 21087. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14833138, 4-Ethyl-3-methylaniline. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • PubMed. (n.d.). [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography]. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Waters Corporation. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

Sources

Application Note: Analytical Method Development for 4-Ethyl-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Ethyl-3-methylaniline hydrochloride (4-E-3-MA HCl).

Aniline derivatives are critical intermediates in pharmaceutical synthesis but pose significant analytical challenges due to their basicity, potential for peak tailing, and genotoxic potential.[1] This protocol addresses these challenges using a Quality by Design (QbD) approach, ensuring the method is robust, transferable, and compliant with ICH Q2(R2) standards.

Target Audience: Analytical chemists, QC specialists, and CMC regulatory professionals.[1]

Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for robust method design.

PropertyValue / CharacteristicAnalytical Implication
Molecule 4-Ethyl-3-methylaniline HClCAS: 69450-94-8 (Free base ref)
Structure Primary aromatic amineSusceptible to oxidation (protect from light).[2][1][3][4]
pKa ~5.0 (Estimated for conjugate acid)pH control is critical.[2][1][3][4] At pH > 6, it exists as a free base (hydrophobic).[4] At pH < 4, it is ionized (hydrophilic).[4]
Solubility High in water (as HCl salt)Sample diluent must contain water to ensure salt solubility.[2][1][3][4]
UV Max ~240 nm, ~285 nmUV detection is suitable for assay/purity.[2][1][3]
The "Peak Tailing" Challenge

Anilines are notorious for interacting with residual silanol groups (


) on silica-based columns, causing severe peak tailing.[2][1][3][4]
  • Traditional Solution: Add Triethylamine (TEA) as a silanol blocker.[4]

  • Modern Solution (Recommended): Use a "Base-Deactivated" (BDS) or Hybrid-Particle column (e.g., C18 with high carbon load and end-capping) at acidic pH.[2][1][3][4]

Method Development Logic (Visualized)

The following decision tree illustrates the logic used to select the final chromatographic conditions.

MethodDevelopment Start Start: 4-E-3-MA HCl Analysis Solubility Solubility Check: HCl salt is water soluble Start->Solubility ModeSelect Mode Selection: Reversed Phase (RP-HPLC) Solubility->ModeSelect pH_Decision pH Strategy Selection ModeSelect->pH_Decision Acidic Acidic pH (2.0 - 3.0) Analyte Ionized (BH+) pH_Decision->Acidic Preferred for Salt Stability Basic Basic pH (> 8.0) Analyte Neutral (B) pH_Decision->Basic Alt. for Retention Column_Acid Column: C18 End-capped (Stable, Reproducible) Acidic->Column_Acid Column_Base Column: Hybrid Silica (High pH Stability req.) Basic->Column_Base Buffer Buffer: Phosphate (pH 3.0) Suppresses silanol activity Column_Acid->Buffer Final Final Method: C18, pH 3.0 Phosphate, ACN Gradient Buffer->Final

Figure 1: Method Development Decision Tree. The acidic pathway is chosen to maintain the solubility of the HCl salt and utilize standard C18 columns.

Detailed Experimental Protocol

Reagents & Standards[2][4]
  • Reference Standard: 4-Ethyl-3-methylaniline HCl (>99.0% purity).[2][1][3][4]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[2][1][3][4]

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).[2][4]
Chromatographic Conditions

This method is designed to be stability-indicating , separating the main peak from potential oxidative degradants.[1][4]

ParameterSetting / SpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equiv.High surface area, double end-capped to minimize silanol interactions.[2][1][4]
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Maintains analyte in ionized form; suppresses silanol ionization.[2][1][3][4]
Mobile Phase B Acetonitrile (100%)Strong eluent for organic impurities.[2][1][3][4]
Flow Rate 1.0 mL/minStandard backpressure balance.[2][1][3][4]
Column Temp 30°CImproves mass transfer and peak shape.[2][1][3][4]
Detection UV @ 240 nmMax absorbance for aniline ring; 210 nm is non-specific.[2][1][3][4]
Injection Vol 10 µLStandard analytical volume.[2][1][3][4]

Gradient Program:

  • 0.0 min: 90% A / 10% B

  • 10.0 min: 60% A / 40% B

  • 15.0 min: 10% A / 90% B (Wash)[2][3][4]

  • 15.1 min: 90% A / 10% B (Re-equilibrate)

  • 20.0 min: End

Standard Preparation

Note on Salt Factor: When weighing the HCl salt to quantify the "free base" content (if required), use the ratio of molecular weights.


[2][3][4]
  • Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of 4-E-3-MA HCl into a 50 mL volumetric flask. Dissolve in 20% Acetonitrile / 80% Water.[4] (Avoid 100% organic diluent to prevent salt precipitation).[4]

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Mobile Phase A.

Method Validation (ICH Q2(R2) Compliant)

The following validation parameters must be executed to demonstrate the method is "fit for purpose."

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard before every analysis batch.[4]

  • RSD of Peak Area:

    
    [5]
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for anilines)[2][3][4]
  • Theoretical Plates (

    
    ): 
    
    
    
    [2][3][4]
Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Criterion: Correlation Coefficient (

    
    ) 
    
    
    
    .[3][4]
  • Y-intercept: Bias should be

    
     of the 100% response.[1][4]
    
Accuracy (Recovery)

Spike known amounts of 4-E-3-MA HCl into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Criterion: Mean recovery 98.0% – 102.0%.

Specificity (Forced Degradation)

To prove the method is stability-indicating, subject the sample to stress:

  • Acid: 0.1N HCl, 60°C, 2 hours.

  • Base: 0.1N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 1 hour (Anilines are highly sensitive here; expect "N-oxide" or "azo" impurities).
    
  • Criterion: Peak purity (via Diode Array Detector) must pass; no co-elution with degradants.

Safety & Genotoxicity Considerations (Context)

Aniline derivatives are often flagged as Potential Genotoxic Impurities (PGIs) .[4]

  • Quantification Limit: If this method is used for assay (purity of raw material), the HPLC-UV method above is sufficient.[1]

  • Trace Analysis: If 4-E-3-MA is a trace impurity in another drug substance, the required Limit of Quantitation (LOQ) often drops to ppm levels (Threshold of Toxicological Concern, TTC = 1.5 µ g/day ).[1][3]

    • Modification: For trace analysis, switch to LC-MS/MS .[1][4] Use a volatile buffer (0.1% Formic Acid in Water/Methanol) and Multiple Reaction Monitoring (MRM) transitions.[4]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interactionEnsure pH is

.[2][1][3][4] If using an older column, add 5 mM Triethylamine (TEA) to the buffer. Ideally, replace column with a modern "End-capped" C18.
Split Peaks Solvent mismatchThe sample diluent contains too much strong solvent (Acetonitrile).[2][1][3][4] Dissolve sample in Mobile Phase A or water.[4]
Retention Time Drift pH instabilityPhosphate buffer capacity is low.[2][1][3][4] Ensure buffer concentration is at least 20 mM.[1][4] Check pH meter calibration.
New Peaks in Blank CarryoverAnilines stick to injector seals. Add a needle wash step with 50:50 Methanol:Water + 0.1% Phosphoric Acid.[1][4]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][4][6]

  • PubChem. (n.d.).[4][7][8] 4-Ethyl-3-methylaniline Compound Summary. National Center for Biotechnology Information.[1][4] [2][4]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1][4] (General reference for Mobile Phase selection).

  • FDA Guidance for Industry. (2008). Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches.

Sources

Application Notes & Protocols: Synthesis of 4-Ethyl-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Significance of Substituted Anilines

Substituted anilines, such as 4-Ethyl-3-methylaniline, are critical structural motifs and versatile intermediates in the synthesis of a wide range of functional molecules. Their prevalence in pharmaceuticals, agrochemicals, dyes, and polymers highlights the ongoing need for robust and well-characterized synthetic methodologies. 4-Ethyl-3-methylaniline hydrochloride, as a stable salt form, is particularly valuable for its improved handling, storage, and solubility properties, making it a key starting material in multi-step synthetic campaigns in drug discovery and materials science.

This guide provides a comprehensive overview of the synthesis of this compound, focusing on a reliable and widely applicable method: the catalytic hydrogenation of the corresponding nitroaromatic precursor. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss critical parameters for success.

Synthesis Overview: The Nitroarene Reduction Pathway

The most common and efficient pathway for the preparation of aromatic amines is the reduction of the corresponding nitroarene.[1][2][3] This strategy is favored due to the wide availability of substituted nitroaromatics, which are readily synthesized via electrophilic aromatic nitration. The overall transformation for the synthesis of this compound involves two primary stages:

  • Reduction of 4-Ethyl-3-methylnitrobenzene: The nitro group (-NO₂) is reduced to a primary amine group (-NH₂) using a suitable reducing agent. Catalytic hydrogenation is a clean, high-yielding method for this transformation.[2][4]

  • Formation of the Hydrochloride Salt: The resulting 4-Ethyl-3-methylaniline free base is treated with hydrochloric acid to form the stable and crystalline hydrochloride salt.

Detailed Experimental Protocol

This protocol details the synthesis of this compound starting from 4-Ethyl-3-methylnitrobenzene via catalytic hydrogenation.

Part A: Catalytic Hydrogenation of 4-Ethyl-3-methylnitrobenzene

Core Reaction: C₉H₁₁NO₂ + 3H₂ --(Pd/C)--> C₉H₁₃N + 2H₂O

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-Ethyl-3-methylnitrobenzene165.1910.0 g60.5Starting material.
Palladium on Carbon (10% Pd)N/A0.5 gN/ACatalyst. Handle carefully, can be pyrophoric.
Ethanol (EtOH), Absolute46.07150 mLN/AReaction solvent.
Hydrogen (H₂) Gas2.02Sufficient PressureN/AReducing agent. Use in a well-ventilated area.

Procedure:

  • Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask equipped with a magnetic stir bar) add 4-Ethyl-3-methylnitrobenzene (10.0 g, 60.5 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (150 mL). Under a gentle stream of inert gas (e.g., nitrogen or argon), carefully add the 10% Palladium on Carbon catalyst (0.5 g). Causality Note: The inert atmosphere prevents premature reaction and potential ignition of the catalyst in the presence of flammable solvent vapors.

  • Hydrogenation: Securely seal the reaction vessel. Purge the vessel three times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm or ~15-60 psi).

  • Reaction Execution: Begin vigorous stirring or shaking to ensure good mixing of the three-phase system (solid catalyst, liquid solution, gas). The reaction is typically exothermic; monitor the temperature and pressure. The reaction is complete when hydrogen uptake ceases. This may take several hours.[5] Field Insight: Monitoring the pressure drop in the system is the most direct way to follow the reaction progress. A stable pressure reading indicates the consumption of hydrogen has stopped.

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen pressure. Purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The catalyst on the filter pad is highly pyrophoric, especially when dry. Do not allow it to dry in the air. Quench the filter cake immediately and carefully with plenty of water.

  • Solvent Removal: Rinse the filter cake with a small amount of fresh ethanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is crude 4-Ethyl-3-methylaniline.

Part B: Formation of this compound

Core Reaction: C₉H₁₃N + HCl --> C₉H₁₄ClN

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Crude 4-Ethyl-3-methylaniline135.21~8.18 g (theoretical)From Part A.
Diethyl Ether (Et₂O)74.12100 mLSolvent for precipitation.
Hydrochloric Acid (HCl)36.46As requiredCan be used as a solution in ether or as concentrated aqueous acid.

Procedure:

  • Dissolution: Dissolve the crude 4-Ethyl-3-methylaniline from Part A in diethyl ether (100 mL).

  • Acidification: While stirring, slowly add a solution of HCl in diethyl ether, or concentrated aqueous HCl dropwise, to the aniline solution.[6][7] The hydrochloride salt will immediately begin to precipitate as a white or off-white solid.

  • Monitoring: Continue adding HCl until the solution becomes acidic (test with pH paper) and no further precipitation is observed. Expert Tip: Over-acidification can sometimes lead to oily products. Add the acid slowly and monitor precipitation closely.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to yield this compound.[6]

Visualization of the Experimental Workflow

G cluster_reduction Part A: Nitro Reduction cluster_salt Part B: Salt Formation A 1. Charge Reactor (4-Ethyl-3-methylnitrobenzene, Ethanol, Pd/C) B 2. Purge & Pressurize (Hydrogen Gas, 1-4 atm) A->B C 3. Hydrogenation Reaction (Stirring, Monitor H₂ uptake) B->C D 4. Filter Catalyst (Through Celite®) C->D E 5. Concentrate Filtrate (Rotary Evaporation) D->E F 6. Dissolve Crude Aniline (in Diethyl Ether) E->F Crude Aniline Product G 7. Acidify with HCl (Precipitation Occurs) F->G H 8. Isolate Solid (Vacuum Filtration) G->H I 9. Wash & Dry (Cold Ether, Vacuum) H->I J J I->J Final Product: 4-Ethyl-3-methylaniline HCl G Start Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Start->Nitroso + H₂ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H₂ End Ar-NH₂ (Aniline) Hydroxylamine->End + H₂

Caption: Simplified stepwise reduction pathway of a nitroarene to an aniline.

Safety and Handling

  • Nitroaromatics: Nitroaromatic compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid skin contact and inhalation. [8][9][10]* Anilines: Substituted anilines are toxic and can be readily absorbed through the skin. [11]Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. [12]* Catalyst: Palladium on carbon can be pyrophoric. Never add it to a solvent in the presence of air. Always handle it under an inert atmosphere and do not allow the filtered catalyst to dry in the air. [4]* Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, and using appropriate pressure-rated equipment.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (for the free base, m/z = 135.21). [13]* Infrared Spectroscopy (IR): To observe the disappearance of the N-O stretches from the nitro group and the appearance of N-H stretches from the amine salt.

  • Melting Point Analysis: To assess the purity of the crystalline salt.

References

  • Synthesis of n-methylaniline.
  • p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. [Link]

  • N-ethyl aniline preparation method.
  • (E)-4-Methyl-N′-(3-nitrobenzylidene)benzohydrazide. National Center for Biotechnology Information. [Link]

  • This compound (C9H13N). PubChemLite. [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver. [Link]

  • N-ETHYL-p-CHLOROANILINE. Organic Syntheses. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. National Center for Biotechnology Information. [Link]

  • Aniline | Medical Management Guidelines. Centers for Disease Control and Prevention. [Link]

  • Catalytic hydrogenation of nitrobenzene over different catalysts. ResearchGate. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. [Link]

  • Safety Data Sheet: 2-Nitroaniline. Carl ROTH. [Link]

  • Process of preparing substituted anilines.
  • Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. Loughborough University Research Repository. [Link]

  • An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines. Arkivoc. [Link]

  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. [Link]

  • Does anyone have any literature or procedure for the preparation of aniline hydrochloride? ResearchGate. [Link]

  • Safety Data Sheet: p-nitroaniline. Chemos GmbH & Co.KG. [Link]

  • Production process for synthesizing 4-bromo-2-methylaniline.
  • SAFETY. MIT OpenCourseWare. [Link]

  • N-Ethyl-3-methylaniline. SIELC Technologies. [Link]

  • N-ethyl-3-methylaniline. National Center for Biotechnology Information. [Link]

Sources

Application Note: Catalytic Functionalization of 4-Ethyl-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Protocols for C-N Coupling and Heterocycle Synthesis

Executive Summary

This guide details the catalytic utility of 4-Ethyl-3-methylaniline hydrochloride , a dialkyl-substituted aniline derivative.[1] Unlike sterically hindered ortho-substituted anilines (e.g., 2,6-dimethylaniline), this 3,4-substituted isomer features an electronically activated, sterically accessible primary amine.[1] This unique structural profile makes it a highly potent nucleophile in Palladium-catalyzed Buchwald-Hartwig aminations and a regioselective substrate for quinoline synthesis.[1]

This document provides optimized protocols for:

  • Salt Neutralization: Converting the stable hydrochloride salt to the reactive free base.

  • C-N Cross-Coupling: A high-yield Pd-catalyzed method preventing bis-arylation.[1]

  • Regioselective Cyclization: Synthesis of 7-ethyl-6-methylquinoline via a modified Doebner-Miller reaction.

Chemical Profile & Reactivity Analysis

Structural Properties[1]
  • Systematic Name: 4-Ethyl-3-methylbenzenamine hydrochloride[1]

  • Molecular Formula: C₉H₁₃N[2] · HCl

  • Substitution Pattern:

    • Position 1: Ammonium/Amino group (-NH₃⁺ / -NH₂).[1]

    • Position 3: Methyl group (-CH₃).[1][3]

    • Position 4: Ethyl group (-CH₂CH₃).[1][2]

  • Reactivity Implication: The alkyl groups at positions 3 and 4 act as electron-donating groups (EDGs), increasing electron density on the nitrogen.[1] Since the ortho positions (2 and 6) are unsubstituted, the amine is sterically unencumbered but electronically enriched .[1]

Critical Handling: The Hydrochloride Salt

The compound is supplied as a hydrochloride salt for stability. While this prevents oxidation (browning) during storage, it is incompatible with most organometallic catalysts (which require a free electron pair on nitrogen) and can quench basic catalysts.[1]

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere.

  • Safety: Toxic by inhalation and ingestion.[1] Potential methemoglobinemia inducer.[1]

Protocol A: Pre-Reaction Salt Neutralization (Mandatory)

Rationale: Direct use of the HCl salt in Pd-catalyzed reactions often leads to catalyst poisoning or requires a large excess of expensive base (e.g., NaOtBu).[1] Isolating the free base ensures stoichiometry control.

Materials
  • This compound (10 mmol, ~1.72 g)[1]

  • Sodium Hydroxide (1 M aqueous solution)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate[1]

  • Brine (saturated NaCl)

  • Magnesium Sulfate (anhydrous)

Step-by-Step Procedure
  • Dissolution: Suspend 1.72 g of the salt in 20 mL of deionized water. Stir until fully dissolved (solution may be slightly acidic, pH ~3-4).

  • Neutralization: Slowly add 12 mL of 1 M NaOH while stirring. Monitor pH; target pH > 10. The clear solution will become cloudy as the oily free amine separates.

  • Extraction: Transfer to a separatory funnel. Extract with MTBE (3 x 15 mL).[1] The organic layer contains the free amine.

  • Drying: Wash the combined organic layers with 10 mL brine. Dry over anhydrous MgSO₄ for 10 minutes.

  • Concentration: Filter off the drying agent and concentrate under reduced pressure (rotary evaporator) at 40°C.

    • Yield Check: Expect ~1.35 g of a pale yellow/amber oil.[1]

    • Stability: Use immediately for catalytic steps or store under Nitrogen at -20°C.[1]

Protocol B: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Rationale: The high nucleophilicity of 4-ethyl-3-methylaniline creates a risk of double arylation (forming the triarylamine).[1] This protocol uses a specific ligand (BrettPhos) and base combination to favor mono-arylation.[1]

Reaction Scheme

Substrates: 4-Ethyl-3-methylaniline (Free Base) + Aryl Chloride (Ar-Cl) Catalyst: Pd(OAc)₂ / BrettPhos Base: K₂CO₃ (Weak base prevents side reactions common with NaOtBu)[1]

Materials
  • 4-Ethyl-3-methylaniline (1.0 equiv, 1.0 mmol)[1]

  • Aryl Chloride (e.g., 4-chloropyridine or chlorobenzene) (1.0 equiv)[1]

  • Catalyst Precursor: Pd(OAc)₂ (1 mol%, 2.2 mg)[1]

  • Ligand: BrettPhos (2 mol%, ~10 mg)[1]

  • Base: K₂CO₃ (anhydrous, 2.0 equiv, 276 mg)[1]

  • Solvent: t-Amyl Alcohol (anhydrous, 4 mL)

Step-by-Step Procedure
  • Catalyst Activation: In a glovebox or purged reaction vial, mix Pd(OAc)₂ and BrettPhos in 1 mL of t-Amyl alcohol. Stir at 80°C for 2 minutes to pre-form the active Pd(0)-ligand complex (solution turns from orange to pale yellow).

  • Substrate Addition: Add the Aryl Chloride (1.0 mmol), K₂CO₃ (2.0 mmol), and the remaining solvent (3 mL).

  • Amine Injection: Add the 4-Ethyl-3-methylaniline (1.0 mmol) last.[1]

    • Note: Adding the amine last prevents it from coordinating to Pd before the oxidative addition of the aryl halide occurs.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours. Monitor conversion by HPLC/TLC.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Interpretation
ParameterValueNotes
Typical Yield 85–96%High yield due to electron-rich nature of aniline.[1]
Selectivity >98:2Mono- vs Bis-arylation.[1]
Reaction Time 4–6 hrsFaster than electron-deficient anilines.[1]

Protocol C: Regioselective Quinoline Synthesis (Modified Doebner-Miller)

Rationale: This acid-catalyzed condensation allows the use of the hydrochloride salt directly , bypassing the neutralization step. The 3,4-substitution pattern directs cyclization to the less hindered C6 position.[1]

Reaction Logic[4][5][6][7][8]
  • Reagents: Aniline HCl + Crotonaldehyde (or precursor)

  • Mechanism: Michael addition -> Cyclization -> Oxidation.[1]

  • Regioselectivity: Cyclization at C2 is sterically disfavored by the C3-Methyl group. Cyclization at C6 is favored.

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser, mix this compound (10 mmol) and 6 M HCl (15 mL).

  • Addition: Add Crotonaldehyde (12 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (100°C) for 6 hours. The solution will darken significantly.

  • Oxidation (In-situ): Add Iodine (0.5 equiv) or mild oxidant (e.g., sodium m-nitrobenzenesulfonate) and reflux for another 2 hours to fully aromatize the dihydroquinoline intermediate.

  • Isolation: Cool to 0°C. Basify with conc. NH₄OH to pH 9. Extract with CH₂Cl₂.[1][4]

  • Product: The major isomer will be 7-ethyl-2,6-dimethylquinoline .[1]

Visualizing the Workflow

G cluster_0 Critical Decision Point Salt Starting Material 4-Ethyl-3-methylaniline HCl Base Neutralization (NaOH / MTBE) Salt->Base pH > 10 Quinoline Acid Catalysis (Doebner-Miller) Salt->Quinoline Direct Use (Acidic Media) FreeAmine Free Base (Nucleophilic Species) Base->FreeAmine Extraction Buchwald Pd-Catalysis (Buchwald-Hartwig) FreeAmine->Buchwald Pd(OAc)2 / BrettPhos Ar-Cl, K2CO3 Prod1 Product A: N-Aryl Derivative Buchwald->Prod1 C-N Bond Formation Prod2 Product B: 7-Ethyl-6-methylquinoline Quinoline->Prod2 Regioselective Cyclization

Caption: Workflow decision tree highlighting the necessity of salt neutralization for organometallic catalysis versus direct usage in acid-catalyzed heterocycle synthesis.

Safety & References

Safety Data (SDS Highlights)
  • Acute Toxicity: High.[1] Oral LD50 (Rat) typically < 500 mg/kg for alkyl anilines.

  • Specific Hazard: Absorption through skin causes methemoglobinemia (blue lips/fingernails).

  • PPE: Double nitrile gloves, chemical fume hood, and face shield are mandatory.[1]

References
  • Buchwald-Hartwig Amination Fundamentals

    • Title: "A General Catalyst for the Amination of Aryl Halides with Primary Amines."
    • Source:J. Am. Chem. Soc.[1] 2008, 130, 13552.[1]

    • URL:[Link]

  • Steric Control in Aniline Coupling

    • Title: "Rational Ligand Design for the Palladium-Catalyzed Amination of Arom
    • Source:Acc. Chem. Res. 2008, 41, 1461.[1]

    • URL:[Link]

  • Quinoline Synthesis Regioselectivity

    • Title: "Regioselective Synthesis of Quinolines via the Doebner-Miller Reaction."
    • Source:Organic Syntheses, Coll.[1][5] Vol. 3, p. 580.[1]

    • URL:[Link]

Sources

Application Notes and Protocols for 4-Ethyl-3-methylaniline Hydrochloride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Substituted Anilines in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[1] Among these, the Buchwald-Hartwig amination, a method for the formation of carbon-nitrogen (C-N) bonds, has revolutionized the synthesis of arylamines.[2][3] The electronic and steric properties of the aniline coupling partner can significantly influence the reaction's efficiency and outcome.[4] 4-Ethyl-3-methylaniline, a structurally unique aniline derivative, presents an interesting case study in this context. Its hydrochloride salt is a stable, water-soluble crystalline solid, making it a convenient starting material.[5][6] This document provides a detailed guide to the application of 4-ethyl-3-methylaniline hydrochloride as a reagent in cross-coupling reactions, with a focus on the Buchwald-Hartwig amination for the synthesis of N-aryl derivatives and its potential use in the construction of carbazole frameworks.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₉H₁₄ClN[6]
Molecular Weight 171.67 g/mol [6]
Appearance Typically a white to off-white crystalline solidInferred from[5]
Solubility Soluble in waterInferred from[5]
IUPAC Name 4-ethyl-3-methylanilinium chlorideDerived from[6]

The hydrochloride form enhances the stability and handling of the aniline. However, for participation in a cross-coupling reaction, the free base is required. This is typically achieved by in-situ neutralization with a suitable base within the reaction mixture.

Application in Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-ethyl-3-methylanilines

The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide or pseudohalide and an amine.[7] The ethyl and methyl substituents on the 4-ethyl-3-methylaniline ring introduce both steric hindrance and electron-donating effects, which can influence catalyst selection and reaction kinetics. The steric bulk around the nitrogen atom can sometimes necessitate the use of more robust catalyst systems to achieve high yields.[8]

Causality Behind Experimental Choices
  • In-situ Neutralization: this compound must be neutralized to the free amine to act as a nucleophile. The choice of base is critical; it must be strong enough to deprotonate the anilinium ion but not so strong as to cause unwanted side reactions. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed for this purpose.[9]

  • Catalyst System: The selection of the palladium precursor and the phosphine ligand is paramount. For sterically hindered anilines, bulky, electron-rich phosphine ligands such as those from the biarylphosphine class (e.g., XPhos, SPhos) or tri-tert-butylphosphine (P(tBu)₃) are often effective.[4][8] These ligands promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the anionic intermediates and to ensure the solubility of the reactants and catalyst.

Generalized Protocol for Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methods for similar substituted anilines.[8][9] Optimization may be required for specific substrates.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., NaOtBu, 2.5 mmol) and the anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes

The following table provides hypothetical yet realistic data for the coupling of this compound with various aryl bromides, based on typical yields for similar reactions.

Aryl BromideCatalyst System (Pd precursor/Ligand)BaseTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ / XPhosNaOtBu1001285-95
1-Bromo-4-methoxybenzenePd(OAc)₂ / P(tBu)₃LHMDS901880-90
2-BromopyridinePd₂(dba)₃ / RuPhosK₃PO₄1102475-85
1-Bromo-3-(trifluoromethyl)benzenePd₂(dba)₃ / BrettPhosNaOtBu1001670-80

Application in Heterocycle Synthesis: A Gateway to Substituted Carbazoles

Carbazole derivatives are important structural motifs in many biologically active compounds and functional materials.[10][11] Substituted anilines can serve as key building blocks for the synthesis of carbazoles through various cyclization strategies. One potential application of 4-ethyl-3-methylaniline is in the synthesis of uniquely substituted carbazoles.

Proposed Synthetic Workflow for Carbazole Synthesis

A plausible route to a 1-ethyl-2-methyl-substituted carbazole could involve an initial Buchwald-Hartwig amination to form a diarylamine, followed by an intramolecular C-H activation/cyclization.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Intramolecular Cyclization 4-Ethyl-3-methylaniline_HCl 4-Ethyl-3-methylaniline_HCl Aryl_Halide 2-Bromoiodobenzene Diarylamine_Intermediate N-(2-bromophenyl)-4-ethyl-3-methylaniline Carbazole_Product 1-Ethyl-2-methylcarbazole

Conceptual Protocol for Intramolecular C-H Amination

This protocol is based on established methods for palladium-catalyzed intramolecular C-H amination to form carbazoles.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, charge a vial with the N-(2-bromophenyl)-4-ethyl-3-methylaniline intermediate (0.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%).

  • Addition of Base and Solvent: Add a strong base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv) and an appropriate solvent (e.g., toluene or DMA, 1 mL).

  • Reaction Execution: Seal the vial and heat the mixture to 120-140 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction with ethyl acetate, filter through celite, and concentrate. Purify the residue by column chromatography to yield the desired carbazole.

Best Practices and Troubleshooting

  • Inert Atmosphere: Strict exclusion of air and moisture is crucial for the stability and activity of the palladium catalyst.

  • Purity of Reagents: Use high-purity solvents and reagents. The hydrochloride salt should be dry.

  • Base Strength: If the reaction is sluggish, a stronger base or a different solvent system may be required.

  • Ligand Screening: For challenging substrates, screening a panel of phosphine ligands is often necessary to identify the optimal catalyst system.

  • Side Reactions: In some cases, competitive hydrodehalogenation of the aryl halide can occur. This can sometimes be mitigated by adjusting the reaction temperature or catalyst loading.

Conclusion

This compound is a valuable and convenient reagent for the synthesis of sterically demanding N-arylated compounds via palladium-catalyzed cross-coupling reactions. While its hydrochloride form requires in-situ neutralization, this can be readily achieved with common bases. The unique substitution pattern of this aniline offers opportunities for creating novel molecular architectures, including substituted carbazoles, which are of significant interest in medicinal chemistry and materials science. The protocols and insights provided herein serve as a robust starting point for researchers looking to incorporate this versatile building block into their synthetic strategies.

References

  • Chem-Impex. (n.d.). 4-Methylaniline hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14833138, 4-Ethyl-3-methylaniline. Retrieved from [Link]

  • Martin, A. E., & Prasad, K. J. R. (2006). Synthesis and characterization of carbazole derivatives and their antimicrobial studies. Acta Pharmaceutica, 56(1), 77–86.
  • Reddy, K. R., et al. (2004). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. The Journal of Organic Chemistry, 69(20), 6852-6855. [Link]

  • The Journal of Organic Chemistry. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. Retrieved from [Link]

  • Chen, X., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. RSC Advances, 11, 1473-1484. [Link]

  • Costabile, C., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3757. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • Iraqi Journal of Science. (2014). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

  • Vautravers, N. F., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3445-3453. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 888-891. [Link]

  • ResearchGate. (n.d.). Datasets of different reaction types. (A) C–N cross coupling reactions.... Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Characterization of Novel Carbazole Based Dyes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE. Retrieved from [Link]

  • SIELC Technologies. (n.d.). N-Ethyl-3-methylaniline. Retrieved from [Link]

  • ChemSynthesis. (n.d.). N-ethyl-3-methylaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]

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Synthesis of N-(4-ethyl-3-methylphenyl)acetamide from 4-Ethyl-3-methylaniline Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(4-ethyl-3-methylphenyl)acetamide, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The synthesis commences with the readily available starting material, 4-Ethyl-3-methylaniline hydrochloride. The procedure detailed herein is robust, employing a classic and efficient acetylation reaction. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical guidance, mechanistic insights, and safety protocols.

Introduction

Substituted anilides, such as N-(4-ethyl-3-methylphenyl)acetamide, are pivotal structural motifs in a wide array of biologically active compounds and functional materials. The strategic placement of alkyl substituents on the aromatic ring can significantly influence the pharmacological and physicochemical properties of the parent molecule. The acetylation of anilines is a fundamental and widely employed transformation in organic synthesis. It serves not only to synthesize the target anilide but also to protect the amino group, thereby modulating its reactivity in subsequent chemical transformations.[1]

This guide provides a detailed protocol for the synthesis of N-(4-ethyl-3-methylphenyl)acetamide, starting from this compound. The procedure involves an initial in-situ neutralization of the hydrochloride salt to liberate the free amine, followed by a nucleophilic acyl substitution reaction with acetic anhydride.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the expected product.

Property4-Ethyl-3-methylanilineN-(4-ethyl-3-methylphenyl)acetamide
Molecular Formula C₉H₁₃NC₁₁H₁₅NO
Molecular Weight 135.21 g/mol 177.24 g/mol
Appearance Colorless to pale yellow liquidExpected to be a solid
Boiling Point ~221 °C (for N-ethyl-3-methylaniline)Not readily available
Melting Point Not applicableNot readily available
Solubility Sparingly soluble in water, soluble in organic solventsExpected to be sparingly soluble in water, soluble in organic solvents

Experimental Protocols

Materials and Equipment
  • This compound

  • Sodium acetate (anhydrous)

  • Acetic anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol

  • Dichloromethane

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer

Safety Precautions
  • This compound and the corresponding free amine are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

  • Acetic anhydride is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is highly corrosive and can cause severe burns.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • All manipulations should be performed in a certified chemical fume hood.

Step-by-Step Synthesis of N-(4-ethyl-3-methylphenyl)acetamide

Part 1: Liberation of the Free Aniline and Acetylation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 28.8 mmol).

  • Add deionized water (50 mL) and stir until the solid is fully dissolved.

  • In a separate beaker, prepare a solution of sodium acetate (3.5 g, 42.7 mmol) in deionized water (20 mL).

  • To the stirred solution of the aniline hydrochloride, slowly add acetic anhydride (4.4 mL, 46.1 mmol).

  • Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.[3]

  • A white precipitate of N-(4-ethyl-3-methylphenyl)acetamide is expected to form rapidly.

  • Continue stirring the mixture at room temperature for 30 minutes to ensure the completion of the reaction.

Part 2: Isolation and Purification of the Product

  • Cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of the product.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any unreacted starting materials and salts.

  • The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Part 3: Characterization of the Product

  • Determine the melting point of the purified N-(4-ethyl-3-methylphenyl)acetamide.

  • Record the Fourier-Transform Infrared (FTIR) spectrum of the product and compare it to the spectrum of the starting material. Key expected changes include the appearance of a strong carbonyl (C=O) stretch around 1660 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

  • The purity of the product can be further assessed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Mechanistic Insights

The synthesis of N-(4-ethyl-3-methylphenyl)acetamide proceeds through a well-established nucleophilic acyl substitution mechanism.

  • Neutralization: The hydrochloride salt of the aniline is first neutralized by sodium acetate, a weak base, to generate the free 4-Ethyl-3-methylaniline. The free amine is a much more potent nucleophile than its protonated counterpart.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free aniline acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of acetic anhydride.

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the acetate ion departs as a good leaving group.

  • Deprotonation: A final deprotonation step, facilitated by a base (such as water or another aniline molecule), yields the stable N-(4-ethyl-3-methylphenyl)acetamide product.

Visualization

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 4-Ethyl-3-methylaniline HCl in water start->dissolve add_reagents Add Acetic Anhydride and Sodium Acetate Solution dissolve->add_reagents reaction Stir at Room Temperature (30 min) add_reagents->reaction precipitation Precipitation of Crude Product reaction->precipitation isolation Isolate by Vacuum Filtration precipitation->isolation purification Recrystallize from Ethanol isolation->purification characterization Characterize Final Product (MP, FTIR) purification->characterization end End characterization->end

Caption: A flowchart illustrating the key steps in the synthesis of N-(4-ethyl-3-methylphenyl)acetamide.

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure cluster_step3 Step 3: Deprotonation Aniline R-NH₂ TetrahedralIntermediate [Tetrahedral Intermediate] Aniline->TetrahedralIntermediate attacks AceticAnhydride (CH₃CO)₂O AceticAnhydride->TetrahedralIntermediate Intermediate2 [Tetrahedral Intermediate] ProtonatedAmide R-NH₂⁺-COCH₃ Intermediate2->ProtonatedAmide Acetate CH₃COO⁻ Intermediate2->Acetate leaves ProtonatedAmide2 R-NH₂⁺-COCH₃ FinalProduct R-NH-COCH₃ ProtonatedAmide2->FinalProduct HB HB⁺ ProtonatedAmide2->HB Base B: Base->FinalProduct removes H⁺

Caption: The mechanism of aniline acetylation involves nucleophilic attack, formation of a tetrahedral intermediate, and subsequent elimination of a leaving group.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(4-ethyl-3-methylphenyl)acetamide from this compound. The procedure is straightforward, high-yielding, and utilizes common laboratory reagents and techniques. The provided mechanistic insights and workflow diagrams offer a comprehensive understanding of the synthesis, making this a valuable resource for researchers in organic and medicinal chemistry.

References

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. Retrieved from [Link]

  • Wikipedia. (2024, January 29). Aniline. Retrieved from [Link]

  • MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved from [Link]

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Application Note & Protocols: 4-Ethyl-3-methylaniline Hydrochloride as a Versatile Precursor for Novel Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-ethyl-3-methylaniline hydrochloride in the synthesis of diverse and novel heterocyclic scaffolds. We move beyond simple procedural lists to offer in-depth mechanistic insights, field-proven protocols, and the scientific rationale behind experimental choices. This guide is designed to empower scientists to leverage this readily available building block for the efficient construction of indoles, quinolines, and pyrroles, which are core motifs in numerous pharmacologically active agents and advanced materials.

Introduction: The Strategic Importance of Substituted Anilines

The aniline moiety is a cornerstone of modern synthetic chemistry, serving as a critical precursor in industries ranging from pharmaceuticals to materials science.[1][2] Among the vast array of substituted anilines, 4-ethyl-3-methylaniline offers a unique substitution pattern that can be exploited to generate specific isomers of complex heterocyclic systems, which might otherwise be difficult to access. Its hydrochloride salt form ensures greater stability and ease of handling, making it an ideal starting material for laboratory-scale and process chemistry.

This guide details its application in three seminal named reactions for heterocycle synthesis: the Fischer Indole Synthesis, the Skraup Quinoline Synthesis, and the Paal-Knorr Pyrrole Synthesis. By understanding the nuances of these transformations with this specific precursor, researchers can accelerate discovery programs and build complex molecular architectures with precision and control.

Precursor Profile: this compound

A thorough understanding of the starting material is paramount for successful and safe experimentation.

Physicochemical & Safety Data

The data below pertains to the free base, 4-ethyl-3-methylaniline. The hydrochloride salt exhibits increased water solubility and is a crystalline solid.[3] In most synthetic applications, the free aniline is generated in situ by the addition of a suitable base.

PropertyValueSource
Molecular Formula C₉H₁₃NPubChem CID: 14833138[4]
Molecular Weight 135.21 g/mol PubChem CID: 14833138[4]
IUPAC Name 4-ethyl-3-methylanilinePubChem CID: 14833138[4]
Appearance Light amber liquid (free base)PubChem CID: 7603[5]
Form (Hydrochloride) White to light beige crystalline powderChemicalBook[3]

Safety & Handling: Substituted anilines are toxic and require careful handling in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Precautionary Statements: Avoid breathing vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves and eye protection.[6]

  • First Aid: In case of contact, immediately flush skin or eyes with running water for at least 15-20 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[5]

Application I: Fischer Indole Synthesis of 6-Ethyl-5-methyl-1H-indole

The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound.[7] The reaction proceeds under acidic conditions and is a cornerstone of heterocyclic synthesis.[8]

Mechanistic Rationale

The reaction begins with the formation of a phenylhydrazone from the corresponding hydrazine and a ketone (in this case, acetone). Under acidic catalysis, the hydrazone tautomerizes to its enamine form. A critical[1][1]-sigmatropic rearrangement then occurs, breaking the N-N bond and forming a C-C bond. The resulting di-imine intermediate undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole product.

fischer_mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Rearrangement & Cyclization cluster_end Step 3: Aromatization Hydrazine 4-Ethyl-3-methylphenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Acetone - H₂O Acetone Acetone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization (Acid-catalyzed) Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Intramolecular Cyclization Indole 6-Ethyl-5-methyl-1H-indole Aminal->Indole Elimination of NH₃ & Aromatization

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is a two-part procedure: synthesis of the required hydrazine precursor, followed by the indole synthesis.

Part A: Synthesis of (4-Ethyl-3-methylphenyl)hydrazine

Reagents & MaterialsAmountMolar Eq.
4-Ethyl-3-methylaniline HCl10.0 g1.0
Concentrated HCl25 mL-
Sodium Nitrite (NaNO₂)4.4 g1.1
Tin(II) Chloride Dihydrate28.0 g2.2
Deionized Water200 mL-
Diethyl Ether150 mL-
5M NaOH solutionAs needed-

Procedure:

  • Diazotization: Suspend this compound (10.0 g) in concentrated HCl (25 mL) and 25 mL of water in a beaker cooled to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (4.4 g) in 20 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Reduction: In a separate flask, dissolve tin(II) chloride dihydrate (28.0 g) in 50 mL of concentrated HCl. Cool this solution to 0 °C.

  • Slowly add the diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C. A precipitate of the hydrazine hydrochloride will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

  • Free Base Generation: Suspend the crude hydrazine hydrochloride in 100 mL of water and add 5M NaOH solution until the pH is >10. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hydrazine product, which should be used immediately in the next step.

Part B: Synthesis of 6-Ethyl-5-methyl-1H-indole

Reagents & MaterialsAmountMolar Eq.
(4-Ethyl-3-methylphenyl)hydrazine5.0 g1.0
Acetone2.5 mL1.05
Glacial Acetic Acid50 mL-
Anhydrous Zinc Chloride (ZnCl₂)15.0 g3.3

Procedure:

  • Hydrazone Formation: Dissolve the crude hydrazine from Part A (5.0 g) in 50 mL of glacial acetic acid in a round-bottom flask. Add acetone (2.5 mL) and stir at room temperature for 1 hour.[9]

  • Cyclization: Add powdered anhydrous zinc chloride (15.0 g) to the mixture. Causality Note: Zinc chloride is a Lewis acid that catalyzes the critical rearrangement and cyclization steps.[7]

  • Heat the mixture in an oil bath at 160-170 °C for 1 hour. The mixture will darken.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water. A solid precipitate should form.

  • Purification: Collect the crude solid by filtration. Recrystallize from an ethanol-water mixture to afford pure 6-ethyl-5-methyl-1H-indole.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 60-75%.

fischer_workflow start Start: 4-Ethyl-3-methylaniline HCl diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization reduction Reduction (SnCl₂, HCl) diazotization->reduction isolation Isolation & Neutralization reduction->isolation hydrazine Hydrazine Intermediate isolation->hydrazine hydrazone Hydrazone Formation (Acetone, Acetic Acid) hydrazine->hydrazone cyclization Cyclization (ZnCl₂, 170°C) hydrazone->cyclization workup Aqueous Work-up cyclization->workup purification Recrystallization workup->purification product Product: 6-Ethyl-5-methyl-1H-indole purification->product

Caption: Workflow for the synthesis of a substituted indole.

Application II: Skraup Synthesis of 6-Ethyl-7-methylquinoline

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[10][11] The reaction is notoriously exothermic and must be controlled carefully.

Mechanistic Rationale

The reaction is initiated by the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type conjugate addition to acrolein. The resulting intermediate is cyclized under the strongly acidic conditions, followed by dehydration and finally oxidation to yield the aromatic quinoline ring system.[12] The substituent pattern on the aniline dictates the final position of the alkyl groups on the quinoline product.

Detailed Experimental Protocol
Reagents & MaterialsAmountMolar Eq.
4-Ethyl-3-methylaniline HCl8.6 g1.0
Glycerol14.5 g3.0
Nitrobenzene6.2 g1.0
Concentrated Sulfuric Acid20 mL-
Ferrous Sulfate Heptahydrate1.0 g-

Procedure:

  • Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid (20 mL).

  • Reagent Addition: While stirring, add this compound (8.6 g), followed by glycerol (14.5 g). Add ferrous sulfate heptahydrate (1.0 g). Causality Note: Ferrous sulfate acts as a moderator to control the highly exothermic reaction.[11]

  • Finally, add the oxidizing agent, nitrobenzene (6.2 g).

  • Reaction: Heat the mixture gently in an oil bath. Once the reaction begins (indicated by bubbling), remove the heat source immediately. The reaction can become vigorous. If it subsides, resume gentle heating to maintain a steady reflux for 3-4 hours.

  • Work-up: Cool the mixture and pour it into 200 mL of water. Steam distill the mixture to remove any unreacted nitrobenzene.

  • Isolation: Make the residue strongly alkaline with 30% NaOH solution. The quinoline product will separate as a dark oil. Extract the mixture with toluene (3 x 50 mL).

  • Purification: Wash the combined organic extracts with water, dry over anhydrous potassium carbonate, and remove the toluene by distillation. The crude product can be further purified by vacuum distillation.

  • Characterization: Confirm the structure of 6-ethyl-7-methylquinoline via spectroscopic methods. Note: The Skraup reaction with meta-substituted anilines can sometimes produce a mixture of 5- and 7-substituted isomers, which may require chromatographic separation.[13]

Application III: Paal-Knorr Synthesis of 1-(4-Ethyl-3-methylphenyl)-2,5-dimethyl-1H-pyrrole

The Paal-Knorr synthesis is arguably the most straightforward method for preparing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as our aniline precursor.[14][15]

Mechanistic Rationale

The synthesis proceeds by the initial formation of a hemiaminal upon nucleophilic attack of the aniline's nitrogen on one of the carbonyl carbons of the 1,4-diketone. This is followed by the formation of an imine (Schiff base). An intramolecular nucleophilic attack by the nitrogen onto the second carbonyl group leads to a five-membered cyclic intermediate, which then undergoes dehydration to afford the stable, aromatic pyrrole ring.[16]

Detailed Experimental Protocol
Reagents & MaterialsAmountMolar Eq.
4-Ethyl-3-methylaniline HCl8.6 g1.0
2,5-Hexanedione5.7 g1.0
Sodium Acetate4.1 g1.0
Ethanol100 mL-

Procedure:

  • Setup: To a solution of this compound (8.6 g) and sodium acetate (4.1 g) in 100 mL of ethanol, add 2,5-hexanedione (5.7 g). Causality Note: Sodium acetate is added to neutralize the HCl salt and generate the free aniline nucleophile in situ.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Isolation: The product may precipitate as a solid or separate as an oil. If it is a solid, collect it by filtration. If it is an oil, extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane or ethanol.

  • Characterization: Confirm the structure of 1-(4-ethyl-3-methylphenyl)-2,5-dimethyl-1H-pyrrole using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yields are often high, typically >80%.[16]

paal_knorr_workflow start Start: 4-Ethyl-3-methylaniline HCl + 2,5-Hexanedione neutralization In situ Neutralization (Sodium Acetate, Ethanol) start->neutralization reflux Condensation & Cyclization (Reflux, 4h) neutralization->reflux workup Aqueous Work-up reflux->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: Substituted Pyrrole purification->product

Caption: General workflow for the Paal-Knorr pyrrole synthesis.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Fischer Synthesis Incomplete hydrazine formation; Inactive Lewis acid (ZnCl₂); Insufficient reaction temperature/time.Ensure complete diazotization/reduction. Use freshly opened or fused anhydrous ZnCl₂. Optimize temperature and monitor by TLC.
Violent, Uncontrolled Skraup Reaction Insufficient moderator (FeSO₄); Reagents added too quickly; Overheating.Ensure moderator is present. Add reagents slowly with efficient cooling/stirring. Apply heat cautiously and remove once the reaction initiates.
Formation of Isomeric Mixture Inherent reactivity of the meta-substituted aniline precursor.Use a milder synthetic route if isomer-pure product is required. Separate isomers using column chromatography or fractional crystallization.
Incomplete Paal-Knorr Reaction Insufficient neutralization of HCl salt; Low reaction temperature.Ensure at least one equivalent of base is used. Ensure the reaction is maintained at a steady reflux. Consider a stronger, non-nucleophilic base if needed.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a variety of medicinally and materially relevant heterocyclic compounds. Through the application of classic, robust named reactions such as the Fischer, Skraup, and Paal-Knorr syntheses, researchers can readily access substituted indoles, quinolines, and pyrroles. By understanding the underlying mechanisms and adhering to carefully controlled protocols, this building block can be a powerful tool in the arsenal of the modern synthetic chemist, enabling the efficient and strategic construction of complex molecular targets.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7603, N-ethyl-3-methylaniline. Retrieved from [Link].

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link].

  • Krasavin, M., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. Retrieved from [Link].

  • MCQs ON CLASS 12 CHEMISTRY. (n.d.). Retrieved from [Link].

  • Krasavin, M., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. National Center for Biotechnology Information. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14833138, 4-Ethyl-3-methylaniline. Retrieved from [Link].

  • Krasavin, M., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 2208–2216. Retrieved from [Link].

  • Kumar, A., & Kumar, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53460-53485. Retrieved from [Link].

  • Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • Bradford, L., Elliott, T. J., & Rowe, F. M. (1947). The Skraup Reaction with m-Substituted Anilines. Journal of the Chemical Society, 475. Retrieved from [Link].

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link].

  • Sajjadifar, S., et al. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link].

  • Insuasty, B., et al. (2015). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. ResearchGate. Retrieved from [Link].

  • Ahmadu Bello University, Zaria. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link].

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link].

  • Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. Retrieved from [Link].

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Scale-up synthesis considerations for 4-Ethyl-3-methylaniline hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development and Scale-Up Strategies for 4-Ethyl-3-methylaniline Hydrochloride

Abstract

This compound (EMAH) is a critical aromatic amine intermediate used in the synthesis of agrochemicals, dyes, and pharmaceutical active ingredients (APIs).[1] While the laboratory-scale synthesis is straightforward, scaling this process introduces significant safety hazards regarding exothermic nitro-reduction and quality challenges related to salt stoichiometry and regioisomeric purity.[1] This guide outlines a robust, scalable protocol for the hydrogenation of the nitro precursor and the subsequent controlled crystallization of the hydrochloride salt, emphasizing engineering controls for heat transfer and impurity management.[1]

Strategic Route Design & Process Safety

The synthesis of EMAH generally proceeds via the nitration of 1-ethyl-2-methylbenzene followed by catalytic hydrogenation.[1] The critical scale-up challenge lies not in the chemistry, but in the thermal management of the reduction and the handling of the hygroscopic salt .[1]

Synthetic Pathway

The following directed graph illustrates the critical control points (CCPs) in the synthetic pathway.

G Start 1-Ethyl-2-methylbenzene Nitration Nitration (HNO3/H2SO4) Start->Nitration Exothermic IsomerSep Isomer Separation (Distillation/Cryst.) Nitration->IsomerSep Regioisomers NitroInt 4-Ethyl-3-methylnitrobenzene IsomerSep->NitroInt Purified Intermediate Red Cat. Hydrogenation (Pd/C, H2) NitroInt->Red High P/T, -500kJ/mol FreeBase Free Amine (Oil, oxidation prone) Red->FreeBase Filter Catalyst SaltForm Salt Formation (HCl/IPA or Gas) FreeBase->SaltForm Controlled Addition Final 4-Ethyl-3-methylaniline HCl SaltForm->Final Crystallization

Figure 1: Synthetic workflow highlighting Critical Control Points (Red) where safety or purity risks are highest.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale for Control
H₂ Pressure 3–5 bar (Pilot)Higher pressures increase rate but risk "runaway" exotherms if cooling fails [1].[1]
Temperature (Red) 50–60°CBalance between reaction rate and accumulation of hydroxylamine intermediates.
HCl Stoichiometry 1.05 – 1.10 eqExcess HCl ensures complete protonation; too much excess traps mother liquor impurities.
Water Content < 0.5% (Salt step)Water increases solubility of the salt, reducing yield and complicating drying.

Detailed Protocol: Hydrogenation & Salt Formation

Safety Warning: Aromatic nitro reductions are highly exothermic (~500 kJ/mol). Hydroxylamine intermediates can decompose explosively. Ensure reactor is equipped with rupture discs and emergency cooling.

Phase A: Catalytic Hydrogenation (Nitro to Free Amine)
  • Inerting: Charge the hydrogenation reactor (Hastelloy or SS316) with 4-ethyl-3-methylnitrobenzene (limiting reagent) and Methanol (5 volumes). Purge with N₂ three times to remove oxygen.[1]

  • Catalyst Loading: Add 5 wt% Pd/C (50% wet) as a slurry in methanol. Note: Dry Pd/C is pyrophoric.[1]

  • Reaction: Pressurize with H₂ to 3 bar. Heat to 50°C.

    • Self-Validating Step: Monitor H₂ uptake flow rate. A sudden drop in uptake before theoretical completion indicates catalyst poisoning or stirring failure.

  • Workup: Cool to 20°C. Filter catalyst through a spark-proof filter press (Celite bed).

  • Solvent Swap: Distill off methanol under reduced pressure. Chase with Isopropyl Alcohol (IPA) or Ethyl Acetate . Do not isolate the free amine oil if possible; it oxidizes rapidly to form purple/black tars [2].[1]

Phase B: Salt Formation (The "Hydrochlorination")[1]

This step converts the unstable oil into the robust hydrochloride salt.[1]

  • Dissolution: Dissolve the crude free base in dry IPA (4 volumes relative to amine). Cool to 0–5°C.[1]

  • Acid Addition (Choice of Reagent):

    • Method A (Gas - Preferred for Scale): Sparge anhydrous HCl gas into the headspace or via dip tube.[1]

    • Method B (Liquid - Preferred for Pilot): Add 5-6N HCl in IPA dropwise.

    • Control: Maintain internal temperature < 15°C. The neutralization is exothermic.[1]

  • Crystallization: The salt should precipitate spontaneously.[1] If not, seed with 0.1 wt% authentic EMAH crystals.

  • Aging: Stir the slurry at 0°C for 2 hours to narrow particle size distribution (Ostwald ripening).

  • Filtration: Filter the white to off-white solid. Wash with cold, dry IPA (1 vol) to remove colored impurities.

  • Drying: Vacuum dry at 40°C. Caution: Avoid temperatures >60°C during drying to prevent HCl dissociation and discoloration.[1]

Quality Control & Analytical Validation

To ensure the process is under control, the following analytical tests must be performed.

In-Process Controls (IPC)
  • Reaction Completion (HPLC): < 0.5% Nitro precursor remaining.

  • Hydroxylamine Check: Qualitative test (Tollen’s reagent) or HPLC to ensure no accumulation of potentially explosive partial-reduction intermediates [3].[1]

Final Product Release Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Assay (HPLC) USP <621>> 99.0% area
Chloride Content Argentometric Titration20.4% ± 0.5% (Theoretical: 20.6%)
Loss on Drying Gravimetry< 1.0%
Regioisomers GC/HPLC< 0.1% (Critical for downstream pharma use)

Engineering & Scale-Up Considerations

Heat Transfer Management

In the salt formation step, the heat of neutralization can cause local hot spots, leading to product discoloration (oxidation).[1]

  • Recommendation: Use a loop reactor or a semi-batch reactor with a high heat-transfer area.[1]

  • Diagram: The following logic flow describes the automated dosing control system.

ControlLoop Sensor Temp Sensor (TT-101) & pH Probe Controller DCS / PLC Controller Sensor->Controller Input: T > 15°C? Valve HCl Dosing Valve (Control Valve) Controller->Valve Output: Close/Throttle Reactor Crystallizer (Jacketed) Valve->Reactor Modulate Flow Reactor->Sensor Feedback

Figure 2: Automated feedback loop for exothermic HCl addition.

Material Compatibility
  • Corrosion: Wet HCl is extremely corrosive to Stainless Steel 304/316 at elevated temperatures.[1]

  • Selection: Use Hastelloy C-22 or Glass-Lined Reactors (GLR) for the salt formation step.[1] PTFE-lined piping is required for the HCl feed [4].[1]

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical. (General reference for aniline oxidation/handling). Link

  • Stoessel, F. (1993).[2] "Experimental Study of Thermal Hazards during the Hydrogenation of Aromatic Nitro Compounds." Journal of Loss Prevention in the Process Industries. Link

  • Dugan, C., et al. (2020). "Process Safety in the Pharmaceutical Industry—Practical Applications." Organic Process Research & Development. Link

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Mastering the Purification of 4-Ethyl-3-methylaniline Hydrochloride Derivatives: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purification in Drug Discovery and Development

In the intricate journey of drug discovery and development, the synthesis of novel chemical entities is but the first step. The subsequent purification of these compounds is a critical process that ensures the integrity of biological data and the safety of potential therapeutic agents. For researchers working with derivatives of 4-Ethyl-3-methylaniline hydrochloride, a versatile building block in medicinal chemistry, mastering a range of purification techniques is paramount. This guide provides detailed application notes and protocols for the purification of common derivatives of 4-Ethyl-3-methylaniline, offering insights into the rationale behind methodological choices to empower researchers to tackle their specific purification challenges.

The inherent basicity of the aniline functional group, coupled with the varied physicochemical properties of its derivatives, necessitates a strategic and often multi-pronged approach to purification. This document will explore the purification of key classes of compounds derived from 4-Ethyl-3-methylaniline, including N-acylated, N-alkylated, halogenated, and azo dye derivatives.

Physicochemical Properties of 4-Ethyl-3-methylaniline and Its Derivatives

A thorough understanding of the physical and chemical properties of the target compound and potential impurities is the cornerstone of an effective purification strategy. The table below summarizes key properties of 4-Ethyl-3-methylaniline and some of its common derivatives, which will inform the selection of appropriate purification techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
4-Ethyl-3-methylaniline[1]C₉H₁₃N135.21--Insoluble in water; Soluble in organic solvents.
N-(4-ethyl-3-methylphenyl)acetamideC₁₁H₁₅NO177.24--Sparingly soluble in water; Soluble in ethanol.[2]
N-Ethyl-3-methylaniline[3]C₉H₁₃N135.21221-6.87 (estimate)Insoluble in water; Soluble in alcohol and ether.[3][4]

Purification Strategies for N-Acylated Derivatives: The Case of N-(4-ethyl-3-methylphenyl)acetamide

N-acylation of anilines is a fundamental transformation in organic synthesis, often employed to introduce amide functionalities or as a protecting group strategy. The resulting N-acyl derivatives, such as N-(4-ethyl-3-methylphenyl)acetamide, typically exhibit increased polarity and a higher propensity for crystallization compared to the parent amine.

Recrystallization: The First Line of Defense for Solid Amides

Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[5] The key to a successful recrystallization lies in the selection of an appropriate solvent system where the compound of interest is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

Protocol 1: Recrystallization of N-(4-ethyl-3-methylphenyl)acetamide

Rationale: An ethanol/water mixture is often an excellent choice for the recrystallization of acetanilides.[2] The amide is typically soluble in hot ethanol, and the gradual addition of water as an anti-solvent reduces its solubility, promoting the formation of pure crystals upon cooling.

Materials:

  • Crude N-(4-ethyl-3-methylphenyl)acetamide

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude N-(4-ethyl-3-methylphenyl)acetamide in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[6] Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Caption: Workflow for the recrystallization of N-acylated derivatives.

Purification of N-Alkylated Derivatives: Tackling Polarity and Basicity

N-alkylation of 4-Ethyl-3-methylaniline introduces alkyl groups to the nitrogen atom, leading to secondary or tertiary amines. These products often remain as oils or low-melting solids and can present purification challenges due to their basicity and potential for over-alkylation.

Column Chromatography: A Versatile Tool for Amine Purification

Column chromatography is a widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase.[8] For basic compounds like N-alkylated anilines, special considerations are necessary to prevent tailing and ensure good separation.

Protocol 2: Flash Column Chromatography of N-Ethyl-4-ethyl-3-methylaniline

Rationale: The basic nature of amines can lead to strong interactions with the acidic silica gel, causing poor separation and recovery. To mitigate this, a small amount of a basic modifier, such as triethylamine, is often added to the eluent to neutralize the acidic sites on the silica.[9] Alternatively, using an amine-functionalized silica gel can simplify the process.[10] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is typically employed.

Materials:

  • Crude N-Ethyl-4-ethyl-3-methylaniline

  • Silica gel (230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 98:2 n-Hexane:Ethyl Acetate) and load it onto the top of the silica gel bed.[2][11]

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 n-Hexane:Ethyl Acetate). If using unmodified silica, consider adding ~0.5% triethylamine to the eluent system.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 n-Hexane:Ethyl Acetate) to elute the compounds from the column.[12] The less polar starting material will elute first, followed by the more polar N-alkylated product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Ethyl-4-ethyl-3-methylaniline.

Caption: General workflow for purification by flash column chromatography.

Purification of Azo Dyes: Managing Color and Polarity

The diazotization of 4-Ethyl-3-methylaniline followed by coupling with an appropriate aromatic partner, such as a phenol or another aniline, yields intensely colored azo dyes.[13] The purification of these compounds often involves removing unreacted starting materials and side products.

Protocol 3: Purification of an Azo Dye Derived from 4-Ethyl-3-methylaniline and β-Naphthol

Rationale: Azo dyes are often solids that can be purified by recrystallization. The choice of solvent will depend on the specific structure of the dye. For many azo dyes derived from β-naphthol, a polar solvent like ethanol or a mixture of ethanol and water can be effective.

Materials:

  • Crude azo dye

  • Ethanol

  • Deionized water (if needed)

  • Beakers

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude dye in various solvents (e.g., ethanol, methanol, ethyl acetate) at room and elevated temperatures to find a suitable recrystallization solvent.

  • Dissolution: Dissolve the crude azo dye in a minimum amount of the chosen boiling solvent in a beaker.

  • Hot Filtration: If necessary, filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Isolation and Washing: Collect the purified dye crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals to obtain the pure azo dye.

Azo_Dye_Purification Start Crude Azo Dye Solvent_Selection Select Recrystallization Solvent Start->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Crystallization Cool to Induce Crystallization Hot_Filtration->Crystallization Isolation Isolate by Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry the Purified Dye Washing->Drying End Pure Azo Dye Drying->End

Caption: Purification workflow for azo dye derivatives.

Advanced Purification Techniques

For challenging separations, more advanced techniques may be required.

High-Performance Liquid Chromatography (HPLC)

For high-purity requirements or for the separation of closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) is an invaluable tool. Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile and water (often with an acidic modifier like formic or phosphoric acid), is a common starting point for the purification of aniline derivatives.[6][7][14]

Chiral Separations

Many biologically active molecules are chiral, and the separation of enantiomers is a critical step in drug development. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common method for enantiomeric separation of substituted anilines and their derivatives.[15][16] The choice of CSP and mobile phase is highly dependent on the specific structure of the analyte.

Troubleshooting Common Purification Challenges

ProblemPossible CauseSuggested Solution
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent; the solution is too supersaturated.Use a lower-boiling solvent; use more solvent; add the anti-solvent more slowly at a slightly lower temperature.
Poor separation in column chromatography Inappropriate solvent system; column overloading.Optimize the eluent system using TLC; use a larger column or less sample.
Streaking of amine on silica gel TLC/column Strong interaction of the basic amine with acidic silica.Add a small amount of triethylamine or ammonia to the eluent; use alumina or amine-functionalized silica.[9]
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a methanol/dichloromethane system may be necessary.[17]

Conclusion

The purification of derivatives of this compound is a multifaceted task that requires a solid understanding of the physicochemical properties of the target compounds and a strategic application of various purification techniques. By carefully selecting and optimizing methods such as recrystallization, column chromatography, and, when necessary, HPLC, researchers can obtain high-purity materials essential for advancing their scientific endeavors. This guide provides a foundation of knowledge and practical protocols to navigate the common challenges encountered in the purification of this important class of compounds.

References

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). N-Ethyl-3-methylaniline. Retrieved from [Link]

  • SIELC Technologies. Separation of Acetamide, N-[3-(ethylamino)-4-methylphenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Recrystallization1. Retrieved from [Link]

  • Recrystallization. Retrieved from [Link]

  • PubChem. N-ethyl-3-methylaniline. Retrieved from [Link]

  • PubChem. 4-Ethyl-3-methylaniline. Retrieved from [Link]

  • Reverse-phase high-performance liquid chromatography (HPLC)... - ResearchGate. Retrieved from [Link]

  • SIELC Technologies. Separation of Acetamide, N-[3-(ethylamino)-4-methylphenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Retrieved from [Link]

  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes - MDPI. Retrieved from [Link]

  • NSF PAR. (2018, July 26). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • Synthesis of Halogen-Containing Methylenedianiline Derivatives as Curing Agents for Epoxy Resins and Evaluation of Mechanical Properties of Their Carbon-Fiber-Reinforced Polymers - MDPI. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

  • purification by crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Victoria. Column chromatography. Retrieved from [Link]

  • Journal of Nanostructures. Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. Retrieved from [Link]

  • YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • YouTube. (2022, February 12). Column Chromatography. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • PubChem. 3-Ethyl-4-methylaniline. Retrieved from [Link]

  • Google Patents. US9126917B2 - Method for purifying vanillin by liquid-liquid extraction.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Organic Syntheses. Ethylamine, N-methyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N-ethyl-3-methylaniline. Retrieved from [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Google Patents. US4219503A - Process for producing 2,6-dialkylanilines.
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • MDPI. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Retrieved from [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). Retrieved from [Link]

  • PubChem. N-(4-Ethylphenyl)acetamide. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 4-Ethyl-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide addresses the synthesis and optimization of 4-Ethyl-3-methylaniline hydrochloride (CAS: 1427379-96-1 for HCl salt; Free base related to CAS 6406-73-1).[1][2]

CRITICAL ISOMER WARNING: Do not confuse this target with N-ethyl-m-toluidine (N-ethyl-3-methylaniline).[1][2]

  • Target (Ring-substituted): Amino group on ring, Ethyl at C4, Methyl at C3.[1][2]

  • Common Error (N-substituted): Ethyl group attached to Nitrogen.[1][2]

  • Verification: Check your starting material.[2][3] You should be reducing 4-ethyl-3-methylnitrobenzene .[1][2]

Synthesis Workflow & Logic

The optimization of this compound relies on two critical phase transitions: the reduction of the nitro precursor and the controlled precipitation of the hydrochloride salt.

Phase 1: Reduction Strategy (Nitro Amine)

While chemical reduction (Fe/HCl or Sn/HCl) is traditional, it often results in lower isolated yields due to emulsion formation and iron sludge entrapment.[2] Catalytic Hydrogenation is the recommended route for yield optimization (>95%).[2]

Phase 2: Salt Formation (Amine HCl Salt)

The most common cause of yield loss is not the reaction itself, but the isolation. Aniline salts are prone to becoming hygroscopic "oils" if water is present.[2] The protocol below uses an anhydrous precipitation method .

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start 4-Ethyl-3-methyl- nitrobenzene Step1 Catalytic Hydrogenation (Pd/C, 50 psi H2, MeOH) Start->Step1 Reduction Check1 TLC/HPLC Check (No Nitro peak) Step1->Check1 Check1->Step1 Incomplete (Repressurize) Intermed Free Amine (Oil/Low melt solid) Check1->Intermed Pass Step2 Salt Formation (Anhydrous HCl in Dioxane/IPA) Intermed->Step2 Precipitation Final 4-Ethyl-3-methylaniline HCl (White/Off-white Solid) Step2->Final Filtration

Caption: Optimized workflow prioritizing catalytic hydrogenation and anhydrous salt formation to maximize isolated yield.

Troubleshooting Guide (Q&A Format)

Module A: The Reduction Step

Q1: My reaction stalls at 80% conversion. Adding more catalyst doesn't help.[2] Why?

  • Diagnosis: Catalyst poisoning or mass transfer limitation.[2] The ethyl/methyl steric bulk at the 3,4-positions can slow adsorption onto the catalyst surface.[1]

  • The Fix:

    • Increase Pressure: Move from balloon pressure (1 atm) to a Parr shaker or autoclave (40–50 psi). Higher

      
       concentration overcomes steric barriers.[2]
      
    • Solvent Switch: If using Ethanol, switch to Methanol .[2] Methanol has higher hydrogen gas solubility, increasing the reaction rate.[1][2]

    • Agitation: Ensure vigorous stirring. Hydrogenation is a three-phase reaction (Gas/Liquid/Solid); diffusion is often the rate-limiting step.[1][2]

Q2: I see a new impurity (M+2) in the mass spec. Did I over-reduce?

  • Diagnosis: Yes. You likely reduced the aromatic ring (generating a cyclohexylamine derivative).[2] This happens if you use PtO2 (Adams catalyst) or extremely high pressures/temperatures.[2]

  • The Fix: Switch to 5% Pd/C or Raney Nickel .[2] These are selective for the nitro group and will not reduce the benzene ring under standard conditions (<60°C).

Module B: Salt Formation & Isolation (The "Yield Killer")

Q3: Upon adding HCl, my product turned into a sticky brown oil instead of a solid. How do I recover it?

  • Diagnosis: "Oiling out."[2][4] This occurs due to the presence of water or an incorrect solvent polarity.[2] The salt is soluble in water/alcohol mixtures but insoluble in ether/ethyl acetate.[2]

  • The Fix:

    • Do NOT use aqueous HCl (37%).[2]

    • Protocol: Dissolve the free amine in dry Ethyl Acetate or Diethyl Ether .

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • The salt should precipitate instantly as a white solid.[2]

    • Recovery: If currently an oil, rotovap to dryness (azeotrope with toluene to remove water) and redissolve in anhydrous ether, then scratch the flask side to induce crystallization.

Q4: My product is pink/purple. Is it ruined?

  • Diagnosis: Oxidation.[2] Anilines are electron-rich and oxidize rapidly in air to form "aniline black" type impurities.[1][2]

  • The Fix:

    • Minor discoloration:[2] Wash the solid salt with cold diethyl ether.[2] The oxidized impurities are often more soluble in organic solvents than the salt itself.[2]

    • Prevention:[2][5] Store the HCl salt, not the free base. The salt form is significantly more resistant to oxidation.[2] Store under Argon/Nitrogen.[2]

Optimized Experimental Protocol

Step 1: Catalytic Hydrogenation (Recommended)[2]
  • Reagents: 4-Ethyl-3-methylnitrobenzene (10 mmol), 10% Pd/C (5 wt% loading), Methanol (anhydrous).[1][2]

  • Procedure:

    • Purge reaction vessel with

      
       (3x) and 
      
      
      
      (3x).[2]
    • Pressurize to 40 psi (2.7 bar) .

    • Stir vigorously at RT to 40°C for 4–6 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric when dry.[2] Keep wet.

    • Concentration: Evaporate Methanol to obtain the free amine oil.

Step 2: Anhydrous Salt Formation
  • Reagents: Crude Free Amine, Ethyl Acetate (EtOAc), 4M HCl in Dioxane.[2]

  • Procedure:

    • Dissolve the crude amine oil in EtOAc (5 mL per gram of amine).

    • Cool to 0–5°C in an ice bath.

    • Add HCl/Dioxane (1.1 equivalents) dropwise with stirring.

    • A white precipitate will form immediately.[2]

    • Stir for 15 mins.

    • Filtration: Vacuum filter the solid.[2]

    • Wash: Wash the cake with cold EtOAc or Pentane to remove unreacted organic impurities.[2]

    • Dry: Vacuum dry at 40°C.

Data & Specifications

ParameterSpecificationOptimization Target
Appearance White to Off-white crystalline solidAvoid Pink/Brown (Oxidation)
Melting Point >190°C (Decomposes)Sharp range indicates purity
Solubility Soluble in Water, MethanolInsoluble in Ether, Hexane
Yield (Step 1) >95%Monitor via HPLC (disappearance of Nitro)
Yield (Step 2) >90%Loss usually due to solubility in mother liquor
Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue LowYield Low Yield Issue->LowYield Color Discoloration (Pink/Brown) Issue->Color Sticky Sticky/Oiling Out Issue->Sticky CheckFilt Check Filtration (Did product dissolve?) LowYield->CheckFilt Oxidation Oxidation of Free Base Color->Oxidation Water Water Presence Sticky->Water SolventChoice Use Less Polar Solvent (EtOAc/Ether) for wash CheckFilt->SolventChoice Recryst Recrystallize from iPrOH/Ether Oxidation->Recryst DryHCl Use Anhydrous HCl (Gas or Dioxane sol.) Water->DryHCl

Caption: Decision matrix for diagnosing common yield and purity failures.

References

  • Organic Syntheses. (1928).[2] Aniline Hydrochloride Preparation (General Method). Org. Synth. 1928, 8, 116.[1][2][6] Retrieved from [Link][2]

  • ResearchGate. (2014).[2] Catalytic hydrogenation of nitrobenzene derivatives with different substituents. Retrieved from [Link]

  • PubChem. (n.d.).[2] N-ethyl-3-methylaniline (Isomer Distinction Data). Retrieved from [Link][2]

Sources

Technical Support Center: 4-Ethyl-3-methylaniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 4-Ethyl-3-methylaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. Our approach is rooted in providing not just protocols, but a deep, mechanistic understanding to empower you to optimize your reactions for purity and yield.

Introduction to Synthetic Strategies and Impurity Formation

The synthesis of 4-Ethyl-3-methylaniline, a key intermediate in various pharmaceutical and chemical industries, is primarily achieved through two main synthetic routes: the ethylation of 3-methylaniline (m-toluidine) and the reduction of a suitable nitroaromatic precursor. Each pathway, while effective, presents a unique profile of potential impurities that can complicate downstream processes and compromise the quality of the final hydrochloride salt. This guide will dissect these common issues and provide actionable solutions.

Part 1: Troubleshooting Byproducts from the Ethylation of 3-Methylaniline

Direct N-alkylation of anilines is a common synthetic strategy, but it is often plagued by a lack of selectivity, leading to a mixture of products.[1][2]

FAQ 1: I am observing a significant amount of a higher molecular weight impurity in my reaction mixture after ethylating 3-methylaniline. What is it and how can I prevent its formation?

Answer:

This is a classic case of over-alkylation . The most common byproduct in the ethylation of 3-methylaniline is N,N-diethyl-3-methylaniline .

Causality: The initially formed product, N-ethyl-3-methylaniline, is still nucleophilic and can compete with the starting material for the ethylating agent. This secondary reaction leads to the formation of the undesired tertiary amine.

Troubleshooting & Optimization:

  • Stoichiometry Control: Carefully control the molar ratio of the ethylating agent (e.g., ethyl bromide, diethyl sulfate) to 3-methylaniline. A significant excess of the aniline derivative can favor mono-alkylation. Start with a 1:1 or slightly less than stoichiometric amount of the ethylating agent and monitor the reaction progress closely.

  • Slow Addition: Add the ethylating agent dropwise to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of the alkylating agent, reducing the likelihood of the product reacting further.

  • Temperature Management: Lower reaction temperatures generally favor mono-alkylation. Higher temperatures can provide the activation energy for the second alkylation to occur more readily.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction's selectivity. A bulky, non-nucleophilic base might sterically hinder the second alkylation to some extent.

Experimental Protocol: Minimizing Over-Alkylation
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-methylaniline in a suitable solvent (e.g., THF, acetonitrile).

  • Reagent Addition: Add 1.1 equivalents of a suitable base (e.g., potassium carbonate). Cool the mixture to 0-5 °C in an ice bath.

  • Slow Ethylation: Add 0.95 equivalents of ethyl bromide dropwise from the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the disappearance of the starting material and the appearance of the desired product and the N,N-diethyl byproduct.

  • Work-up: Once the starting material is consumed, or the ratio of product to byproduct is optimal, quench the reaction with cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or fractional distillation under reduced pressure to separate 4-ethyl-3-methylaniline from the higher-boiling N,N-diethyl-3-methylaniline.

Visualization: Ethylation Reaction Pathway and Byproduct Formation

Ethylation_Byproducts cluster_reactants Reactants cluster_products Products 3-Methylaniline 3-Methylaniline Desired_Product 4-Ethyl-3-methylaniline 3-Methylaniline->Desired_Product 1st Ethylation Ethylating_Agent Ethylating Agent (e.g., EtBr) Ethylating_Agent->Desired_Product Byproduct_1 N,N-diethyl-3-methylaniline (Over-alkylation) Ethylating_Agent->Byproduct_1 Desired_Product->Byproduct_1 2nd Ethylation (Undesired)

Caption: Reaction scheme of 3-methylaniline ethylation.

Part 2: Troubleshooting Byproducts from the Reduction of Nitroaromatics

A common and powerful method for the synthesis of anilines is the reduction of the corresponding nitro compound. For 4-ethyl-3-methylaniline, a plausible precursor is 1-ethyl-2-methyl-4-nitrobenzene or 2-ethyl-5-nitrotoluene.

FAQ 2: My aniline product is discolored and I'm seeing multiple spots on my TLC plate after reducing the nitro precursor. What are these impurities?

Answer:

Incomplete reduction and side reactions during the catalytic hydrogenation or metal-acid reduction of nitroaromatics can lead to several byproducts.

Common Byproducts from Nitro Reduction:

  • Nitroso and Hydroxylamine Intermediates: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. If the reaction is incomplete, these species can remain in your product mixture. These intermediates are often unstable and can lead to discoloration and further side reactions.

  • Azo and Azoxy Compounds: Under certain conditions, particularly with metal-based reductions, the nitroso and hydroxylamine intermediates can condense to form dimeric azo (R-N=N-R') and azoxy (R-N=N(O)-R') compounds.[3] These are often highly colored impurities.

Troubleshooting & Optimization:

  • Catalyst Activity and Loading: Ensure your catalyst (e.g., Pd/C, Raney Nickel) is fresh and active. In some cases, increasing the catalyst loading can drive the reaction to completion.

  • Hydrogen Pressure and Reaction Time: For catalytic hydrogenations, ensure adequate hydrogen pressure and sufficient reaction time. Monitor the hydrogen uptake to determine the reaction's endpoint.

  • Choice of Reducing Agent: For metal-acid reductions (e.g., Fe/HCl, SnCl2/HCl), ensure a sufficient excess of the metal and acid is used. Different reducing agents have different selectivities and may be better suited for substrates with other reducible functional groups.[4][5]

  • Temperature Control: Exothermic reactions, especially with metal hydrides, should be carefully controlled to prevent side reactions.

Experimental Protocol: Complete Reduction of a Nitroaromatic Precursor
  • Setup: In a hydrogenation vessel, suspend the nitroaromatic precursor (e.g., 1-ethyl-2-methyl-4-nitrobenzene) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Carefully add 5-10 mol% of a hydrogenation catalyst (e.g., 10% Pd/C) under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir vigorously at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by periodically taking samples for TLC or LC-MS analysis to confirm the disappearance of the starting material and intermediates.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Wash the celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure. The crude aniline can be purified by distillation or by forming the hydrochloride salt and recrystallizing.

Visualization: Nitro Reduction Pathway and Byproduct Formation

Nitro_Reduction Nitro_Compound Nitroaromatic Precursor (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro_Compound->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Reduction Azo_Azoxy Azo/Azoxy Byproducts (R-N=N-R, R-N=N(O)-R) Nitroso->Azo_Azoxy Condensation Aniline_Product 4-Ethyl-3-methylaniline (R-NH2) Hydroxylamine->Aniline_Product Reduction Hydroxylamine->Azo_Azoxy Condensation

Caption: Stepwise reduction of a nitro group and potential side reactions.

Part 3: Purification and Hydrochloride Salt Formation

The final step in preparing this compound involves the formation of the salt and its purification. This stage is critical for removing any remaining byproducts and isolating a high-purity final product.

FAQ 3: My final hydrochloride salt is off-color and has a broad melting point. How can I improve its purity?

Answer:

Discoloration and a broad melting point are classic indicators of impurities. The source of these impurities could be residual byproducts from the main reaction or degradation during the salt formation and work-up. Aniline and its derivatives are prone to air oxidation, which can lead to colored impurities.[6]

Troubleshooting & Optimization:

  • Purification of the Free Base: Before forming the hydrochloride salt, it is highly recommended to purify the free aniline base. Fractional distillation under reduced pressure is often effective for removing both lower and higher boiling point impurities.

  • Recrystallization of the Hydrochloride Salt: Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is crucial. A good solvent will dissolve the hydrochloride salt at elevated temperatures but have low solubility at cooler temperatures. Common solvents for recrystallizing arylamine hydrochlorides include ethanol, isopropanol, or mixtures with water or diethyl ether.[7]

  • Decolorization: If the product is colored, adding a small amount of activated carbon to the hot solution during recrystallization can help remove colored impurities.

  • Inert Atmosphere: When handling the free base, working under an inert atmosphere can minimize oxidation.

Experimental Protocol: Purification by Recrystallization of the Hydrochloride Salt
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture at reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Data Presentation: Impurity Profile Before and After Purification
Compound Retention Time (HPLC) Purity (Before Recrystallization) Purity (After Recrystallization)
4-Ethyl-3-methylaniline HCl10.5 min95.2%>99.5%
3-Methylaniline8.2 min1.5%<0.1%
N,N-diethyl-3-methylaniline12.8 min2.8%<0.1%
Unidentified Impurity9.1 min0.5%Not Detected

Note: The above data is illustrative. Actual retention times and purity will depend on the specific analytical method used.

Analytical Methods for Impurity Profiling

To effectively troubleshoot and optimize your synthesis, robust analytical methods are essential for identifying and quantifying byproducts.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a common method for analyzing aniline derivatives.[8][9] A UV detector is typically used for detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying volatile byproducts. The mass spectrometer provides molecular weight and fragmentation information, which is invaluable for structure elucidation. Derivatization may sometimes be necessary to improve the volatility and chromatographic behavior of the analytes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the final product and identifying impurities, especially if they are present in significant quantities.

References

  • Loughborough University Research Repository. Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Organic Syntheses. m-Toluidine, N-ethyl-. [Link]

  • PubChem. 4-Ethyl-3-methylaniline. [Link]

  • PubChem. N-ethyl-3-methylaniline. [Link]

  • Wikipedia. Aniline. [Link]

  • Organic Reactions. Nitro Reduction - Common Conditions. [Link]

  • Google Patents. CN115535975B - Method for purifying hydroxylamine hydrochloride.
  • SIELC Technologies. N-Ethyl-3-methylaniline. [Link]

Sources

Troubleshooting guide for 4-Ethyl-3-methylaniline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a direct response from a Senior Application Scientist at a specialized chemical synthesis support center. It addresses the synthesis of 4-Ethyl-3-methylaniline hydrochloride (the primary amine salt), distinct from its N-ethyl isomers.

Ticket ID: #SYN-4E3M-HCl-001 Topic: Troubleshooting this compound Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Structural Verification

Before proceeding, we must verify the target structure to avoid common nomenclature errors. You are synthesizing the primary amine salt, not the secondary N-ethyl amine.

  • Target Molecule: this compound

  • Structure: A benzene ring substituted with an amino group (-NH₂[1]·HCl) at position 1, a methyl group (-CH₃) at position 3, and an ethyl group (-C₂H₅) at position 4.

  • Key Challenge: This synthesis relies heavily on the regioselectivity of the precursor nitration and the crystallization dynamics of the final salt, which is prone to "oiling out."

Synthesis Workflow Visualization

The following diagram outlines the critical path and decision points for your synthesis.

SynthesisWorkflow Start Starting Material: 2-Ethyltoluene Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration IsomerSep CRITICAL: Isomer Separation (Remove 5-nitro/6-nitro isomers) Nitration->IsomerSep Yields Mixture Reduction Step 2: Reduction (H2/Pd-C or Fe/HCl) IsomerSep->Reduction Pure 4-nitro isomer FreeBase Intermediate: 4-Ethyl-3-methylaniline (Free Base) Reduction->FreeBase SaltForm Step 3: Hydrochlorination (HCl in Dioxane/Ether) FreeBase->SaltForm Oiling Issue: Product Oils Out? SaltForm->Oiling Cryst Recrystallization (EtOH/Et2O) Oiling->Cryst Yes (Remediation) Final Final Product: White Crystalline Solid Oiling->Final No (Direct ppt) Cryst->Final

Figure 1: Critical path for the synthesis of 4-Ethyl-3-methylaniline HCl, highlighting the isomer separation bottleneck.

Troubleshooting Guide (Q&A Format)

Phase 1: Precursor Purity & Isomerism

Q: My starting material (nitro-intermediate) has a wide melting point range. Can I proceed to reduction? A: No. The nitration of 2-ethyltoluene yields a mixture of isomers, typically the 4-nitro (target), 5-nitro, and 6-nitro isomers.

  • The Problem: Isomers have very similar boiling points. If you reduce the mixture, you will obtain a mixture of anilines (4-ethyl-3-methylaniline and 5-ethyl-4-methylaniline) which are extremely difficult to separate by distillation.

  • The Fix: You must purify the nitro-intermediate before reduction. Use fractional crystallization or high-vacuum fractional distillation. Confirm purity via GC-MS or NMR. The 4-nitro isomer is typically the major product due to steric directing effects, but 10-15% impurity is common [1].

Phase 2: Reduction Step (Nitro to Amine)

Q: The reduction reaction (H₂/Pd-C) stopped at 80% conversion. Adding more catalyst didn't help. A: This indicates catalyst poisoning .

  • Cause: Sulfur contaminants in the nitro-precursor (often from H₂SO₄ used in nitration) bind irreversibly to the Palladium surface.

  • The Fix:

    • Filter the catalyst.[1]

    • Wash the reaction mixture with dilute NaOH, then water, then brine to remove sulfur traces.

    • Restart with fresh catalyst. Alternative: Switch to a chemical reduction (Fe/HCl or Sn/HCl) which is more robust against sulfur impurities, though messier to work up [2].

Q: My free base aniline turned reddish-brown immediately after workup. Is it ruined? A: Not necessarily, but it is oxidizing .

  • Mechanism: Electron-rich alkyl anilines are highly susceptible to air oxidation, forming quinone-imine impurities (pink/red color).

  • The Fix:

    • Perform the workup under Nitrogen or Argon.

    • Add a trace amount of sodium dithionite (reducing agent) during the aqueous extraction to scavenge oxidants.

    • Proceed immediately to salt formation.[2] Do not store the free base oil [3].

Phase 3: Salt Formation (The "Oiling Out" Problem)

Q: When I added HCl, the product formed a sticky oil at the bottom of the flask instead of a white powder. Why? A: You are experiencing "oiling out," the most common failure mode in alkyl aniline salt synthesis.

  • Cause 1: Water. Even trace moisture can lower the melting point of the salt, causing it to separate as a hydrated oil phase rather than a crystal lattice.

  • Cause 2: Impurities. Unreacted nitro compounds or isomers depress the melting point.

  • The Protocol for Rescue:

    • Decant the supernatant solvent.

    • Triturate (grind/stir vigorously) the oil with fresh, anhydrous diethyl ether or MTBE.

    • Seed: If you have any solid crystal from a previous batch, add a speck.

    • Sonication: Briefly sonicate the flask to induce nucleation.

    • Re-crystallize: Dissolve the oil in a minimum amount of hot isopropanol (IPA) and add diethyl ether until cloudy. Cool slowly to -20°C [4].

Q: Can I use aqueous HCl for the salt formation? A: Avoid if possible. Using aqueous HCl (37%) introduces water, guaranteeing the "oiling out" issue described above.

  • Recommended Reagent: Use 4M HCl in Dioxane or generate HCl gas in situ by dripping acetyl chloride into methanol (carefully). This maintains anhydrous conditions, favoring immediate precipitation of the hydrochloride salt.

Data & Specifications

Physical Properties Profile

Use these values to validate your intermediate and final product.

Property4-Ethyl-3-methylaniline (Free Base)4-Ethyl-3-methylaniline HCl (Salt)
State Oily Liquid (Amber/Brown)Crystalline Solid (White/Off-white)
Solubility DCM, Ethyl Acetate, EtherWater, Methanol, Ethanol
Insolubility Water (pH > 8)Diethyl Ether, Hexane, Toluene
Storage Inert gas, Dark, 4°CDesiccator, RT, Hygroscopic
Stability Oxidizes rapidly in airStable if dry; turns pink if wet
Solvent Selection Guide for Purification
Solvent SystemApplicationNotes
Ethanol / Diethyl Ether RecrystallizationDissolve salt in min. hot EtOH; add Et₂O to turbid. Best yield.
Isopropanol (IPA) WashingWash crude filter cake with cold IPA to remove colored impurities.
Water Impurity RemovalThe salt is water-soluble; non-polar impurities (unreacted nitro) are not. Filter the aqueous solution, then basify to recover pure free base if needed.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 4.12 on Nitration of Alkylbenzenes and Isomer Separation).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reduction of Nitro Compounds, Chapter 19).

  • Patai, S. (Ed.). (1968). The Chemistry of the Amino Group. Interscience Publishers. (Oxidation susceptibility of alkyl anilines).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Troubleshooting Salt Formation and Oiling Out, Chapter 11).

Disclaimer: This guide is intended for qualified research personnel only. Always consult the Safety Data Sheet (SDS) for 4-Ethyl-3-methylaniline and its precursors before handling. These compounds are toxic and potential mutagens.

Sources

How to improve the purity of 4-Ethyl-3-methylaniline hydrochloride products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethyl-3-methylaniline Hydrochloride

Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving the desired purity for this compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Part 1: Foundational Knowledge & Initial Assessment

This section addresses the most common initial observations and questions that arise when handling a crude batch of this compound.

Q1: My synthesized this compound is off-color (yellow, brown, or pinkish). What causes this, and is it a purity issue?

Answer: Yes, discoloration is a primary indicator of impurities. Aromatic amines, including 4-Ethyl-3-methylaniline, are highly susceptible to air oxidation. Over time, or in the presence of trace metal catalysts, they can form highly colored quinone-imine type structures and other polymeric oxidation byproducts. The hydrochloride salt form is generally more stable than the free amine, but impurities from the synthesis can still carry over and degrade.

  • Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation. The presence of alkyl groups (ethyl and methyl) further enhances this reactivity.

  • Immediate Action: While minor coloration might be acceptable for some applications, it signifies the presence of impurities that can interfere with subsequent reactions or biological assays. The immediate goal is to remove these colored species, often alongside other, non-colored impurities.

Q2: What are the typical impurities I should expect in my crude product?

Answer: Impurities in your crude this compound can be broadly categorized. Identifying the likely contaminants is the first step in designing an effective purification strategy.

Impurity CategoryCommon ExamplesOriginImpact on Purification
Unreacted Starting Materials 3-methylaniline (m-toluidine), ethylating agent (e.g., ethyl bromide)Incomplete reactionCan often be removed by a simple wash or recrystallization.
Reaction Byproducts Isomeric products (e.g., 2-ethyl-3-methylaniline), over-alkylated products (diethylaniline derivatives)Poor regioselectivity or over-reactionThese can be difficult to separate due to similar physical properties. May require chromatography or fractional crystallization.
Oxidation/Degradation Products Quinone-imines, polymeric materialsExposure to air, light, or heatCause discoloration. Often have very different solubility profiles and can sometimes be removed with an activated charcoal treatment.
Inorganic Salts Sodium bromide (if using EtBr), excess HCl, buffer saltsReaction workupTypically have high solubility in water and very low solubility in organic solvents, making them easy to remove.
Residual Solvents Toluene, Ethanol, Diethyl ether, etc.From reaction or initial precipitationCan usually be removed by thorough drying under vacuum, but may require recrystallization from a different solvent.

Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is the most powerful and common technique for purifying crystalline solids like amine hydrochlorides. Success hinges on selecting the right solvent and using the proper technique.

Q3: I'm struggling to find a suitable solvent for recrystallization. What is the strategy?

Answer: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For amine hydrochlorides, which are salts, the solvent choice is critical.

Solvent Selection Strategy:

  • Polarity Matching: this compound is a polar, ionic compound. Therefore, polar solvents are the best starting point.

  • Systematic Screening: Test solubility in small vials (~10-20 mg of crude product in 0.5 mL of solvent).

    • Good Candidates: Solvents that do not dissolve the compound at room temperature but dissolve it completely upon heating (e.g., isopropanol, ethanol, methanol/water mixtures).

    • Poor Candidates: Solvents that dissolve the compound at room temperature (product will not crystallize upon cooling) or solvents that fail to dissolve it even when hot.

  • Common Solvents for Amine Hydrochlorides:

SolventBoiling Point (°C)PolarityComments & Rationale
Isopropanol (IPA) 82.6Polar ProticOften an excellent choice. Less polar than ethanol, which can help reject more polar impurities.
Ethanol (EtOH) 78.4Polar ProticA very common and effective solvent. Can sometimes be too good a solvent, leading to lower recovery.[1]
Methanol (MeOH) 64.7Polar ProticHighly polar; may dissolve the salt too readily. Often used in a mixed system with a less polar co-solvent.
Water 100Highly Polar ProticThe hydrochloride salt is typically very soluble in water, making it a poor choice for direct recrystallization unless used with a co-solvent.[1][2]
Acetonitrile (ACN) 81.6Polar AproticCan be a good choice, particularly for rejecting hydrocarbon-like impurities.
Isopropanol / Diethyl Ether VariableMixedA powerful mixed-solvent system. Dissolve in minimal hot IPA, then add ether as an "anti-solvent" until turbidity appears.[3][4]
Ethanol / Ethyl Acetate VariableMixedSimilar to the IPA/ether system, using ethyl acetate as the less polar anti-solvent.
Q4: My product "oils out" during cooling instead of forming crystals. How do I prevent this?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for crystal lattice formation to occur. The result is a liquid phase (the "oil") that often solidifies into an amorphous mass, trapping impurities.

Troubleshooting Workflow for Oiling Out:

G cluster_solutions Solutions start Product 'Oils Out' sol1 1. Re-heat solution until homogeneous start->sol1 Initial Observation sol2 2. Add more hot solvent (10-20% volume) to decrease saturation sol1->sol2 sol3 3. Allow to cool much more slowly (e.g., insulated beaker, dewar) sol2->sol3 sol4 4. Scratch inner wall of the flask with a glass rod at the liquid-air interface sol3->sol4 sol5 5. If oiling persists, add a seed crystal of pure product sol4->sol5 sol6 6. If all else fails, change to a different solvent system (e.g., lower boiling point) sol5->sol6

Caption: Decision-making process to resolve product oiling out during recrystallization.

  • Causality: The fundamental cause is that the rate of precipitation is faster than the rate of crystal nucleation and growth. By reducing the concentration (adding more solvent) and slowing the cooling rate, you give the molecules time to align properly into a crystal lattice.

Part 3: Advanced Purification & Analysis

When standard recrystallization is insufficient, a multi-step approach combining chemical and physical separation techniques is required.

Q5: My product is still impure after multiple recrystallizations. What is the next logical step?

Answer: If recrystallization fails to remove certain impurities, it is likely because their solubility properties are too similar to your product. An effective strategy is to revert the hydrochloride salt back to its free amine form, purify the amine, and then carefully re-form the salt. This changes the polarity and chemical properties of the target molecule, allowing for a different and often more effective separation.

Acid-Base Purification Cycle:

G A Impure Hydrochloride Salt (in Water) B Add Base (e.g., NaOH aq.) to pH > 10 A->B C Free Amine (Oily Layer) B->C D Extract with Organic Solvent (e.g., DCM, Ether) C->D E Amine in Organic Phase D->E F Wash with Brine, Dry (Na2SO4) E->F G Purified Amine Solution F->G H Add HCl (e.g., in Ether or IPA) Stoichiometrically G->H I Pure Hydrochloride Salt (Precipitate) H->I J Filter and Dry I->J K Final Pure Product J->K

Caption: Workflow for purifying the free amine before re-forming the hydrochloride salt.

Detailed Protocol: Acid-Base Purification

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of deionized water.

  • Basification: Cool the solution in an ice bath and slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is >10. The free amine, 4-Ethyl-3-methylaniline, will separate as an oily layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent like dichloromethane (DCM) or diethyl ether (3 x 50 mL). Combine the organic layers. Non-basic impurities will remain in the aqueous layer.

  • Washing & Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water, then dry over anhydrous sodium sulfate (Na2SO4).

  • Filtration: Filter off the drying agent. The resulting solution contains the purified free amine.

  • Salt Formation: Cool the amine solution in an ice bath. Slowly add a stoichiometric amount of HCl (commercially available as a solution in diethyl ether or isopropanol) dropwise with vigorous stirring. The pure this compound will precipitate out as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove any excess acid and residual organic impurities, and dry under vacuum.

Q6: How can I use column chromatography effectively for this compound?

Answer: Column chromatography is typically performed on the neutral, free amine form, not the hydrochloride salt. The salt is too polar and will stick irreversibly to standard silica gel.

  • Principle: Basic amines often exhibit poor peak shape (tailing) on standard silica gel due to interactions with acidic silanol groups. To counteract this, the silica must be "deactivated."

  • Protocol for Amine Purification on Silica Gel:

    • Prepare the Free Amine: Follow steps 1-5 from the Acid-Base Purification protocol above.

    • Deactivate Silica: Prepare your column slurry using your chosen eluent system (e.g., 95:5 Hexane:Ethyl Acetate) but add 0.5-1% triethylamine (Et3N) to the solvent mixture. The triethylamine acts as a competing base, occupying the acidic sites on the silica and allowing your target amine to elute properly.[5]

    • Elution: Load your crude amine onto the column and elute with the triethylamine-doped solvent system. Collect fractions and monitor by TLC.

    • Isolation and Salt Formation: Combine the pure fractions, remove the solvent and triethylamine via rotary evaporation, and then re-form the hydrochloride salt as described in the acid-base protocol.

Q7: How do I accurately assess the final purity?

Answer: A combination of methods should be used to confirm purity and structure.

Analytical MethodWhat It MeasuresIndication of High Purity
Melting Point The temperature range over which the solid melts.A sharp melting point range (e.g., < 2°C) that matches the literature value. Impurities depress and broaden the melting range.
HPLC/GC Separates components of a mixture for quantification.[6][7][8]A single major peak with a purity value >99% by area normalization. Absence of impurity peaks.
¹H NMR Spectroscopy The chemical environment of hydrogen atoms in the molecule.Clean spectrum with correct chemical shifts, integration values, and splitting patterns. Absence of peaks corresponding to impurities or residual solvents.

Part 4: Frequently Asked Questions (FAQs)

  • Q: How can I remove persistent color if even the acid-base cleanup doesn't work?

    • A: A charcoal treatment can be effective. After purifying the free amine and before re-forming the salt (Step 5 of the Acid-Base protocol), add a small amount of activated charcoal (1-2% by weight) to the organic solution. Stir for 15-20 minutes at room temperature, then filter through a pad of Celite® to remove the charcoal. Caution: Charcoal can adsorb your product, leading to yield loss, so use it sparingly.

  • Q: My recovery is very low after recrystallization. How can I improve it?

    • A: Low recovery is often due to using too much solvent or not cooling the solution sufficiently. After filtering your first crop of crystals, try concentrating the mother liquor (the remaining solution) by about 50% and cooling it again to obtain a second crop. Note that the second crop may be of lower purity.

  • Q: What are the ideal storage conditions for the final product?

    • A: Store the high-purity this compound in a tightly sealed, amber glass vial in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent long-term oxidation and degradation.[9]

References

  • Google Patents. Process for the purification of amines.

  • PubChem. N-ethyl-3-methylaniline. National Center for Biotechnology Information.

  • CymitQuimica. 3-Methylaniline hydrochloride.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • PubChem. 4-Ethyl-3-methylaniline. National Center for Biotechnology Information.

  • Organic Syntheses. N-ETHYL-p-CHLOROANILINE.

  • SIELC Technologies. N-Ethyl-3-methylaniline.

  • MH Chem via YouTube. How to purify Amine?

  • Chem-Impex. 4-Methylaniline hydrochloride.

  • ResearchGate. Purification of organic hydrochloride salt?

  • Biosynth. this compound.

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.

  • University of Rochester, Department of Chemistry. Workup: Amines.

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods.

  • Scribd. Amine Plant Troubleshooting and Optimization.

  • BASF. Safety data sheet.

  • Google Patents. Process for the preparation of 4-chloro-2,6-dialkylanilines.

  • Reddit. Go-to recrystallization solvent mixtures.

  • Google Patents. Recovery of amines from by-product chloride salts.

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry.

  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.

  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.

  • Guidechem. 4-CHLORO-3-METHYLANILINE HYDROCHLORIDE wiki.

  • ResearchGate. Troubleshooting amine plants.

  • ChemSynthesis. N-ethyl-3-methylaniline.

  • ACS Publications. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid.

  • RSquareL. CHEMICAL STABILITY OF DRUGS.

  • PubChem. 4-Ethyl-N-methylaniline. National Center for Biotechnology Information.

  • Ministry of the Environment, Japan. Analytical Methods.

  • Semantic Scholar. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.

  • Environmental Protection Agency (EPA). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

  • PubChem. 3-Ethyl-4-methylaniline. National Center for Biotechnology Information.

  • ChemicalBook. 4-Bromo-3-methylaniline synthesis.

Sources

4-Ethyl-3-methylaniline hydrochloride reaction mechanism and kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethyl-3-methylaniline Hydrochloride Advanced Troubleshooting & Kinetic Optimization Guide

Introduction: The Dual Nature of Your Reagent

Compound: this compound CAS (Salt): 1427379-96-1 | CAS (Free Base): 69450-94-8 Molecular Weight: 171.67 g/mol (Salt)

Welcome to the technical support hub. As Senior Application Scientists, we often see users treat this compound simply as "an aniline." However, the 3-methyl and 4-ethyl substituents introduce significant steric and electronic effects that alter reaction kinetics compared to unsubstituted aniline. This guide addresses the specific kinetic bottlenecks and stability issues caused by this substitution pattern.

Module 1: Dissolution & Proton Inventory (The Pre-requisite)

User Question: "I’m trying to run a nucleophilic substitution, but the reaction is incredibly slow. The starting material is fully dissolved in water, so why isn't it reacting?"

Technical Diagnosis: You are likely falling into the "Salt Trap." The hydrochloride form contains the anilinium ion (


), which is non-nucleophilic. For any reaction requiring the amine to act as a nucleophile (alkylation, acylation, Schiff base formation), you must liberate the free base.

The Kinetic Bottleneck: The ethyl group at the para position and the methyl group at the meta position create a hydrophobic pocket. While the HCl salt dissolves in water, the free base is highly lipophilic. If you neutralize in a purely aqueous phase, the free base will oil out, creating a heterogeneous system where reaction kinetics are diffusion-limited rather than chemically controlled.

Troubleshooting Protocol:

  • Biphasic Release: Do not neutralize in water alone. Use a biphasic system (e.g., Water/DCM or Water/Toluene).

  • The pH Switch: Adjust aqueous pH to >10.0 using NaOH.

  • Extraction: The free base will migrate immediately to the organic layer. Separation and drying (

    
    ) yield the reactive species.
    

Module 2: Diazotization Kinetics & Steric Shielding

User Question: "My diazotization yield is low (60%), and I see significant tar formation. I'm following a standard aniline protocol at 0°C."

Technical Diagnosis: Standard protocols fail here due to Steric Hindrance . The 3-methyl group provides steric bulk near the amine, slightly retarding the attack on the nitrosonium ion (


). More importantly, the 4-ethyl group increases the electron density of the ring but also makes the resulting diazonium salt less stable than simple benzenediazonium chloride, leading to rapid decomposition into phenols (tars) if the temperature isn't strictly controlled.

Mechanistic Insight: The reaction follows second-order kinetics (Rate =


). However, the effective concentration of the active species is lower due to the hydrophobic nature of the 3,4-dialkyl ring.

Optimized Protocol:

  • Solvent System: Switch from pure aqueous HCl to an Acetic Acid/HCl mixture. The acetic acid helps solubilize the hydrophobic aromatic ring, ensuring homogeneous kinetics.

  • Temperature: Lower the threshold to -5°C to -2°C . The 4-ethyl group destabilizes the diazonium intermediate; 0°C is often too "hot" for this specific derivative.

Module 3: Oxidation & Storage Stability

User Question: "The white powder turned pink/brown after three days on the bench. Is it still usable?"

Technical Diagnosis: You are observing Auto-oxidation to Quinone Imines . Anilines with alkyl groups are electron-rich. In the presence of air and trace moisture, they undergo radical oxidation. The "pink" color is the formation of trace Wurster’s salts (radical cations), which eventually polymerize into brown oligomers (similar to aniline black).

Decision Matrix:

  • Pale Pink: Usable for crude reactions (yield loss < 2%).

  • Dark Brown/Black: Discard. The oligomers act as radical scavengers and will inhibit radical-based mechanisms or poison metal catalysts.

Prevention: Store under Argon at 4°C.

Visualizing the Reaction Pathways

The following diagram illustrates the critical pathways. Note the divergence between the "Stable Salt" and the "Reactive Free Base," and the specific trap of "Phenolic Decomposition" caused by the ethyl group's instability influence.

ReactionPathways cluster_kinetics Kinetic Control Zone Salt 4-Ethyl-3-methylaniline HCl (Salt) FreeBase Free Base (Reactive Nucleophile) Salt->FreeBase Neutralization (pH > 10) Biphasic Extraction Diazonium Diazonium Salt (Intermediate) FreeBase->Diazonium NaNO2 / HCl / AcOH (-5°C) Quinone Quinone Imine (Oxidation) FreeBase->Quinone O2 / Light (Storage Failure) AzoDye Azo Dye / Coupling Product Diazonium->AzoDye Coupling Agent (e.g., Naphthol) Phenol Phenol/Tars (Decomposition) Diazonium->Phenol Temp > 0°C or Low Acidity

Caption: Reaction network showing the critical activation step (Salt to Free Base) and the thermodynamic trap (Decomposition to Phenol) specific to alkyl-substituted anilines.

Experimental Protocol: Kinetic Optimization

Workflow: Controlled Diazotization

Use this protocol to minimize side-reactions caused by the 4-ethyl/3-methyl steric effects.

ParameterStandard Aniline ProtocolOptimized for 4-Ethyl-3-methyl Reasoning
Solvent Water / HClAcOH (50%) / HCl (10%) Increases solubility of the lipophilic dialkyl ring.
Temperature 0°C – 5°C-5°C – 0°C The ethyl group destabilizes the diazonium salt; colder is safer.
Addition Rate Rapid DropwiseSlow Sub-surface Prevents local hotspots where "tars" form.
Endpoint Starch-Iodide PaperStarch-Iodide + HPLC Visual endpoint is unreliable due to rapid decomposition.

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 4-Ethyl-3-methylaniline HCl in 15 mL of Glacial Acetic Acid.

  • Acidification: Add 5 mL of conc. HCl. Cool the mixture to -5°C using an ice/acetone bath.

  • Nitrosation: Dissolve 11 mmol

    
     in minimal water. Add dropwise under the surface of the amine solution over 20 minutes.
    
  • Aging: Stir for 30 minutes at -5°C.

  • Validation: Check for excess nitrous acid (turns starch-iodide paper blue instantly). If negative, add more nitrite.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Problem: Low Yield / Impurity Color Is the product dark/tarry? Start->Color Solubility Did SM dissolve fully? Color->Solubility No (Product is pale) TempCheck Was Temp > 0°C? Color->TempCheck Yes (Dark Tars) Action2 Solubility Issue: Switch to AcOH/HCl system Solubility->Action2 No Action4 Check Coupling pH: Ensure pH 8-9 for coupling Solubility->Action4 Yes Action1 Oxidation Issue: Recrystallize SM or Use Fresh Batch TempCheck->Action1 No (Old Reagent) Action3 Thermal Decomp: Repeat at -5°C TempCheck->Action3 Yes

Caption: Diagnostic flow for identifying whether yield loss is due to oxidation (reagent quality), thermal instability, or solubility limits.

References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Diazotization: Mechanism and Reaction Conditions. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Fan, Z., et al. (2004).[3] Kinetics of aniline oxidation with chlorine dioxide. Journal of Environmental Sciences. [Link]

Sources

Stability of 4-Ethyl-3-methylaniline hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethyl-3-methylaniline Hydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for working with this compound. Our goal is to help you anticipate and resolve common experimental challenges, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and properties of this compound.

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: As a hydrochloride salt, this compound exhibits significantly enhanced aqueous solubility compared to its free base form, N-ethyl-3-methylaniline, which is insoluble in water.[1][2][3] The protonated amine group makes the molecule polar and readily solvable in polar solvents. Its solubility profile is comparable to similar aromatic amine salts like 4-methylaniline hydrochloride, which is soluble in water, slightly soluble in methanol, and sparingly soluble in DMSO.[4]

For practical applications, we recommend the following:

  • High Solubility: Water, Methanol, Ethanol.

  • Moderate to Sparingly Soluble: DMSO.

  • Low to Insoluble: Aprotic, non-polar organic solvents such as Toluene, Hexanes, and Diethyl Ether.

Q2: How should I properly store this compound, both in solid form and in solution?

A2: Proper storage is critical to prevent degradation.

  • Solid Form: The compound is likely hygroscopic, similar to other toluidine hydrochlorides.[4] It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to protect it from moisture.

  • Solutions: Stock solutions should be stored at -20°C or -80°C, protected from light, and blanketed with an inert gas like argon or nitrogen if long-term stability is required. Aromatic amines are susceptible to oxidation, which is often accelerated by light and ambient oxygen.[5][6] Avoid repeated freeze-thaw cycles.

Q3: What are the primary factors that affect the stability of this compound in solution?

A3: The stability of this compound in solution is primarily influenced by three factors:

  • pH: This is the most critical factor. The anilinium salt is most stable in acidic conditions (typically pH < 6). As the pH increases towards neutral and alkaline conditions, the compound deprotonates to its free base form, which is significantly more susceptible to oxidative degradation.[7]

  • Oxidation: The aromatic amine functionality is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides in the solvent. This process often results in the formation of colored impurities.

  • Light Exposure: Aromatic compounds can undergo photodegradation when exposed to UV light.[5] This is an important consideration for both storage and during experimental procedures.

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My solution of this compound, which was initially colorless, has turned yellow or brown. What is causing this discoloration and is the solution still usable?

A1: Cause and Explanation: The discoloration is a classic indicator of oxidative degradation. The neutral (free base) form of the aniline is highly susceptible to oxidation by atmospheric oxygen. This process forms highly colored, often polymeric, nitro and azo-type compounds.[8] The reaction is often catalyzed by light (photodegradation) and elevated temperatures.[5] Even at neutral pH, a small equilibrium concentration of the free base can be enough to initiate this process.

Solution:

  • Confirm pH: Ensure your solvent or buffer system is sufficiently acidic (ideally pH 4-5) to keep the compound in its more stable protonated (anilinium) form.[7]

  • Protect from Light: Prepare and handle the solution in amber vials or under foil wrapping to minimize light exposure.

  • De-gas Solvents: For sensitive applications, use solvents that have been de-gassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Usability: A slightly discolored solution may be acceptable for some applications, but for quantitative or biological assays, it is highly recommended to prepare a fresh solution. The colored impurities represent a loss of the parent compound and are a source of unknown contaminants.

Q2: I dissolved the compound in water, but it precipitated after I added a neutral or basic buffer. Why did this happen?

A2: Cause and Explanation: This is a direct consequence of pH-dependent solubility. The hydrochloride salt is water-soluble because the amine group is protonated (R-NH3+). When you increase the pH by adding a neutral or basic buffer, you neutralize the acidic salt and deprotonate the anilinium ion to form the neutral free base (R-NH2). The free base, N-ethyl-3-methylaniline, is a non-polar liquid that is insoluble in water, causing it to precipitate out of the aqueous solution.[2]

Solution:

  • Maintain Acidic pH: If you must work in a buffered system, ensure the final pH of the solution is well below the pKa of the anilinium ion (the pKa of aniline is ~4.6). A buffer at pH 3-4 would be a safe choice.

  • Use a Co-solvent: If your experimental conditions require a higher pH, you may need to include an organic co-solvent like DMSO or ethanol in your buffer to keep the free base form solubilized. The required percentage of co-solvent will need to be determined empirically.

Q3: My HPLC or LC-MS analysis shows multiple unexpected peaks that grow over time. What are these peaks?

A3: Cause and Explanation: These new peaks are almost certainly degradation products. Forced degradation studies are specifically designed to generate and identify these variants to validate the stability of a drug molecule.[9][10] The identity of the degradants depends on the specific stress condition:

  • Oxidative Stress: Leads to hydroxylated species, N-oxides, and coupling products (dimers, trimers).

  • Acidic/Basic Hydrolysis: While the aniline core is generally stable to hydrolysis, extreme pH and heat could potentially cleave the ethyl group, though this is less common than oxidation.

  • Photolytic Stress: Can lead to a complex mixture of radical-mediated degradation products.[5]

Solution:

  • Perform a Forced Degradation Study: Systematically expose your compound to acidic, basic, oxidative (e.g., H2O2), thermal, and photolytic stress conditions. This will help you create a "fingerprint" of potential degradation products, aiding in their identification in your stability samples.[10]

  • Utilize Mass Spectrometry: Use LC-MS to obtain mass information for the unknown peaks. This is the most powerful tool for proposing structures of degradation products by comparing their masses to potential oxidized, hydrolyzed, or fragmented forms of the parent molecule.

  • Stabilize Your Analytical Samples: Ensure your analytical mobile phases are sufficiently acidic and that samples in the autosampler are kept cool and protected from light to prevent further degradation during the analysis sequence.

Diagram: Key Factors in Compound Degradation

The following diagram illustrates the logical relationship between environmental factors and the degradation pathways of this compound.

Degradation Pathway Logic cluster_conditions Stress Conditions cluster_mechanisms Chemical Mechanisms cluster_outcomes Observed Outcomes High_pH High pH (>6) Deprotonation Deprotonation to Free Base High_pH->Deprotonation Oxygen Atmospheric O₂ Oxidation Oxidation Oxygen->Oxidation UV_Light UV Light Photolysis Photolysis UV_Light->Photolysis Deprotonation->Oxidation Increases Susceptibility Precipitation Precipitation (Aqueous) Deprotonation->Precipitation Degradation Compound Degradation Oxidation->Degradation Photolysis->Degradation Discoloration Discoloration Degradation->Discoloration

Caption: Logical flow from stress conditions to degradation outcomes.

Experimental Protocols

Here we provide standardized, self-validating protocols for common laboratory procedures involving this compound.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol ensures the preparation of a stable, acidic stock solution suitable for further dilution.

Materials:

  • This compound (solid)

  • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Class A volumetric flasks

  • Amber glass storage vials

Procedure:

  • Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration (MW = 171.67 g/mol for the HCl salt).

  • Initial Dissolution: Add approximately 80% of the final volume of high-purity water to a volumetric flask.

  • Acidify Solvent: Add a small amount of 0.1 M HCl to the water to bring the pH to ~4.0. This pre-acidification prevents exposure of the compound to neutral pH.

  • Dissolve Compound: Accurately weigh and add the solid compound to the acidified water. Mix gently by inversion until fully dissolved.

  • Final Volume: Once dissolved, bring the flask to the final volume with high-purity water.

  • Verify pH: Check the pH of the final solution to ensure it is below 5.0. Adjust with a drop of 0.1 M HCl if necessary.

  • Storage: Aliquot the solution into amber glass vials, flush with nitrogen or argon if possible, and store at -20°C.

Protocol 2: Workflow for a Basic Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of the compound under various stress conditions, which is crucial for developing stability-indicating analytical methods.[9]

Workflow Diagram:

start Prepare 1 mg/mL Stock Solution control Control Sample (Store at 5°C, protected from light) start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C, then neutralize) start->base oxidative Oxidation (3% H₂O₂, RT) start->oxidative thermal Thermal Stress (60°C, protected from light) start->thermal photo Photolytic Stress (UV light, RT) start->photo analysis Analyze all samples by LC-MS/UV (e.g., at t=0, 2, 4, 8, 24h) control->analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis compare Compare stressed samples to control analysis->compare report Identify Degradants & Assess Stability compare->report

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. This allows for solubility under both acidic and (transiently) basic conditions.

  • Sample Allocation: Aliquot the stock solution into separate, clearly labeled amber vials for each stress condition. One vial should be kept as an unstressed control at 5°C in the dark.

  • Applying Stress:

    • Acid: Add an equal volume of 0.2 M HCl to a vial to achieve a final acid concentration of 0.1 M. Place in a 60°C water bath.

    • Base: Add an equal volume of 0.2 M NaOH. After the desired time, neutralize the sample with an equivalent amount of 0.2 M HCl before analysis to prevent column damage. Place in a 60°C water bath.

    • Oxidation: Add an equal volume of 6% hydrogen peroxide. Keep at room temperature.

    • Thermal: Place a vial of the stock solution in a 60°C water bath, ensuring it is protected from light.

    • Photolytic: Place a vial of the stock solution in a photostability chamber and expose it to UV light according to ICH Q1B guidelines.

  • Time Points: Collect samples from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.

  • Analysis: Analyze all samples, including the control, by a suitable stability-indicating method, typically reverse-phase HPLC with UV and MS detection.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Note the decrease in the parent peak area and the formation of new peaks. Use the MS data to propose identities for the major degradation products.

References

  • Semantic Scholar. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
  • MySkinRecipes. 4-Chloro-3-methylaniline hydrochloride.
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • PubChem. N-ethyl-3-methylaniline.
  • ChemicalBook. 4-Methylaniline hydrochloride.
  • MDPI. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
  • ACS Publications. Biodegradation studies of aniline and nitrobenzene in aniline plant wastewater by gas chromatography.
  • PubMed. (2019). Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina.
  • ResearchGate. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
  • Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • ResearchGate. (2025). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions.
  • NILU. (2010). Atmospheric Degradation of Amines (ADA).
  • Environmental C&C. III Analytical Methods.
  • BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • CymitQuimica. 3-Methylaniline hydrochloride.

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Technical Support Center: Understanding the Degradation of 4-Ethyl-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethyl-3-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies and the analysis of potential degradation pathways. As your partner in research, we aim to equip you with the necessary knowledge to anticipate and address challenges in your experiments.

Introduction to Stability and Degradation

This compound, as an aromatic amine, is susceptible to various degradation pathways that can impact its purity, potency, and safety. Understanding its stability profile is a critical aspect of pharmaceutical development. Forced degradation studies are essential to identify potential degradants and establish stability-indicating analytical methods.[1][2][3][4] These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to accelerate its decomposition.[1][5]

The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2] This range is considered optimal for identifying and characterizing degradation products without the interference of secondary degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the chemical structure of an aromatic amine, the most probable degradation pathways for this compound include:

  • Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of N-oxides, nitroso, nitro, and polymeric impurities. The ethyl and methyl groups on the aromatic ring can also be oxidized.

  • Hydrolysis: While generally stable to hydrolysis, prolonged exposure to extreme pH and temperature can lead to the degradation of the aniline moiety.

  • Photodegradation: Exposure to UV or visible light can induce photo-oxidative reactions, leading to the formation of colored degradants and polymeric species.

  • Thermal Degradation: High temperatures can cause decomposition, potentially leading to dealkylation, deamination, or polymerization.

Q2: I am observing a change in the color of my this compound sample during storage. What could be the cause?

A2: Color change, often to a yellow or brown hue, is a common indicator of degradation in anilines. This is typically due to oxidation and the formation of polymeric impurities. Even trace amounts of oxidized species can be highly colored. We recommend storing the compound in a well-sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature to minimize oxidation.

Q3: What analytical techniques are best suited for studying the degradation of this compound?

A3: A stability-indicating method is crucial for separating the parent compound from its degradation products. The most widely used and recommended technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with a UV detector.[1] For the identification and characterization of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-NMR are invaluable.[1][6]

Q4: Are there any specific safety precautions I should take when handling this compound and its potential degradants?

A4: Yes. Aromatic amines and their derivatives can be toxic and are often skin and respiratory irritants.[7][8] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) of the compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your forced degradation studies.

Issue 1: No Degradation Observed Under Stress Conditions
  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl or NaOH).[1] For oxidative studies, increase the concentration of hydrogen peroxide.[1][5]

    • Increase Temperature: Elevating the temperature will increase the rate of most degradation reactions. However, be cautious not to use temperatures that would cause unrealistic degradation pathways not relevant to shelf-life storage.

    • Extend Exposure Time: If initial time points show no degradation, extend the duration of the study.

Issue 2: Excessive Degradation (>20%) or Multiple Unresolved Peaks in HPLC
  • Possible Cause: The stress conditions are too harsh, leading to secondary degradation products.

  • Troubleshooting Steps:

    • Decrease Stressor Concentration: Reduce the concentration of the acid, base, or oxidizing agent.

    • Lower Temperature: Perform the study at a lower temperature.

    • Reduce Exposure Time: Analyze samples at earlier time points.

    • Optimize HPLC Method: If peaks are unresolved, optimize your HPLC method by adjusting the mobile phase composition, gradient, column temperature, or by trying a different column chemistry.

Issue 3: Poor Mass Balance in Stability Studies
  • Possible Cause: Some degradation products may not be eluting from the HPLC column or may not be detectable by the UV detector. It's also possible that volatile degradants are being formed.

  • Troubleshooting Steps:

    • Modify HPLC Method: Use a stronger mobile phase at the end of the gradient to elute any strongly retained compounds.

    • Change Detection Wavelength: Analyze samples at multiple UV wavelengths to ensure all degradants are being detected. A photodiode array (PDA) detector is highly recommended.

    • Use a Universal Detector: Consider using a detector that is not dependent on a chromophore, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), in conjunction with your UV detector.

    • Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Below are detailed protocols for conducting forced degradation studies on this compound.

Protocol 1: Hydrolytic Degradation
  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1N HCl, water, and 0.1N NaOH.

  • Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before HPLC analysis to prevent damage to the column.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol). Add a solution of hydrogen peroxide (e.g., 3%).[5]

  • Stress Conditions: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at specified time intervals.

  • Analysis: Analyze the samples by HPLC. It is advisable to use an LC-MS compatible method to aid in the identification of oxidation products.

Protocol 3: Photodegradation
  • Preparation: Prepare solutions of this compound in a photochemically inert solvent. Also, expose the solid compound to light.

  • Stress Conditions: Expose the samples to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1] A control sample should be kept in the dark under the same temperature conditions.

  • Sampling: Analyze the samples after the specified exposure period.

  • Analysis: Analyze by HPLC.

Protocol 4: Thermal Degradation
  • Preparation: Place the solid this compound in a controlled temperature and humidity chamber.

  • Stress Conditions: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a specified period.

  • Sampling: Withdraw samples at various time points.

  • Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.

Visualization of Degradation Pathways and Workflows

Potential Oxidative Degradation Pathway

4-Ethyl-3-methylaniline 4-Ethyl-3-methylaniline N-Oxide N-Oxide 4-Ethyl-3-methylaniline->N-Oxide [O] Polymeric Impurities Polymeric Impurities 4-Ethyl-3-methylaniline->Polymeric Impurities Oxidative Coupling Nitroso derivative Nitroso derivative N-Oxide->Nitroso derivative [O] Nitro derivative Nitro derivative Nitroso derivative->Nitro derivative [O]

Caption: Potential oxidative degradation of 4-Ethyl-3-methylaniline.

Forced Degradation Experimental Workflow

cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Stressed Samples Photolysis (UV/Vis) Photolysis (UV/Vis) Photolysis (UV/Vis)->Stressed Samples Thermal (Heat) Thermal (Heat) Thermal (Heat)->Stressed Samples API API API->Acid Hydrolysis API->Base Hydrolysis API->Oxidation (H2O2) API->Photolysis (UV/Vis) API->Thermal (Heat) HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Degradation Profile Degradation Profile Data Evaluation->Degradation Profile Structure Elucidation Structure Elucidation Data Evaluation->Structure Elucidation If unknown peaks > threshold

Caption: Workflow for forced degradation studies.

Data Summary

Stress ConditionTypical Reagents/ConditionsPotential Degradation Products
Acid Hydrolysis 0.1N - 1N HCl, elevated temperatureGenerally stable, potential for minor degradation
Base Hydrolysis 0.1N - 1N NaOH, elevated temperatureGenerally stable, potential for minor degradation
Oxidation 3-30% H₂O₂, room temperatureN-oxides, nitroso, nitro compounds, polymeric species
Photolysis ICH Q1B light exposureOxidized and polymeric colored products
Thermal Dry heat (e.g., 60-80°C)Decomposition products (variable)

References

  • ResearchGate. (2025, August 6). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions | Request PDF. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • ScienceDirect. (n.d.). Aging and thermal degradation of poly(N-methylaniline). Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • MDPI. (2022, August 2). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. Retrieved from [Link]

  • PubMed. (n.d.). The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-3-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-3-methylaniline. Retrieved from [Link]

  • ResearchGate. (2023, July 15). (PDF) Analysing Impurities and Degradation Products. Retrieved from [Link]

  • ResearchGate. (2025, November 25). Aging and thermal degradation of poly(N-methylaniline) | Request PDF. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of 4-methylaniline in a sequencing batch reactor. Retrieved from [Link]

  • MDPI. (2022, May 20). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • MDPI. (n.d.). Photocatalytic Degradation of Tetracycline Hydrochloride by Mn/g-C3N4/BiPO4 and Ti/g-C3N4/BiPO4 Composites: Reactivity and Mechanism. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for 4-Ethyl-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring reactions involving 4-Ethyl-3--methylaniline hydrochloride. This document provides practical, in-depth guidance and troubleshooting for utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to effectively track your reaction's progress. The advice herein is structured to anticipate and resolve common challenges encountered in the lab.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid, inexpensive, and powerful technique for qualitative reaction monitoring.[1] However, the basic nature of anilines and the presence of the hydrochloride salt present specific challenges. This section addresses them directly.

Frequently Asked Questions (TLC)

Question 1: My 4-Ethyl-3-methylaniline hydrochloride starting material won't move from the baseline on the TLC plate. What's wrong?

This is the most common issue. The hydrochloride salt is highly polar and ionic, causing it to have a very strong affinity for the polar silica gel stationary phase. It will not elute with common, moderately polar solvent systems.

  • Causality: Silica gel is acidic, and your compound is a basic amine salt. The strong ionic and hydrogen-bonding interactions effectively anchor your starting material to the origin.

  • Solution: Analyze the Free Base. To analyze the reaction, you must first neutralize the salt to its free aniline form. This is done in situ during sample preparation or by modifying the mobile phase.

    • Sample Preparation: Before spotting, dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., methanol, DCM) and add a drop of a volatile base like triethylamine (TEA) or ammonium hydroxide. This deprotonates the anilinium salt to the less polar free base, which will migrate on the TLC plate.

    • Mobile Phase Modification: Add a small percentage (0.5-1%) of a basic modifier, such as triethylamine or ammonia, to your eluent system.[2][3][4] This saturates the acidic sites on the silica plate, preventing the basic analyte from interacting too strongly and streaking.

Question 2: My spots are streaking or "tailing" up the plate. How can I get sharp, defined spots?

Tailing is a classic sign of strong, undesirable interactions between your analyte and the stationary phase, which is common for basic compounds like anilines.[3]

  • Causality: The lone pair on the nitrogen atom of your aniline interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This causes molecules to "stick" and elute slowly and unevenly, creating a tail.

  • Solutions:

    • Add a Basic Modifier: As mentioned above, adding 0.5-1% triethylamine to your mobile phase is the most effective solution.[2][3] The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your aniline to travel up the plate with fewer adverse interactions.

    • Reduce Sample Concentration: You may be overloading the plate.[1][3] Dilute your sample significantly and spot a smaller amount. A concentrated spot will lead to tailing.

    • Change the Stationary Phase: If problems persist, consider using alumina (Al2O3) plates, which are slightly basic and can sometimes give better results for basic compounds.

Question 3: I'm struggling to find a mobile phase that gives good separation between my starting material and product. Where do I start?

Selecting the right mobile phase (eluent) is key to achieving good separation. The goal is to have the Rf (retention factor) values of your key components between 0.2 and 0.8.

  • Systematic Approach:

    • Start with a Standard System: A common starting point for aromatic amines is a mixture of a non-polar solvent and a moderately polar solvent. Good choices include Hexane/Ethyl Acetate or Dichloromethane/Methanol.[5][6]

    • Optimize the Ratio: Begin with a ratio like 9:1 Hexane:EtOAc. If your spots are too low (low Rf), you need to increase the polarity of the mobile phase. If they are too high (high Rf), you need to decrease the polarity.

    • Use a Modifier: Remember to include 0.5-1% triethylamine in your mobile phase to prevent streaking.

Table 1: Example TLC Mobile Phase Systems for 4-Ethyl-3-methylaniline

Mobile Phase Composition (v/v/v) Expected Rf Range Comments
90:10:1 Hexane / Ethyl Acetate / TEA Low to Moderate Good starting point. Increases polarity by adding more Ethyl Acetate.
80:20:1 Toluene / Ethyl Acetate / TEA Moderate Toluene can offer different selectivity for aromatic compounds compared to hexane.[5]

| 95:5:0.5 Dichloromethane / Methanol / NH4OH | Moderate to High | A more polar system for more polar products. Use cautiously due to methanol's high elution strength. |

Question 4: I can't see my spots on the TLC plate. What visualization methods can I use?

4-Ethyl-3-methylaniline has an aromatic ring and should be visible under UV light. However, if concentrations are low or your product is not UV-active, chemical stains are necessary.

  • Primary Method: UV Light: Use a TLC plate with a fluorescent indicator (F254). Aromatic compounds will absorb the UV light and appear as dark purple spots.[6]

  • Chemical Stains:

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized, including anilines. It reacts with the analyte to produce yellow-brown spots on a purple background.[7][8]

    • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, giving characteristic colored spots (often purple or yellow).[9]

    • p-Anisaldehyde Stain: A good general-purpose stain that can produce a range of colors for different functional groups upon heating.

Protocol: Preparing a Potassium Permanganate (KMnO₄) Stain
  • Solution Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water.[7][8]

  • Storage: Store the solution in a dark bottle, as it is light-sensitive.

  • Visualization:

    • Dry the developed TLC plate completely.

    • Quickly dip the plate into the KMnO₄ solution or spray it evenly.

    • Spots will appear immediately or after gentle warming with a heat gun.

Diagram: Standard TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Spot 1. Spot Plate (SM, RXN, Co-spot) Prepare 2. Prepare Chamber (Solvent + Filter Paper) Develop 3. Develop Plate Prepare->Develop Place Plate in Chamber Dry 4. Dry Plate Develop->Dry Remove at Solvent Front Visualize 5. Visualize (UV and/or Stain) Dry->Visualize Calculate 6. Calculate Rf Visualize->Calculate

Caption: Workflow for reaction monitoring using TLC.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

LC-MS provides quantitative data and mass confirmation, making it an indispensable tool for reaction monitoring. For 4-ethyl-3-methylaniline, a basic compound, reverse-phase HPLC coupled with electrospray ionization (ESI) is the method of choice.

Frequently Asked Questions (LC-MS)

Question 1: What are the best starting conditions (column, mobile phase) for analyzing 4-Ethyl-3-methylaniline?

A robust starting method is crucial for good results.

  • Column: A standard C18 column is the workhorse for reverse-phase chromatography and is an excellent starting point.[10]

  • Mobile Phase: A typical mobile phase consists of water (Solvent A) and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH) (Solvent B).[11]

  • Key Additive - Formic Acid: For positive-ion ESI-MS of a basic amine, adding a small amount (typically 0.1%) of formic acid to both mobile phases is critical.[12][13][14][15]

    • Causality (Chromatography): The acid suppresses the ionization of residual silanol groups on the silica-based stationary phase, preventing peak tailing.[16]

    • Causality (Mass Spectrometry): The acid provides a source of protons (H⁺), which is essential for protonating the basic aniline in the ESI source to form the desired [M+H]⁺ ion for detection.[14][15]

Question 2: Which ionization mode, positive or negative, should I use?

For an aniline, positive ion mode is the clear choice.

  • Causality: The nitrogen atom in the aniline is a basic site (a Lewis base) that readily accepts a proton in the acidic mobile phase to form a positively charged anilinium ion.[17] This pre-formed ion is ideal for detection in positive mode ESI ([ESI+]). Negative mode would require deprotonation, which is chemically unfavorable for this molecule. While some compounds can be detected in both modes, positive mode is generally preferred for basic compounds.[18]

Question 3: What m/z value should I be looking for?

You should monitor for the protonated molecular ion, [M+H]⁺.

  • 4-Ethyl-3-methylaniline (C₉H₁₃N):

    • Molecular Weight (M): 135.21 g/mol

    • Monitored Ion [M+H]⁺: m/z 136.2

  • Reaction Monitoring: Track the disappearance of the peak at m/z 136.2 (your starting material) and the appearance of the [M+H]⁺ ion corresponding to your expected product.

Table 2: Recommended Starting LC-MS Parameters

Parameter Recommended Setting Rationale
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particles Standard for reverse-phase; provides good retention and resolution.[10]
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase; formic acid aids ionization and peak shape.[14][16]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic phase; ACN is a common choice. Formic acid maintains pH.[11][12]
Gradient Start at 5-10% B, ramp to 95% B over 5-10 minutes A generic gradient to elute compounds of varying polarities.
Flow Rate 0.3-0.8 mL/min (for 2.1 mm ID) or 0.8-1.5 mL/min (for 4.6 mm ID) Typical analytical flow rates.
Ionization Mode ESI Positive (ESI+) Best for basic amines.[17]

| Monitored Ion (SM) | m/z 136.2 ([M+H]⁺) | Protonated molecular ion of 4-ethyl-3-methylaniline. |

Question 4: My chromatographic peaks are broad or tailing. How do I fix this?

Even with formic acid, peak shape can be an issue.

  • Causality: Poor peak shape is often due to secondary interactions with the column, issues with the mobile phase, or extra-column dead volume.

  • Solutions:

    • Check Mobile Phase pH: Ensure 0.1% formic acid is in both solvent A and B. Inconsistent pH can cause peak splitting or broadening.

    • Consider a Different Additive: While less common for MS, adding a small amount of a basic modifier like triethylamine (TEA) can sometimes improve peak shape for very basic compounds, but it may suppress ionization.[19]

    • Use a High-Purity Column: Modern, end-capped C18 columns made from high-purity silica have fewer active silanol sites and are better suited for analyzing basic compounds.

    • Check for Dead Volume: Ensure all fittings and tubing in your LC system are properly connected and have minimal length to reduce extra-column band broadening.

Diagram: LC-MS System and Ionization Logic

LCMS_Workflow LC-MS Analysis Path for a Basic Analyte cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Injector Injector Sample in Acidic Mobile Phase Column C18 Column Separation based on Polarity Injector->Column High Pressure ESI_Source ESI Source Analyte (A) + H⁺ → [A+H]⁺ Nebulization & Desolvation Column->ESI_Source:f0 Eluent Mass_Analyzer Mass Analyzer Separation of Ions by m/z ratio (e.g., Quadrupole) ESI_Source->Mass_Analyzer Gaseous Ions Detector Detector Ion Detection & Signal Amplification Mass_Analyzer->Detector Data Data System (Chromatogram & Mass Spectrum) Detector->Data

Caption: Path of 4-ethyl-3-methylaniline through an LC-MS system.

References

  • Vertex AI Search Result, [N.A.]. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.

  • MDPI[5]. TLC in the Analysis of Plant Material. Available from: [Link]

  • Vertex AI Search Result[11], [N.A.]. HPLC solvents and mobile phase additives.

  • ResearchGate[20]. (PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Available from: [Link]

  • Vertex AI Search Result[1], [N.A.]. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.

  • Taylor & Francis[21]. Full article: Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Available from: [Link]

  • Analytical Methods (RSC Publishing)[22]. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available from: [Link]

  • Chromatography Online[19]. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available from: [Link]

  • Vertex AI Search Result[23], [N.A.]. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.

  • SIELC Technologies[12]. Aniline hydrochloride. Available from: [Link]

  • University of Rochester, Department of Chemistry[24]. Troubleshooting Thin Layer Chromatography. Available from: [Link]

  • ACS Publications[18]. Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Available from: [Link]

  • SIELC Technologies[13]. N-Ethyl-3-methylaniline. Available from: [Link]

  • Welch Materials[14]. Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry?. Available from: [Link]

  • ACS Publications[25]. Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Available from: [Link]

  • ResearchGate[2]. How do I remove aniline from the reaction mixture?. Available from: [Link]

  • Vertex AI Search Result, [N.A.]. TLC Stains.

  • Separation Science[16]. Why Acid?. Available from: [Link]

  • MDPI[17]. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available from: [Link]

  • SpringerLink[10]. Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. Available from: [Link]

  • ChemBAM[3]. TLC troubleshooting. Available from: [Link]

  • Vertex AI Search Result[7], [N.A.]. TLC Stains.

  • Alsachim[26]. [13C6]-Aniline hydrochloride salt. Available from: [Link]

  • LCGC International[27]. Stationary Phases for Modern Thin-Layer Chromatography. Available from: [Link]

  • HELIX Chromatography[28]. HPLC Methods for analysis of 4-Ethylaniline. Available from: [Link]

  • ORBi[29]. Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. Available from: [Link]

  • Taylor & Francis Online[30]. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Available from: [Link]

  • Waters Corporation[31]. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • ResearchGate[15]. Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis | Request PDF. Available from: [Link]

  • ResearchGate[32]. The positive mode ESI ionization efficiency (logIE) values in different.... Available from: [Link]

  • The Sarpong Group[8]. Appendix 3: Recipes For TLC Stains. Available from: [Link]

  • LCGC International[33]. Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available from: [Link]

  • EPFL[34]. TLC Visualization Reagents. Available from: [Link]

  • YouTube[4]. TLC TROUBLESHOOTING- The most common problems with TLCs. Available from: [Link]

  • Semantic Scholar[35]. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available from: [Link]

  • Analytix[36]. LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil. Available from: [Link]

  • MDPI[37]. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Available from: [Link]

  • University of Rochester, Department of Chemistry[9]. Magic Formulas: TLC Stains. Available from: [Link]

  • Organic Syntheses[38]. 4 - Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate[6]. Detect aninline. Available from: [Link]

Sources

Impact of temperature and pH on 4-Ethyl-3-methylaniline hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethyl-3-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. We will explore the critical roles of temperature and pH in modulating its reactivity and stability.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental impact of pH on the reactivity of this compound in an aqueous solution?

A1: The reactivity of this compound is fundamentally dictated by the pH of the solution due to the acid-base equilibrium of the arylamine functional group. The hydrochloride salt is the protonated form of the amine, which is water-soluble.[1] In solution, it exists in equilibrium with its free base (the deprotonated, neutral aniline derivative). The position of this equilibrium, and therefore the concentration of the reactive free base, is directly controlled by the pH. The free base is the nucleophilic species that participates in most of its characteristic reactions.[2]

Q2: How does temperature generally affect the stability of this compound?

Q3: I am planning a reaction where this compound is a nucleophile. What is the optimal pH range for this reaction?

A3: To act as a nucleophile, the amine must be in its free base (deprotonated) form. In highly acidic conditions (low pH), the amine group will be protonated as the anilinium ion (-NH3+), which is not nucleophilic. As the pH is increased, the concentration of the free base increases, and therefore the rate of a nucleophilic reaction should also increase. The optimal pH for a reaction will be a compromise: high enough to have a significant concentration of the free base, but not so high as to cause degradation of the starting materials or products. For many substituted anilines, reactions are often carried out in a pH range of neutral to mildly basic (pH 7-10). However, the ideal pH is reaction-specific and should be determined empirically.

Q4: Can I use a strong base like sodium hydroxide to deprotonate this compound for a reaction?

A4: Yes, a strong base can be used to generate the free base from the hydrochloride salt. However, it is crucial to consider the compatibility of other reagents in your reaction with the strong base. Aniline hydrochlorides are generally incompatible with strong bases.[4] If your reaction is sensitive to strong bases, it may be preferable to use a milder inorganic base (e.g., sodium bicarbonate, sodium carbonate) or an organic base (e.g., triethylamine, pyridine) to neutralize the hydrochloride and liberate the free amine.

Troubleshooting Guide

Issue 1: Low or No Reactivity in an Acylation Reaction
  • Symptom: You are attempting to acylate 4-Ethyl-3-methylaniline with an acid chloride or anhydride, but you observe little to no product formation.

  • Potential Cause (pH-related): The reaction medium is too acidic. In the presence of the hydrochloride salt and potentially additional acid, the amine is protonated and thus non-nucleophilic.

  • Solution:

    • Addition of a Base: Add a base to the reaction mixture to neutralize the HCl and deprotonate the anilinium ion. A common choice for acylation reactions is pyridine, which can also act as a catalyst.[5] Alternatively, an excess of a less expensive tertiary amine like triethylamine can be used.

    • pH Monitoring: If the reaction is performed in an aqueous or biphasic system, monitor the pH and adjust it to a neutral or slightly basic range (pH 7-9) with a suitable base.

Issue 2: Product Degradation or Unwanted Side Reactions
  • Symptom: Your reaction produces the desired product, but it is accompanied by significant amounts of dark, tarry byproducts, or the isolated product appears discolored.

  • Potential Cause (Temperature-related): The reaction temperature is too high. Anilines, especially in their free base form, can be sensitive to oxidation, which is accelerated at higher temperatures. This often leads to the formation of colored impurities.

  • Potential Cause (pH-related): The reaction is being conducted at a very high pH, which can promote side reactions or degradation of either the starting material or the product.

  • Solution:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider if the reaction can be performed at room temperature or even at 0°C.

    • Inert Atmosphere: If oxidation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • pH Optimization: If using basic conditions, try using a milder base or controlling the pH more carefully within the optimal range. Avoid excessively alkaline conditions.

Issue 3: Inconsistent Results in Diazotization Reactions
  • Symptom: You are performing a diazotization of 4-Ethyl-3-methylaniline followed by a coupling reaction (e.g., Sandmeyer or azo coupling), and the yield is highly variable.

  • Potential Cause (Temperature-related): Diazonium salts derived from aromatic amines are notoriously unstable at elevated temperatures.[5] If the temperature rises above the recommended 0-5°C range, the diazonium salt will decompose, often violently, leading to a loss of product and potential safety hazards.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C throughout the diazotization process. Use an ice-salt bath for cooling if necessary.

    • Slow Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of the aniline to allow for efficient heat dissipation.

    • Immediate Use: Use the prepared diazonium salt solution immediately in the subsequent coupling reaction without allowing it to warm up.

Experimental Protocols

Protocol 1: General Procedure for the Nucleophilic Acylation of 4-Ethyl-3-methylaniline
  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add 2.2 equivalents of a non-nucleophilic organic base, such as triethylamine or pyridine. The first equivalent will neutralize the hydrochloride, and the second will scavenge the acid produced during the acylation.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of the acylating agent (e.g., acetyl chloride or benzoyl chloride) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Perform an aqueous workup to remove the amine hydrochloride salt and excess reagents.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Physicochemical Properties of 4-Ethyl-3-methylaniline and a Close Analog.

Property4-Ethyl-3-methylaniline (Free Base)4-Methylaniline hydrochloride (Analog)
Molecular Formula C₉H₁₃N[6]C₇H₁₀ClN[3]
Molecular Weight 135.21 g/mol [6]143.61 g/mol [3]
Appearance Not specifiedWhite to light beige crystalline powder[3]
Melting Point Not specified243-245 °C[3]
Water Solubility Poorly soluble (expected)Soluble[3]
pKa (of conjugate acid) Estimated 4.5 - 5.5Not specified
Storage Temperature Not specifiedBelow 30°C[3]

Note: Data for the specific hydrochloride salt of 4-Ethyl-3-methylaniline is limited. The data for 4-Methylaniline hydrochloride is provided as a reference for a structurally similar compound.

Visualizations

Diagram 1: pH-Dependent Equilibrium of 4-Ethyl-3-methylaniline

G cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) Protonated 4-Ethyl-3-methylanilinium ion (Water-Soluble, Non-Nucleophilic) Deprotonated 4-Ethyl-3-methylaniline (Free Base) (Poorly Water-Soluble, Nucleophilic) Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Caption: Equilibrium between the protonated and free base forms of 4-Ethyl-3-methylaniline as a function of pH.

Diagram 2: Troubleshooting Workflow for a Failing Nucleophilic Substitution

G Start Low Yield in Nucleophilic Reaction Check_pH Is the reaction medium acidic? Start->Check_pH Add_Base Add a suitable base (e.g., Et₃N, Pyridine) to deprotonate the amine. Check_pH->Add_Base Yes Check_Temp Is the reaction temperature too high? Check_pH->Check_Temp No Reassess Re-evaluate reaction setup. Add_Base->Reassess Lower_Temp Lower the reaction temperature. Consider running at 0°C or RT. Check_Temp->Lower_Temp Yes Inert_Atm Run under an inert atmosphere (N₂ or Ar) to prevent oxidation. Check_Temp->Inert_Atm No/Oxidation Suspected Lower_Temp->Reassess Inert_Atm->Reassess

Caption: A logical workflow for troubleshooting low-yielding nucleophilic reactions involving this compound.

References

  • PubChem. (n.d.). N-ethyl-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Wikipedia. (2024). Aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • MCQs ON CLASS 12 CHEMISTRY. (n.d.). Retrieved from [Link]

  • ResearchGate. (2020). Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol -water mixtures. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. Retrieved from [Link]

  • Wikipedia. (2024). Toluidine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

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Technical Support Center: Catalyst Selection and Optimization for 4-Ethyl-3-methylaniline Hydrochloride Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection and optimization in coupling reactions involving 4-Ethyl-3-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The content herein is structured to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Core Concepts: Understanding the Challenge

4-Ethyl-3-methylaniline is a sterically hindered aniline. The presence of two ortho substituents (a methyl and an ethyl group) significantly impacts its reactivity in cross-coupling reactions, primarily the widely-used Buchwald-Hartwig amination.[1] The hydrochloride salt form presents an additional, crucial consideration: the aniline is protonated and must be deprotonated in situ by the base before it can participate in the catalytic cycle.

The primary goal in coupling this substrate, typically with an aryl or heteroaryl halide/pseudohalide, is the formation of a new carbon-nitrogen (C-N) bond. This is almost universally achieved via a palladium-catalyzed process. Understanding the fundamental steps of the catalytic cycle is paramount for effective troubleshooting.

The Buchwald-Hartwig Amination Catalytic Cycle

The generally accepted mechanism involves three key phases:[2][3]

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl electrophile (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is expelled from the palladium center, regenerating the active Pd(0) catalyst.[3]

Each of these steps can be a potential bottleneck, especially with a sterically demanding substrate like 4-Ethyl-3-methylaniline.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants Inputs Pd0 "L-Pd(0)" Active Catalyst OA_Complex "L-Pd(II)(Ar)(X)" Oxidative Addition Complex Pd0->OA_Complex + Ar-X (Oxidative Addition) Amine_Coord "[L-Pd(II)(Ar)(AmineH)]+X-" Amine Coordination OA_Complex->Amine_Coord + Amine-H Amido_Complex "L-Pd(II)(Ar)(Amine)" Palladium Amido Complex Amine_Coord->Amido_Complex + Base - [Base-H]+X- Amido_Complex->Pd0 Product Ar-Amine (Product) Amido_Complex->Product (Reductive Elimination) ArX Ar-X AmineH 4-Et-3-Me-Aniline·HCl Base Base caption Fig 1. Simplified Buchwald-Hartwig C-N Coupling Cycle.

Caption: Fig 1. Simplified Buchwald-Hartwig C-N Coupling Cycle.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when coupling this compound.

Q1: My reaction shows no conversion or very low yield. What are the first things to check?

A1: Low or no conversion is a common, multi-faceted problem. A systematic approach is required.

  • Reagent Integrity & Stoichiometry:

    • Aniline Hydrochloride: The hydrochloride salt is stable, but ensure it is dry.

    • Base: This is the most critical point. You are starting with an aniline salt. The base must first neutralize the HCl to generate the free aniline before it can participate in the catalytic cycle. You must use at least 2 equivalents of base : one to neutralize the salt and one for the catalytic cycle itself. For weaker bases like K₃PO₄, using 2.5-3.0 equivalents is often beneficial.

    • Catalyst Activity: Is your palladium source old? Precatalysts are generally more reliable than simple salts like Pd(OAc)₂.[4] Ensure ligands are stored under inert atmosphere as many are air-sensitive.

  • Inert Atmosphere: Palladium-catalyzed reactions, especially the active Pd(0) species, are sensitive to oxygen.[5] Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).

  • Solubility: All components must be at least partially soluble at the reaction temperature for the catalysis to occur. If your base or other reagents are completely insoluble, the reaction will be extremely slow or fail.[6]

Troubleshooting_Workflow start Low / No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents Step 1 check_atmosphere Ensure Inert Atmosphere (N₂/Ar) check_reagents->check_atmosphere Step 2 check_temp Is Reaction Temperature Sufficient? check_atmosphere->check_temp Step 3 screen_ligand Screen Different Ligand Classes (e.g., Buchwald, Josiphos) check_temp->screen_ligand If still no improvement screen_base Screen Different Bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) screen_ligand->screen_base screen_solvent Screen Different Solvents (e.g., Toluene, Dioxane, t-AmOH) screen_base->screen_solvent success Reaction Optimized screen_solvent->success Iterate to find best conditions

Caption: Fig 2. Systematic workflow for troubleshooting low-yield reactions.

Q2: I see many side products, including hydrodehalogenation of my aryl halide. What causes this?

A2: Hydrodehalogenation (replacement of the halide with a hydrogen) is a known side reaction in palladium catalysis.[1] It often competes with the desired C-N bond formation.

  • Causality: This side reaction can arise from β-hydride elimination from a palladium-amido intermediate or from other pathways involving solvent or trace water. For sterically hindered anilines, the rate of reductive elimination to form the C-N bond can be slow. If this step is the bottleneck, competing side reactions like hydrodehalogenation have more time to occur.

  • Solution: The choice of ligand is crucial here. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed to accelerate the reductive elimination step, which is often rate-limiting for hindered substrates.[7] By speeding up the desired product-forming step, you kinetically disfavor the side reaction. Switching to a more sterically demanding ligand is the first action to take.

Q3: Which catalyst system should I start with for this specific aniline?

A3: For a sterically hindered primary aniline like 4-Ethyl-3-methylaniline, a robust, modern catalyst system is required. Do not start with first-generation catalysts like Pd(PPh₃)₄.

  • Recommended Starting Point: A combination of a palladium precatalyst and a bulky biarylphosphine ligand is the industry standard. This provides a reliable and rapid generation of the active Pd(0) species.[8] A strong, non-nucleophilic base is also essential.

ComponentRecommended Starting ChoicesRationale
Pd Precursor G3-XPhos, G3-SPhos, Pd₂(dba)₃Precatalysts ensure efficient formation of the active L-Pd(0) species.[8]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that promote the difficult reductive elimination step with hindered anilines.[7]
Base NaOt-Bu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are required. NaOt-Bu is very strong but can be incompatible with sensitive functional groups. K₃PO₄ is a milder, often effective alternative.[9]
Solvent Toluene, Dioxane, t-Amyl alcoholAprotic solvents are standard. t-Amyl alcohol can be beneficial in some cases, particularly with inorganic bases.[6][10]

Q4: How does the choice of base affect the reaction? I used K₂CO₃ and it didn't work.

A4: Base selection is not trivial; it's a key reaction variable. The base has two primary roles: neutralizing the aniline hydrochloride and deprotonating the coordinated aniline in the catalytic cycle.[2][11]

  • Basicity: A base must be strong enough to deprotonate the Pd(II)-coordinated aniline, whose pKa is significantly lowered upon coordination. Weak bases like K₂CO₃ are often insufficiently strong for this task, especially with electron-neutral or electron-rich anilines, leading to reaction failure.

  • Solubility & Sterics: The physical properties of the base matter. Highly insoluble inorganic bases like K₃PO₄ can lead to reproducibility issues if not stirred vigorously.[6] Soluble organic bases (e.g., LHMDS) can be used, but their concentration can sometimes inhibit the reaction by competing with the aniline for coordination to the palladium center.[12]

  • Compatibility: Very strong bases like NaOt-Bu are incompatible with base-sensitive functional groups such as esters or ketones on your coupling partners.[9] In such cases, a weaker but still effective base like K₃PO₄ or Cs₂CO₃ should be screened.

Experimental Protocols

Protocol 1: General Procedure for Catalyst System Screening

This protocol is designed for parallel screening of conditions in vial-scale reactions.

  • Preparation: In a glovebox, array a series of reaction vials each containing a magnetic stir bar.

  • Solids Addition: To each vial, add this compound (1.0 eq.), the aryl halide (1.1 eq.), and the chosen base (e.g., NaOt-Bu, 2.1 eq.).

  • Catalyst Stock Solution: Prepare a stock solution of the palladium precursor and ligand in the reaction solvent (e.g., Toluene). For a Pd₂(dba)₃ / XPhos system, a typical ratio is 1:2.2 (Pd:Ligand). A common loading is 2 mol % Pd.

  • Reaction Initiation: Add the appropriate volume of solvent to each vial, followed by the catalyst stock solution.

  • Sealing & Heating: Securely cap the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., at 100 °C).

  • Monitoring & Analysis: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take an aliquot from each, dilute, filter, and analyze by LC-MS or GC-MS to determine the conversion to product.

Protocol 2: Reaction Optimization

Once a promising catalyst system is identified from screening, optimize key parameters one at a time.

  • Temperature: Run the best condition from your screen at three different temperatures (e.g., 80 °C, 100 °C, 120 °C) and monitor for conversion and impurity formation. Higher temperatures can sometimes increase the rate of side reactions.[5]

  • Catalyst Loading: Decrease the catalyst loading stepwise (e.g., from 2 mol % to 1 mol %, 0.5 mol %, etc.) to find the lowest effective concentration for cost-efficiency, a critical factor in drug development.[13]

  • Concentration: Vary the concentration of the reaction (e.g., 0.5 M, 0.25 M, 0.1 M). Some reactions are sensitive to concentration effects.

References

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the Buchwald-Hartwig palladium catalyzed C-N cross-coupling reaction and several optimized ligands. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]

  • ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

  • ACS Publications. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Advances in Copper and Nickel C─N and C─O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Retrieved from [Link]

  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Best practices in catalyst screening. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Rapid Catalyst Screening Services That Work. Retrieved from [Link]

  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • MDPI. (2024). Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2023). How to Develop Organometallic Catalytic Reactions in the Pharmaceutical Industry. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • MDPI. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Coupling of Acid Chlorides with Organotin Reagents: Ethyl ( E )-4-(4-Nitrophenyl)-4-Oxo-2-Butenoate. Retrieved from [Link]

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Technical Support Center: Work-up and Quenching Procedures for 4-Ethyl-3-methylaniline Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful quenching and work-up of reactions involving 4-Ethyl-3-methylaniline hydrochloride. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this compound.

Understanding 4-Ethyl-3-methylaniline and its Hydrochloride Salt

The success of any reaction work-up hinges on a solid understanding of the physicochemical properties of the compounds involved. 4-Ethyl-3-methylaniline is an aromatic amine, and its behavior, along with its hydrochloride salt, is dictated by its basicity and solubility.

Property4-Ethyl-3-methylaniline (Free Base)This compound (Salt)Rationale & Significance
IUPAC Name 4-ethyl-3-methylaniline[1]4-ethyl-3-methylanilinium chlorideThe free base is a neutral molecule, while the salt is an ionic compound.
Molecular Formula C₉H₁₃N[1]C₉H₁₄ClNThe salt form contains an additional proton and a chloride counter-ion.
Appearance Light amber or yellow liquid[2]Likely a white to off-white crystalline solidThe physical state is a key differentiator. The salt form is generally a solid at room temperature.
Solubility in Water Insoluble[2]SolubleThis is the most critical property for extraction. The salt's polarity makes it soluble in aqueous solutions.
Solubility in Organic Solvents Soluble in ethers, ethanol, and other common organic solvents[2]Generally insoluble in nonpolar organic solventsThe free base's nonpolar character allows it to dissolve in organic extraction solvents.
Basicity Weakly basicAcidicThe lone pair of electrons on the nitrogen atom of the free base can accept a proton. The hydrochloride salt will release a proton in solution.

Troubleshooting & FAQs: Quenching and Work-up

This section addresses specific issues you may encounter during the work-up of your this compound reactions in a question-and-answer format.

Q1: My reaction is complete. How do I decide whether to use an acidic or basic quench?

A1: The choice of quenching agent depends entirely on the pH of your reaction mixture and the desired final form of your product (the free base or the hydrochloride salt). The goal is to manipulate the pH to ensure your product and any impurities or unreacted starting materials are in different phases (aqueous vs. organic) for effective separation.

  • To isolate the free base (4-Ethyl-3-methylaniline): You need to perform a basic quench. By adding a base (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide solution), you deprotonate the anilinium hydrochloride, converting it to the neutral aniline. This makes it insoluble in the aqueous layer and soluble in the organic layer.[3][4]

  • To isolate or purify via the hydrochloride salt: An acidic quench or wash is used. If your product is the free base and you have non-basic impurities, adding an acid (e.g., dilute HCl) will convert the aniline to its water-soluble hydrochloride salt, which will move to the aqueous phase, leaving the impurities in the organic phase.[4][5]

Below is a decision-making workflow to guide your choice:

Quenching Decision Tree Fig 1. Quenching Strategy Selection start Reaction Mixture Containing 4-Ethyl-3-methylaniline Species decision1 Is the desired product the free base or the HCl salt? start->decision1 process_base Isolate Free Base decision1->process_base Free Base process_salt Isolate HCl Salt decision1->process_salt HCl Salt quench_base Perform a basic quench/wash (e.g., aq. NaHCO₃, aq. NaOH) process_base->quench_base quench_acid Perform an acidic quench/wash (e.g., aq. HCl) process_salt->quench_acid result_base Product is in the organic phase quench_base->result_base result_salt Product is in the aqueous phase quench_acid->result_salt

Caption: Decision tree for selecting the appropriate quenching strategy.

Q2: I've added my organic solvent and aqueous quenching solution, but now I have a thick, milky layer between the organic and aqueous phases. How do I resolve this emulsion?

A2: Emulsion formation is a common problem in liquid-liquid extractions, especially with basic aqueous solutions or when the mixture is shaken too vigorously.[6][7] An emulsion is a stable mixture of two immiscible liquids, which can trap your product and lead to poor recovery.

Here are several field-proven techniques to break an emulsion, starting with the least disruptive:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[7]

  • Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously. This can help the droplets coalesce without re-forming the emulsion.[6]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help force the separation of the two phases.[6][8]

  • Filtration: Vacuum filter the entire mixture through a pad of Celite®. The fine particles of Celite® can break up the droplets that form the emulsion.

  • Temperature Change: Gently warming the mixture in a warm water bath can sometimes help break an emulsion.

  • Centrifugation: If you have access to a large-scale centrifuge, spinning the mixture can provide the force needed to separate the layers.

Emulsion Breaking Workflow Fig 2. Workflow for Resolving Emulsions start Emulsion Formed step1 Wait 10-20 minutes start->step1 step2 Add Saturated Brine (NaCl) step1->step2 Still Emulsified end Layers Separated step1->end Resolved step3 Filter through Celite® step2->step3 Still Emulsified step2->end Resolved step4 Centrifuge step3->step4 Still Emulsified step3->end Resolved step4->end Resolved

Caption: A stepwise guide to breaking emulsions during work-up.

Q3: After basifying my reaction mixture and extracting with an organic solvent, my yield of 4-Ethyl-3-methylaniline is very low. What are the likely causes?

A3: Low recovery of the free base product can be attributed to several factors during the work-up process. Here are the most common culprits:

  • Incomplete Basification: If the aqueous layer is not sufficiently basic, a portion of your product will remain as the water-soluble hydrochloride salt and will not be extracted into the organic layer. Always check the pH of the aqueous layer with pH paper after adding the base to ensure it is adequately basic (pH > 9).

  • Insufficient Extraction: You may not be using enough organic solvent or performing enough extractions to fully recover the product. A standard practice is to extract the aqueous layer with three portions of the organic solvent.

  • Product Lost in Emulsion: If an emulsion formed and was not properly broken, a significant amount of your product could be trapped within it.

  • Incorrect Choice of Organic Solvent: While 4-Ethyl-3-methylaniline is soluble in many organic solvents, ensure you are using a solvent in which it has high solubility and that is immiscible with water.[2]

Detailed Experimental Protocols

Protocol 1: Quenching an Acidic Reaction and Isolation of 4-Ethyl-3-methylaniline (Free Base)

This protocol is designed for situations where the reaction was carried out under acidic conditions and the desired product is the free aniline.

  • Cool the Reaction Mixture: Cool the reaction vessel to 0-10 °C in an ice bath. This is crucial to control any exotherm from the neutralization.

  • Dilute with Organic Solvent: Add an appropriate water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to the reaction mixture.

  • Slow Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) with stirring. Monitor the pH of the aqueous layer using pH paper, continuing to add base until the pH is > 9.

  • Transfer to Separatory Funnel: Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Gently shake the funnel, venting frequently to release any pressure. Allow the layers to separate. Drain the aqueous layer.

  • Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine and Dry: Combine all the organic extracts. Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolate Product: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4-Ethyl-3-methylaniline.

Protocol 2: Quenching a Basic/Neutral Reaction and Purification via the Hydrochloride Salt

This protocol is useful when you want to remove non-basic impurities from your product.

  • Dilute the Reaction Mixture: Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to the reaction mixture.

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with a 1M HCl solution. The 4-Ethyl-3-methylaniline will react to form the hydrochloride salt and move into the aqueous layer.[4]

  • Separate Layers: Drain the aqueous layer containing your product into a separate flask. The organic layer containing non-basic impurities can be discarded.

  • Back-Extraction (Optional): Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining impurities.

  • Liberate the Free Base: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH) until the pH is > 9, at which point the free aniline will precipitate or form an oily layer.

  • Extract Product: Extract the now basic aqueous solution three times with an organic solvent.

  • Combine, Dry, and Isolate: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the purified 4-Ethyl-3-methylaniline.

Safety First
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling 4-Ethyl-3-methylaniline, its hydrochloride salt, and any acids or bases.[9][10]

  • Aniline derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[10][11] Handle these compounds in a well-ventilated fume hood.

  • Quenching reactions, especially with strong acids or bases, can be exothermic. Always cool the reaction mixture and add quenching agents slowly.

References
  • N-ethyl-3-methylaniline | C9H13N , PubChem, National Institutes of Health. [Link]

  • 4-Ethyl-3-methylaniline | C9H13N , PubChem, National Institutes of Health. [Link]

  • Quenching mechanism of 5BDTC by aniline using Stern–Volmer plots , Canadian Journal of Physics. [Link]

  • How do I remove aniline from the reaction mixture? , ResearchGate. [Link]

  • Safety Data Sheet: 4-Methyl-3-nitroaniline , Carl ROTH. [Link]

  • Quenching of the excitation energy of coumarin dyes by aniline , ResearchGate. [Link]

  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS) , ACS Publications. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions , LCGC International. [Link]

  • Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation, Google P
  • Reactions of Aniline , Chemistry Steps. [Link]

  • How do I remove aniline from the reaction mixture? , ResearchGate. [Link]

  • SAFETY DATA SHEET - 3-Chloro-4-methylaniline hydrochloride , Fisher Scientific. [Link]

  • Aniline and Aniline Hydrochloride , National Center for Biotechnology Information. [Link]

  • Separation of aniline from aqueous solutions using emulsion liquid membranes , ResearchGate. [Link]

  • Solubility in organic solvents and water , Reddit. [Link]

  • N-ETHYL-p-CHLOROANILINE , Organic Syntheses. [Link]

  • Tips & Tricks: Emulsions , University of Rochester, Department of Chemistry. [Link]

  • Reactions of Arylamines , Chemistry LibreTexts. [Link]

  • p-AMINOTETRAPHENYLMETHANE , Organic Syntheses. [Link]

  • EAS reactions of aniline | Amines | Grade 12 | Chemistry , Khan Academy. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents , Physical Chemistry Research. [Link]

  • Manufacturing method for halogen substituted N-methylaniline, Google P
  • Problems with extractions , University of York, Chemistry Teaching Labs. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction , K-Jhil. [Link]

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Technical Support Center: Purification Strategies for Removing Unreacted 4-Ethyl-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the effective removal of unreacted 4-Ethyl-3-methylaniline hydrochloride from reaction mixtures. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying their target molecules from this specific starting material. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your unique chemical system.

Understanding the Core Challenge: Physicochemical Properties

The successful removal of any impurity begins with a firm grasp of its chemical properties relative to your desired product. 4-Ethyl-3-methylaniline exists in two forms during a typical reaction and workup: the free base and its hydrochloride salt. Their differing solubilities are the key to separation.

Property4-Ethyl-3-methylaniline (Free Base)4-Ethyl-3-methylaniline HCl (Salt)Rationale & Significance
IUPAC Name 4-ethyl-3-methylaniline[1]4-ethyl-3-methylanilinium chlorideThe salt form is an ionic compound.
Molecular Formula C₉H₁₃N[1]C₉H₁₄ClNThe addition of HCl increases molecular weight and drastically alters properties.
Appearance Likely a liquid or low-melting solidWhite to off-white crystalline solid[2][3]The physical state dictates handling and purification choices (e.g., recrystallization).
Solubility Soluble in organic solvents (DCM, EtOAc, Ether, Toluene); poorly soluble in water.[4]Soluble in water; sparingly soluble in polar organic solvents (MeOH); poorly soluble in nonpolar organic solvents (DCM, Ether).[2][3]This is the most critical property for separation. Acid-base extraction exploits this dramatic shift in solubility.[5][6]
Basicity (pKa) pKa of conjugate acid is ~5.0 (estimated)N/AThe aniline is a weak base. This pKa value dictates that a pH below ~3 is needed to ensure it is fully protonated (salt form), and a pH above ~7 is needed to ensure it is in its neutral (free base) form.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and common method to remove this compound? A: The primary and most efficient method is an acid-base liquid-liquid extraction . This technique manipulates the pH of the aqueous phase during workup to shuttle the aniline impurity out of the organic layer, leaving your desired compound behind (assuming it has different acid-base properties).[7]

Q2: My target molecule is sensitive to strong acids or bases. What are my alternatives? A: If your product cannot tolerate pH extremes, you have several excellent options. You can perform a milder extraction using saturated sodium bicarbonate, which is a weaker base. Alternatively, non-extractive methods like flash column chromatography (often with an amine additive in the eluent) or the use of scavenger resins are highly effective for removing amine impurities under neutral conditions.[7][8]

Q3: I've performed a workup, but I still see a UV-active spot on my TLC that I suspect is the starting aniline. How can I be sure? A: The best way to confirm is by co-spotting . On a single TLC plate, place a spot of your crude mixture, a spot of pure 4-Ethyl-3-methylaniline standard, and a third spot where you have applied both the crude and the standard on top of each other. If the suspect spot is indeed the aniline, the co-spot will appear as a single, unified spot.

Q4: Can I simply remove the aniline impurity via standard silica gel chromatography? A: Yes, but it can be problematic. Basic compounds like anilines often streak or "tail" badly on standard silica gel, which is acidic. This leads to poor separation and contamination of product fractions. This issue can usually be resolved by adding a small amount (0.5-1%) of a modifier like triethylamine or ammonium hydroxide to your eluent system.[7] This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.

Troubleshooting Guide: Selecting Your Purification Strategy

The optimal purification strategy depends entirely on the nature of your desired product. The following decision workflow will guide you to the most logical and efficient method.

G cluster_paths Decision Pathways cluster_methods Purification Protocols start Crude Reaction Mixture (Contains Product + Aniline HCl) product_type What is the acid/base character of my product? start->product_type path_neutral Product is Neutral or Acidic product_type->path_neutral Neutral / Acidic path_basic Product is Basic product_type->path_basic Basic path_sensitive Product is Acid/Base Sensitive product_type->path_sensitive Sensitive method_extraction Protocol 4.1: Acid-Base Extraction path_neutral->method_extraction method_chromatography Protocol 4.2: Modified Flash Chromatography path_basic->method_chromatography method_recrystal Protocol 4.4: Recrystallization path_basic->method_recrystal method_scavenger Protocol 4.3: Scavenger Resin Treatment path_sensitive->method_scavenger check_purity Purity Check by TLC/LCMS: Is aniline still present? method_extraction->check_purity method_chromatography->check_purity method_scavenger->check_purity method_recrystal->check_purity final_product Purified Product check_purity->final_product No secondary_purification Secondary Purification: Scavenger Resin or Prep-HPLC check_purity->secondary_purification Yes secondary_purification->final_product

Caption: Decision workflow for selecting the appropriate purification method.

Detailed Experimental Protocols

Protocol 4.1: Standard Acid-Base Extraction (for Neutral or Acidic Products)

This method is the workhorse for removing basic impurities. It chemically modifies the aniline to control which layer it dissolves in.

Causality: The initial reaction mixture contains the anilinium hydrochloride salt, which may be partially soluble in the organic phase. By adding a base, we convert it to the free aniline base (R-NH₂). This neutral form is highly soluble in organic solvents. A subsequent wash with aqueous acid converts the free base back into its water-soluble salt form (R-NH₃⁺Cl⁻), effectively pulling it into the aqueous layer for disposal.

G cluster_start Step 1: Basify cluster_end Step 2: Acidify organic_layer Organic Layer (DCM or EtOAc) Product + Aniline (R-NH₂) end_aq Aqueous Layer (e.g., 1M HCl) Aniline HCl (R-NH₃⁺Cl⁻) organic_layer->end_aq Aniline is extracted aqueous_layer Aqueous Layer (Water) start_org Organic Layer Product + Aniline HCl (R-NH₃⁺Cl⁻) start_org->organic_layer Aniline HCl converts to Aniline start_aq Aqueous Layer (e.g., NaHCO₃ soln) end_org Organic Layer (Clean Product)

Caption: Movement of aniline between phases during extraction.

Step-by-Step Procedure:

  • Initial Dilution: Dilute the crude reaction mixture with an immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). Transfer the solution to a separatory funnel.

  • Basification Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently. Allow the layers to separate. Drain and discard the lower aqueous layer.

    • Expert Insight: This step neutralizes the hydrochloride salt, converting it to the free aniline base, which will now be almost exclusively in the organic layer.[9]

  • Acidic Wash (Extraction): Add an equal volume of 1 M hydrochloric acid (HCl) to the organic layer in the separatory funnel. Shake vigorously for 1-2 minutes, venting as needed.

  • Separation: Allow the layers to separate. The aniline has now formed its hydrochloride salt again and is dissolved in the aqueous acid layer. Drain and collect the aqueous layer.

  • Repeat: Repeat the 1 M HCl wash (Step 3 & 4) one or two more times to ensure complete removal.

  • Final Washes: Wash the organic layer with water, followed by a wash with saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield your crude product, now free of the aniline impurity.

Protocol 4.2: Purification by Modified Flash Column Chromatography

This is the preferred method when your product is also a base and extraction is not feasible.

Causality: The acidic nature of silica gel interacts strongly with basic compounds via hydrogen bonding and ionic interactions, causing them to move slowly and "streak" down the column. By adding a competitive base like triethylamine (Et₃N) to the mobile phase, we saturate these acidic sites, allowing the basic analyte (aniline) and your basic product to elute more cleanly and predictably based on polarity.[7]

Step-by-Step Procedure:

  • Solvent System Selection: Determine an appropriate eluent system for your product using TLC (e.g., Hexanes/EtOAc, DCM/MeOH). Aim for an Rf of ~0.3 for your product.

  • Prepare Modified Eluent: To your chosen bulk solvent system, add 0.5-1% triethylamine by volume (e.g., 5-10 mL of Et₃N per 1 L of eluent). Mix thoroughly.

  • Pack the Column: Pack your flash chromatography column using the modified eluent.

  • Load the Sample: Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the modified eluent ("wet loading").

  • Elute and Collect: Run the column as usual, collecting fractions and analyzing them by TLC to isolate your purified product.

Protocol 4.3: Amine Removal using Scavenger Resins

Scavenger resins are solid-supported reagents that covalently bind to and remove specific types of impurities. This is an elegant and often high-yielding method for final polishing.

Causality: Isocyanate-functionalized or sulfonic acid-functionalized polymer resins are commonly used for scavenging amines. The isocyanate resin reacts with the primary amine of the aniline to form a urea linkage, tethering it to the solid support. Sulfonic acid resins act as a solid-supported acid, forming a salt with the aniline and trapping it on the resin. The resin is then simply filtered away.[10]

Step-by-Step Procedure:

  • Resin Selection: Choose a suitable scavenger resin (e.g., an isocyanate-based resin for primary amines).

  • Dissolve Crude Product: Dissolve your crude material in a suitable solvent (e.g., DCM, THF) in which the product is soluble but which does not react with the resin.

  • Add Resin: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the estimated amount of residual aniline).

  • Agitate: Stir or shake the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the removal of the aniline by TLC or LCMS.

  • Filter: Once the reaction is complete, filter the mixture through a plug of celite or a fritted funnel to remove the resin.

  • Rinse and Concentrate: Rinse the resin with additional solvent, combine the filtrates, and concentrate under reduced pressure.

Protocol 4.4: Purification by Recrystallization

If your desired product is a solid, recrystallization can be a highly effective method for achieving excellent purity.[11][12][13]

Causality: This technique relies on differences in solubility between the product and the impurity at different temperatures. An ideal solvent will dissolve your product well when hot but poorly when cold. The aniline hydrochloride, if present in smaller quantities, will remain in the cold solvent (the "mother liquor") as your pure product crystallizes out.

Step-by-Step Procedure:

  • Solvent Screening: In small test tubes, test various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures with hexanes) to find one that meets the criteria above.

  • Dissolution: In a flask, dissolve your crude solid in the minimum amount of boiling recrystallization solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • How do I remove aniline from the reaction mixture? (2014). ResearchGate. [Link]

  • Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. Journal of the Iranian Chemical Society. [Link]

  • Purify and dry aniline? (2014). Reddit. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

  • How to obtain pure aniline from a mixture of phenol and aniline? (2014). Chemistry Stack Exchange. [Link]

  • How do I remove aniline from the reaction mixture? (2014). ResearchGate. [Link]

  • 4-Ethyl-3-methylaniline. PubChem. [Link]

  • Pharmaceutical Organic Chemistry II Lab Manual. MLR Institute of Pharmacy. [Link]

  • High-loading scavenger resins for combinatorial chemistry. (2002). ResearchGate. [Link]

  • Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. ACS Publications. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. (2014). ResearchGate. [Link]

  • Metal Scavenger User Guide. Biotage. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Metal Scavenger Guide. Sopachem. [Link]

  • Organic Acid-Base Extractions. Chemistry Steps. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix. (2024). MDPI. [Link]

  • Acid and Base Extraction. University of Waterloo Engineering. [Link]

  • Method for removing salt from hydrochloride-1-amido glycolyurea.
  • Purification of Organic Compounds: from Crude Product to Purity. University of Central Florida. [Link]

  • Liquid/liquid Extraction. University of California, Irvine. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Product Catalog. Hyma Synthesis Pvt. Ltd. [Link]

  • Aniline. Wikipedia. [Link]

  • N-ethyl-3-methylaniline. PubChem. [Link]

Sources

Validation & Comparative

Comparative Analysis of 4-Ethyl-3-methylaniline Hydrochloride: Structural Properties, Reactivity, and Applications

[1][2][3]

Executive Summary

4-Ethyl-3-methylaniline hydrochloride (CAS 1427379-96-1 ) represents a specialized subclass of dialkyl-substituted anilines.[1][2] Unlike its more common industrial counterparts (e.g., xylidines or toluidines), this compound offers a unique steric and electronic profile due to the specific meta-methyl and para-ethyl substitution pattern relative to the amino group.[2]

This guide provides a comparative technical analysis of this compound against its structural isomers and functional analogs.[2] We focus on the causality between its substitution pattern and its performance in azo-coupling, polymerization, and pharmaceutical synthesis.[2]

Chemical Identity and Structural Logic[3][4]

To understand the utility of this compound, one must first distinguish it from its isomers. The specific arrangement of alkyl groups dictates its reactivity profile, particularly regarding the accessibility of the amino group and the electron density of the aromatic ring.

FeatureSpecification
IUPAC Name 4-Ethyl-3-methylbenzenamine hydrochloride
CAS Number (Salt) 1427379-96-1
CAS Number (Free Base) 69450-94-8
Molecular Formula C₉H₁₃N[3][1][2][4][5][6][7][8] · HCl
Molecular Weight 171.67 g/mol
Smiles CCC1=C(C=C(C=C1)N)C.Cl
Structural Differentiation

The primary confusion in this chemical class arises from the similarity in naming.

  • Target: 4-Ethyl-3-methylaniline (Ring substituted: Alkyls on Carbon).[3][2][7][9]

  • Common Confusion: N-Ethyl-3-methylaniline (Nitrogen substituted: Ethyl on Nitrogen).[3][1][2]

  • Isomer: 3-Ethyl-4-methylaniline (Positional swap of alkyls).[3][2]

Comparative Performance Analysis

The following analysis compares 4-Ethyl-3-methylaniline HCl with its closest functional analogs: 3-Ethyl-4-methylaniline HCl (Regioisomer) and 2,4-Dimethylaniline HCl (Industrial Standard).[3][2]

Table 1: Physicochemical and Reactivity Comparison
Property4-Ethyl-3-methylaniline HCl (Target)3-Ethyl-4-methylaniline HCl (Isomer)2,4-Dimethylaniline HCl (Standard)
Ortho-Position Status Open (C2, C6) Open (C2, C6) Blocked (C2)
Steric Hindrance (NH₂) LowLowHigh (Ortho-Methyl)
*Lipophilicity (LogP)~2.8 (High)~2.8 (High)~2.2 (Moderate)
Coupling Reactivity High (Fast Diazo coupling)HighModerate (Sterically slowed)
Primary Application High-solubility lipid dyes, Fine Pharma IntermediatesSpecialty PolymersBulk Pigments, Pesticides (Amitraz)

*LogP values are estimated for the free base form.

Expert Insight: The "Ortho-Effect" and Reactivity

The critical differentiator for 4-Ethyl-3-methylaniline is the absence of substituents at the ortho positions (C2 and C6) relative to the amine.[3][1][2]

  • vs. 2,4-Xylidine: In 2,4-dimethylaniline, the methyl group at C2 creates steric bulk that protects the amine.[2] This reduces the rate of nucleophilic attack but increases stability against oxidation.

  • The Advantage: 4-Ethyl-3-methylaniline retains the high nucleophilicity of an open-ortho aniline while possessing the enhanced lipophilicity of a C9 carbon skeleton.[2] This makes it an ideal candidate for lipid-soluble dyes or CNS-active pharmaceutical intermediates where membrane permeability (driven by the ethyl group) is required without sacrificing coupling reaction rates.[3][2]

Visualizing the Structure-Activity Relationship (SAR)[1][3]

The diagram below illustrates how the substitution pattern influences the chemical behavior of the molecule compared to its analogs.

SAR_AnalysisTarget4-Ethyl-3-methylaniline(Target)Feature1Para-Ethyl Group(+Lipophilicity)Target->Feature1ContainsFeature2Meta-Methyl Group(+Electron Density)Target->Feature2ContainsFeature3Open Ortho Positions(High Nucleophilicity)Target->Feature3Key AdvantageIsomer2,4-Dimethylaniline(Comparator)Feature4Ortho-Methyl Group(Steric Blockade)Isomer->Feature4ContainsEnhanced BioavailabilityEnhanced BioavailabilityFeature1->Enhanced BioavailabilityFast Azo CouplingFast Azo CouplingFeature3->Fast Azo CouplingSlow Reaction RateSlow Reaction RateFeature4->Slow Reaction Rate

Caption: SAR comparison highlighting the "Open Ortho" advantage of the target compound versus the sterically hindered 2,4-dimethylaniline.[2]

Experimental Protocol: Synthesis of High-Purity Hydrochloride Salt

Context: Commercial samples of aniline derivatives often degrade (oxidize) to dark brown liquids/solids. For precise research applications, converting the free base to the hydrochloride salt is the standard method to ensure long-term stability and stoichiometry.[2]

Materials
  • 4-Ethyl-3-methylaniline (Free base, >97% purity).[1][2]

  • Hydrochloric acid (37% ACS reagent).[2]

  • Ethanol (Absolute) and Diethyl Ether (Anhydrous).

  • Inert gas (Argon or Nitrogen).

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (approx. 1.35 g) of 4-Ethyl-3-methylaniline in 10 mL of absolute ethanol.

    • Why: Ethanol provides a polar medium that solubilizes the amine but will allow the salt to crystallize or be precipitated later.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise, add 1.2 equivalents (12.0 mmol) of concentrated HCl.

    • Observation: A white to off-white precipitate may begin to form immediately.[3][1][2] The reaction is exothermic; cooling prevents oxidation.

  • Precipitation: Stir for 30 minutes. If the solution remains clear, slowly add anhydrous diethyl ether (approx. 20–30 mL) until turbidity persists.

    • Mechanism:[1][10][11] The HCl salt is insoluble in ether. This "antisolvent" technique forces the salt out of the solution while leaving non-polar impurities in the mother liquor.

  • Filtration: Filter the solid under vacuum using a sintered glass funnel. Wash the cake 3x with cold diethyl ether.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ or silica gel for 12 hours.

    • Target Yield: >90%.[2][12]

    • Expected Appearance: White to pale beige crystalline powder.[2]

Quality Control (Self-Validating)[1][3]
  • Melting Point Check: The HCl salt should have a sharp melting point (typically >200°C, decomposition). A broad range indicates retained solvent or oxidation products.[2]

  • Solubility Test: The product must be fully soluble in water and methanol, but insoluble in ether/hexane.

Synthesis Pathway Visualization[2][3]

The following diagram outlines the industrial route to the free base precursor, starting from 4-ethyltoluene.

Synthesis_PathwayStart4-EthyltolueneStep1Nitration(HNO3/H2SO4)Start->Step1InterMixture of Isomers(2-nitro & 3-nitro)Step1->InterSepFractional Distillation(Isomer Separation)Inter->SepCritical StepTargetNitro4-Ethyl-3-nitrotoluene(Purified Intermediate)Sep->TargetNitroRedReduction(H2/Pd-C or Fe/HCl)TargetNitro->RedFinal4-Ethyl-3-methylanilineRed->FinalSaltHCl Salt FormationFinal->Salt

Caption: Industrial synthesis route emphasizing the critical isomer separation step required to isolate the 3-nitro precursor.

Safety and Toxicological Profile

Researchers must handle this compound with the same rigor as other alkyl anilines.[1][2]

  • Acute Toxicity: Like xylidines, this compound is toxic by inhalation, ingestion, and skin contact.

  • Specific Hazard (Methemoglobinemia): Aniline derivatives oxidize hemoglobin to methemoglobin, impairing oxygen transport. Cyanosis (blue skin/lips) is an early sign of exposure.

  • GHS Classification:

    • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

    • H373: May cause damage to organs (blood, liver) through prolonged exposure.

  • Handling: Use only in a chemical fume hood. Double-gloving (Nitrile) is recommended due to the high lipophilicity and skin permeability of the free base.[2]

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 14833138, 4-Ethyl-3-methylaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). CompTox Chemicals Dashboard: Alkyl Anilines Toxicity Profile. Retrieved from [Link][7]

A Comparative Guide to the Synthetic Efficacy of 4-Ethyl-3-methylaniline and 4-methylaniline in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that influences reaction kinetics, yield, and final product characteristics. This guide provides an in-depth comparison of two structurally related aromatic amines, 4-Ethyl-3-methylaniline and 4-methylaniline (p-toluidine), in the context of a widely utilized chemical transformation: the synthesis of azo dyes. While both compounds serve as valuable precursors, their distinct substitution patterns impart subtle yet significant differences in their synthetic performance.

The hydrochloride salts of these anilines are often used to improve stability and solubility. However, the fundamental reactivity resides in the free amine. This guide will therefore focus on the aniline bases to draw a clearer comparison of their intrinsic electronic and steric effects on the reaction.

The Chemical Landscape: Understanding the Contenders

4-methylaniline and 4-Ethyl-3-methylaniline are both primary aromatic amines. The key distinction lies in the substitution on the benzene ring. 4-methylaniline has a single methyl group para to the amino group, while 4-Ethyl-3-methylaniline possesses both a methyl and an ethyl group ortho and meta to the amino group, respectively.

Structures

These seemingly minor structural differences have a cascading effect on the electron density of the aromatic ring and the steric environment around the amino group. The additional ethyl group in 4-Ethyl-3-methylaniline, being an electron-donating group, is expected to increase the nucleophilicity of the amine and the aromatic ring. This has direct implications for the two key stages of azo dye synthesis: diazotization and azo coupling.

The Reaction Framework: Azo Dye Synthesis

Azo dyes are the most widely used class of synthetic dyes in various industries.[1][2] Their synthesis is a robust and well-understood two-step process, making it an excellent model for comparing the reactivity of aromatic amines.[3]

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3][4] This reaction is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable at higher temperatures.[3]

  • Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol or another aromatic amine.[2] This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which acts as a chromophore and is responsible for the color of the dye.[1]

AzoDyeWorkflow

Comparative Efficacy: A Data-Driven Perspective

To objectively assess the performance of 4-Ethyl-3-methylaniline versus 4-methylaniline, we will consider a hypothetical synthesis where both are coupled with 2-naphthol. The expected outcomes are based on established chemical principles.

The presence of two alkyl groups (ethyl and methyl) on the 4-Ethyl-3-methylaniline ring increases its electron-donating capacity compared to the single methyl group of 4-methylaniline. This enhanced electron density can influence both the rate of diazotization and the properties of the resulting dye. While the diazotization of anilines with electron-donating groups can sometimes be slower, the resulting diazonium salt is a more reactive electrophile.[5] Furthermore, the extended conjugation and altered electronic properties of the dye derived from 4-Ethyl-3-methylaniline are expected to cause a bathochromic shift (a shift to a longer wavelength) in its maximum absorbance (λmax), resulting in a deeper color.

Parameter4-methylaniline4-Ethyl-3-methylanilineRationale
Molecular Weight 107.15 g/mol 135.21 g/mol ---
Diazotization Time ~10-15 min~15-20 minIncreased steric hindrance may slightly slow the reaction.
Azo Coupling Yield 85-90%88-93%Increased electron density on the diazonium salt enhances its electrophilicity.
λmax of Azo Dye ~480 nm (Orange-Red)~495 nm (Deeper Red)The additional ethyl group acts as an auxochrome, shifting absorbance to a longer wavelength.
Dye Fastness GoodVery GoodIncreased molecular weight and potential for stronger intermolecular interactions can improve fastness properties.[2][6]

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of an azo dye using each of the subject anilines and 2-naphthol as the coupling agent.

Protocol 1: Synthesis of Azo Dye from 4-methylaniline

Materials:

  • 4-methylaniline (1.07 g, 0.01 mol)[3]

  • Concentrated Hydrochloric Acid (3 mL)[3]

  • Sodium Nitrite (0.7 g, 0.01 mol)[3]

  • 2-Naphthol (1.44 g, 0.01 mol)[7]

  • Sodium Hydroxide (2.0 g)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Diazonium Salt Solution: a. In a 100 mL beaker, dissolve 1.07 g of 4-methylaniline in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water.[3] Stir until a clear solution is formed. b. Cool this solution to 0-5 °C in an ice bath. c. In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of distilled water and cool it in the ice bath.[3] d. Slowly add the cold sodium nitrite solution dropwise to the stirred 4-methylaniline solution, ensuring the temperature remains below 5 °C. e. Continue stirring in the ice bath for 10-15 minutes after the addition is complete to ensure full diazotization.[3]

  • Preparation of the Coupling Agent Solution: a. In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.[7] b. Cool this solution in an ice bath.

  • Azo Coupling: a. Slowly, and with constant stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.[7] b. A brightly colored precipitate should form immediately. c. Continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

  • Isolation and Purification: a. Collect the solid dye by vacuum filtration using a Buchner funnel. b. Wash the solid with cold distilled water to remove any unreacted salts. c. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye. d. Dry the purified crystals and record the yield.

Protocol 2: Synthesis of Azo Dye from 4-Ethyl-3-methylaniline

Materials:

  • 4-Ethyl-3-methylaniline (1.35 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (3 mL)

  • Sodium Nitrite (0.7 g, 0.01 mol)

  • 2-Naphthol (1.44 g, 0.01 mol)

  • Sodium Hydroxide (2.0 g)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Diazonium Salt Solution: a. In a 100 mL beaker, dissolve 1.35 g of 4-Ethyl-3-methylaniline in a mixture of 3 mL of concentrated HCl and 15 mL of distilled water. Gentle warming may be required for complete dissolution, followed by cooling. b. Cool this solution to 0-5 °C in an ice bath. c. In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of distilled water and cool it in the ice bath. d. Slowly add the cold sodium nitrite solution dropwise to the stirred aniline solution, maintaining the temperature below 5 °C. e. Continue stirring in the ice bath for 15-20 minutes after the addition is complete.

  • Preparation of the Coupling Agent Solution: a. In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution. b. Cool this solution in an ice bath.

  • Azo Coupling: a. Slowly, and with constant stirring, add the cold diazonium salt solution to the cold 2-naphthol solution. b. A deep red precipitate will form. c. Continue stirring the mixture in the ice bath for 20-25 minutes.

  • Isolation and Purification: a. Collect the solid dye by vacuum filtration. b. Wash the product with cold distilled water. c. Recrystallize the crude dye from an ethanol/water mixture. d. Dry the purified product and calculate the yield.

Conclusion and Mechanistic Insights

From a synthetic efficacy perspective, both 4-methylaniline and 4-Ethyl-3-methylaniline are highly effective precursors for azo dye synthesis. The choice between them would likely be dictated by the desired properties of the final product.

  • 4-methylaniline is a reliable and cost-effective starting material that yields high-quality azo dyes with good color fastness. Its reaction kinetics are well-established and predictable.

  • 4-Ethyl-3-methylaniline , while slightly more complex, offers the potential for tuning the properties of the final dye. The presence of the additional ethyl group leads to a deeper color (bathochromic shift) and potentially improved dye fastness due to its larger molecular size.[2] The slightly higher expected yield can be attributed to the enhanced electrophilicity of its corresponding diazonium salt.

The underlying principle is the effect of substituents on the stability and reactivity of the diazonium ion. Electron-donating groups, such as methyl and ethyl, increase the electron density on the aromatic ring, which can stabilize the positive charge on the diazonium ion, making it a more potent electrophile for the coupling reaction.

Ultimately, the selection of the aniline precursor is a strategic decision. For standard applications, 4-methylaniline is an excellent choice. For applications requiring specific shades of red or enhanced dye performance, 4-Ethyl-3-methylaniline presents a compelling alternative, justifying its potentially higher cost and slightly modified reaction conditions.

References

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from Department of Chemistry, University of Calgary. [URL not available]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using (4-methylphenyl)diazene.
  • Thakuri, R., et al. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols. [Link]

  • Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes. Education in Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Methyl-3-(propan-2-yl)aniline.
  • One Part of Chemistry. (2013). Synthesis of azo dyes. Retrieved from [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]

  • The Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances. [Link]

  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]

  • ResearchGate. (2020). (PDF) Classifications, properties, recent synthesis and applications of azo dyes. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • International Journal of Original Recent Advanced Research. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. [Link]

  • Moorpark College. (n.d.). Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and related azo dyes. [Link]

  • University of Thi-Qar. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing. Journal of University of Thi-Qar. [Link]

  • University of Arizona. (n.d.). DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. [Link]

  • Taylor & Francis. (n.d.). Azo dyes – Knowledge and References. [Link]

  • ResearchGate. (2025). Removal of amino in anilines through diazonium salt-based reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

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A Spectroscopic Guide to 4-Ethyl-3-methylaniline: A Comparative Analysis of the Free Base and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, a precise understanding of a molecule's structure and electronic environment is paramount. 4-Ethyl-3-methylaniline, a substituted aromatic amine, serves as a crucial intermediate in various synthetic pathways. Its utility is often dependent on its form, either as the oily free base or as the more stable, crystalline hydrochloride salt. The conversion between these two forms, through protonation of the amino group, induces significant and telling changes in the molecule's spectroscopic fingerprint.

This guide provides an in-depth comparative analysis of 4-Ethyl-3-methylaniline and its hydrochloride salt, leveraging Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By understanding the causal relationships between protonation and spectral shifts, researchers can better characterize their samples, monitor reactions, and confirm the identity and purity of their compounds.

The Fundamental Difference: The Effect of Protonation

The core of this comparison lies in the protonation of the nitrogen atom's lone pair of electrons. In the free base, this lone pair extends the aromatic system's conjugation, influencing the electron density of the benzene ring. Upon treatment with an acid like hydrochloric acid (HCl), this lone pair forms a coordinate covalent bond with a proton (H+), creating an anilinium ion (-NH₂⁺-). This change fundamentally alters the electronic and vibrational properties of the molecule, which is readily observed across different spectroscopic techniques.

Infrared (IR) Spectroscopy: A Tale of Vibrational Shifts

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The transition from a secondary amine to a secondary ammonium salt introduces distinct and diagnostic changes in the IR spectrum.

Experimental Protocol: Acquiring the IR Spectra

A standard protocol for obtaining the IR spectra of the free base and its hydrochloride salt is as follows:

G cluster_0 Sample Preparation cluster_1 FTIR Analysis cluster_2 Data Processing FreeBase 4-Ethyl-3-methylaniline (liquid) PrepareFilm Place between NaCl plates FreeBase->PrepareFilm Apply thin film Salt 4-Ethyl-3-methylaniline HCl (solid) PreparePellet Place KBr pellet in sample holder Salt->PreparePellet Grind with KBr & press into pellet FTIR Acquire Spectrum (e.g., 4000-400 cm⁻¹) PrepareFilm->FTIR PreparePellet->FTIR Process Comparative Spectral Analysis FTIR->Process Baseline correction & peak identification

Caption: Workflow for comparative FTIR analysis.

Comparative IR Data

The following table summarizes the key diagnostic IR absorption bands for 4-Ethyl-3-methylaniline and its hydrochloride salt. Data for the hydrochloride salt is inferred from the typical behavior of anilinium salts.[1][2]

Vibrational Mode 4-Ethyl-3-methylaniline (Free Base) 4-Ethyl-3-methylaniline HCl Rationale for the Shift
N-H Stretch ~3400-3300 cm⁻¹ (single, weak-medium)DisappearsThe N-H bond of the secondary amine is replaced by the N-H₂⁺ group.
N-H₂⁺ Stretch Absent~3000-2700 cm⁻¹ (broad, strong)The stretching vibrations of the newly formed N-H₂⁺ bonds in the ammonium salt appear as a broad and intense envelope, often overlapping with C-H stretches.[2]
N-H Bend (Scissoring) ~1620-1580 cm⁻¹ (medium)~1620-1560 cm⁻¹ (medium-strong)Protonation leads to the formation of an N-H₂⁺ group, which exhibits a characteristic bending vibration in this region.[3][1]
C-N Stretch (Aromatic) ~1335-1250 cm⁻¹ (strong)Shifted and potentially weakerThe C-N bond character is altered upon protonation, affecting its stretching frequency.
Aromatic C=C Stretches ~1600 cm⁻¹ and ~1500 cm⁻¹Similar, but may show slight shiftsChanges in the electronic interaction between the nitrogen and the ring can subtly influence these vibrations.

The most dramatic and reliable indicator of salt formation is the disappearance of the sharp N-H stretch of the free amine and the appearance of the very broad and intense N-H₂⁺ stretching envelope at lower wavenumbers.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. Protonation of the amino group significantly deshields adjacent protons and carbons.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is crucial for high-quality NMR spectra.[4][5][6]

G cluster_0 Sample Preparation cluster_1 Filtration & Transfer cluster_2 NMR Analysis Weigh Weigh 5-25 mg of sample Dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Weigh->Dissolve Filter Filter solution through a pipette with glass wool into a clean NMR tube Dissolve->Filter Acquire Acquire ¹H and ¹³C spectra Filter->Acquire

Caption: Standard protocol for NMR sample preparation.

Comparative ¹H and ¹³C NMR Data

The following tables outline the expected chemical shift changes upon protonation. The shifts for the free base are based on available data, while the hydrochloride shifts are predicted based on established principles.[7][8]

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton(s) 4-Ethyl-3-methylaniline (Free Base) 4-Ethyl-3-methylaniline HCl (Predicted) Rationale for the Shift
N-H ~3.3 ppm (broad singlet)~7-9 ppm (broad singlet)The proton on the positively charged nitrogen is significantly deshielded. The exchange rate with residual water can affect the peak's broadness and position.
Aromatic H ~6.4-7.1 ppm~7.0-7.5 ppm (downfield shift)The -NH₂⁺ group is strongly electron-withdrawing, deshielding the aromatic protons compared to the electron-donating -NH- group.
Ethyl -CH₂- ~3.1 ppm~3.3 ppm (slight downfield shift)Deshielding effect of the adjacent positive charge.
Ethyl -CH₃ ~1.2 ppm~1.3 ppmMinor downfield shift due to the inductive effect.
Methyl -CH₃ ~2.3 ppm~2.4 ppmMinor downfield shift.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon(s) 4-Ethyl-3-methylaniline (Free Base) 4-Ethyl-3-methylaniline HCl (Predicted) Rationale for the Shift
Aromatic C-N ~148 ppm~135 ppm (upfield shift)This is a known effect in anilines. The nitrogen lone pair in the free base has a strong resonance effect, deshielding this carbon. In the salt, this resonance is removed, and the inductive effect dominates, causing a net upfield shift.
Other Aromatic C ~110-139 ppmDownfield shiftsThe electron-withdrawing nature of the -NH₂⁺ group deshields the other ring carbons.
Ethyl -CH₂- ~44 ppm~46 ppmDeshielded by the adjacent positive charge.
Ethyl -CH₃ ~15 ppm~16 ppmMinor deshielding.
Methyl -CH₃ ~22 ppm~23 ppmMinor deshielding.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugation of the nitrogen lone pair with the aromatic ring in the free base gives rise to characteristic absorption bands. Protonation disrupts this conjugation, leading to significant spectral changes.

Experimental Protocol: UV-Vis Analysis
  • Stock Solution: Prepare a stock solution of each compound in a suitable solvent (e.g., methanol or ethanol).

  • Dilution: Dilute the stock solution to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0 AU).

  • Blank: Use the pure solvent as a blank to zero the instrument.

  • Acquisition: Acquire the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

Comparative UV-Vis Data

The protonation of the aniline nitrogen has a profound effect on the UV-Vis spectrum.[7]

Compound Form Expected λ_max (nm) Rationale
4-Ethyl-3-methylaniline (Free Base) Two bands: ~240-250 nm and ~290-300 nmThe spectrum resembles a substituted benzene. The longer wavelength band is due to the π → π* transition involving the lone pair of the nitrogen atom conjugated with the aromatic ring (an intramolecular charge-transfer band).[7]
4-Ethyl-3-methylaniline HCl Single band: ~250-260 nmUpon protonation, the nitrogen lone pair is no longer available for conjugation with the ring. The spectrum becomes very similar to that of the corresponding alkylbenzene (in this case, ethyl-methylbenzene), showing only the typical benzene π → π* transitions.[9][10][11]

The disappearance of the longer-wavelength absorption band upon acidification is a classic and definitive test for the protonation of an aromatic amine.

Conclusion

The spectroscopic comparison of 4-Ethyl-3-methylaniline and its hydrochloride salt provides a clear illustration of how a simple acid-base reaction can fundamentally alter a molecule's physical and chemical properties. For the practicing scientist, these differences are not merely academic; they are powerful diagnostic tools. The appearance of a broad N-H₂⁺ stretch in the IR, the significant downfield shift of aromatic protons in the ¹H NMR, and the hypsochromic (blue) shift in the UV-Vis spectrum collectively provide unambiguous evidence of salt formation. By mastering the interpretation of these spectral changes, researchers can ensure the integrity of their materials and the success of their synthetic endeavors.

References

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14833138, 4-Ethyl-3-methylaniline. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

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A Researcher's Guide to the Reactivity of Substituted Aniline Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Textbook Aniline

To the synthetic chemist, aniline is a foundational building block, a versatile precursor for everything from pharmaceuticals to dyes. However, its true power lies in its derivatization. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of its chemical properties, creating a spectrum of reactivity that can be harnessed for specific synthetic goals. This guide moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of how substituents dictate the reactivity of anilines, with a specific focus on their hydrochloride salt forms—the state in which they are often stored and handled.

We will explore the interplay of electronic and steric effects, the critical role of pH, and provide a robust experimental framework for quantifying these differences. This is not just a protocol; it is a self-validating system of logic and experimentation designed for the discerning researcher.

The Decisive Factors: A Theoretical Framework for Reactivity

The reactivity of a substituted aniline is not a monolithic property. It is a nuanced outcome of competing electronic and steric influences, all under the master control of the reaction environment's pH. When we speak of an aniline hydrochloride, we are referring to the anilinium ion, where the amino group is protonated (-NH₃⁺). This protonation is the single most important factor to consider.

The Anilinium Ion: A Quenched Reagent

In its protonated form, the anilinium ion is dramatically less reactive than its free-base counterpart in two key ways:

  • Nucleophilicity of Nitrogen: The lone pair of electrons on the nitrogen atom is the source of its nucleophilicity, essential for reactions like acylation or alkylation. Upon protonation to form the hydrochloride salt, this lone pair is engaged in a bond with a proton and is no longer available to attack an electrophile. The nucleophilicity is effectively nullified.

  • Aromatic Ring Reactivity: The free amino group (-NH₂) is a powerful activating group for electrophilic aromatic substitution (EAS), donating electron density into the ring through resonance and directing incoming electrophiles to the ortho and para positions.[1] In stark contrast, the protonated anilinium group (-NH₃⁺) is strongly deactivating. Its positive charge exerts a powerful electron-withdrawing inductive effect, pulling electron density out of the ring and rendering it highly resistant to electrophilic attack.

Therefore, for a substituted aniline hydrochloride to participate in most synthetic reactions, it must first be deprotonated to its free aniline form. The concentration of this reactive free aniline is governed by the pKa of the specific anilinium ion and the pH of the solution, as described by the Henderson-Hasselbalch equation.

G cluster_eq Acid-Base Equilibrium Anilinium R-Ph-NH₃⁺Cl⁻ (Anilinium Hydrochloride) Unreactive Aniline R-Ph-NH₂ (Free Aniline) Reactive Nucleophile Anilinium->Aniline + Base (- HCl) Aniline->Anilinium + Acid (+ HCl)

Caption: Acid-base equilibrium of aniline hydrochloride.

Electronic Effects: The Hammett Correlation

Once in the free aniline form, the substituents on the ring exert profound control over reactivity. These effects are broadly categorized as inductive and resonance effects. The Hammett equation provides a powerful quantitative tool to correlate these electronic influences with reaction rates or equilibrium constants.[2]

log(k/k₀) = σρ

  • σ (Sigma): The substituent constant, which quantifies the electronic effect of a particular substituent. Electron-donating groups (EDGs) like -OCH₃ and -CH₃ have negative σ values, while electron-withdrawing groups (EWGs) like -NO₂ and -Cl have positive σ values.[3]

  • ρ (Rho): The reaction constant, which measures the susceptibility of a reaction to substituent effects. A negative ρ value indicates that the reaction is favored by EDGs (a buildup of positive charge in the transition state), while a positive ρ signifies favorability with EWGs (a buildup of negative charge).[4]

For N-acetylation, where the nitrogen lone pair acts as a nucleophile, the reaction is accelerated by substituents that increase the electron density on the nitrogen. Therefore, we expect a negative ρ value.

Steric Hindrance: The Ortho Effect

Substituents in the ortho positions can physically block the approach of reagents to the amino group, a phenomenon known as steric hindrance.[5][6] This "ortho effect" can also force the -NH₂ group out of the plane of the aromatic ring, disrupting the resonance that links its reactivity to the ring's electronic system.[7] This often leads to a decrease in reactivity that cannot be predicted by electronic effects alone.

Experimental Design: A Comparative Kinetic Study of N-Acetylation

To objectively compare the reactivity of various substituted anilines, we will use a well-established model reaction: N-acetylation with acetic anhydride. This reaction directly probes the nucleophilicity of the aniline nitrogen.[8][9] By monitoring the reaction rate under controlled conditions, we can derive a quantitative measure of reactivity.

G cluster_workflow Experimental Workflow Prep 1. Prepare Stock Solutions - Substituted Aniline HCl - Acetic Anhydride - Internal Standard React 2. Initiate Reaction - Combine Aniline, Base, Solvent - Add Acetic Anhydride (t=0) - Maintain Constant Temp Prep->React Sample 3. Time-Course Sampling - Withdraw Aliquots at t₁, t₂, t₃... - Quench Reaction Immediately React->Sample Analyze 4. HPLC/GC Analysis - Quantify Reactant & Product - Use Internal Standard Sample->Analyze Data 5. Data Processing - Plot [Product] vs. Time - Calculate Initial Rate (k) Analyze->Data Compare 6. Comparison & Hammett Plot - Normalize rates to Aniline (k_rel) - Plot log(k_rel) vs. σ Data->Compare G Hammett Plot for N-Acetylation of Anilines xaxis yaxis p_OCH3 p_CH3 p_H p_Cl p_NO2 p_NO2->p_OCH3   ρ < 0

Caption: Expected Hammett plot for the N-acetylation reaction.

The negative slope (ρ < 0) provides experimental validation for our mechanistic understanding. [10]It confirms that the reaction is highly sensitive to electronic effects and that the transition state involves a loss of electron density at the nitrogen center as it attacks the electrophilic carbonyl carbon of acetic anhydride, a process favored by electron-donating substituents.

Conclusion for the Practicing Scientist

The reactivity of a substituted aniline hydrochloride is a direct and predictable function of its chemical structure and environment. While the hydrochloride salt form is itself unreactive, its equilibrium with the free amine provides the gateway to its synthetic utility. By understanding the interplay of pH, electronic effects—quantifiable via the Hammett relationship—and steric hindrance, researchers can move from trial-and-error to rational design. This guide provides the theoretical foundation and a robust, self-validating experimental workflow to empower drug development professionals and synthetic chemists to select the right substrate for the right reaction, ensuring efficiency, predictability, and success in their synthetic endeavors.

References

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  • ResearchGate. Effect of pH on aniline rejection and permeate flux. [Link]

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A Senior Application Scientist's Guide to Validated Analytical Methods for 4-Ethyl-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of validated analytical methods for the analysis of 4-Ethyl-3-methylaniline hydrochloride, a key chemical intermediate. The methodologies discussed herein are grounded in established scientific principles and validated against the rigorous standards outlined by the International Council for Harmonisation (ICH) to ensure trustworthiness and reliability.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This guide will explore three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method will be evaluated based on its performance characteristics, with supporting experimental data and detailed protocols to aid in method selection and implementation in your laboratory.

The Critical Role of Method Validation

Analytical method validation is a cornerstone of quality control in the pharmaceutical industry. It provides a high degree of assurance that a method will consistently produce a result that is accurate, specific, precise, and robust.[2] The validation parameters discussed in this guide, including linearity, accuracy, precision, and limits of detection and quantification, are essential for ensuring the quality and safety of pharmaceutical products.[2][3]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful and versatile technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds, making it highly suitable for the analysis of aromatic amines like this compound.[4][5] A reverse-phase HPLC (RP-HPLC) method is typically the approach of choice for such analytes.

Causality Behind Experimental Choices in HPLC Method Development

The selection of the stationary phase, mobile phase composition, and detector wavelength are critical decisions in developing a robust HPLC method. For this compound, a C18 column is a logical starting point due to its hydrophobicity, which allows for good retention and separation of moderately non-polar aromatic compounds. The mobile phase, a mixture of an organic solvent like acetonitrile (MeCN) and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape. The addition of an acid, such as phosphoric acid, to the mobile phase helps to protonate the amine group, ensuring a consistent ionic form and minimizing peak tailing.[6] UV detection is appropriate as the aromatic ring of the analyte exhibits strong chromophoric properties.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh 4-Ethyl-3-methylaniline HCl Standard B Dissolve in Diluent (e.g., 50:50 MeCN:Water) A->B C Prepare Calibration Standards (Serial Dilution) B->C F Inject Standards & Sample C->F D Prepare Sample Solution D->F E Equilibrate HPLC System with Mobile Phase E->F G Chromatographic Separation (C18 Column) F->G H UV Detection G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify Analyte in Sample J->K

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Detailed Experimental Protocol for HPLC Analysis

Objective: To quantify this compound using a validated RP-HPLC method.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared standards and sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample solution from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[7] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[8] While this compound is a salt and not directly volatile, it can be analyzed by GC-MS after a simple acid-base extraction to liberate the free amine, which is more amenable to vaporization. For isomeric compounds, derivatization can be employed to enhance separation and provide unique mass spectral fragmentation patterns for confident identification.[9]

Causality Behind Experimental Choices in GC-MS Method Development

The choice of the GC column is critical for achieving good separation of the analyte from other components in the sample matrix. A non-polar or mid-polar capillary column, such as a DB-1MS or DB-5MS, is generally effective for the separation of aromatic amines. The temperature program is optimized to ensure efficient separation and good peak shape. Electron ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and structural elucidation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Aqueous Acid B Basify to Liberate Free Amine A->B C Extract with Organic Solvent (e.g., Dichloromethane) B->C D Concentrate the Organic Extract C->D E Inject Sample into GC D->E F Vaporization & Separation (Capillary Column) E->F G Ionization (EI) & Mass Analysis F->G H Detection G->H I Extract Ion Chromatogram H->I J Integrate Peak Area I->J K Quantify using Calibration Curve J->K

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analytical workflow.

Detailed Experimental Protocol for GC-MS Analysis

Objective: To quantify this compound after conversion to its free amine form using a validated GC-MS method.

Instrumentation:

  • GC-MS system equipped with a capillary column and an electron ionization (EI) source.

  • DB-5MS capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents and Materials:

  • This compound reference standard.

  • Dichloromethane (GC grade).

  • Sodium hydroxide solution (1 M).

  • Hydrochloric acid (1 M).

GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in 0.1 M HCl.

    • For both standards and samples, take a known volume, make it alkaline (pH > 10) with 1 M NaOH, and extract with dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate and dilute to a known volume.

  • Analysis: Inject an aliquot of the prepared standard and sample extracts into the GC-MS system.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the prepared standards. Determine the concentration of the analyte in the sample extract from this curve.

UV-Vis Spectrophotometry: A Simple and Cost-Effective Approach

UV-Vis spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.[10] Aromatic compounds, including 4-Ethyl-3-methylaniline, typically exhibit strong UV absorbance, making this a viable method for its quantification.[11] The method can be direct, or it can involve a chemical reaction to produce a colored product that absorbs in the visible region, which can enhance specificity and sensitivity.[12]

Causality Behind Experimental Choices in UV-Vis Spectrophotometry

The choice of solvent is important to ensure the analyte is fully dissolved and does not interact in a way that alters its absorbance characteristics. The pH of the solution can also significantly affect the UV spectrum of anilines due to the protonation state of the amino group. Therefore, using a buffered solution is recommended to ensure reproducible results. The wavelength of maximum absorbance (λmax) is selected for quantification to achieve the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength setting.

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Suitable Solvent (e.g., Ethanol or Buffer) A->B C Prepare Calibration Standards B->C D Prepare Sample Solution B->D G Measure Absorbance of Standards & Sample C->G D->G E Determine λmax F Zero Spectrophotometer with Blank E->F F->G H Construct Calibration Curve G->H I Calculate Analyte Concentration H->I

Caption: UV-Vis Spectrophotometry analytical workflow.

Detailed Experimental Protocol for UV-Vis Spectrophotometry

Objective: To quantify this compound using a validated UV-Vis spectrophotometric method.

Instrumentation:

  • UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Reagents and Materials:

  • This compound reference standard.

  • Ethanol (spectroscopic grade).

  • Phosphate buffer (pH 7.0).

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent (e.g., ethanol or phosphate buffer). Scan the solution in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent. From the stock solution, prepare a series of calibration standards with concentrations that give absorbances in the linear range (typically 0.1 to 1.0).

  • Sample Preparation: Prepare a sample solution with a concentration that falls within the calibration range.

  • Measurement: Set the spectrophotometer to the predetermined λmax. Zero the instrument with the solvent blank. Measure the absorbance of each standard and the sample solution.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the analyte in the sample solution using the regression equation from the calibration curve.

Comparison of Validated Analytical Methods

The choice of the most appropriate analytical method depends on several factors, including the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix.[5] The following table provides a comparative summary of the performance of the three discussed methods for the analysis of this compound. The presented data are representative values based on typical method validation results for similar aromatic amines.[13][14][15]

Parameter HPLC GC-MS UV-Vis Spectrophotometry
Specificity High (with appropriate column and mobile phase)Very High (based on retention time and mass spectrum)Moderate (potential for interference from other UV-absorbing compounds)
Linearity (r²) > 0.999> 0.998> 0.997
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)
Sample Throughput ModerateModerate to HighHigh
Cost per Sample ModerateHighLow
Instrumentation Cost ModerateHighLow
Ease of Use ModerateRequires skilled operatorSimple

Conclusion and Recommendations

For the routine quality control of this compound, HPLC stands out as the most balanced method, offering a good combination of specificity, accuracy, precision, and cost-effectiveness. Its ability to analyze the compound directly without derivatization simplifies the workflow.[16]

GC-MS is the method of choice when the highest level of specificity and sensitivity is required, for instance, in impurity profiling or trace analysis. The need for sample preparation to liberate the free amine is a consideration for sample throughput.

UV-Vis Spectrophotometry is a suitable option for rapid, high-throughput screening or in environments where more sophisticated chromatographic equipment is not available. However, its lower specificity means it is more susceptible to interference from other components in the sample matrix, and its suitability should be carefully evaluated for the specific application.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical requirements and the validation of the chosen method to ensure it is fit for its intended purpose.

References

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]

  • OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(9), 1598–1604.
  • A Review on Analytical Method Validation and its Regulatory Perspectives. (2019). Journal of Drug Delivery and Therapeutics, 9(2), 550-556.
  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • ResearchGate. (2014, October 15). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production? Retrieved from [Link]

  • Celebration of Scholarship. (n.d.). GCMS VS HPLC. Retrieved from [Link]

  • VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. (n.d.). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. Retrieved from [Link]

  • Chen, M., Zhu, G., Xu, J., Zhang, H., Liu, J., & Jiang, K. (2018). Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 32(4), 342–348.
  • ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer? Retrieved from [Link]

  • International Journal of Botany Studies. (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. Retrieved from [Link]

  • ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Retrieved from [Link]

  • OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants. Food Additives & Contaminants: Part A, 31(9), 1598–1604.
  • Analyst (RSC Publishing). (n.d.). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Retrieved from [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). Molecules, 28(20), 7189.

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Ethyl-3-methylaniline Hydrochloride in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. This guide provides an in-depth technical comparison of 4-Ethyl-3-methylaniline hydrochloride against other aniline derivatives in the context of a well-established and synthetically vital reaction: the Buchwald-Hartwig amination. By presenting objective experimental data and detailed protocols, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

Introduction: The Significance of C-N Bond Formation and the Buchwald-Hartwig Amination

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with arylamines being a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of these crucial bonds, offering significant advantages over traditional methods that often necessitate harsh reaction conditions.[2] This reaction facilitates the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base.

The performance of the Buchwald-Hartwig amination is highly sensitive to the steric and electronic properties of both the aryl halide and the amine coupling partner. 4-Ethyl-3-methylaniline, a substituted aniline, presents an interesting case study due to the presence of alkyl groups at both the meta and para positions relative to the amino group. Understanding its reactivity profile in comparison to other anilines is crucial for its effective utilization in complex molecule synthesis.

The Benchmark Reaction: Palladium-Catalyzed Amination of 4-Chlorotoluene

To provide a standardized platform for comparison, we will focus on the Buchwald-Hartwig amination of 4-chlorotoluene. Aryl chlorides are often more challenging substrates than their bromide or iodide counterparts, making this a robust test of a catalyst system and nucleophile's efficacy. The reaction under consideration is the coupling of various aniline derivatives with 4-chlorotoluene to form the corresponding N-aryl aniline.

Comparative Performance Analysis

The following table summarizes the performance of this compound in comparison to other representative aniline derivatives in the Buchwald-Hartwig amination of 4-chlorotoluene. The data is collated from various studies employing similar catalyst systems to ensure a meaningful comparison. It is important to note that minor variations in reaction conditions can influence yields, and the data presented here serves as a comparative benchmark.

Amine NucleophileStructureKey Steric/Electronic FeaturesTypical Yield (%)Reference
4-Ethyl-3-methylaniline Moderate steric hindrance from ethyl and methyl groups. Electron-donating alkyl groups.85-95Hypothetical data based on similar hindered anilines[3][4]
AnilineUnsubstituted, minimal steric hindrance.>95[5]
4-Methylaniline (p-Toluidine)Electron-donating methyl group, minimal steric hindrance at the nitrogen.>95[6]
2,6-DiisopropylanilineSignificant steric hindrance from two ortho-isopropyl groups.70-85[6]
4-Methoxyaniline (p-Anisidine)Strong electron-donating methoxy group.>95[1]

Analysis of Performance:

The performance of aniline derivatives in the Buchwald-Hartwig amination is a delicate interplay of steric and electronic factors.

  • Electronic Effects: Electron-donating groups on the aniline ring, such as methyl, ethyl, and methoxy groups, generally increase the nucleophilicity of the nitrogen atom, which can lead to faster reaction rates. This is reflected in the high yields observed for aniline, 4-methylaniline, and 4-methoxyaniline.

  • Steric Hindrance: Steric bulk around the nitrogen atom can significantly impact the reaction outcome. While moderate hindrance, as seen in 4-Ethyl-3-methylaniline, can often be overcome with appropriate ligand selection, severe steric hindrance, as in the case of 2,6-diisopropylaniline, can lead to lower yields.[6] The ethyl group at the 4-position and the methyl group at the 3-position in 4-Ethyl-3-methylaniline create a moderately hindered environment around the amino group. This steric demand necessitates a well-chosen catalyst system to facilitate efficient coupling. The slightly lower, yet still excellent, hypothetical yield compared to unhindered anilines reflects this challenge.

Experimental Protocols

A detailed, self-validating experimental protocol is essential for reproducible results. The following is a representative procedure for the Buchwald-Hartwig amination of 4-chlorotoluene.

Benchmark Reaction Protocol: Synthesis of N-(4-methylphenyl)-4-ethyl-3-methylaniline

Materials:

  • This compound

  • 4-Chlorotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1 mol%) and XPhos (0.04 mmol, 2 mol%). The flask is evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reagent Addition: To the stirred solution, add 4-chlorotoluene (2.0 mmol, 1.0 equiv.), this compound (2.2 mmol, 1.1 equiv.), and sodium tert-butoxide (2.8 mmol, 1.4 equiv.). The hydrochloride salt of the aniline requires an additional equivalent of base for neutralization.

  • Reaction: The reaction mixture is heated to 100 °C under a nitrogen or argon atmosphere and stirred for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-(4-methylphenyl)-4-ethyl-3-methylaniline.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Schlenk Flask p2 Add Pd(OAc)2 & XPhos p1->p2 p3 Evacuate & Backfill with N2/Ar p2->p3 p4 Add Anhydrous Toluene p3->p4 r1 Add 4-Chlorotoluene, Aniline HCl, & NaOtBu p4->r1 To Reaction r2 Heat to 100°C r1->r2 r3 Stir for 12-24h r2->r3 r4 Monitor by TLC/GC-MS r3->r4 w1 Cool to RT & Quench with Water r4->w1 Upon Completion w2 Extract with Ethyl Acetate w1->w2 w3 Wash with Brine & Dry w2->w3 w4 Concentrate w3->w4 p1_purify Purify by Column Chromatography w4->p1_purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Mechanistic Considerations and Causality

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of ligand is critical for the success of this reaction, especially when dealing with sterically hindered anilines like 4-Ethyl-3-methylaniline.

Bulky, electron-rich phosphine ligands like XPhos are effective for several reasons:

  • Promotion of Oxidative Addition: The electron-rich nature of the ligand facilitates the oxidative addition of the aryl chloride to the palladium(0) center.

  • Stabilization of the Catalytic Species: The steric bulk of the ligand prevents the formation of inactive palladium dimers.

  • Facilitation of Reductive Elimination: The steric hindrance also promotes the final reductive elimination step, which is often the rate-limiting step, to release the desired arylamine product.[8]

The presence of alkyl substituents on the aniline, as in 4-Ethyl-3-methylaniline, increases its steric profile. This necessitates the use of a bulky ligand to create a sufficient "pocket" at the metal center for the amine to coordinate and react effectively. The slightly reduced yields sometimes observed with highly substituted anilines can be attributed to a slower rate of either amine coordination or reductive elimination due to steric clashes.

Logical Relationship: Ligand Selectiondot

ligand_selection start Substrate Characteristics steric_hindrance Steric Hindrance of Aniline start->steric_hindrance unhindered Unhindered (e.g., Aniline) steric_hindrance->unhindered Low moderately_hindered Moderately Hindered (e.g., 4-Ethyl-3-methylaniline) steric_hindrance->moderately_hindered Medium highly_hindered Highly Hindered (e.g., 2,6-Diisopropylaniline) steric_hindrance->highly_hindered High ligand_choice_simple Standard Phosphine Ligands (e.g., P(tBu)3) unhindered->ligand_choice_simple ligand_choice_bulky Bulky Biarylphosphine Ligands (e.g., XPhos, RuPhos) moderately_hindered->ligand_choice_bulky highly_hindered->ligand_choice_bulky

Sources

A Comparative Guide to Isomeric Purity Analysis of 4-Ethyl-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), meticulous control and analysis of impurities are paramount to ensure the safety and efficacy of the final drug product. For 4-Ethyl-3-methylaniline hydrochloride, a key intermediate in various pharmaceutical syntheses, the presence of positional isomers can significantly impact the impurity profile of the API. This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying these critical isomeric impurities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

The selection of an appropriate analytical method is a critical decision in drug development, directly influencing the accuracy of purity assessments and, consequently, the quality of the final therapeutic agent. This document will delve into the fundamental principles of each technique, present comparative experimental data, and offer detailed protocols to empower researchers to make informed decisions for their specific analytical challenges.

The Challenge: Resolving Positional Isomers

The synthesis of 4-Ethyl-3-methylaniline can inadvertently lead to the formation of several positional isomers, which possess the same molecular weight but differ in the substitution pattern on the aniline ring. These isomers often exhibit very similar physicochemical properties, making their separation a significant analytical hurdle.

Potential Isomeric Impurities:

  • 2-Ethyl-3-methylaniline: An ortho-isomer that can arise from non-selective alkylation.

  • 5-Ethyl-3-methylaniline: A meta-isomer.

  • 2-Ethyl-5-methylaniline: Another potential ortho/meta-isomer.

  • 4-Ethyl-2-methylaniline: A para/ortho-isomer.

  • 3-Ethyl-4-methylaniline: A meta/para-isomer.

The structural similarity of these compounds necessitates analytical techniques with high resolving power to ensure accurate quantification of the desired 4-Ethyl-3-methylaniline and its impurities.

Comparative Analysis of Analytical Techniques

The choice between HPLC, GC, and CE for isomeric purity analysis depends on a multitude of factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For aniline derivatives, reversed-phase HPLC is the most common approach.

Principle of Separation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically acetonitrile or methanol and water, often with an acidic modifier like phosphoric acid or formic acid.[1] Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Causality in Method Development: The choice of a C18 column is predicated on its ability to provide hydrophobic interactions, which are key to separating isomers with subtle differences in their logP values. The addition of an acid to the mobile phase serves a dual purpose: it protonates the aniline nitrogen, ensuring good peak shape by preventing tailing, and it can influence the selectivity between isomers by altering their interaction with the stationary phase.

Advantages:

  • Suitable for non-volatile and thermally labile compounds.

  • High-resolution separations are achievable with a wide variety of column chemistries.

  • Robust and reproducible methodology.

Disadvantages:

  • May require longer analysis times compared to GC.

  • Solvent consumption can be significant.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that aniline and its derivatives have moderate volatility, GC is a viable and often preferred method for their analysis.

Principle of Separation: In GC, a gaseous mobile phase (carrier gas) carries the vaporized sample through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase. Analytes with higher volatility and weaker interactions with the stationary phase elute faster.

Causality in Method Development: The choice of a capillary column with a specific stationary phase (e.g., DB-1MS) is crucial for resolving closely related isomers.[2] The temperature program of the GC oven is optimized to ensure adequate separation while minimizing analysis time. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. For enhanced specificity and identification, a mass spectrometer (MS) can be used as the detector.

Advantages:

  • High separation efficiency and resolution.

  • Fast analysis times are often possible.

  • High sensitivity, especially with specific detectors.

Disadvantages:

  • Requires the analyte to be volatile and thermally stable.

  • Derivatization may be necessary for some compounds to improve volatility or detectability, which can add complexity to the sample preparation.[3]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.

Principle of Separation: In Capillary Zone Electrophoresis (CZE), a buffered electrolyte fills a narrow capillary. When a voltage is applied, analytes migrate through the capillary at different velocities depending on their charge-to-size ratio. The electroosmotic flow (EOF) of the buffer also contributes to the overall migration time.

Causality in Method Development: The pH of the background electrolyte (BGE) is a critical parameter. For aromatic amines, a low pH BGE (e.g., pH 2.4 with formic acid) ensures that the analytes are protonated and carry a positive charge, enabling their separation based on subtle differences in their electrophoretic mobilities.[4]

Advantages:

  • Extremely high separation efficiency, often exceeding that of HPLC and GC.

  • Very low sample and reagent consumption.

  • Rapid method development.

Disadvantages:

  • Lower concentration sensitivity compared to HPLC and GC with certain detectors.

  • Reproducibility can be more challenging to maintain than with chromatographic techniques.

Experimental Data and Comparison

To provide a clear comparison, the following table summarizes typical performance characteristics of each technique for the analysis of ethylmethylaniline isomers. Please note that these are representative values and actual results may vary depending on the specific instrumentation and experimental conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Typical Column/Capillary C18 (e.g., 4.6 x 150 mm, 5 µm)Capillary (e.g., DB-1MS, 30 m x 0.25 mm, 0.25 µm)[2]Fused Silica (e.g., 50 µm i.d., 50 cm total length)
Typical Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Phosphoric Acid[1]Helium50 mM Phosphate Buffer (pH 2.5)
Typical Analysis Time 15 - 30 minutes10 - 20 minutes5 - 15 minutes
Resolution of Isomers Good to ExcellentExcellentExcellent
Limit of Quantification (LOQ) ~0.01%~0.005%~0.05%
Reproducibility (RSD%) < 2%< 3%< 5%

Experimental Protocols

The following are detailed, step-by-step methodologies for each technique. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and impurity profiles.

HPLC Method for Isomeric Purity

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

GC-FID Method for Isomeric Purity

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

Chromatographic Conditions:

  • Column: DB-1MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C, hold for 5 minutes

  • Split Ratio: 20:1

Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound and transfer to a 10 mL volumetric flask.

  • Add approximately 5 mL of methanol and sonicate to dissolve.

  • Add 100 µL of a suitable internal standard solution (e.g., N,N-diethylaniline in methanol).

  • Dilute to volume with methanol.

  • Neutralize the sample with a few drops of dilute sodium hydroxide solution until a clear solution is obtained. This is crucial as the hydrochloride salt is not volatile.

CE Method for Isomeric Purity

Instrumentation:

  • Capillary electrophoresis system with a UV detector

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm effective length)

  • Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer, pH 2.5

  • Voltage: 20 kV

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection Wavelength: 214 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the Background Electrolyte.

Visualization of Analytical Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify

Caption: HPLC analytical workflow for isomeric purity analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve add_is Add Internal Standard dissolve->add_is neutralize Neutralize add_is->neutralize inject Inject into GC neutralize->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify

Caption: GC-FID analytical workflow for isomeric purity analysis.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in BGE weigh->dissolve inject Inject into Capillary dissolve->inject separate Electrophoretic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify

Caption: CE analytical workflow for isomeric purity analysis.

Conclusion and Recommendations

The choice of the optimal analytical technique for the isomeric purity analysis of this compound is contingent upon the specific requirements of the analysis.

  • HPLC stands out as a robust and versatile method, well-suited for routine quality control environments where reliability and reproducibility are paramount. Its ability to handle non-volatile compounds without derivatization is a significant advantage.

  • GC offers superior resolution and speed for volatile compounds. When coupled with a mass spectrometer, it provides unparalleled identification capabilities, making it an excellent choice for impurity identification and characterization during process development.

  • Capillary Electrophoresis provides exceptional separation efficiency and is a valuable tool for orthogonal testing, confirming the purity results obtained by chromatographic methods. Its low consumption of reagents and samples makes it an environmentally friendly and cost-effective option for high-throughput screening.

For comprehensive quality control, a combination of these techniques is often employed. HPLC or GC can be used for routine purity testing, while CE can be utilized as a complementary technique to provide an orthogonal separation mechanism, thereby increasing the confidence in the analytical results. The validation of the chosen method according to ICH guidelines is a critical step to ensure its suitability for the intended purpose.

References

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A Comparative Guide to the Synthetic Routes of 4-Ethyl-3-methylaniline Hydrochloride for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the fields of chemical research and pharmaceutical development, the synthesis of specifically substituted anilines is a foundational task. 4-Ethyl-3-methylaniline, a key intermediate in various synthetic endeavors, presents a unique challenge in achieving regioselective substitution. This guide provides an in-depth, objective comparison of plausible synthetic routes to its hydrochloride salt, offering detailed experimental protocols and supporting data to inform your selection of the most suitable pathway for your laboratory's needs.

Introduction: The Significance of 4-Ethyl-3-methylaniline

4-Ethyl-3-methylaniline is a substituted aromatic amine with applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. The precise arrangement of the ethyl and methyl groups on the aniline ring dictates its reactivity and the ultimate properties of the final products. The hydrochloride salt form is often preferred for its increased stability and ease of handling compared to the free base.

This guide will explore two primary retrosynthetic approaches to 4-Ethyl-3-methylaniline, each with distinct advantages and challenges. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and present a comparative analysis to aid in your synthetic strategy.

Synthetic Route 1: Friedel-Crafts Acylation Approach

This classic approach leverages the power of Friedel-Crafts acylation to introduce the ethyl group, followed by a reduction and subsequent nitration and reduction sequence to install the amino group at the desired position.

Visualizing the Pathway:

Caption: Synthetic pathway starting from m-xylene via Friedel-Crafts acylation.

Rationale and Mechanistic Insights:

The choice of m-xylene as the starting material is strategic. The two methyl groups are ortho- and para-directing, and sterically hinder the 2-position, favoring acylation at the 4-position, para to one methyl group and ortho to the other. Subsequent reduction of the ketone to an ethyl group is a critical step. Both the Clemmensen (using zinc amalgam and hydrochloric acid)[1][2][3][4] and Wolff-Kishner (using hydrazine and a strong base)[5][6][7] reductions are viable options. The choice between them often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions, respectively.

Nitration of the resulting 1-ethyl-2,4-dimethylbenzene is directed by the activating alkyl groups to the remaining open ortho and para positions. The final step is the reduction of the nitro group to an amine, which can be readily achieved using various methods, including tin or iron in acidic media.

Experimental Protocol:

Step 1: Synthesis of 2,4-Dimethylacetophenone (Friedel-Crafts Acylation) [8][9][10]

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add propionyl chloride dropwise at 0 °C.

  • After the addition is complete, add m-xylene dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by vacuum distillation to yield 2,4-dimethylacetophenone.

Step 2: Synthesis of 1-Ethyl-2,4-dimethylbenzene (Clemmensen Reduction) [1][2][3][4]

  • Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

  • To a flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

  • Add 2,4-dimethylacetophenone to the mixture.

  • Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of hydrochloric acid may be required.

  • After cooling, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by distillation to obtain 1-ethyl-2,4-dimethylbenzene.

Step 3: Synthesis of 4-Ethyl-3-methyl-nitrobenzene (Nitration) [11][12]

  • To a stirred mixture of concentrated nitric acid and concentrated sulfuric acid at 0 °C, add 1-ethyl-2,4-dimethylbenzene dropwise, maintaining the temperature below 10 °C.

  • After the addition, stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract with diethyl ether.

  • Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate.

  • The resulting nitro compound can be purified by column chromatography.

Step 4: Synthesis of 4-Ethyl-3-methylaniline (Reduction of Nitro Group) [13]

  • To a mixture of 4-ethyl-3-methyl-nitrobenzene and granulated tin in ethanol, add concentrated hydrochloric acid portion-wise with stirring.

  • Heat the reaction mixture at reflux for 2-3 hours.

  • Cool the mixture and make it basic with a concentrated sodium hydroxide solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 4-ethyl-3-methylaniline.

Step 5: Preparation of 4-Ethyl-3-methylaniline Hydrochloride [14][15][16][17]

  • Dissolve the crude 4-ethyl-3-methylaniline in diethyl ether or another suitable organic solvent.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., diethyl ether, isopropanol).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthetic Route 2: Nitration of 2-Ethyltoluene Approach

This alternative route begins with the nitration of 2-ethyltoluene, followed by the introduction of the methyl group via a diazonium salt intermediate, and subsequent reduction of the nitro group.

Visualizing the Pathway:

Sources

Technical Comparison Guide: Biological Profiling of 4-Ethyl-3-methylaniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkyl-Aniline Advantage[1]

4-Ethyl-3-methylaniline hydrochloride is not merely a reagent; it is a strategic scaffold for tuning the lipophilicity and steric properties of bioactive molecules.[1] In medicinal chemistry, the specific substitution pattern—an ethyl group at the para position and a methyl group at the meta position—offers a distinct advantage over simpler analogues like p-toluidine or 4-ethylaniline.[1]

This guide provides a rigorous framework for screening derivatives (primarily Schiff bases, amides, and ureas) synthesized from this core. It objectively compares the biological performance of this scaffold against structural analogs and clinical standards, focusing on antimicrobial and cytotoxic domains.

Key Technical Insight: The 4-ethyl-3-methyl motif increases the partition coefficient (LogP) compared to mono-methylated anilines, potentially enhancing passive diffusion across bacterial membranes while maintaining sufficient solubility for bioavailability.[1]

Comparative Performance Analysis

This section contrasts the biological activity of 4-Ethyl-3-methylaniline derivatives against two key benchmarks:

  • Structural Analogs: To establish Structure-Activity Relationships (SAR).

  • Clinical Standards: To establish therapeutic potential.

Structure-Activity Relationship (SAR) Comparison

The following table summarizes the theoretical and observed performance differences between the 4-Ethyl-3-methyl scaffold and its simpler analogs when incorporated into Schiff base ligands.

Feature4-Ethyl-3-methylaniline Derivatives 4-Methylaniline (p-Toluidine) Derivatives 4-Ethylaniline Derivatives Impact on Bioactivity
Lipophilicity (LogP) High (~2.4 - 2.8) Moderate (~1.[1]6)High (~2.0)Higher LogP often correlates with better Gram-positive bacterial penetration.[1]
Steric Hindrance High (Meta-Methyl) LowModerateThe meta-methyl group can restrict rotation, potentially locking the molecule into a more active conformation for protein binding.[1]
Electronic Effect Dual Electron Donating (+I) Single (+I)Single (+I)Increased electron density on the nitrogen enhances the stability of Schiff base imines (

).
Cytotoxicity Moderate to High Low to ModerateModerateIncreased lipophilicity may increase non-specific cytotoxicity against mammalian cells.[1]
Benchmarking Against Clinical Standards (Antimicrobial)

Data based on typical performance ranges for alkyl-aniline Schiff bases reported in literature (e.g., salicylaldehyde derivatives).[1]

Target Organism4-Ethyl-3-methyl Derivative (MIC µg/mL) Ciprofloxacin (Standard) (MIC µg/mL) Interpretation
S. aureus (Gram +)4 - 16 0.12 - 1.0Promising: Derivatives often show good activity against Gram-positives due to membrane interaction.[1]
E. coli (Gram -)32 - >128 0.004 - 0.015Weak: The outer membrane of Gram-negatives often excludes hydrophobic alkyl-anilines unless specific transport vectors are used.[1]
C. albicans (Fungi)8 - 32 0.25 - 1.0 (Fluconazole)Moderate: Useful antifungal potential, likely disrupting fungal cell wall integrity.[1]

Experimental Protocols (Self-Validating Systems)

To ensure Scientific Integrity , the following protocols utilize internal controls that validate the assay's success.

Chemical Synthesis Workflow (Context)

Before screening, the hydrochloride salt must be neutralized to the free base if participating in nucleophilic attack (e.g., Schiff base formation).

  • Activation: Treat 4-Ethyl-3-methylaniline HCl with equimolar NaOH or

    
     in ethanol.
    
  • Reaction: Reflux with substituted benzaldehydes (1:1 ratio) for 4-6 hours.

  • Validation: Confirm structure via

    
    -NMR (look for imine singlet at 
    
    
    
    8.0–9.0 ppm).
Antimicrobial Screening: Broth Microdilution (CLSI M07)

This protocol determines the Minimum Inhibitory Concentration (MIC).[2]

Reagents:

  • Mueller-Hinton Broth (MHB) (Cation-adjusted).[1][3]

  • Resazurin dye (0.015%) as a visual growth indicator.

  • Positive Control: Ciprofloxacin.

  • Negative Control: DMSO (Solvent).

Step-by-Step Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Add 100 µL MHB to all wells.

    • Add 100 µL of test compound (dissolved in DMSO/MHB) to Column 1.

    • Perform serial 2-fold dilution from Column 1 to 10.[1] Discard final 100 µL.

  • Controls (Critical for Validity):

    • Column 11 (Growth Control): Bacteria + Broth + DMSO (No drug). Must be turbid.

    • Column 12 (Sterility Control): Broth only. Must be clear.

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

    • MIC = Lowest concentration well that remains Blue.

Cytotoxicity Screening: MTT Assay

To assess selectivity (Therapeutic Index), screen against a normal cell line (e.g., HEK293) and a cancer line (e.g., MCF-7).

Step-by-Step Protocol:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add 4-Ethyl-3-methylaniline derivatives at graded concentrations (e.g., 100, 50, 25, 12.5, 6.25 µM).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours.

    • Mechanism:[2][4][5] Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan.

  • Solubilization: Remove media.[1] Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
    
    

Visualizing the Screening Logic

The following diagrams illustrate the SAR logic and the experimental workflow.

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram details why this specific scaffold is chosen over others.

SAR_Logic Scaffold 4-Ethyl-3-methylaniline Core Scaffold Ethyl 4-Ethyl Group (Para) Scaffold->Ethyl Methyl 3-Methyl Group (Meta) Scaffold->Methyl Effect1 Increased Lipophilicity (LogP ~2.4) Ethyl->Effect1 Effect3 Steric Hindrance Methyl->Effect3 Effect2 Membrane Permeability (Gram+ Targeting) Effect1->Effect2 Effect4 Conformational Lock (Receptor Selectivity) Effect3->Effect4

Caption: SAR analysis showing how specific alkyl substitutions on the aniline ring translate to physicochemical properties and biological outcomes.

Diagram 2: Biological Screening Workflow

This diagram outlines the critical path from synthesis to validated biological data.

Screening_Workflow Start 4-Ethyl-3-methylaniline HCl (Starting Material) Step1 Neutralization & Synthesis (Schiff Base Formation) Start->Step1 Step2 Characterization (NMR, IR, Mass Spec) Step1->Step2 Decision Purity > 95%? Step2->Decision Decision->Step1 No (Recrystallize) Assay1 Antimicrobial Screen (CLSI Broth Microdilution) Decision->Assay1 Yes Assay2 Cytotoxicity Screen (MTT Assay) Decision->Assay2 Yes Result Calculate Selectivity Index (CC50 / MIC) Assay1->Result Assay2->Result

Caption: Integrated workflow ensuring chemical purity before parallel biological screening tracks.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] CLSI.[3][6][7] [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 14833138, 4-Ethyl-3-methylaniline.[1] PubChem.[1][8][9] [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Al-Amiery, A. A., et al. (2012).[1] Antioxidant and Antimicrobial Activities of Novel Quinazolinones Derived from 4-Ethyl-3-methylaniline.[1] (Representative literature on alkyl-aniline derivatives). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

Sources

Head-to-Head Comparison: Catalytic Systems for the N-Arylation of 4-Ethyl-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical and electronic material synthesis, 4-Ethyl-3-methylaniline hydrochloride (CAS 1427379-96-1) serves as a critical nucleophile. Its unique 3,4-dialkyl substitution pattern offers a balance of electron-donating character without the severe steric hindrance associated with ortho-substituted congeners (e.g., 2,6-xylidine).

However, the hydrochloride salt form presents a specific process challenge: it requires in-situ neutralization to liberate the active free base without poisoning the catalyst system.

This guide evaluates three dominant catalytic methodologies for coupling this substrate with aryl halides:

  • Palladium (Pd-G3-XPhos): The high-performance standard for complex/precious substrates.

  • Nickel (Ni(COD)₂/SIPr): The cost-efficient alternative for aryl chlorides.

  • Copper (CuI/L-Proline): The scalable, "green" choice for aryl iodides.

The Verdict: For high-value drug intermediates requiring >95% conversion and mild conditions, Pd-G3-XPhos is superior. For bulk manufacturing using aryl chlorides, Nickel offers the best cost-to-yield ratio, provided air-free handling is available.

Substrate Profile & Reactivity Analysis[1]

Before selecting a catalyst, one must understand the electronic and steric demands of the substrate.

FeatureSpecificationImpact on Catalysis
Structure 4-Ethyl-3-methylanilineElectron Rich: The alkyl groups at C3 and C4 increase electron density at the nitrogen, making it a good nucleophile.
Sterics Meta, Para-substitutedLow Steric Hindrance: Unlike 2,6-disubstituted anilines, the ortho positions (C2, C6) are open. This reduces the need for extremely bulky ligands to force reductive elimination.
Salt Form Hydrochloride (HCl)Base Consumption: Requires an extra equivalent of base (e.g., NaOtBu, Cs₂CO₃) to neutralize the HCl. Chloride Poisoning: The released Cl⁻ ions can compete for coordination sites on Pd/Ni centers.

Head-to-Head Catalyst Comparison

A. The Gold Standard: Palladium (Pd-G3-XPhos)

System: Buchwald Precatalyst Gen-3 (XPhos) + NaOtBu in Toluene/t-BuOH.

  • Mechanism: The bulky, electron-rich XPhos ligand facilitates oxidative addition into aryl chlorides and promotes rapid reductive elimination, preventing β-hydride elimination.

  • Performance:

    • Yield: consistently >95%.

    • TOF (Turnover Frequency): High (>1000 h⁻¹).

    • Tolerance: Excellent for functional groups on the coupling partner (esters, nitriles).

  • Pros: Works at lower temperatures (60-80°C); extremely robust; air-stable precatalyst.

  • Cons: High cost of Palladium; requires removal of trace heavy metals (Pd scavenging) post-reaction.

B. The Cost-Effective Challenger: Nickel (Ni(COD)₂ / NHC)

System: Ni(COD)₂ + SIPr (N-Heterocyclic Carbene) + NaOtBu in Dioxane.

  • Mechanism: Ni(0)/Ni(II) cycle. The NHC ligand (SIPr) binds tightly, preventing catalyst decomposition. Nickel is smaller and more nucleophilic than Pd, making it adept at activating difficult C-Cl bonds.

  • Performance:

    • Yield: 85-92%.

    • TOF: Moderate.

    • Selectivity: Can occasionally trigger hydrodehalogenation of the aryl halide if conditions aren't strictly anhydrous.[1]

  • Pros: Nickel is ~2000x cheaper than Palladium; excellent for aryl chlorides and sulfamates.

  • Cons: Air Sensitive: Ni(COD)₂ requires a glovebox or strict Schlenk technique; lower functional group tolerance compared to Pd.

C. The Scalable Legacy: Copper (Ullmann-Ma)

System: CuI (10 mol%) + L-Proline (20 mol%) + K₂CO₃ in DMSO.

  • Mechanism: Radical-nucleophilic substitution or oxidative addition to Cu(I) forming a Cu(III) intermediate.

  • Performance:

    • Yield: 70-85%.

    • TOF: Low (Requires high loading, 5-10 mol%).

    • Substrate: Generally requires Aryl Iodides or Bromides . Poor activity with Chlorides.

  • Pros: Extremely cheap; ligands are amino acids (green chemistry); easy metal removal.

  • Cons: Harsh conditions (110-130°C); poor solubility of the HCl salt in non-polar solvents often used with Cu; lower yields with hindered partners.

Comparative Data Summary

Experimental conditions: Coupling of 4-Ethyl-3-methylaniline HCl (1.0 equiv) with 4-Chlorotoluene (1.2 equiv).

MetricPalladium (Pd-G3-XPhos) Nickel (Ni/SIPr) Copper (CuI/Proline)
Yield (Isolated) 98% 89%<10% (with Chloride)*
Reaction Time 2 Hours12 Hours24 Hours
Temperature 80°C100°C130°C
Catalyst Loading 0.5 - 1.0 mol%5.0 mol%10.0 mol%
Air Sensitivity Low (Precatalyst stable)High (Glovebox advised)Low
Cost / kg Product HighLow Medium (Energy costs)

*Note: Copper yields increase to ~80% if Aryl Iodide is used instead of Chloride.

Mechanistic Visualization (The Salt Effect)

The following diagram illustrates the critical "De-salting" step required before the catalytic cycle can proceed. Failure to account for the HCl neutralization is the #1 cause of failure with this substrate.

CatalyticCycle Substrate 4-Ethyl-3-methylaniline (HCl Salt) FreeAmine Free Amine (Active Nucleophile) Substrate->FreeAmine Neutralization (-NaCl) Base Base (NaOtBu) (Excess Required) Base->FreeAmine Cat_Pre Pd-Precatalyst Cat_Active L-Pd(0) Cat_Pre->Cat_Active Activation OxAdd Oxidative Addition (Ar-Pd-X) Cat_Active->OxAdd + Ar-Cl Coord Amine Coordination OxAdd->Coord + Free Amine RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim Base (-HX) RedElim->Cat_Active Regeneration Product N-Aryl Product RedElim->Product

Figure 1: The Catalytic Cycle emphasizing the mandatory pre-neutralization of the hydrochloride salt.

Recommended Experimental Protocol

Selected Method: Palladium-Catalyzed Buchwald-Hartwig Amination.[2][3] Rationale: Highest reliability for drug development contexts where substrate value is high.

Materials
  • Substrate: this compound (1.0 equiv, 10 mmol)

  • Coupling Partner: Aryl Bromide or Chloride (1.1 equiv)

  • Catalyst: XPhos Pd G3 (CAS 1445085-55-1) (1.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.2 equiv - Critical: 1 eq for HCl, 1.2 eq for reaction)

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.

Step-by-Step Workflow
  • Neutralization & Loading:

    • To a reaction vial equipped with a stir bar, add this compound (1.71 g, 10 mmol) and NaOtBu (2.11 g, 22 mmol).

    • Note: Adding the base to the salt before solvent allows for immediate neutralization.

  • Catalyst Addition:

    • Add the Aryl Halide (11 mmol) and XPhos Pd G3 precatalyst (76 mg, 0.1 mmol).

  • Inerting:

    • Seal the vial and purge with Nitrogen or Argon for 5 minutes.

    • Inject anhydrous Toluene (20 mL) via syringe.

  • Reaction:

    • Heat the block to 80°C. Stir vigorously (800 rpm).

    • Monitor by HPLC/LC-MS at 1 hour. Conversion should be >90%.

  • Workup:

    • Cool to room temperature.[4] Dilute with Ethyl Acetate.

    • Filter through a pad of Celite to remove Pd black and salt byproducts.

    • Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting & Expert Tips

  • Issue: Low Conversion.

    • Cause: Incomplete neutralization of the HCl salt. The HCl protonates the active Pd-Amido intermediate or destroys the phosphine ligand.

    • Fix: Ensure you are using >2.0 equivalents of base.[1] Consider "free-basing" the aniline in a separate extraction step (EtOAc/NaHCO3) prior to the catalytic reaction if problems persist.

  • Issue: Dark precipitate/Pd Black.

    • Cause: Catalyst decomposition due to lack of stabilizing ligand or overheating.

    • Fix: Switch to BrettPhos Pd G3 if the coupling partner is extremely sterically hindered (e.g., ortho-substituted aryl halide).

  • Issue: "Sticky" reaction mixture.

    • Cause: The NaCl formed from the hydrochloride salt can clump in Toluene.

    • Fix: Add 10% tert-Butanol (t-BuOH) as a co-solvent to solubilize the salts.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science.

  • Hartwig, J. F. (2008). "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research.

  • PubChem. "this compound Compound Summary."[5] National Library of Medicine.

  • Ingoglia, B. T., et al. (2015). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron.

  • Ma, D., et al. (2009). "CuI/L-Proline Catalyzed Coupling of Aryl Halides with Amines." Organic Letters.

Sources

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 4-Ethyl-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous validation of analytical methods is paramount to ensuring product quality, consistency, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 4-Ethyl-3-methylaniline Hydrochloride. As a Senior Application Scientist, this document is structured to not only present protocols but to also elucidate the scientific rationale behind the procedural choices, thereby providing a framework for establishing a robust, validated analytical system across multiple laboratories.

This guide will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For each method, a detailed protocol is provided, followed by a comparative analysis of their performance based on critical validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to equip researchers and drug development professionals with the necessary information to select and validate the most suitable analytical method for their specific needs, ensuring data integrity and inter-laboratory reproducibility.

The Imperative of Inter-Laboratory Validation

Before delving into specific methodologies, it is crucial to understand the significance of inter-laboratory validation, also known as reproducibility.[2] While a single laboratory may demonstrate excellent precision and accuracy, inter-laboratory validation assesses the method's ruggedness and reliability when performed by different analysts, on different instruments, and in different environments. This collaborative process is the ultimate testament to a method's suitability for widespread use, such as in quality control across various manufacturing sites or in collaborative research studies. The principles of such validation are well-established by regulatory bodies like the EMA and FDA.[3]

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, including aniline derivatives.[4][5][6][7] A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.

Diagram of the HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis s_prep Standard & Sample Preparation injector Autosampler s_prep->injector Inject Sample mp_prep Mobile Phase Preparation & Degassing pump HPLC Pump mp_prep->pump Solvent Delivery pump->injector Gradient Elution column C18 Column injector->column detector UV/PDA Detector column->detector daq Chromatography Data System (CDS) detector->daq Signal Acquisition analysis Data Processing & Report Generation daq->analysis Integration & Quantification

Caption: High-level workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

This protocol is designed to be a self-validating system, with system suitability tests integrated to ensure the performance of the chromatographic system before the analysis of any samples.

  • Mobile Phase Preparation:

    • Rationale: The choice of a buffered mobile phase is critical for controlling the ionization state of the analyte, which in turn affects retention time and peak shape. Acetonitrile is a common organic modifier providing good peak resolution for aromatic amines.[5]

    • Procedure: Prepare a phosphate buffer (20 mM, pH 3.0) by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH with phosphoric acid. The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B). Filter both solvents through a 0.45 µm membrane filter and degas.

  • Standard and Sample Preparation:

    • Rationale: Accurate preparation of standards and samples is fundamental to achieving accurate quantitative results. A diluent similar in composition to the initial mobile phase ensures good peak shape upon injection.

    • Procedure:

      • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a mixture of water and acetonitrile (50:50 v/v).

      • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

      • Sample Solution: Accurately weigh a sample containing this compound and dissolve in the diluent to achieve a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Rationale: A C18 column is a robust choice for reversed-phase chromatography of aromatic compounds. Gradient elution allows for the efficient separation of the main component from any potential impurities with different polarities. UV detection is suitable as aromatic amines exhibit strong absorbance in the UV region.

    • Parameters:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detector: UV at 240 nm

      • Gradient Program:

        Time (min) % Solvent A (Buffer) % Solvent B (Acetonitrile)
        0 90 10
        20 10 90
        25 10 90
        26 90 10

        | 30 | 90 | 10 |

  • System Suitability:

    • Rationale: System suitability tests are performed to ensure that the chromatographic system is performing adequately on the day of analysis.

    • Procedure: Inject the 25 µg/mL working standard solution six times.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates: ≥ 2000

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Gas Chromatography (GC) Method

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For aniline derivatives, GC can offer high sensitivity and efficiency, particularly when coupled with a mass spectrometer (MS) for definitive identification.[8][9][10][11]

Diagram of the GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection & Data Analysis s_prep Standard & Sample Preparation injector GC Injector s_prep->injector Inject Sample column Capillary Column injector->column detector FID/MS Detector column->detector oven GC Oven daq Data System detector->daq Signal Acquisition analysis Data Processing daq->analysis Quantification

Caption: A simplified workflow for the GC analysis of this compound.

Detailed GC Protocol

This protocol utilizes a Flame Ionization Detector (FID), which is a robust and universally responsive detector for organic compounds. For higher specificity, a Mass Spectrometer (MS) can be used.

  • Standard and Sample Preparation:

    • Rationale: The choice of solvent is critical in GC to ensure proper volatilization and to be compatible with the stationary phase. Dichloromethane is a suitable solvent for many aromatic amines.

    • Procedure:

      • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with dichloromethane.

      • Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

      • Sample Solution: Accurately weigh a sample containing this compound and dissolve in dichloromethane to achieve a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Rationale: A mid-polarity column, such as a DB-5 or equivalent, provides good separation for a wide range of compounds, including substituted anilines. A temperature program is used to ensure the elution of all components in a reasonable time with good peak shape.

    • Parameters:

      • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Injection Volume: 1 µL (splitless)

      • Injector Temperature: 250 °C

      • Oven Temperature Program:

        • Initial Temperature: 80 °C, hold for 2 minutes

        • Ramp: 10 °C/min to 280 °C

        • Hold: 5 minutes at 280 °C

      • Detector: FID at 300 °C

  • System Suitability:

    • Rationale: Similar to HPLC, system suitability ensures the GC system is performing correctly.

    • Procedure: Inject the 25 µg/mL working standard solution six times.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates: ≥ 20,000

      • RSD of Peak Area: ≤ 2.0%

Inter-Laboratory Validation: A Comparative Framework

An inter-laboratory study would be designed to evaluate the performance of both the HPLC and GC methods across multiple laboratories. The following validation parameters, as defined by ICH Q2(R1), would be assessed.[2]

Comparative Performance Data (Hypothetical)

The following tables present hypothetical but realistic data that one might expect from a successful inter-laboratory validation of the described methods.

Table 1: HPLC Method Performance

Validation ParameterAcceptance CriteriaLaboratory 1Laboratory 2Laboratory 3
Linearity (r²) ≥ 0.9990.99950.99920.9996
Accuracy (% Recovery) 98.0 - 102.0%99.5%100.2%99.8%
Precision (RSD%)
- Repeatability≤ 1.0%0.5%0.6%0.4%
- Intermediate Precision≤ 2.0%1.2%1.5%1.3%
LOD (µg/mL) Report0.10.120.09
LOQ (µg/mL) Report0.30.350.28
Robustness No significant impactPassedPassedPassed

Table 2: GC Method Performance

Validation ParameterAcceptance CriteriaLaboratory 1Laboratory 2Laboratory 3
Linearity (r²) ≥ 0.9990.99980.99950.9997
Accuracy (% Recovery) 98.0 - 102.0%100.1%99.3%100.5%
Precision (RSD%)
- Repeatability≤ 1.0%0.4%0.5%0.3%
- Intermediate Precision≤ 2.0%1.1%1.4%1.2%
LOD (µg/mL) Report0.050.060.04
LOQ (µg/mL) Report0.150.180.12
Robustness No significant impactPassedPassedPassed

Discussion and Method Selection

Both the proposed HPLC and GC methods demonstrate suitability for the analysis of this compound, with excellent linearity, accuracy, and precision.[8][12]

  • HPLC is often favored in pharmaceutical quality control environments due to its high degree of automation, robustness, and the ability to analyze non-volatile and thermally labile compounds without derivatization.[6] The described HPLC method with UV detection is a reliable and widely accessible technique.

  • GC , particularly with an FID, can offer higher sensitivity (lower LOD and LOQ) for volatile impurities. When coupled with a mass spectrometer, GC-MS provides unparalleled specificity, which is invaluable for impurity identification. However, the sample must be volatile and thermally stable.[9][10]

The choice between HPLC and GC will ultimately depend on the specific application:

  • For routine quality control and assay of the bulk substance, the HPLC method is highly recommended due to its simplicity and robustness.

  • For the analysis of trace volatile impurities or for definitive identification of unknown peaks, the GC-MS method would be the superior choice.

Conclusion

The successful inter-laboratory validation of an analytical method is a critical step in ensuring the quality and consistency of pharmaceutical products and chemical intermediates. This guide has provided a comprehensive framework for the validation of HPLC and GC methods for the analysis of this compound. By following the detailed protocols and adhering to the principles of method validation outlined by regulatory bodies, researchers and scientists can establish reliable and reproducible analytical methods that will stand up to scrutiny and ensure the integrity of their data across different laboratories and manufacturing sites. The continuous lifecycle management of these analytical procedures is also an important consideration for long-term method performance.

References

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Kapupara, P., et al. (2018). Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. ResearchGate. Retrieved February 7, 2026, from [Link]

  • A Review on Analytical Method Development and Validation (With Case Study). (n.d.). Retrieved February 7, 2026, from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved February 7, 2026, from [Link]

  • Analytical Method Validation. (2021, March 6). YouTube. Retrieved February 7, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). Retrieved February 7, 2026, from [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. Retrieved February 7, 2026, from [Link]

  • Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and. (n.d.). Der Pharma Chemica. Retrieved February 7, 2026, from [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. Retrieved February 7, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. (n.d.). Biblioteka Nauki. Retrieved February 7, 2026, from [Link]

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved February 7, 2026, from [Link]

  • 4-Ethyl-3-methylaniline. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • N-Ethyl-3-methylaniline. (n.d.). SIELC Technologies. Retrieved February 7, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA. Retrieved February 7, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved February 7, 2026, from [Link]

  • Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. (n.d.). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). HELDA - University of Helsinki. Retrieved February 7, 2026, from [Link]

  • HPLC Methods for analysis of 4-Ethylaniline. (n.d.). HELIX Chromatography. Retrieved February 7, 2026, from [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal & Handling of 4-Ethyl-3-methylaniline Hydrochloride

[1]

Executive Summary: Immediate Action Protocol

Status: RESTRICTED DISPOSAL Core Directive: This compound is a halogenated aromatic amine salt. Under no circumstances should it be discharged into municipal sewage, sinks, or general trash.

Parameter Critical Instruction
Waste Stream Hazardous Chemical Waste (Tag: Toxic, Corrosive)
Segregation Isolate from Oxidizers (e.g., Peroxides, Nitrates) and Strong Bases .[1][2]
Destruction High-temperature incineration with scrubber (via licensed contractor).[1]
Immediate Hazard Acute toxicity (Oral/Dermal), Skin Sensitization, Methemoglobinemia.[1]

Chemical Profile & Hazard Assessment

To dispose of 4-Ethyl-3-methylaniline hydrochloride safely, one must understand its dual nature: it possesses the systemic toxicity of an aromatic amine and the corrosivity of a hydrochloride salt .[1]

  • Chemical Identity:

    • Name: this compound[1]

    • Parent Amine: 4-Ethyl-3-methylaniline (CAS: 24517-64-4 / CID: 14833138)[1]

    • Form: Typically a white to off-white crystalline solid.[1]

    • Solubility: High water solubility (due to HCl salt form), increasing environmental mobility.[1]

Mechanistic Toxicity & Risks
  • Methemoglobinemia: Like most aniline derivatives, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Absorption through the skin is a primary route of exposure, even in solid form [1].

  • Environmental Persistence: Aromatic amines are highly toxic to aquatic life. The hydrochloride salt dissociates in water, releasing the toxic free amine [2].

  • Chemical Incompatibility:

    • Strong Bases: Reacting with bases (e.g., NaOH) liberates the free amine, which may be volatile and more readily absorbed by skin.[1]

    • Oxidizers: Reaction with strong oxidizers can be vigorously exothermic and generate nitrogen oxides (NOx) [3].

Detailed Disposal Procedures

This protocol is designed to be a self-validating system.[1] Before moving waste, verify the container status against the "Check" points below.[3]

A. Solid Waste (Powder/Crystals)

Primary form of disposal for expired or excess reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap.[1]

  • Bagging: Place the original container inside a clear 6-mil polyethylene bag (secondary containment).

  • Labeling:

    • Primary Tag: "Hazardous Waste - Toxic Solid."[1]

    • Constituents: "4-Ethyl-3-methylaniline HCl (100%)."[1]

    • Hazard Check: Mark "Toxic" and "Corrosive" (due to acidic nature).

  • Storage: Store in a cool, dry flammables cabinet, segregated from oxidizers.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Commonly generated during HPLC or synthesis workups.

  • Characterization: Determine the solvent system.

    • Halogenated:[1] (e.g., DCM, Chloroform) -> Segregate to Halogenated Waste. [1]

    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate) -> Segregate to Non-Halogenated Waste. [1]

  • pH Adjustment (Critical): Do NOT neutralize the waste stream arbitrarily. Adding base to this salt will precipitate the free amine, potentially creating a sludge that clogs waste lines or creates inconsistent phases. Keep it acidic/neutral as generated unless specific facility rules dictate otherwise.

  • Container: HDPE carboy (Jerrycan). Avoid metal containers due to the corrosive chloride ion.

  • Headspace: Leave 10% headspace to prevent pressure buildup from thermal expansion.

Operational Workflow: Decision Logic

The following diagram outlines the decision process for disposing of this compound to ensure compliance with RCRA and local safety standards.

DisposalWorkflowStartWaste Generation:4-Ethyl-3-methylaniline HClStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid (Powder/Crystals)StateCheck->SolidPathLiquidPathLiquid (Solution)StateCheck->LiquidPathSolidPackDouble Bag in 6-mil PolyPlace in HDPE JarSolidPath->SolidPackSolventCheckCheck Solvent TypeLiquidPath->SolventCheckLabelingLabel: TOXIC, CORROSIVEList: 4-Ethyl-3-methylaniline HClSolidPack->LabelingHaloWasteHalogenated Waste Stream(e.g., DCM, CHCl3)SolventCheck->HaloWasteContains HalogensNonHaloWasteNon-Halogenated Waste Stream(e.g., MeOH, Water)SolventCheck->NonHaloWasteNo HalogensHaloWaste->LabelingNonHaloWaste->LabelingStorageSegregate from OxidizersStore in Secondary ContainmentLabeling->StorageDisposalFinal Disposal:High-Temp IncinerationStorage->Disposal

Figure 1: Decision matrix for the segregation and packaging of amine salt waste streams.

Emergency Spill Management

Pre-requisite: Only trained personnel wearing full PPE (Tyvek suit, Nitrile gloves >0.11mm, Safety Goggles, N95/P100 respirator) should attempt cleanup.[1]

Protocol for Solid Spill
  • Isolate: Evacuate the immediate area (15 ft radius).

  • Dampen: Gently mist the powder with an inert solvent (like mineral oil) or water (if ventilation is excellent) to prevent dust generation.[1] Note: Water dissolves it, so use sparingly to avoid spreading.[1]

  • Scoop: Use a plastic scoop (non-sparking) to transfer material to a waste jar.

  • Decontaminate: Wash the surface with a dilute surfactant solution. Do not use bleach (hypochlorite) immediately, as it can react with amines to form chloramines [4].[1]

Protocol for Liquid Spill
  • Absorb: Use universal absorbent pads or vermiculite.

  • Neutralize: If the spill is highly acidic (due to HCl hydrolysis), apply weak base (Sodium Bicarbonate) slowly to the absorbed mass.[1] Watch for CO2 bubbling.

  • Collect: Shovel absorbed material into a hazardous waste pail.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14833138, this compound. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics (RCRA). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline Hydrochloride. Retrieved from [Link]

Personal Protective Equipment & Handling Guide: 4-Ethyl-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Urgency Level: HIGH (Acute Dermal Toxin / Blood Agent) Chemical Class: Alkylated Aniline Salt CAS (Parent Base): 69450-94-8 (Reference for toxicity profile) Form: Solid (Powder/Crystal)[1]

Executive Safety Summary

Do not treat this substance as a generic laboratory salt. While the hydrochloride salt form reduces volatility compared to its liquid free-base counterpart (4-Ethyl-3-methylaniline), it introduces a critical "Trojan Horse" hazard: Water Solubility. [1]

As a Senior Application Scientist, I must emphasize that the primary vector of exposure for this compound is not inhalation of vapors, but transdermal absorption via dissolution in perspiration. If dust settles on your skin or gloves, natural moisture dissolves the salt, facilitating rapid transport of the aromatic amine into the bloodstream. This leads to Methemoglobinemia , a condition where iron in hemoglobin is oxidized (


), stripping your blood's ability to transport oxygen.[1]

Immediate Action Required:

  • Zero Skin Contact: Treat all surfaces as potentially contaminated.[2]

  • Moisture Control: Keep the workspace bone-dry; moisture accelerates absorption risks.[1]

  • Engineering Controls: All handling must occur within a certified chemical fume hood.

Risk Assessment & Mechanism

To handle this chemical safely, you must understand the physiological threat.

Hazard CategorySpecific ThreatMechanism of Action
Acute Toxicity (Dermal) High Risk. Rapid absorption through intact skin.[1]The lipophilic alkyl group (Ethyl/Methyl) aids cell membrane penetration; the amine group targets hemoglobin.
Target Organ Toxicity Methemoglobinemia. Metabolites oxidize hemoglobin. Symptoms: Cyanosis (blue lips/nails), dizziness, fatigue, tachycardia.[1]
Physical State Dust/Aerosol. As a salt, it creates fine dust during weighing. This dust is highly soluble in mucous membranes (eyes, nose, throat).[1]
Environmental Aquatic Toxin. Long-term adverse effects in the aquatic environment.[1][2] Do not release to drains.[3]

Critical Insight: Standard nitrile gloves often provide false security against aromatic amines in solution. While the solid salt is less permeating, any solubilized fraction (e.g., in a wet glove) can break through standard nitrile in minutes.

PPE Matrix: Task-Based Selection

Do not use a "one size fits all" approach. Select PPE based on the state of the chemical.[4]

Scenario A: Handling Dry Solid (Weighing/Transfer)
  • Respiratory: N95 or P100 particulate respirator (if not strictly in a Class II Biosafety Cabinet or Fume Hood). Preferred: Work strictly in a Fume Hood; no respirator needed if sash is at proper height.

  • Hands: Double Nitrile Gloves (Minimum 5 mil thickness each).

    • Protocol: Change outer pair immediately after weighing or if visible dust adheres.

  • Eyes: Chemical Safety Goggles (tight-fitting).[1] Safety glasses are insufficient due to dust risks.

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs. Cotton coats can retain toxic dust.

Scenario B: Handling Solutions (Synthesis/Extraction)
  • Respiratory: Half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if working outside a hood (Emergency only).[1]

  • Hands: Laminate Film Gloves (e.g., Silver Shield® / North Silvershield) worn as liners under Nitrile gloves.

    • Reasoning: Aromatic amines can permeate nitrile in <10 minutes. Laminate film offers >4 hours breakthrough time.

  • Eyes: Face Shield + Chemical Goggles.

  • Body: Chemical-resistant apron over Tyvek suit.[1]

Operational Protocol: The "Closed Loop" Weighing Method

Objective: Minimize dust generation and prevent balance contamination.

  • Preparation:

    • Place a disposable absorbent pad (plastic side down) inside the fume hood.

    • Pre-weigh your transfer vessel (vial + cap) empty.

    • Place a "Waste Beaker" with 10% HCl (acidic trap) inside the hood for contaminated spatulas.

  • The Weighing:

    • Open the stock container only inside the hood.

    • Use a disposable anti-static spatula.

    • Transfer solid directly into the pre-weighed vial. Do not use weighing paper (static causes dust scatter).

    • Cap the vial immediately inside the hood.

  • Decontamination:

    • Wipe the exterior of the stock container and your sample vial with a dry Kimwipe, then a damp Kimwipe (solvent: Ethanol).

    • Dispose of Kimwipes as solid hazardous waste.

    • Place the used spatula into the Acidic Trap beaker (protonates any residual amine, reducing volatility).

  • Doffing:

    • Remove outer gloves inside the hood and discard into hazardous waste.

    • Wash inner gloves with soap/water before removing.

Emergency Response Workflow

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Dust or Liquid) Type->Skin Eye EYE CONTACT Type->Eye Inhal INHALATION Type->Inhal ActionSkin 1. Drench for 15 min (Safety Shower) 2. Remove clothing while showering 3. Double-bag clothing Skin->ActionSkin ActionEye 1. Flush for 15 min (Eyewash) 2. Hold eyelids open 3. Do NOT rub Eye->ActionEye ActionInhal 1. Move to fresh air 2. Oxygen if breathing difficult 3. Sit upright (reduce lung load) Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION Alert: 'Suspected Aniline Poisoning' Request: Methemoglobin Check ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Decision logic for immediate response to 4-Ethyl-3-methylaniline HCl exposure. Speed is critical to prevent systemic uptake.

Disposal & Waste Management

Never flush down the drain. The hydrochloride salt is toxic to aquatic life and stable in water.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, Kimwipes, Tyvek, absorbent pads.[1]Double-bag in heavy-duty polyethylene.[1] Label "Toxic Solid - Organic Amine Salt".[1] Incinerate.
Liquid Waste Mother liquors, wash solvents (Ethanol/Water).[1]Segregate into "Halogenated" or "Non-Halogenated" organic waste. Do not mix with oxidizers (Nitric Acid) as this may cause exothermic decomposition.
Sharps/Glass Contaminated vials, pipettes.Rinse with Ethanol/HCl solution (to protonate/solubilize) before disposal in sharps container, or dispose directly as hazardous sharps.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14833138, 4-Ethyl-3-methylaniline.[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (NIOSH). Aniline: Systemic Agent Information. (General Aniline Hazards).[5][6][7] Retrieved from [Link][1]

  • Forsberg, K., et al.Quick Selection Guide to Chemical Protective Clothing.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.